molecular formula C29H36N5O18P B3055463 coenzyme F420 CAS No. 64885-97-8

coenzyme F420

Cat. No.: B3055463
CAS No.: 64885-97-8
M. Wt: 773.6 g/mol
InChI Key: XXFFZHQKSZLLIT-NALJQGANSA-N
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Description

Coenzyme F420 is a low-potential, flavin-derivative redox cofactor distinguished by its absorption maximum at 420 nm . It serves as a vital hydride transfer agent in the metabolic pathways of diverse archaea and bacteria, including methanogens and Actinobacteria such as Mycobacterium species . This coenzyme is structurally similar to flavin mononucleotide (FMN) but functions catalytically like NAD(P), participating in redox reactions with a low redox potential of approximately -360 mV . In research, this compound is essential for studying microbial energy conservation, particularly in methanogenesis where it is a substrate for enzymes like this compound hydrogenase and methylenetetrahydromethanopterin dehydrogenase . Its critical role in activating modern anti-tuberculosis prodrugs, including delamanid and pretomanid, makes it a key compound for investigating mechanisms of drug action and resistance in Mycobacterium tuberculosis . Furthermore, its recently discovered widespread presence in aerobic soil bacteria highlights its broader significance in central metabolic processes and the biodegradation of complex organic compounds . Our product is provided as a high-purity compound, suitable for advancing studies in enzymology, microbial metabolism, and drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S)-2-[[(4S)-4-carboxy-4-[[(2S)-2-[hydroxy-[(2R,3S,4S)-2,3,4-trihydroxy-5-(2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentoxy]phosphoryl]oxypropanoyl]amino]butanoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N5O18P/c1-12(25(42)31-17(28(46)47)4-6-21(38)30-16(27(44)45)5-7-22(39)40)52-53(49,50)51-11-20(37)23(41)19(36)10-34-18-9-14(35)3-2-13(18)8-15-24(34)32-29(48)33-26(15)43/h2-3,8-9,12,16-17,19-20,23,36-37,41H,4-7,10-11H2,1H3,(H,30,38)(H,31,42)(H,39,40)(H,44,45)(H,46,47)(H,49,50)(H2,32,33,43,48)/t12-,16-,17-,19-,20+,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFFZHQKSZLLIT-NALJQGANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OCC(C(C(CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OC[C@H]([C@H]([C@H](CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N5O18P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501046816
Record name 8-Hydroxy-5-deazaflavin
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Molecular Weight

773.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64885-97-8
Record name Coenzyme F420
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coenzyme F420
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03913
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 8-Hydroxy-5-deazaflavin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamic acid, N-[(2S)-1-oxo-2-(phosphonooxy)propyl]-L-γ-glutamyl-, (1.fwdarw.5)-ester with 1-deoxy-1-(3,4-dihydro-8-hydroxy-2,4-dioxopyrimido[4,5-b]quinolin-10(2H)-yl)-D-ribitol
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Coenzyme F420

Introduction

This compound is a specialized redox cofactor found in a variety of archaea and bacteria, playing a crucial role in numerous metabolic pathways, including methanogenesis, antibiotic biosynthesis, and the activation of certain prodrugs.[1][2][3][4] Its distinct chemical structure, particularly its 5-deazaflavin core, imparts unique electrochemical properties that set it apart from more common flavin coenzymes like FAD and FMN.[3][5] This guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, biosynthesis, and relevant experimental protocols for its study.

Core Chemical Structure

This compound is a complex molecule composed of three distinct chemical moieties: a redox-active 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F₀) head group, a 2-phospho-L-lactate linker, and a variable-length poly-γ-glutamate tail.[1][2][3][6] The general structure is often denoted as F420-n, where 'n' represents the number of glutamate (B1630785) residues.[1]

IUPAC Name: (2S)-2-[[(4S)-4-carboxy-4-[[(2S)-2-[hydroxy-[(2R,3S,4S)-2,3,4-trihydroxy-5-(2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentoxy]phosphoryl]oxypropanoyl]amino]butanoyl]amino]pentanedioic acid[1]

The 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F₀) Core

The core of this compound is the F₀ head group, which is a deazaflavin.[1][2][3] Unlike true flavins, the nitrogen atom at position 5 of the isoalloxazine ring is replaced by a carbon atom.[7][8] This substitution is fundamental to the unique redox properties of F420, enabling it to function as an obligate two-electron hydride carrier, similar to NAD(P)+, rather than undergoing one-electron transfers typical of flavins.[1][7] Additionally, the F₀ moiety is characterized by the absence of methyl groups at positions 7 and 8 and the presence of a hydroxyl group at position 8.[3] This chromophore is responsible for the coenzyme's characteristic absorbance maximum at 420 nm and its blue-green fluorescence.[1][6][7]

The 2-Phospho-L-Lactate Linker

The F₀ head group is connected to the polyglutamate tail via a 2-phospho-L-lactate bridge.[1][2][3] This linker is crucial for the assembly of the complete coenzyme.

The Poly-γ-Glutamate Tail

Attached to the phospholactate linker is a chain of glutamate residues linked by γ-glutamyl bonds.[2][3][5] The length of this polyglutamate tail can vary, with forms containing 2 to 9 glutamate residues being common.[1] This tail enhances the solubility of the coenzyme and is thought to play a role in its interaction with F420-dependent enzymes.[9] The number of glutamate residues can differ between microbial species.[10][11]

Physicochemical and Spectroscopic Properties

The unique chemical structure of this compound results in distinct physicochemical and spectroscopic properties. A summary of these quantitative data is presented below.

PropertyValueReferences
Molar Mass (F420-1) 773.598 g·mol⁻¹[1]
Molecular Formula (F420-1) C₂₉H₃₆N₅O₁₈P[1]
Absorption Maximum (Oxidized) 420 nm[1][6][7]
Standard Redox Potential (E₀') -340 mV to -360 mV[3][7][8]
Fluorescence Blue-green under UV light[3][6][7]
Fluorescence Lifetime (pH 7.5) 4.2 ns[12]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that has been elucidated in various microorganisms.[1][3][7] The pathway can be broadly divided into the synthesis of the F₀ core and the subsequent attachment of the phospholactate linker and polyglutamate tail.

The key enzymes involved in the latter stages of the biosynthesis include:

  • 7,8-didemethyl-8-hydroxy-5-deazariboflavin synthase (FbiC or CofC): Catalyzes the formation of the F₀ head group.[1]

  • 2-phospho-L-lactate transferase (FbiA or CofD): Attaches the 2-phospho-L-lactate to the F₀ moiety to form F420-0.[1][7][9]

  • This compound-0:L-glutamate ligase (FbiB or CofE): Adds the first glutamate residue to F420-0, yielding F420-1.[1][9]

  • This compound-1:gamma-L-glutamate ligase (FbiB or CofE): Sequentially adds subsequent glutamate residues to extend the polyglutamate tail.[1]

F420_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthesis Pathway GTP GTP FO Coenzyme F₀ GTP->FO FbiC/CofC L_Lactate L-Lactate F420_0 This compound-0 L_Glutamate L-Glutamate F420_1 This compound-1 FO->F420_0 FbiA/CofD + 2-phospho-L-lactate F420_0->F420_1 FbiB/CofE + L-Glutamate F420_n This compound-n F420_1->F420_n FbiB/CofE + (n-1) L-Glutamate

Caption: Biosynthesis pathway of this compound.

Experimental Protocols

Extraction of this compound from Microbial Cultures

This protocol is adapted from methodologies described for the extraction of F420 for analysis.[10][11][12]

1. Cell Harvesting:

  • Centrifuge the microbial culture (e.g., 5000 x g for 15 minutes at 4°C) to pellet the cells.
  • Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

2. Cell Lysis:

  • Resuspend the cell pellet in an extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
  • Lyse the cells using a method appropriate for the microorganism, such as sonication, bead beating, or French press. Perform all steps on ice to prevent degradation.

3. Removal of Cellular Debris:

  • Centrifuge the cell lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet insoluble debris.
  • Carefully collect the supernatant containing the soluble this compound.

4. (Optional) Solid-Phase Extraction (SPE) for Purification:

  • For higher purity, the supernatant can be passed through an SPE cartridge (e.g., a strong anion exchanger) to bind F420.
  • Wash the cartridge with a low-salt buffer to remove contaminants.
  • Elute the bound F420 with a high-salt buffer.

5. Storage:

  • Store the extracted this compound at -80°C in the dark to prevent photodegradation.

start [label="Microbial Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; harvest [label="Cell Harvesting\n(Centrifugation)"]; lysis [label="Cell Lysis\n(e.g., Sonication)"]; centrifuge_debris [label="Centrifugation\n(Remove Debris)"]; supernatant [label="Crude Extract\n(Supernatant)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; spe [label="Solid-Phase Extraction\n(Optional Purification)"]; final_product [label="Purified this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> harvest; harvest -> lysis; lysis -> centrifuge_debris; centrifuge_debris -> supernatant; supernatant -> spe; spe -> final_product; }

Caption: Experimental workflow for F420 extraction.

Analysis and Quantification of this compound

1. Spectrophotometric Quantification:

  • The concentration of oxidized F420 can be determined by measuring its absorbance at 420 nm.
  • The molar extinction coefficient at this wavelength is a known constant, allowing for concentration calculation using the Beer-Lambert law.

2. High-Performance Liquid Chromatography (HPLC):

  • HPLC is the preferred method for separating and quantifying different forms of F420 (e.g., with varying polyglutamate tail lengths).[10][11]
  • A common setup involves a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
  • Detection can be achieved using a UV-Vis detector set to 420 nm or a fluorescence detector.

Biological Function: Hydride Transfer

This compound functions as a low-potential hydride carrier in a wide range of redox reactions.[1][7] It accepts a hydride ion (H⁻) to become reduced (F420H₂) and subsequently donates this hydride to a substrate in a reaction catalyzed by an F420-dependent enzyme.[1][4] This is analogous to the function of NAD(P)H.

Hydride_Transfer F420 F420 (Oxidized) Enzyme1 F420-dependent Dehydrogenase F420->Enzyme1 F420H2 F420H₂ (Reduced) Enzyme2 F420H₂-dependent Reductase F420H2->Enzyme2 H⁻ Substrate_Reduced Reduced Substrate Substrate_Reduced->Enzyme1 Substrate_Oxidized Oxidized Substrate Enzyme1->F420H2 H⁻ Enzyme1->Substrate_Oxidized Enzyme2->F420 Substrate_Reduced_2 Reduced Product Enzyme2->Substrate_Reduced_2 Substrate_Oxidized_2 Substrate Substrate_Oxidized_2->Enzyme2

Caption: Role of F420 in hydride transfer reactions.

Conclusion

This compound is a fascinating and vital biomolecule with a unique chemical structure that dictates its biological function. Its 5-deazaflavin core provides it with a low redox potential and the ability to act as a hydride carrier, making it indispensable for the metabolism of various microorganisms. Understanding its structure and biosynthesis is critical for researchers in microbiology, enzymology, and for professionals involved in the development of novel therapeutics that may target F420-dependent pathways.

References

Coenzyme F420: A Comprehensive Technical Guide on its Discovery, History, and Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Coenzyme F420, a deazaflavin derivative, stands as a unique redox cofactor with a rich history of discovery and a diverse range of biochemical functions. Initially identified in methanogenic archaea, its presence is now recognized across various bacterial phyla, playing critical roles in central metabolism, secondary metabolite biosynthesis, and clinically relevant processes such as the activation of antitubercular prodrugs. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, biosynthesis, and physiological roles of this compound. Detailed experimental protocols for its isolation, characterization, and analysis are provided, along with visualizations of key metabolic pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fascinating coenzyme.

Discovery and History

The journey of this compound began in the early 1970s with the study of methanogenic archaea, microorganisms that produce methane (B114726) as a metabolic byproduct. In 1972, Cheeseman, Toms-Wood, and Wolfe reported the isolation of a low-molecular-weight, fluorescent compound from Methanobacterium species that was essential for the activity of an NADP-linked hydrogenase.[1] This "factor 420" was named for its characteristic absorption maximum at 420 nm in its oxidized state.[1][2][3] Subsequent research by Eirich, Vogels, and Wolfe in 1978 elucidated its chemical structure as a 7,8-didemethyl-8-hydroxy-5-deazariboflavin derivative with a side chain composed of phospholactate and a variable number of glutamate (B1630785) residues.[2][4]

Initially thought to be confined to methanogens, the distribution of this compound was later found to be more widespread. Its presence was identified in various actinobacteria, including Mycobacterium and Streptomyces species, where it participates in diverse metabolic pathways.[2][5] More recent genomic and metagenomic studies have revealed the genetic capacity for F420 biosynthesis in a broader range of bacteria, including Proteobacteria, Chloroflexi, and Firmicutes, highlighting its significance in various ecological niches.[6][7]

Physicochemical Properties

This compound possesses unique physicochemical properties that distinguish it from other flavin coenzymes like FAD and FMN. Structurally, the substitution of the N-5 atom of the isoalloxazine ring with a carbon atom fundamentally alters its redox chemistry, making it a two-electron hydride carrier similar to NAD(P)H rather than a one- or two-electron carrier like conventional flavins.[2][5]

The most prominent feature of oxidized F420 is its strong absorbance of light at approximately 420 nm, which gives it a yellow color.[3] Upon reduction to F420H2, this absorbance peak disappears.[8] The coenzyme is also highly fluorescent, emitting a blue-green light at around 470 nm when excited by ultraviolet light, a property that has been instrumental in its detection and quantification.[3][4][9]

Table 1: Key Physicochemical Properties of this compound
PropertyValueReferences
Absorption Maximum (Oxidized) ~420 nm[1][2][3]
Emission Maximum (Fluorescence) ~470 nm[4][9]
Fluorescence Lifetime (pH 7.5) 4.2 ns[2]
Standard Redox Potential (E°') -340 mV to -360 mV[8][10][11]
Molar Extinction Coefficient (ε₄₂₀) 25.7 mM⁻¹ cm⁻¹[8]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic pathway that utilizes precursors from amino acid and nucleotide metabolism. The pathway can be broadly divided into the synthesis of the deazaflavin core (F0) and the subsequent addition of the phospholactyl-polyglutamyl side chain.[2][12]

The biosynthesis begins with the conversion of GTP to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, a common intermediate in riboflavin (B1680620) synthesis. The key enzyme, F0 synthase (encoded by fbiC in bacteria and cofG/cofH in archaea), then catalyzes the condensation of this intermediate with tyrosine to form the deazaflavin core, 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F0).[2][13]

The subsequent steps involve the attachment of the side chain. 2-phospho-L-lactate transferase (FbiA or CofD) transfers a phospholactyl group from a donor molecule to F0, forming F420-0.[2][6][12] Finally, a γ-glutamyl ligase (FbiB or CofE) sequentially adds glutamate residues to F420-0, forming the mature coenzyme with a polyglutamate tail of varying length (F420-n, where n is the number of glutamate residues).[2][6][12] The length of this polyglutamate tail can vary between species, with methanogens typically having shorter tails (2-5 glutamates) and mycobacteria having longer tails (up to 9 glutamates).[2][6]

F420_Biosynthesis GTP GTP Intermediate 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione GTP->Intermediate Riboflavin Biosynthesis Pathway F0 Coenzyme F0 (7,8-didemethyl-8-hydroxy- 5-deazariboflavin) Intermediate->F0 FbiC (Bacteria) CofG/CofH (Archaea) Tyrosine Tyrosine Tyrosine->F0 FbiC (Bacteria) CofG/CofH (Archaea) F420_0 This compound-0 F0->F420_0 FbiA (Bacteria) CofD (Archaea) Phospholactate_donor Phospholactate Donor Phospholactate_donor->F420_0 FbiA (Bacteria) CofD (Archaea) F420_n This compound-n F420_0->F420_n FbiB (Bacteria) CofE (Archaea) Glutamate Glutamate Glutamate->F420_n FbiB (Bacteria) CofE (Archaea)

Figure 1: Biosynthetic pathway of this compound.

Physiological Roles and Signaling Pathways

This compound is a versatile redox cofactor involved in a wide array of metabolic processes, primarily acting as a low-potential hydride carrier. Its functions are particularly prominent in methanogenesis, secondary metabolism, and detoxification.

Methanogenesis

In methanogenic archaea, reduced this compound (F420H2) is a crucial electron donor in the central pathway of methane formation from H₂ and CO₂.[14][15] It is required by two key enzymes: F420-dependent methylenetetrahydromethanopterin dehydrogenase and F420-dependent methylenetetrahydromethanopterin reductase.[14] These enzymes catalyze critical steps in the reduction of CO₂ to the methyl level. F420-reducing hydrogenases are responsible for regenerating F420H2 using H₂ as the electron donor.[14][15]

Methanogenesis_Pathway H2 H₂ Enzyme1 F420-reducing hydrogenase H2->Enzyme1 F420_ox F420 (oxidized) F420_ox->Enzyme1 F420_red F420H₂ (reduced) Enzyme2 F420-dependent methylenetetrahydromethanopterin dehydrogenase F420_red->Enzyme2 Enzyme3 F420-dependent methylenetetrahydromethanopterin reductase F420_red->Enzyme3 CO2 CO₂ Methenyl_H4MPT Methenyl-H₄MPT CO2->Methenyl_H4MPT ... Methenyl_H4MPT->Enzyme2 Methylene_H4MPT Methylene-H₄MPT Methylene_H4MPT->Enzyme3 Methyl_H4MPT Methyl-H₄MPT CH4 CH₄ (Methane) Methyl_H4MPT->CH4 ... Enzyme1->F420_red Enzyme2->F420_ox Enzyme2->Methylene_H4MPT Enzyme3->F420_ox Enzyme3->Methyl_H4MPT

Figure 2: Role of this compound in methanogenesis.
Secondary Metabolism and Antibiotic Biosynthesis

In actinobacteria, this compound plays a significant role in the biosynthesis of various secondary metabolites, including antibiotics. For instance, it is involved in the biosynthesis of tetracycline (B611298) and lincomycin (B1675468) in Streptomyces species.[3] F420-dependent enzymes catalyze specific reduction steps in these biosynthetic pathways, highlighting the importance of this cofactor in generating chemical diversity.

Clinical Relevance: Activation of Antitubercular Drugs

A critically important role of this compound has been discovered in Mycobacterium tuberculosis, the causative agent of tuberculosis. The prodrugs delamanid (B1670213) and pretomanid, used to treat multidrug-resistant tuberculosis, require activation within the mycobacterial cell to exert their therapeutic effect.[2] This activation is carried out by a deazaflavin-dependent nitroreductase (Ddn), an enzyme that utilizes reduced F420H2 to reduce the prodrugs into their active, radical forms.[2] These activated forms then inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Mutations in the genes responsible for F420 biosynthesis can lead to resistance to these drugs.[2]

Experimental Protocols

Isolation and Purification of this compound

This protocol describes the extraction and purification of this compound from methanogenic archaea or actinobacteria.

Materials:

  • Cell paste of F420-producing microorganisms

  • Lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and DNase)

  • Anion exchange chromatography column (e.g., DEAE-cellulose or Q-Sepharose)

  • Elution buffers with a salt gradient (e.g., Tris-HCl with increasing concentrations of NaCl)

  • Spectrophotometer

  • Fluorometer

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Cell Lysis: Resuspend the cell paste in lysis buffer and incubate to lyse the cells. Centrifuge to remove cell debris.

  • Anion Exchange Chromatography: Load the supernatant onto a pre-equilibrated anion exchange column. Wash the column with a low-salt buffer to remove unbound proteins and other molecules.

  • Elution: Elute the bound this compound using a linear salt gradient. Collect fractions and monitor the absorbance at 420 nm and fluorescence at 470 nm (excitation at 420 nm).

  • Pooling and Concentration: Pool the fractions containing F420 and concentrate them using methods such as rotary evaporation or ultrafiltration.

  • HPLC Purification: For higher purity, subject the concentrated F420 to reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of ammonium (B1175870) acetate (B1210297) and methanol).[6][16] Monitor the eluent with a fluorescence detector.

  • Quantification: Determine the concentration of the purified F420 spectrophotometrically using the molar extinction coefficient (ε₄₂₀ = 25.7 mM⁻¹ cm⁻¹).[8]

F420_Purification_Workflow Start Cell Paste Lysis Cell Lysis and Centrifugation Start->Lysis Supernatant Crude Cell Extract (Supernatant) Lysis->Supernatant Anion_Exchange Anion Exchange Chromatography Supernatant->Anion_Exchange Elution Gradient Elution Anion_Exchange->Elution F420_Fractions F420-containing Fractions Elution->F420_Fractions Concentration Concentration F420_Fractions->Concentration HPLC Reversed-Phase HPLC Concentration->HPLC Purified_F420 Purified this compound HPLC->Purified_F420 Analysis Spectrophotometry and Fluorometry Purified_F420->Analysis

Figure 3: Experimental workflow for the purification of this compound.
Spectroscopic Analysis

UV-Visible Spectroscopy:

  • Prepare a solution of purified F420 in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Record the absorbance spectrum from 300 to 600 nm using a spectrophotometer.

  • The characteristic peak for oxidized F420 should be observed at approximately 420 nm.[1][2][3]

Fluorescence Spectroscopy:

  • Using a fluorometer, excite the F420 solution at 420 nm.

  • Record the emission spectrum from 440 to 600 nm.

  • The maximum fluorescence emission should be observed at approximately 470 nm.[4][9]

Enzymatic Assays for F420-Dependent Enzymes

This protocol provides a general method for assaying the activity of an F420-dependent reductase.

Materials:

  • Purified F420-dependent enzyme

  • This compound

  • A suitable reducing agent for F420 (e.g., sodium borohydride (B1222165) or an F420-reducing system like F420-dependent glucose-6-phosphate dehydrogenase and glucose-6-phosphate)[17]

  • Substrate for the reductase

  • Assay buffer

  • Spectrophotometer

Procedure:

  • Preparation of Reduced F420 (F420H2): Reduce F420 to F420H2 using a suitable method. The disappearance of the 420 nm absorbance peak confirms the reduction.

  • Assay Mixture: In a cuvette, prepare an assay mixture containing the assay buffer, the substrate, and the enzyme.

  • Initiation of Reaction: Start the reaction by adding a known concentration of F420H2.

  • Monitoring the Reaction: Monitor the oxidation of F420H2 to F420 by measuring the increase in absorbance at 420 nm over time.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of F420.

Conclusion

This compound, since its discovery in methanogens, has emerged as a fascinating and important redox cofactor with a broad phylogenetic distribution and diverse functional roles. Its unique chemical properties, particularly its low redox potential and hydride transfer mechanism, make it well-suited for a variety of challenging biochemical transformations. The elucidation of its biosynthetic pathway has opened up avenues for its heterologous production and the engineering of novel metabolic pathways. Furthermore, its critical role in the activation of antitubercular drugs underscores its significance in drug development. Continued research into the enzymology and physiological roles of this compound is poised to uncover new biocatalytic applications and provide further insights into microbial metabolism and adaptation.

References

The Pivotal Role of Coenzyme F420 in Methanogenic Archaea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme F420, a deazaflavin derivative, is a central redox cofactor in the metabolism of methanogenic archaea. Its unique electrochemical properties, particularly its low redox potential, enable it to participate in critical hydride transfer reactions that are fundamental to methanogenesis, the primary energy-generating pathway in these microorganisms. This technical guide provides an in-depth exploration of the function of this compound in methanogens, detailing its core biochemical roles, the enzymes that depend on it, and the associated metabolic pathways. Furthermore, this document presents a compilation of quantitative data, detailed experimental protocols for the study of F420 and F420-dependent enzymes, and visual representations of the key metabolic and experimental workflows. This guide is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and manipulate the metabolic processes of methanogens.

Introduction

Methanogenic archaea are strict anaerobes that play a crucial role in the global carbon cycle by producing methane (B114726). Their unique biochemistry relies on a set of novel coenzymes, among which this compound is of paramount importance.[1][2] Named for its characteristic absorbance maximum at 420 nm, F420 is a 5-deazaflavin derivative that functions as a low-potential two-electron carrier.[3] Structurally, it consists of a chromophoric 8-hydroxy-5-deazariboflavin moiety linked to a side chain of lactyl-poly-L-glutamate.[4] This structure confers a standard redox potential of approximately -340 mV, which is considerably lower than that of NAD+/NADH, enabling it to participate in redox reactions that are thermodynamically unfavorable for other common electron carriers.[3]

In methanogens, this compound is indispensable for the reductive pathway of methanogenesis from CO2 and H2, as well as from other substrates like formate (B1220265) and secondary alcohols.[1][5] It acts as the primary electron donor for several key enzymatic steps in the C1 pathway. The reduced form of the coenzyme, F420H2, is generated through the oxidation of substrates like H2, formate, or isopropanol (B130326) by F420-dependent dehydrogenases.[1][5] Subsequently, F420H2 donates its electrons to specific reductases involved in the stepwise reduction of CO2 to methane.[1][2]

Understanding the function of this compound and its associated enzymes is not only critical for comprehending the fundamental biology of methanogens but also holds potential for various biotechnological and medical applications. For instance, targeting F420-dependent pathways could offer novel strategies for inhibiting methanogenesis, a process linked to global warming and the gut microbiome's influence on human health. Conversely, harnessing the reductive power of F420-dependent enzymes presents opportunities for biocatalysis and bioremediation.

This guide aims to provide a comprehensive technical overview of the function of this compound in methanogens, catering to the needs of researchers, scientists, and drug development professionals.

Biochemical Functions of this compound in Methanogenesis

This compound is a central electron carrier in the catabolic and anabolic pathways of methanogens. Its primary role is to mediate the transfer of reducing equivalents from electron donors to various acceptors within the cell.

Role in the CO2 Reduction Pathway

The reduction of carbon dioxide to methane is a multi-step process that requires a series of electron transfer reactions. Reduced this compound (F420H2) is the direct electron donor for two critical steps in this pathway:

  • Reduction of N⁵,N¹⁰-methenyltetrahydromethanopterin (methenyl-H4MPT) to N⁵,N¹⁰-methylenetetrahydromethanopterin (methylene-H4MPT): This reaction is catalyzed by the F420-dependent N⁵,N¹⁰-methylenetetrahydromethanopterin dehydrogenase (Mtd) .[1][6]

  • Reduction of N⁵,N¹⁰-methylenetetrahydromethanopterin to N⁵-methyltetrahydromethanopterin (methyl-H4MPT): This step is carried out by the F420-dependent N⁵,N¹⁰-methylenetetrahydromethanopterin reductase (Mer) .[1][7]

These reactions are essential for the sequential reduction of the C1 unit derived from CO2.

Generation of Reduced this compound (F420H2)

The pool of reduced F420 is maintained through the activity of several F420-dependent dehydrogenases that oxidize various electron donors. The primary enzymes responsible for F420 reduction in hydrogenotrophic methanogens are:

  • F420-reducing [NiFe]-hydrogenases (Frh): These enzymes catalyze the reversible oxidation of molecular hydrogen (H2) to reduce F420.[1][8] This is a key entry point for electrons into the methanogenic pathway in organisms utilizing H2 as the primary electron donor.

  • F420-dependent formate dehydrogenase (Fdh): In methanogens capable of utilizing formate, this enzyme catalyzes the oxidation of formate to CO2, with the concomitant reduction of F420.[5]

  • F420-dependent secondary alcohol dehydrogenases (Adh): Some methanogens can use secondary alcohols like isopropanol as electron donors. Adh catalyzes the oxidation of these alcohols, coupled to the reduction of F420.[5]

Alternative Pathways for F420 Reduction

In addition to the direct reduction by hydrogenases, an alternative pathway for F420 reduction exists, particularly under nickel-limiting conditions where the activity of [NiFe]-hydrogenases is compromised.[1][6] This alternative, known as the Hmd-Mtd cycle, involves the concerted action of two enzymes:

  • H2-dependent methylenetetrahydromethanopterin dehydrogenase (Hmd): This enzyme uses H2 to directly reduce methenyl-H4MPT to methylene-H4MPT.

  • F420-dependent methylenetetrahydromethanopterin dehydrogenase (Mtd): Operating in reverse, Mtd can then oxidize methylene-H4MPT to methenyl-H4MPT, transferring the electrons to F420 to produce F420H2.[1][6]

This cycle provides metabolic flexibility to methanogens, allowing them to sustain methanogenesis even when the primary F420-reducing hydrogenases are not fully functional.

Role in Anabolism

Reduced this compound also plays a role in anabolic processes by providing reducing power for biosynthesis. The F420-dependent NADP+ oxidoreductase (Fno) is a key enzyme that links the F420/F420H2 pool to the NADP+/NADPH pool.[9][10] This enzyme can catalyze the reversible transfer of electrons between F420H2 and NADP+, allowing the cell to generate NADPH for biosynthetic reactions.

Quantitative Data

A summary of key quantitative data related to this compound and associated enzymes in methanogens is presented in the tables below. These values can vary depending on the specific methanogenic species and growth conditions.

Table 1: Intracellular Concentration of this compound in Methanogens

Methanogen SpeciesGrowth SubstrateF420 Concentration (µmol/g protein)Reference
Methanobacterium bryantiiH₂/CO₂1.84 - 3.65[11][12]
Methanosarcina barkeriMethanol0.84 - 1.54[11][12]
Methanosarcina barkeriAcetate~0.2 - 0.4[11][12]
Various methanogens-up to 2.0 (µmol/g dry weight)[3]

Table 2: Kinetic Parameters of Key F420-Dependent Enzymes in Methanogens

EnzymeMethanogen SpeciesSubstrateKmSpecific Activity (U/mg)Reference
F420-reducing hydrogenase (Frh) Methanothermobacter marburgensisH₂-Decreased 20-fold under Ni-limitation[1][6]
Methylene-H4MPT dehydrogenase (Mtd) Methanothermobacter marburgensisF420H₂-Increased 4-fold under Ni-limitation[1][6]
Methylene-H4MPT reductase (Mer) Methanobacterium thermoautotrophicumF420H₂--[13]
F420-dependent G6PD (FGD) Mycobacterium smegmatisF4200.004 mM-[14][15]
F420-dependent G6PD (FGD) Mycobacterium smegmatisGlucose-6-phosphate1.6 mM-[14][15]
F420:NADP+ Oxidoreductase (Fno) Thermobifida fuscaF4202.0 µM-[10]
F420:NADP+ Oxidoreductase (Fno) Thermobifida fuscaNADPH7.3 µM-[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound and F420-dependent enzymes.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of this compound from methanogenic cell cultures.

Materials:

  • Methanogenic cell pellet

  • 80% (v/v) aqueous ethanol

  • Centrifuge

  • HPLC system with a fluorescence detector (Excitation: 420 nm, Emission: 470 nm)

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) gradient

  • This compound standard

Procedure:

  • Extraction:

    • Harvest methanogenic cells by centrifugation.

    • Resuspend the cell pellet in a known volume of 80% aqueous ethanol.

    • Incubate at 80°C for 10-15 minutes to extract the coenzymes.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the extracted coenzymes.

  • HPLC Analysis:

    • Filter the extract through a 0.22 µm filter.

    • Inject a known volume of the filtered extract onto the C18 column.

    • Elute the coenzymes using a suitable gradient of acetonitrile in buffer.

    • Monitor the fluorescence at an excitation wavelength of 420 nm and an emission wavelength of 470 nm.[16]

    • Identify the F420 peak based on the retention time of the F420 standard.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the F420 standard.

    • Calculate the concentration of F420 in the sample by comparing its peak area to the standard curve.

Assay for F420-Dependent Hydrogenase Activity

This spectrophotometric assay measures the activity of F420-reducing hydrogenase by monitoring the reduction of F420.

Materials:

  • Anaerobic cuvettes

  • Spectrophotometer

  • Cell-free extract or purified F420-reducing hydrogenase

  • Anaerobic buffer (e.g., Tris-HCl, pH 8.0)

  • This compound solution

  • H₂ gas

  • Reducing agent (e.g., sodium dithionite, to ensure anaerobic conditions)

Procedure:

  • Prepare the anaerobic assay mixture in a sealed anaerobic cuvette containing the anaerobic buffer.

  • Add the cell-free extract or purified enzyme to the cuvette.

  • Add a known concentration of this compound.

  • Saturate the solution with H₂ gas by bubbling it through the mixture.

  • Initiate the reaction by adding a small amount of a reducing agent if necessary to remove any residual oxygen.

  • Monitor the decrease in absorbance at 420 nm, which corresponds to the reduction of F420 to F420H2.

  • Calculate the specific activity based on the rate of absorbance change and the protein concentration. One unit of activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of F420 per minute.

Assay for F420-Dependent Reductase Activity (e.g., Mer)

This assay measures the activity of F420-dependent reductases by monitoring the oxidation of F420H2.

Materials:

  • Anaerobic cuvettes

  • Spectrophotometer

  • Cell-free extract or purified F420-dependent reductase (e.g., Mer)

  • Anaerobic buffer (e.g., Tris-HCl, pH 7.5)

  • Reduced this compound (F420H2), prepared by reducing F420 with H₂ and a hydrogenase or chemically.

  • Substrate for the reductase (e.g., N⁵,N¹⁰-methylenetetrahydromethanopterin for Mer)

Procedure:

  • Prepare the anaerobic assay mixture in a sealed anaerobic cuvette containing the anaerobic buffer.

  • Add the cell-free extract or purified enzyme.

  • Add the specific substrate for the reductase.

  • Initiate the reaction by adding a known concentration of F420H2.

  • Monitor the increase in absorbance at 420 nm, which corresponds to the oxidation of F420H2 to F420.

  • Calculate the specific activity based on the rate of absorbance change and the protein concentration.

Purification of F420-Dependent Enzymes

A general workflow for the purification of F420-dependent enzymes is outlined below. Specific steps will need to be optimized for each enzyme.

Procedure:

  • Cell Lysis: Break open the methanogenic cells using methods such as sonication, French press, or enzymatic lysis in an appropriate buffer.

  • Clarification: Remove cell debris by ultracentrifugation.

  • Ammonium (B1175870) Sulfate (B86663) Fractionation: Precipitate proteins with varying concentrations of ammonium sulfate to achieve initial enrichment.

  • Chromatography:

    • Anion Exchange Chromatography: Separate proteins based on their net negative charge.

    • Hydrophobic Interaction Chromatography: Separate proteins based on their hydrophobicity.

    • Affinity Chromatography: Use a ligand specific for the F420-binding site (e.g., F420-sepharose) for highly specific purification.[14]

    • Size Exclusion Chromatography: Separate proteins based on their size to achieve final polishing.

  • Purity Assessment: Analyze the purity of the enzyme at each step using SDS-PAGE.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Coenzyme_F420_Metabolism cluster_donors Electron Donors cluster_carriers Electron Carriers cluster_acceptors Electron Acceptors in Methanogenesis cluster_anabolism Anabolism H2 H₂ F420H2 Coenzyme F420H₂ (reduced) H2->F420H2 F420-reducing hydrogenase (Frh) Formate Formate Formate->F420H2 Formate dehydrogenase (Fdh) SecondaryAlcohols Secondary Alcohols SecondaryAlcohols->F420H2 Alcohol dehydrogenase (Adh) F420 This compound (oxidized) Methenyl_H4MPT Methenyl-H₄MPT Methylene_H4MPT Methylene-H₄MPT F420H2->Methylene_H4MPT F420 Methyl_H4MPT Methyl-H₄MPT F420H2->Methyl_H4MPT F420 NADPH NADPH F420H2->NADPH F420:NADP⁺ oxidoreductase (Fno) Methenyl_H4MPT->Methylene_H4MPT Mtd Methylene_H4MPT->Methyl_H4MPT Mer NADP NADP⁺ NADP->F420H2 F420

Caption: Central role of this compound in methanogen metabolism.

Alternative_F420_Reduction cluster_pathway1 Primary Pathway cluster_pathway2 Alternative Pathway (Hmd-Mtd Cycle) H2_1 H₂ Frh F420-reducing hydrogenase (Frh) H2_1->Frh F420_1 F420 F420_1->Frh F420H2_1 F420H₂ Frh->F420H2_1 H2_2 H₂ Hmd Hmd H2_2->Hmd Methenyl_H4MPT Methenyl-H₄MPT Methenyl_H4MPT->Hmd Methylene_H4MPT Methylene-H₄MPT Mtd Mtd Methylene_H4MPT->Mtd F420_2 F420 F420_2->Mtd F420H2_2 F420H₂ Hmd->Methylene_H4MPT Mtd->Methenyl_H4MPT Mtd->F420H2_2

Caption: Alternative pathways for F420H₂ generation in methanogens.

Experimental_Workflow cluster_assays Biochemical Assays cluster_purification Enzyme Purification Start Methanogen Cell Culture CellHarvest Cell Harvesting (Centrifugation) Start->CellHarvest CellLysis Cell Lysis (e.g., Sonication) CellHarvest->CellLysis Clarification Clarification (Ultracentrifugation) CellLysis->Clarification CrudeExtract Crude Cell-Free Extract Clarification->CrudeExtract F420_Quant F420 Quantification (HPLC) CrudeExtract->F420_Quant Enzyme_Activity F420-dependent Enzyme Activity Assays CrudeExtract->Enzyme_Activity AmmoniumSulfate Ammonium Sulfate Fractionation CrudeExtract->AmmoniumSulfate Chromatography Column Chromatography (Ion Exchange, Affinity, etc.) AmmoniumSulfate->Chromatography PureEnzyme Purified Enzyme Chromatography->PureEnzyme PurityCheck Purity Analysis (SDS-PAGE) PureEnzyme->PurityCheck PurityCheck->Enzyme_Activity Characterize pure enzyme

Caption: General experimental workflow for studying F420.

Conclusion

This compound is a cornerstone of the metabolic machinery in methanogenic archaea. Its unique redox properties make it an indispensable component of the central energy-yielding pathway of methanogenesis. The F420-dependent enzymes, including hydrogenases, dehydrogenases, and reductases, form a tightly regulated network that facilitates the efficient transfer of electrons from various donors to the C1 intermediates of CO2 reduction. The quantitative data and experimental protocols provided in this guide offer a practical framework for researchers to investigate the intricacies of F420 metabolism. A thorough understanding of the function of this compound not only deepens our knowledge of microbial physiology and biogeochemistry but also opens avenues for the development of novel biotechnological applications and therapeutic interventions targeting methanogenic processes. Future research in this area will likely focus on the detailed kinetic and structural characterization of F420-dependent enzymes, the elucidation of the regulatory mechanisms governing F420 metabolism, and the exploration of the broader ecological roles of this fascinating coenzyme.

References

An In-depth Technical Guide to the Coenzyme F420 Biosynthesis Pathway in Archaea and Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a deazaflavin derivative, a redox cofactor with a lower midpoint potential than flavins, making it a potent electron carrier in a variety of biological reactions.[1][2] Initially discovered in methanogenic archaea, its presence and physiological significance are now recognized in a diverse range of bacteria, including medically important species like Mycobacterium tuberculosis.[1][3] In archaea, F420 is crucial for methanogenesis, while in bacteria, it participates in diverse metabolic pathways, including secondary metabolite biosynthesis and the activation of prodrugs.[1][3] The growing interest in F420-dependent enzymes for biocatalysis and as drug targets necessitates a thorough understanding of its biosynthesis. This guide provides a detailed technical overview of the this compound biosynthetic pathways in both archaea and bacteria, focusing on the core enzymatic steps, quantitative data, and experimental methodologies.

Core Biosynthesis Pathways: A Domain-Specific Divergence

The biosynthesis of this compound originates from precursors derived from the purine (B94841) and shikimate pathways. While the initial steps leading to the formation of the deazaflavin core (F420-0) are generally conserved, significant variations exist between the archaeal and bacterial domains, particularly in the later stages of the pathway.

The Archaeal Pathway

In Archaea, the biosynthesis of this compound is primarily characterized by the Cof family of enzymes. The pathway can be summarized as follows:

  • Formation of the Deazaflavin Core (F420-0): The biosynthesis initiates with the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (a derivative of GTP) and p-hydroxyphenylpyruvate (from the shikimate pathway) to form the 8-hydroxy-5-deazariboflavin (F₀) core. This reaction is catalyzed by the enzymes CofG and CofH .

  • Addition of the Lactyl Moiety: The F₀ molecule is then modified by the addition of a 2-phospho-L-lactate (2-PL) group. This occurs in a two-step process involving CofC and CofD .

    • CofC (2-phospho-L-lactate guanylyltransferase) activates 2-PL by transferring a GMP moiety from GTP to form lactyl-2-diphospho-5'-guanosine (LPPG).

    • CofD (LPPG:F₀ 2-phospho-L-lactate transferase) then transfers the 2-phospholactyl group from LPPG to F₀, yielding F420-0.[4]

  • Polyglutamylation: The final step involves the addition of a polyglutamate tail to F420-0, catalyzed by CofE (F420-0:γ-glutamyl ligase) . This enzyme sequentially adds glutamate (B1630785) residues, with the length of the tail varying between species.[5]

The Bacterial Pathway: A Revised Perspective

The bacterial pathway, primarily elucidated in Actinobacteria such as Mycobacterium smegmatis, utilizes the Fbi family of enzymes. Recent research has led to a significant revision of the previously proposed pathway.

  • Formation of the Deazaflavin Core (F420-0): Similar to archaea, the F₀ core is synthesized from the same precursors. In many bacteria, the functions of CofG and CofH are combined in a single bifunctional enzyme, FbiC .[5][6]

  • A Revised Middle Pathway: It was initially thought that the bacterial pathway also utilized 2-phospho-L-lactate. However, it is now established that FbiD (phosphoenolpyruvate guanylyltransferase) uses phosphoenolpyruvate (B93156) (PEP) and GTP to produce enolpyruvyl-diphospho-5'-guanosine (EPPG).[7] Subsequently, FbiA (a homolog of CofD) catalyzes the transfer of the enolpyruvyl-phosphate moiety to F₀, forming an unstable intermediate, dehydro-F420-0.

  • Reduction and Polyglutamylation: The dehydro-F420-0 intermediate is then reduced to F420-0 by the C-terminal domain of the bifunctional enzyme FbiB . The N-terminal domain of FbiB, which is homologous to CofE, then catalyzes the addition of the polyglutamate tail.[8]

Quantitative Data on Biosynthetic Enzymes

The following tables summarize the available kinetic parameters for the key enzymes in the F420 biosynthesis pathways. It is important to note that kinetic data for many of these enzymes are still limited in the literature.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s⁻¹)Reference(s)
CofC Methanocaldococcus jannaschii2-phospho-L-lactate, GTPN/AN/A[9]
CofD Methanococcus jannaschiiLPPG, F₀N/AN/A[4]
CofE Archaeoglobus fulgidusF420-0, L-glutamate, GTPN/AN/A[5]
EnzymeOrganismSubstrate(s)Km (µM)kcat (s⁻¹)Reference(s)
FbiA Mycobacterium smegmatisEPPG, F₀N/AN/A[10]
FbiB Mycobacterium tuberculosisF420-0, L-glutamate, GTPN/AN/A[8]
FbiC Mycobacterium bovis BCG5-amino-6-ribitylamino-uracil, p-hydroxyphenylpyruvateN/AN/A[6]
FbiD Mycobacterium sp. (strain JLS)PEP, GTPN/AN/A[11]

Table 2: Kinetic Parameters of Bacterial F420 Biosynthesis Enzymes (Note: As with the archaeal enzymes, detailed kinetic parameters for the bacterial biosynthetic enzymes are not extensively reported in the literature.)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of His-tagged Biosynthetic Enzymes (General Protocol)

This protocol describes a general method for the expression and purification of His-tagged F420 biosynthetic enzymes (e.g., CofC, FbiD) in E. coli.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the gene of interest (e.g., cofC, fbiD) from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites.
  • Ligate the PCR product into a suitable expression vector containing an N- or C-terminal His-tag (e.g., pET-28a(+)).
  • Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
  • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

3. Cell Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
  • Lyse the cells by sonication on ice or by using a French press.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

4. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA agarose (B213101) column with lysis buffer.
  • Load the clarified lysate onto the column.
  • Wash the column with 10-20 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
  • Elute the His-tagged protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

5. Protein Analysis and Storage:

  • Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
  • Store the purified protein at -80°C.

Protocol 2: In Vitro Activity Assay for FbiD (Phosphoenolpyruvate Guanylyltransferase)

This protocol describes a coupled spectrophotometric assay to measure the activity of FbiD.

1. Principle: The production of pyrophosphate (PPi) during the FbiD-catalyzed reaction is coupled to the oxidation of NADH via pyrophosphate-dependent phosphofructokinase (PPi-PFK), aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase. The decrease in absorbance at 340 nm corresponding to NADH oxidation is monitored.

2. Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl.
  • Substrates: 100 mM phosphoenolpyruvate (PEP), 100 mM GTP.
  • Coupling Enzymes: PPi-PFK, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase.
  • Coupling Substrates: 100 mM fructose-6-phosphate, 10 mM NADH.
  • Purified FbiD enzyme.

3. Procedure:

  • In a 1 mL cuvette, combine 800 µL of assay buffer, 10 µL of 100 mM fructose-6-phosphate, 10 µL of 10 mM NADH, and the coupling enzymes to their final recommended concentrations.
  • Add 50 µL of 100 mM PEP and 50 µL of 100 mM GTP.
  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.
  • Initiate the reaction by adding a known amount of purified FbiD enzyme.
  • Monitor the decrease in absorbance at 340 nm over time.
  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 3: In Vitro Activity Assay for FbiB (γ-Glutamyl Ligase Activity)

This protocol describes an HPLC-based assay to monitor the polyglutamylation activity of the N-terminal domain of FbiB.[8]

1. Principle: The addition of glutamate residues to F420-0 results in a shift in the retention time of the product on a reverse-phase HPLC column. The reaction products are detected by their intrinsic fluorescence.

2. Reagents:

  • Reaction Buffer: 50 mM HEPES, pH 8.5, 100 mM NaCl, 5 mM MnCl₂.[8]
  • Substrates: 1 mM F420-0, 100 mM L-glutamate, 50 mM GTP.[8]
  • Purified FbiB enzyme.

3. Procedure:

  • Set up a 50 µL reaction containing 5 µL of 10x reaction buffer, 5 µL of 1 mM F420-0, 5 µL of 100 mM L-glutamate, and 5 µL of 50 mM GTP.
  • Add a known amount of purified FbiB enzyme to initiate the reaction.
  • Incubate the reaction at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).
  • Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.
  • Centrifuge the samples to pellet any precipitated protein.
  • Analyze the supernatant by reverse-phase HPLC with fluorescence detection (excitation at 420 nm, emission at 470 nm).
  • Monitor the appearance of peaks corresponding to F420-1, F420-2, etc., which will have different retention times than F420-0.

Mandatory Visualizations

Biosynthesis Pathways

F420_Biosynthesis_Archaea cluster_0 F₀ Synthesis cluster_1 Lactyl Moiety Addition cluster_2 Polyglutamylation GTP GTP F0 F₀ GTP->F0 CofG, CofH PHP p-Hydroxyphenyl- pyruvate PHP->F0 F420_0 F420-0 F0->F420_0 CofD PL 2-Phospho-L-lactate LPPG LPPG PL->LPPG CofC, GTP LPPG->F420_0 F420_n This compound F420_0->F420_n CofE, L-Glutamate, GTP Glu L-Glutamate Glu->F420_n

Caption: Archaeal this compound Biosynthesis Pathway.

F420_Biosynthesis_Bacteria cluster_0 F₀ Synthesis cluster_1 Revised Middle Pathway cluster_2 Reduction & Polyglutamylation GTP GTP F0 F₀ GTP->F0 FbiC PHP p-Hydroxyphenyl- pyruvate PHP->F0 dehydroF420_0 Dehydro-F420-0 F0->dehydroF420_0 FbiA PEP Phosphoenolpyruvate EPPG EPPG PEP->EPPG FbiD, GTP EPPG->dehydroF420_0 F420_0 F420-0 dehydroF420_0->F420_0 FbiB (C-term) F420_n This compound F420_0->F420_n FbiB (N-term), L-Glutamate, GTP Glu L-Glutamate Glu->F420_n

Caption: Bacterial this compound Biosynthesis Pathway.

Experimental Workflows

HisTag_Purification_Workflow start Start: E. coli culture with expression plasmid expression Induce Protein Expression (IPTG) start->expression harvest Harvest Cells (Centrifugation) expression->harvest lysis Cell Lysis (Sonication/French Press) harvest->lysis clarification Clarify Lysate (Centrifugation) lysis->clarification imac IMAC Purification (Ni-NTA Column) clarification->imac wash Wash Column imac->wash elution Elute His-tagged Protein wash->elution analysis Analyze Purity (SDS-PAGE) elution->analysis end End: Purified Protein analysis->end

Caption: Workflow for His-tagged Protein Purification.

FbiD_Assay_Workflow start Start: Prepare Assay Mix mix Combine Buffer, Coupling Enzymes, F6P, NADH, PEP, and GTP start->mix equilibrate Equilibrate to Assay Temperature mix->equilibrate initiate Initiate Reaction with Purified FbiD equilibrate->initiate monitor Monitor Absorbance at 340 nm initiate->monitor calculate Calculate Rate of NADH Oxidation monitor->calculate end End: Determine FbiD Activity calculate->end

Caption: Workflow for FbiD Coupled Enzyme Assay.

Conclusion

The biosynthesis of this compound is a complex and fascinating process that exhibits significant diversity between archaea and bacteria. While the core machinery for assembling the deazaflavin ring is conserved, the subsequent modification steps have evolved differently in the two domains. The revised understanding of the bacterial pathway, involving phosphoenolpyruvate as a key substrate, has opened new avenues for research and for the heterologous production of this important cofactor. Further elucidation of the kinetic parameters and regulatory mechanisms of the biosynthetic enzymes will be crucial for harnessing the full potential of F420-dependent systems in biotechnology and medicine. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to delve deeper into the intricacies of this compound biosynthesis.

References

A Technical Guide to the Key Enzymes of the F420 Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a deazaflavin cofactor crucial for a variety of redox reactions in archaea and bacteria, playing a significant role in methanogenesis, secondary metabolism, and the activation of anti-tuberculosis prodrugs. Its unique chemical properties, acting as a low-potential hydride carrier, distinguish it from more common flavin cofactors. Understanding the enzymatic machinery responsible for the biosynthesis of F420 is paramount for harnessing its potential in biotechnology and for developing novel therapeutics targeting pathogens that rely on this essential molecule. This technical guide provides an in-depth overview of the core enzymes in the F420 biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and a visual representation of the metabolic route.

The F420 Biosynthesis Pathway: Core Enzymes and Reactions

The biosynthesis of this compound is a multi-step process involving a conserved set of key enzymes. While there are variations across different microbial species, particularly in the initial steps and the nature of the linker molecule, the core enzymatic functions remain consistent. The pathway can be broadly divided into three stages: 1) formation of the deazaflavin headgroup (F0), 2) addition of a phospho-lactyl or phosphoenolpyruvyl moiety, and 3) elongation of a polyglutamate tail.

The key enzymes involved in this pathway are:

  • FbiC (or CofG/CofH): The F0 synthase that catalyzes the formation of the 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F0) core. In many bacteria, this is a single bifunctional enzyme (FbiC), while in archaea, it often exists as two separate proteins (CofG and CofH).

  • FbiD (or CofC): A guanylyltransferase that activates a three-carbon unit, now understood to be phosphoenolpyruvate (B93156) (PEP) in many organisms, for subsequent transfer.

  • FbiA (or CofD): A 2-phospho-L-lactate transferase (in the revised pathway, a phosphoenolpyruvyl transferase) that attaches the activated three-carbon unit to the F0 headgroup. The protein product of the Methanococcus jannaschii MJ1256 gene, designated as CofD, catalyzes the transfer of the 2-phospholactate moiety from lactyl(2)diphospho-(5')guanosine (LPPG) to F0, forming F420-0.[1]

  • FbiB (or CofE and a nitroreductase): A bifunctional enzyme in mycobacteria that possesses both γ-glutamyl ligase activity for elongating the polyglutamate tail and a nitroreductase domain. This nitroreductase domain is responsible for reducing a dehydro-F420 intermediate to its active form. In archaea, the γ-glutamyl ligase (CofE) is typically a separate enzyme. The γ-glutamyl ligase catalyzes the final steps of the F420 biosynthesis pathway by the successive addition of L-glutamate residues to F420-0.[2]

Quantitative Data on Key Enzymes

A comprehensive understanding of the F420 biosynthesis pathway requires quantitative analysis of its constituent enzymes. The following table summarizes available kinetic parameters for some of the key enzymes. Note: Kinetic data for all enzymes across various organisms is not exhaustively available in the literature, and the presented data is based on specific studies.

EnzymeOrganismSubstrate(s)KmkcatVmaxReference(s)
FbiB (γ-glutamyl ligase) Mycobacterium tuberculosisF420-0, L-glutamate, GTPNot explicitly determinedNot explicitly determinedNot explicitly determinedThis study focused on the elongation of the poly-γ-glutamate tail, demonstrating the conversion of F420-0 to F420-5 over 24 hours.
Mt-GluRS (a glutamyl-tRNA synthetase with ligase activity) Mycobacterium tuberculosistRNA, ATP, L-Glu0.7 µM (tRNA), 78 µM (ATP), 2.7 mM (L-Glu)130 min-1Not specified[3]
Neutrophil γ-Glutamyltransferase Humanγ-glutamyl p-nitroanilide, glycylglycine1.8 mM (γ-glutamyl p-nitroanilide), 16.9 mM (glycylglycine)Not specifiedNot specified[4]
Human GGT1 HumanGSH, GSSG, LTC410.60 ± 0.07 μM (GSH), 8.80 ± 0.05 μM (GSSG), 10.8 ± 0.1 μM (LTC4)Not specifiedNot specified[5]

GGT (γ-glutamyltransferase) is included for comparative purposes of γ-glutamyl ligase activity, though it is not a direct enzyme in the F420 pathway.

Experimental Protocols

Detailed methodologies are crucial for the study and characterization of the F420 biosynthesis enzymes. The following sections provide outlines for expression, purification, and activity assays for the key enzymes.

Expression and Purification of FbiB (γ-Glutamyl Ligase) from Mycobacterium tuberculosis

a. Cloning and Expression: The open reading frame encoding the full-length FbiB protein (Rv3262) is amplified from M. tuberculosis H37Rv genomic DNA. The gene is then cloned into an appropriate expression vector, such as one suitable for expression in E. coli or a mycobacterial host like M. smegmatis. For purification purposes, an affinity tag (e.g., a hexahistidine tag) is commonly added to the N- or C-terminus of the protein. Expression is typically induced under optimized conditions of temperature and inducer concentration.

b. Purification:

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer. Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the cell lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column (for His-tagged proteins). Wash the column extensively with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

  • Elution: Elute the bound FbiB protein using an elution buffer with a high concentration of imidazole.

  • Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

FbiB (γ-Glutamyl Ligase) Activity Assay

This assay measures the addition of glutamate (B1630785) residues to an F420 precursor.

a. Materials:

  • Purified FbiB enzyme

  • F420-0 (F420 with no glutamate residues) - can be prepared by enzymatic hydrolysis of F420 with carboxypeptidase G

  • HEPES buffer (50 mM, pH 8.5)

  • NaCl (100 mM)

  • MnCl2 (5 mM)

  • L-glutamate (10 mM)

  • GTP (5 mM)

  • HPLC system with a fluorescence detector

b. Procedure:

  • Prepare a reaction mixture containing HEPES buffer, NaCl, MnCl2, L-glutamate, GTP, and F420-0 in a total volume of 50 µL.

  • Initiate the reaction by adding the purified FbiB enzyme (e.g., 1 µg).

  • Incubate the reaction at 37°C for a specified time (e.g., 1 to 24 hours).

  • Stop the reaction by heat inactivation or by adding a quenching agent.

  • Analyze the reaction products by HPLC. The different F420 species (F420-0, F420-1, F420-2, etc.) can be separated and quantified based on their retention times and fluorescence (excitation at ~420 nm, emission at ~470 nm).

Characterization of CofD (2-Phospho-L-lactate Transferase) from Methanococcus jannaschii

The protein product of the MJ1256 gene is expressed in E. coli and purified to homogeneity. The enzyme's activity is the transfer of the 2-phospholactate moiety from LPPG to F0 to form F420-0 and GMP. This activity requires Mg2+.[1]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the F420 biosynthesis pathway, a diagram generated using the DOT language is provided below.

F420_Biosynthesis_Pathway GTP GTP FbiC FbiC (F0 Synthase) GTP->FbiC FbiD FbiD (Guanylyltransferase) GTP->FbiD Tyrosine L-Tyrosine Tyrosine->FbiC PEP Phosphoenolpyruvate (PEP) PEP->FbiD F0 F0 (7,8-didemethyl-8-hydroxy- 5-deazariboflavin) FbiA FbiA (Phosphoenolpyruvyl transferase) F0->FbiA EPPG EPPG (enolpyruvyl-diphospho-5'-guanosine) EPPG->FbiA dehydro_F420_0 dehydro-F420-0 FbiB_NR FbiB (Nitroreductase domain) dehydro_F420_0->FbiB_NR F420_0 F420-0 FbiB_GL FbiB (γ-Glutamyl Ligase domain) F420_0->FbiB_GL L_Glutamate L-Glutamate L_Glutamate->FbiB_GL F420_n F420-n (polyglutamylated) FbiC->F0 FbiD->EPPG FbiA->dehydro_F420_0 FbiB_NR->F420_0 FbiB_GL->F420_n

Caption: The revised F420 biosynthesis pathway.

Conclusion

The enzymes of the F420 biosynthesis pathway represent critical targets for the development of novel antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis. A thorough understanding of their structure, function, and kinetics is essential for rational drug design. Furthermore, the ability to reconstitute this pathway in heterologous hosts opens up avenues for the biotechnological production of F420 and its derivatives for various applications. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to exploring the fascinating biology of this unique cofactor and its associated enzymes. Further research is warranted to fill the existing gaps in the quantitative understanding of this vital metabolic pathway.

References

An In-depth Technical Guide to the Spectroscopic Properties and Absorption Maximum of Coenzyme F420

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coenzyme F420, a deazaflavin derivative, is a crucial redox cofactor in various metabolic pathways, particularly in methanogenic archaea and many bacteria, including Mycobacterium tuberculosis. Its unique spectroscopic and electrochemical properties distinguish it from more common flavins like FMN and FAD, making it a subject of significant interest for research and potential therapeutic applications. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in metabolic pathways.

Spectroscopic Properties of this compound

The spectroscopic properties of this compound are fundamental to its identification, quantification, and the study of F420-dependent enzyme kinetics. These properties are primarily dictated by the redox state of its 8-hydroxy-5-deazaflavin (B1218334) chromophore and are sensitive to environmental factors such as pH.[1][2]

The key spectroscopic parameters for this compound in its oxidized and reduced forms are summarized in the table below.

PropertyOxidized F420Reduced F420 (F420H₂)Reference(s)
Absorption Maximum (λmax) 420 nm320 nm[2][3]
~400 nm (at lower pH)-[1][4]
Molar Extinction Coefficient (ε) 25,900 M⁻¹cm⁻¹ at 420 nm (pH > 7)Weak absorbance in the visible region[5]
41,400 M⁻¹cm⁻¹ at 420 nm (pH 7.5)-[2]
25,700 M⁻¹cm⁻¹ at 400 nm-[6]
Fluorescence Emission Maximum 470 nmNon-fluorescent[1][2]
Fluorescence Excitation Maximum 420 nm-[1]
Redox Potential (E°') -340 mV to -360 mV-[1][7]

Note: The exact values for the molar extinction coefficient can vary slightly depending on the source and the specific conditions of measurement, including the length of the polyglutamate tail.

The oxidized form of this compound has a characteristic yellow color due to its strong absorbance at 420 nm.[5] Upon reduction by accepting a hydride ion, the molecule loses this absorbance and becomes colorless.[5] This change in absorbance is a convenient feature for monitoring the kinetics of F420-dependent enzymes spectrophotometrically.[5] Furthermore, oxidized F420 exhibits a distinct blue-green fluorescence with an emission maximum at 470 nm when excited at 420 nm, a property that is absent in its reduced form.[1][8] This fluorescence is so intense that it can be used to identify F420-producing microorganisms by fluorescence microscopy.[8]

The absorption spectrum of oxidized F420 is pH-dependent.[1] As the pH decreases, the absorption maximum shifts to a lower wavelength (~400 nm), accompanied by a decrease in the molar extinction coefficient.[1][4]

Experimental Protocols

The following sections provide detailed methodologies for the purification of this compound and the determination of its spectroscopic properties.

This protocol is adapted from methods described for the extraction of F420 from methanogenic archaea.[6]

1. Cell Lysis and Extraction:

  • Harvest methanogen cells (e.g., Methanobacterium thermoautotrophicum) by centrifugation.

  • Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Lyse the cells by sonication or French press.

  • Centrifuge the lysate at high speed to remove cell debris.

2. Anion Exchange Chromatography:

  • Load the supernatant onto a DEAE-cellulose or other suitable anion exchange column equilibrated with the starting buffer.

  • Wash the column extensively with the starting buffer to remove unbound proteins and other molecules.

  • Elute the bound F420 using a linear gradient of NaCl (e.g., 0 to 1.0 M) in the starting buffer.

  • Collect fractions and monitor the absorbance at 420 nm to identify F420-containing fractions.

3. Desalting and Concentration:

  • Pool the fractions containing F420.

  • Desalt the pooled fractions using a desalting column or by dialysis against a low-salt buffer.

  • Concentrate the desalted F420 solution using ultrafiltration.

4. Purity Assessment:

  • Assess the purity of the F420 preparation by reverse-phase HPLC.

  • The concentration of the purified F420 can be determined spectrophotometrically using its molar extinction coefficient.[5]

1. Instrument Setup:

  • Use a calibrated UV-Vis spectrophotometer.

  • Set the wavelength range to scan from 300 nm to 600 nm.

2. Sample Preparation:

  • Prepare a solution of purified oxidized F420 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The concentration should be such that the maximum absorbance is within the linear range of the instrument (typically 0.1 to 1.0).

  • Prepare a blank solution containing only the buffer.

3. Measurement:

  • Fill a quartz cuvette with the blank solution and record a baseline spectrum.

  • Replace the blank with the F420 solution and record the absorption spectrum.

  • The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).

4. Determination of Reduced F420 Spectrum:

  • To obtain the spectrum of reduced F420, add a reducing agent (e.g., sodium borohydride (B1222165) or an F420-dependent hydrogenase with H₂) to the cuvette containing oxidized F420.

  • Record the absorption spectrum after the solution becomes colorless, indicating the complete reduction of F420.

1. Accurate Concentration Determination:

  • Prepare a highly pure and dry sample of F420.

  • Accurately weigh a small amount of the F420 and dissolve it in a precise volume of buffer to create a stock solution of known concentration.

2. Spectrophotometric Measurement:

  • Prepare a series of dilutions of the stock solution.

  • Measure the absorbance of each dilution at the λmax (420 nm for oxidized F420).

3. Calculation:

  • Plot a graph of absorbance versus concentration.

  • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

1. Instrument Setup:

  • Use a calibrated spectrofluorometer.

  • Set the excitation wavelength to 420 nm.

  • Set the emission scan range from 430 nm to 600 nm.

2. Sample Preparation:

  • Prepare a dilute solution of purified oxidized F420 in the desired buffer. The concentration should be low enough to avoid inner filter effects.

3. Measurement:

  • Record the fluorescence emission spectrum.

  • The wavelength at which the highest fluorescence intensity is observed is the emission maximum.

Visualizations

The following diagrams illustrate the involvement of this compound in a key metabolic pathway and a typical experimental workflow for studying F420-dependent enzymes.

Methanogenesis_Pathway cluster_f420_cycle This compound Cycle CO2 CO₂ Formyl_MFR Formyl- Methanofuran CO2->Formyl_MFR Formyl-MFR dehydrogenase Formyl_H4MPT Formyl-H₄MPT Formyl_MFR->Formyl_H4MPT Formyltransferase Methenyl_H4MPT Methenyl-H₄MPT Formyl_H4MPT->Methenyl_H4MPT Cyclohydrolase Methylene_H4MPT Methylene-H₄MPT Methenyl_H4MPT->Methylene_H4MPT H₂ or F420H₂ Methyl_H4MPT Methyl-H₄MPT Methylene_H4MPT->Methyl_H4MPT Methylene-H₄MPT reductase Methyl_CoM Methyl-CoM Methyl_H4MPT->Methyl_CoM Methyltransferase CH4 Methane (CH₄) Methyl_CoM->CH4 Methyl-CoM reductase F420_ox F420 (oxidized) F420_red F420H₂ (reduced) F420_ox->F420_red Reduction F420_red->Methylene_H4MPT Methylene-H₄MPT dehydrogenase F420_red->Methyl_H4MPT F420_red->F420_ox Oxidation H2 H₂ H2_source H₂ H2_source->F420_red F420-reducing hydrogenase

Caption: Role of this compound in the hydrogenotrophic methanogenesis pathway.

F420_Enzyme_Assay_Workflow start Start: Prepare Assay Mixture assay_mix Assay Buffer Substrate F420-dependent enzyme start->assay_mix initiate Initiate Reaction with Reduced this compound (F420H₂) assay_mix->initiate spectro Monitor Absorbance Change at 420 nm over Time initiate->spectro Spectrophotometer data_acq Data Acquisition spectro->data_acq analysis Calculate Initial Rate of F420 Oxidation data_acq->analysis kinetics Determine Kinetic Parameters (Km, Vmax, kcat) analysis->kinetics end End kinetics->end

Caption: Experimental workflow for a typical F420-dependent enzyme assay.

References

Coenzyme F420: A Low-Potential Redox Cofactor with Critical Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme F420 is a deazaflavin derivative that functions as a crucial low-potential redox cofactor in a variety of metabolic pathways across diverse microbial species, including archaea and bacteria. Its standard redox potential (E₀') of approximately -340 mV, significantly lower than that of common flavins and nicotinamide (B372718) cofactors, enables it to participate in unique and challenging electron transfer reactions. This guide provides a comprehensive overview of the redox properties of this compound, its pivotal roles in methanogenesis, antibiotic biosynthesis, and the activation of novel anti-tuberculosis prodrugs. Detailed experimental protocols for the purification and enzymatic analysis of F420 and its associated enzymes are also presented, alongside visual representations of key metabolic pathways to facilitate a deeper understanding of its function.

Redox Potential of this compound

The defining characteristic of this compound is its exceptionally low standard redox potential, which underpins its specialized roles in microbial metabolism. Unlike conventional flavins such as FAD and FMN, the substitution of a carbon atom for nitrogen at the N-5 position of the isoalloxazine ring in deazaflavins like F420 results in a significantly more negative redox potential.[1] This low potential allows F420 to act as a potent hydride donor in its reduced form (F420H2).

The redox potential of the F420/F420H2 couple is approximately -340 mV.[1] This value can be modulated by physiological conditions; for instance, in hydrogenotrophic methanogens maintaining a high ratio of reduced to oxidized F420, the effective redox potential can be as low as -380 mV.[1] This positions F420 as a stronger reductant than NAD(P)H.

Quantitative Comparison of Redox Potentials

The following table summarizes the standard redox potentials of this compound in comparison to other biologically relevant redox cofactors.

Redox CoupleStandard Redox Potential (E₀' in mV)Reference(s)
F420 / F420H2 -340 to -360 [2][3]
NAD⁺ / NADH-320[3]
NADP⁺ / NADPH-320[3]
FAD / FADH₂ (free)-220[1]
FMN / FMNH₂ (free)-210[1]

Significance of this compound's Redox Potential

The low redox potential of this compound is not merely a chemical curiosity but a critical determinant of its biological function. It enables microorganisms to catalyze reactions that would be thermodynamically unfavorable with higher-potential electron carriers.

Central Role in Methanogenesis

In methanogenic archaea, this compound is an indispensable electron carrier in the pathway of methane (B114726) formation from CO₂ and H₂.[4][5][6] Reduced F420H2, generated by F420-reducing hydrogenases, serves as the direct electron donor for the reduction of methylenetetrahydromethanopterin to methyl-tetrahydromethanopterin, a key step in the carbon dioxide reduction cascade.[5]

Antibiotic Biosynthesis

This compound plays a vital role in the biosynthesis of certain antibiotics in actinobacteria. For example, in the production of tetracycline, an F420-dependent reductase is required for a critical reduction step in the maturation of the antibiotic molecule.[7][8]

Activation of Anti-Tuberculosis Prodrugs

A significant area of interest for drug development professionals is the role of F420 in the bioactivation of novel anti-tuberculosis drugs such as pretomanid (B1679085) and delamanid.[9] These prodrugs require reduction by an F420-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis to be converted into their active, bactericidal forms.[2] The low redox potential of F420H2 is essential for this reductive activation. Strains of M. tuberculosis with mutations in the F420 biosynthesis pathway exhibit resistance to these drugs, highlighting the therapeutic potential of targeting this pathway.[9]

Key Signaling and Metabolic Pathways

The following diagrams, rendered in DOT language, illustrate the central role of this compound in key metabolic pathways.

Hydrogenotrophic Methanogenesis Pathway

Methanogenesis_Pathway cluster_F420_cycle This compound Cycle CO2 CO₂ Formyl_MFR Formyl-MFR CO2->Formyl_MFR Step 1 Formyl_H4MPT Formyl-H₄MPT Formyl_MFR->Formyl_H4MPT Step 2 Methenyl_H4MPT Methenyl-H₄MPT⁺ Formyl_H4MPT->Methenyl_H4MPT Step 3 Methylene_H4MPT Methylene-H₄MPT Methenyl_H4MPT->Methylene_H4MPT Step 4 (Mtd) Methyl_H4MPT Methyl-H₄MPT Methylene_H4MPT->Methyl_H4MPT Step 5 Methyl_CoM Methyl-S-CoM Methyl_H4MPT->Methyl_CoM Step 6 Methane CH₄ Methyl_CoM->Methane Step 7 F420_ox F420 Hydrogenase F420-reducing Hydrogenase F420_ox->Hydrogenase Accepts e⁻ F420_red F420H₂ Mtd Mtd F420_red->Mtd H2 H₂ H2->Hydrogenase 2e⁻ Hydrogenase->F420_red Reduces Mtd->F420_ox

Caption: Simplified pathway of hydrogenotrophic methanogenesis highlighting the role of this compound.

Activation of Pretomanid in Mycobacterium tuberculosis

Pretomanid_Activation cluster_reduction F420 Reduction cluster_activation Prodrug Activation G6P Glucose-6-Phosphate FGD F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD) G6P->FGD PGL 6-Phosphogluconolactone FGD->PGL F420_red F420H₂ FGD->F420_red F420_ox F420 F420_ox->FGD Ddn Deazaflavin-dependent Nitroreductase (Ddn) F420_red->Ddn Hydride Donor Pretomanid_prodrug Pretomanid (Prodrug) Pretomanid_prodrug->Ddn Ddn->F420_ox Active_metabolite Active Metabolite Ddn->Active_metabolite Bactericidal_activity Bactericidal Activity Active_metabolite->Bactericidal_activity

Caption: Pathway of pretomanid activation in M. tuberculosis mediated by this compound.

Experimental Protocols

Purification of this compound from Mycobacterium smegmatis

This protocol is adapted from methodologies described for the isolation of F420 from M. smegmatis.[2][10][11][12]

1. Cell Lysis and Extraction:

  • Harvest M. smegmatis cells overexpressing F420 biosynthetic genes by centrifugation.

  • Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Lyse the cells using a French press or sonication.

  • Centrifuge the lysate at high speed to pellet cell debris.

2. Anion Exchange Chromatography:

  • Apply the supernatant to a DEAE-Sephadex or similar anion exchange column equilibrated with the lysis buffer.

  • Wash the column extensively with the equilibration buffer.

  • Elute the bound F420 using a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer.

  • Monitor fractions for absorbance at 420 nm to identify F420-containing fractions.

3. Hydrophobic Interaction Chromatography:

  • Pool the F420-containing fractions and adjust the salt concentration (e.g., with ammonium (B1175870) sulfate) for binding to a Phenyl-Sepharose or similar hydrophobic interaction column.

  • Apply the sample to the equilibrated column.

  • Elute with a decreasing salt gradient.

4. Size Exclusion Chromatography:

  • As a final polishing step, apply the concentrated F420 fraction to a size exclusion column (e.g., Sephadex G-25) to remove remaining small molecule contaminants.

5. Purity and Concentration Determination:

  • Assess the purity of the final F420 preparation by HPLC.

  • Determine the concentration of F420 spectrophotometrically using the extinction coefficient at 420 nm (ε₄₂₀ = 25.9 mM⁻¹ cm⁻¹).[2]

Steady-State Kinetic Assay of F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD)

This protocol is based on methods used for the characterization of FGD from Mycobacterium tuberculosis.[13][14]

1. Reaction Mixture:

  • Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0) containing:

    • A fixed, saturating concentration of one substrate (e.g., 2 mM glucose-6-phosphate when varying F420).

    • Varying concentrations of the other substrate (e.g., 1-10 µM F420).[13]

2. Enzyme Preparation:

  • Purify recombinant FGD using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged protein).

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

3. Assay Procedure:

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of FGD enzyme.

  • Monitor the reduction of F420 by observing the decrease in absorbance at 420 nm over time using a UV-Vis spectrophotometer. The reduced form, F420H2, has a negligible absorbance at this wavelength.[2]

4. Data Analysis:

  • Calculate the initial reaction rates from the linear portion of the absorbance change over time.

  • Convert absorbance change to concentration change using the Beer-Lambert law and the extinction coefficient of F420.

  • Plot the initial rates against the varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Conclusion

This compound stands out as a specialized redox cofactor with a remarkably low redox potential that enables unique biochemical transformations. Its central role in methanogenesis, antibiotic biosynthesis, and the activation of anti-tuberculosis prodrugs underscores its importance in microbial physiology and its potential as a target for novel therapeutic interventions. The experimental protocols provided herein offer a foundation for researchers to further explore the fascinating biochemistry of this essential coenzyme and its dependent enzymes. A deeper understanding of F420-mediated redox reactions will undoubtedly pave the way for innovative applications in biotechnology and drug development.

References

Distribution of Coenzyme F420 Across Microbial Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a deazaflavin derivative, structurally similar to flavin mononucleotide (FMN), that functions as a low-potential redox cofactor in a variety of microbial metabolic pathways.[1][2] Initially discovered in methanogenic archaea, its distribution was once thought to be limited to this group and Actinobacteria.[3] However, recent genomic and experimental evidence has revealed a much broader taxonomic distribution, highlighting its significance in diverse microbial metabolisms and its potential as a target for novel drug development. This guide provides a comprehensive overview of the distribution of this compound, methods for its quantification, and its roles in key metabolic pathways.

Distribution and Abundance of this compound

This compound has been identified in a wide range of archaea and bacteria. While it is a hallmark of methanogens, its presence has been confirmed in various other phyla, including Actinobacteria, Proteobacteria, Chloroflexi, and Firmicutes.[3] The intracellular concentration of F420 can vary significantly between species and is influenced by growth conditions.

Table 1: Quantitative Distribution of this compound in Various Microbial Species
PhylumSpeciesGrowth Substrate/ConditionF420 Concentration (mg/kg of cells)Reference
Euryarchaeota Methanobacterium thermoautotrophicumH₂/CO₂100 - 400[4]
Methanobacterium bryantiiH₂/CO₂100 - 400[4]
Methanobrevibacter smithiiNot specifiedHigh levels[5]
Methanosarcina barkeriAcetate (B1210297)Low levels (< 20)[4]
Methanobacterium ruminantiumH₂/CO₂Low levels (< 20)[4]
Actinobacteria Mycobacterium smegmatisFermentor culture1-3 µmol/L of culture[4]
Mycobacterium bovis BCGNot specifiedPresent[6]
Streptomyces spp.Not specifiedPresent[7]
Proteobacteria Paracoccus denitrificansAerobic, stationary phaseDetected[8]
Oligotropha carboxidovoransAerobic, stationary phaseDetected[8]
Chloroflexi Not specifiedNot specifiedBiosynthesis genes detected[9]
Firmicutes Not specifiedNot specifiedBiosynthesis genes detected[3]
Thermomicrobia Thermomicrobium roseumAerobic, stationary phaseDetected[8]

Experimental Protocols

Accurate quantification of this compound is crucial for studying its physiological roles. The following protocols detail methods for the extraction and quantification of F420 from microbial cultures.

Extraction of this compound from Microbial Cells

This protocol is adapted from methods used for extracting F420 from various microbial sources.

Materials:

  • Microbial cell pellet

  • 25 mM Sodium phosphate (B84403) buffer (pH 7.0)

  • Methanol (B129727), pre-chilled to -20°C

  • Centrifuge and centrifuge tubes

  • Sonicator or bead beater

  • 0.22 µm syringe filters

Procedure:

  • Harvest microbial cells by centrifugation at a speed appropriate for the species (e.g., 10,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with 25 mM sodium phosphate buffer (pH 7.0) to remove extracellular components. Centrifuge again to collect the washed cells.

  • Resuspend the cell pellet in a minimal volume of the same phosphate buffer.

  • Lyse the cells to release intracellular contents. This can be achieved by:

    • Sonication: Place the cell suspension on ice and sonicate using a probe sonicator. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes to prevent overheating.

    • Bead Beating: Add glass or zirconia beads to the cell suspension and homogenize using a bead beater for several cycles.

  • Following cell lysis, add an equal volume of pre-chilled (-20°C) methanol to the lysate to precipitate proteins.

  • Incubate the mixture at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifuge the mixture at high speed (e.g., 17,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins and cell debris.

  • Carefully collect the supernatant, which contains the soluble this compound.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The clarified extract is now ready for quantification by HPLC.

Quantification of this compound by HPLC with Fluorescence Detection

This method utilizes the natural fluorescence of this compound for sensitive and specific quantification.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 25 mM Sodium acetate buffer, pH 6.0.

  • Mobile Phase B: Acetonitrile.

  • This compound standard of known concentration for calibration.

HPLC Conditions:

  • Fluorescence Detector Settings: Excitation at 420 nm, Emission at 470 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 50% B

    • 25-30 min: 50% B

    • 30-35 min: Linear gradient from 50% to 10% B

    • 35-40 min: 10% B (re-equilibration)

Procedure:

  • Prepare a standard curve by making serial dilutions of the this compound standard in the initial mobile phase conditions (90% A, 10% B).

  • Inject the standards onto the HPLC system and record the peak areas.

  • Plot a calibration curve of peak area versus F420 concentration.

  • Inject the prepared microbial extracts onto the HPLC system.

  • Identify the F420 peak based on its retention time compared to the standard.

  • Quantify the amount of F420 in the sample by comparing its peak area to the standard curve.

  • Normalize the F420 concentration to the initial cell mass or protein concentration of the culture.

Metabolic Pathways Involving this compound

This compound is a key player in several critical metabolic pathways, acting as a hydride carrier. Its low redox potential makes it particularly suited for challenging reduction reactions.

This compound Biosynthesis

The biosynthesis of this compound is a multi-step process that begins with the precursor 7,8-didemethyl-8-hydroxy-5-deazariboflavin (Fo).

F420_Biosynthesis cluster_precursors Precursors GTP GTP Fo Coenzyme Fo GTP->Fo Multiple steps (FbiC) Tyrosine Tyrosine Tyrosine->Fo Multiple steps (FbiC) PEP Phosphoenolpyruvate F420_0 F420-0 PEP->F420_0 2-phospho-L-lactate transferase (FbiA) Fo->F420_0 2-phospho-L-lactate transferase (FbiA) F420_1 F420-1 F420_0->F420_1 F420-0:L-glutamate ligase (FbiB) F420_n This compound-n F420_1->F420_n F420-1:gamma-L-glutamate ligase (FbiB) Glutamate Glutamate Glutamate->F420_1 F420-0:L-glutamate ligase (FbiB) Glutamate->F420_n F420-1:gamma-L-glutamate ligase (FbiB) Hydrogenotrophic_Methanogenesis H2 H₂ F420_red F420H₂ H2->F420_red F420-reducing hydrogenase (Frh) F420_ox F420 F420_red->F420_ox F420_red->F420_ox CO2 CO₂ Formyl_MFR Formyl-MFR CO2->Formyl_MFR Formyl_H4MPT Formyl-H₄MPT Formyl_MFR->Formyl_H4MPT Methenyl_H4MPT Methenyl-H₄MPT Formyl_H4MPT->Methenyl_H4MPT Methylene_H4MPT Methylene-H₄MPT Methenyl_H4MPT->Methylene_H4MPT Methylene-H₄MPT dehydrogenase (Mtd) Methyl_H4MPT Methyl-H₄MPT Methylene_H4MPT->Methyl_H4MPT Methylene-H₄MPT reductase (Mer) Methyl_CoM Methyl-CoM Methyl_H4MPT->Methyl_CoM CH4 CH₄ Methyl_CoM->CH4 Mycobacterium_F420_Metabolism cluster_activation Pro-drug Activation cluster_antioxidant Antioxidant Defense G6P Glucose-6-phosphate PGL 6-Phospho- glucono-δ-lactone G6P->PGL F420-dependent Glucose-6-phosphate dehydrogenase (Fgd) F420_ox F420 F420_red F420H₂ F420_ox->F420_red F420_red->F420_ox F420_red->F420_ox Prodrug Pretomanid/ Delamanid (Pro-drug) Active_Drug Activated Drug Prodrug->Active_Drug Deazaflavin-dependent nitroreductase (Ddn) Quinones Quinones Hydroquinones Hydroquinones Quinones->Hydroquinones F420H₂-dependent quinone reductase (Fqr)

References

Unveiling the Enigmatic Cofactor: A Technical Guide to Coenzyme F420 Versus FMN and FAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, redox cofactors are the linchpins of countless biochemical reactions. While flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD) are well-established players in cellular bioenergetics, a lesser-known but equally vital cofactor, Coenzyme F420, orchestrates a unique set of redox transformations. This technical guide provides an in-depth exploration of the structural and functional distinctions between this compound and the canonical flavins, FMN and FAD, offering a valuable resource for researchers seeking to harness their unique properties for scientific and therapeutic advancement.

Core Structural Distinctions: The Deazaflavin Difference

The fundamental difference between this compound and the conventional flavins lies in the core isoalloxazine ring structure. In FMN and FAD, this tricyclic system contains nitrogen atoms at positions 1, 3, 5, and 10. This compound, however, is a deazaflavin, characterized by the substitution of the nitrogen atom at position 5 with a carbon atom.[1][2] This seemingly subtle alteration has profound consequences for the molecule's electronic properties and, consequently, its biological function.

Another key structural variance is the side chain attached to the isoalloxazine ring. FMN consists of a ribitol (B610474) phosphate (B84403) group, while FAD has an additional adenosine (B11128) monophosphate (AMP) moiety linked to the phosphate of FMN.[3] this compound possesses a more complex side chain, typically comprising a lactyl group and a polyglutamate tail of varying length, connected to the deazaflavo-isoalloxazine ring via a phosphodiester bond.[1] The number of glutamate (B1630785) residues can vary, with F420-5 and F420-6 being common in mycobacteria.[1]

Physicochemical Properties: A Tale of Two Redox Potentials

The structural disparities between these coenzymes directly translate into distinct physicochemical properties, most notably their standard redox potentials (E°'). This compound exhibits a significantly lower redox potential (around -340 mV to -360 mV) compared to FMN (-190 mV to -220 mV) and FAD (-220 mV).[4][5][6] This lower potential makes F420 a more potent reducing agent, enabling it to participate in reactions that are thermodynamically unfavorable for FMN and FAD.

The substitution of N-5 with a carbon atom in this compound also dictates its redox chemistry. Unlike FMN and FAD, which can accept or donate electrons one at a time and form stable semiquinone radical intermediates, this compound is an obligate two-electron carrier, transferring a hydride ion (H-).[1][6] This property makes its function more analogous to nicotinamide (B372718) cofactors (NAD+/NADH) than to other flavins.[1][7]

The UV-visible absorption spectra of these coenzymes also differ. In their oxidized forms, FMN and FAD exhibit characteristic absorption maxima at approximately 375 nm and 450 nm.[8] this compound, in its oxidized state, has a prominent absorption maximum at 420 nm, which is responsible for its name and its characteristic blue-green fluorescence under UV light.[9][10]

Table 1: Comparative Physicochemical Properties of this compound, FMN, and FAD

PropertyThis compoundFlavin Mononucleotide (FMN)Flavin Adenine Dinucleotide (FAD)
Core Structure 7,8-didemethyl-8-hydroxy-5-deazariboflavinIsoalloxazine ringIsoalloxazine ring with AMP
Molar Mass (approx.) ~774 g/mol (for F420-2)[9]456.34 g/mol [11]785.55 g/mol [3]
Standard Redox Potential (E°') -340 mV to -360 mV[4][5]-190 mV to -220 mV[5][6]-220 mV[5][6]
Electron Transfer Obligate two-electron (hydride) transfer[6]One- or two-electron transfer[11]One- or two-electron transfer[8]
Semiquinone Intermediate Not formed[4]Stable semiquinone radical (FMNH•)[11]Stable semiquinone radical (FADH•)[8]
Oxidized UV-Vis λmax ~420 nm[9]~375 nm and ~445 nm[8]~370 nm and ~450 nm[12]

Functional Divergence: Specialized Roles in Metabolism

The distinct structural and electrochemical properties of this compound, FMN, and FAD underpin their specialized roles in cellular metabolism.

FMN and FAD are ubiquitous cofactors involved in a vast array of metabolic pathways across all domains of life.[12] They are integral components of flavoproteins that catalyze a wide range of redox reactions, including:

  • Electron Transport Chain: FMN is the prosthetic group of Complex I (NADH dehydrogenase), while FAD is a key component of Complex II (succinate dehydrogenase).[13]

  • Fatty Acid Oxidation: FAD-dependent acyl-CoA dehydrogenases are crucial for the breakdown of fatty acids.[8]

  • Amino Acid Metabolism: FAD-dependent oxidases are involved in the catabolism of amino acids.[13]

  • DNA Repair and Biosynthesis: Flavoproteins play roles in DNA repair and the synthesis of nucleotides.[8]

This compound , with its low redox potential and hydride transfer mechanism, is primarily found in methanogenic archaea and various bacterial phyla, including Actinobacteria (such as Mycobacterium tuberculosis).[6][9] It participates in specialized metabolic pathways, including:

  • Methanogenesis: F420 is a central electron carrier in the production of methane (B114726) by archaea.[5]

  • Antibiotic Biosynthesis: F420-dependent enzymes are involved in the synthesis of certain antibiotics.[9]

  • Biodegradation: This coenzyme plays a role in the breakdown of xenobiotic compounds.[4]

  • Activation of Anti-tuberculosis Drugs: In Mycobacterium tuberculosis, an F420-dependent enzyme is responsible for the activation of the prodrugs pretomanid (B1679085) and delamanid.[5]

Experimental Protocols for Characterization

Distinguishing and characterizing these coenzymes requires specific experimental approaches. Below are detailed methodologies for key experiments.

UV-Visible Spectrophotometry

Principle: This technique exploits the different absorption spectra of the oxidized and reduced forms of the coenzymes to monitor redox reactions and determine their concentrations.

Methodology:

  • Sample Preparation: Prepare solutions of the purified coenzyme or flavoprotein in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0). Typical concentrations for spectral analysis range from 10 to 50 µM.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Oxidized Spectrum: Record the absorption spectrum of the oxidized coenzyme from 250 nm to 600 nm.

  • Reduced Spectrum: To obtain the spectrum of the reduced form, add a reducing agent such as sodium dithionite (B78146) to the cuvette in an anaerobic environment (e.g., in a glove box or using a sealed cuvette with an inert gas overlay). Record the spectrum after the color change is complete (e.g., the yellow color of oxidized flavins disappears).

  • Data Analysis: Determine the absorbance maxima (λmax) for the oxidized and reduced forms. The concentration can be calculated using the Beer-Lambert law (A = εcl), with the following extinction coefficients (ε) at their respective λmax:

    • FAD (oxidized): ε₄₅₀ = 11,300 M⁻¹cm⁻¹[8]

    • FMN (oxidized): ε₄₄₅ = 12,500 M⁻¹cm⁻¹

    • This compound (oxidized): ε₄₂₀ ≈ 25,800 M⁻¹cm⁻¹ (this can vary with the length of the polyglutamate tail)

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis Prep Prepare Coenzyme/ Flavoprotein Solution (10-50 µM in Buffer) Spec Record Oxidized Spectrum (250-600 nm) Prep->Spec Measure Reduce Add Reducing Agent (e.g., Sodium Dithionite) Spec->Reduce Reduce RedSpec Record Reduced Spectrum Reduce->RedSpec Measure Analysis Determine λmax and Calculate Concentration RedSpec->Analysis Analyze

Figure 1: Experimental workflow for UV-Visible spectrophotometry of flavin coenzymes.
Determination of Redox Potential

Principle: The redox potential of a flavoprotein can be determined by equilibrating it with a redox-active dye of a known potential and measuring the ratio of the oxidized and reduced forms of both the flavin and the dye spectrophotometrically. The xanthine (B1682287)/xanthine oxidase method is a common approach.

Methodology:

  • Reaction Mixture: In an anaerobic cuvette, combine the purified flavoprotein (e.g., 10-20 µM), a redox indicator dye with a known potential close to the expected potential of the flavoprotein (e.g., indigo (B80030) carmine), and a catalytic amount of xanthine oxidase.

  • Initiation of Reduction: Start the reaction by adding a small amount of xanthine. Xanthine oxidase will slowly reduce both the flavoprotein and the dye.

  • Spectrometric Monitoring: Record the UV-visible spectrum at regular intervals as the reduction proceeds.

  • Data Analysis:

    • At equilibrium, determine the concentrations of the oxidized and reduced forms of both the flavoprotein and the dye from the spectra.

    • Calculate the reduction potential (E) of the dye at equilibrium using the Nernst equation: E = E°'(dye) + (RT/nF) * ln([Ox]dye/[Red]dye).

    • Since the flavoprotein is in equilibrium with the dye, its reduction potential will be the same.

    • The standard reduction potential of the flavoprotein (E°'(flavoprotein)) can then be calculated using the Nernst equation with the measured concentrations of its oxidized and reduced forms.

Purification of this compound

Principle: this compound can be purified from natural sources, such as methanogenic archaea or recombinant E. coli strains engineered to produce it, using a combination of chromatographic techniques.

Methodology:

  • Cell Lysis: Harvest cells and lyse them by sonication or French press in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Anion Exchange Chromatography:

    • Load the supernatant onto a DEAE-Sepharose or Q-Sepharose column.

    • Wash the column with the loading buffer.

    • Elute the bound this compound with a linear gradient of NaCl (e.g., 0 to 1 M).

    • Monitor the fractions for absorbance at 420 nm and fluorescence.

  • Hydrophobic Interaction Chromatography:

    • Pool the F420-containing fractions and add ammonium (B1175870) sulfate (B86663) to a final concentration of ~1 M.

    • Load the sample onto a Phenyl-Sepharose column.

    • Elute with a decreasing gradient of ammonium sulfate.

  • Size Exclusion Chromatography:

    • Concentrate the F420 fractions and load them onto a Sephadex G-25 or similar column for final polishing and buffer exchange.

  • Purity Assessment: Assess the purity of the final F420 preparation by HPLC and UV-Visible spectrophotometry.

F420_Purification Start Cell Pellet Lysis Cell Lysis (Sonication/French Press) Start->Lysis Clarify Centrifugation (Remove Debris) Lysis->Clarify AnionEx Anion Exchange Chromatography (DEAE/Q-Sepharose) Clarify->AnionEx HIC Hydrophobic Interaction Chromatography (Phenyl-Sepharose) AnionEx->HIC SEC Size Exclusion Chromatography (Sephadex G-25) HIC->SEC End Purified this compound SEC->End

Figure 2: General workflow for the purification of this compound.

Signaling and Metabolic Pathways

The biosynthesis and utilization of these cofactors involve distinct enzymatic pathways.

FMN and FAD Biosynthesis

The biosynthesis of FMN and FAD starts from riboflavin (B1680620) (Vitamin B2).

FAD_Biosynthesis Riboflavin Riboflavin (Vitamin B2) FMN Flavin Mononucleotide (FMN) Riboflavin->FMN  Riboflavin Kinase (ATP -> ADP) FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD  FAD Synthetase (ATP -> PPi) F420_Biosynthesis Precursor GTP + Tyrosine (or p-aminobenzoate) Fo Coenzyme F₀ Precursor->Fo  Multiple Steps F420_0 F420-0 Fo->F420_0  FbiA F420_1 F420-1 F420_0->F420_1  FbiB (Ligase) F420_n This compound-n F420_1->F420_n  FbiB (Polyglutamylation) Redox_Cycle cluster_F420 This compound Cycle cluster_Flavin FMN/FAD Cycle F420_ox F420 (Oxidized) F420_red F420H₂ (Reduced) F420_ox->F420_red 2e⁻, 2H⁺ (Hydride) F420_red->F420_ox Flavin_ox FMN/FAD (Oxidized) Flavin_semi FMNH•/FADH• (Semiquinone) Flavin_ox->Flavin_semi 1e⁻, 1H⁺ Flavin_semi->Flavin_ox Flavin_red FMNH₂/FADH₂ (Reduced) Flavin_semi->Flavin_red 1e⁻, 1H⁺ Flavin_red->Flavin_semi

References

A Technical Guide to the Mechanism of Hydride Transfer by Coenzyme F420

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Coenzyme F420, a deazaflavin derivative, is a critical redox cofactor in various archaea and bacteria, playing essential roles in methanogenesis, secondary metabolism, and the activation of novel anti-tubercular drugs. Unlike common flavins such as FMN and FAD, F420 is an obligate two-electron carrier, mediating redox reactions through a direct hydride transfer mechanism. Its low redox potential enables it to participate in thermodynamically challenging reactions. This technical guide provides an in-depth exploration of the core mechanism of F420-mediated hydride transfer, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Understanding this mechanism is paramount for leveraging F420-dependent enzymes in biocatalysis and for the development of targeted therapeutics against pathogens like Mycobacterium tuberculosis.

Introduction to this compound

This compound is a redox-active cofactor distinguished by its 8-hydroxy-5-deazaflavin (B1218334) core structure.[1][2] The name F420 is derived from its characteristic absorption maximum at 420 nm in its oxidized state.[3] Structurally, it resembles flavin mononucleotide (FMN) but with a critical substitution: a carbon atom replaces the nitrogen at the N5 position of the isoalloxazine ring.[1][4] This modification prevents the formation of a stable semiquinone radical, making F420 an obligate two-electron (hydride) carrier, a property more akin to nicotinamide (B372718) cofactors (NAD+/NADP+).[5] The deazaflavin ring is attached to a ribityl phosphate (B84403) group, which is further linked to a polyglutamate tail of varying length (typically 2-9 residues).[4][6] This polyglutamate tail is crucial for modulating the activity and interaction with F420-dependent enzymes.[7][8]

Found in methanogenic archaea, actinobacteria, and a few other bacterial phyla, but absent in humans, F420 participates in a wide array of metabolic pathways.[2][9][10] Its low standard redox potential (approximately -340 mV) makes it a potent electron donor, suitable for reducing recalcitrant compounds.[5] This property is central to its role in methanogenesis, the biosynthesis of antibiotics like tetracycline, and the activation of pro-drugs such as pretomanid (B1679085) and delamanid (B1670213), which target Mycobacterium tuberculosis.[3][5][7][11]

The Core Mechanism of Hydride Transfer

The catalytic function of this compound is centered on the reversible transfer of a hydride ion (H⁻) to and from the C5 position of its deazaflavin ring.

Direct Two-Electron Hydride Transfer

The reduction of oxidized F420 involves the acceptance of a hydride ion at the C5 carbon, forming the reduced species, F420H2.[7] This is a direct, single-step, two-electron process. Unlike FAD and FMN, which can accept electrons one at a time to form a stable radical semiquinone intermediate, the carbon at position 5 in deazaflavin destabilizes such a radical.[11] Consequently, F420 chemistry is dominated by hydride transfer rather than single-electron transfers.

The overall reaction can be summarized as: F420 + Substrate-H₂ ⇌ F420H₂ + Substrate

In F420-dependent enzymes, the reduced F420H2 serves as the hydride donor. The enzyme's active site precisely orients the C5 of F420H2 and the acceptor atom on the substrate to facilitate direct hydride transfer.[12][13]

Hydride_Transfer_Mechanism General Mechanism of F420 Hydride Transfer cluster_reduction F420 Reduction cluster_oxidation F420H₂ Oxidation F420_ox Oxidized F420 F420H2 Reduced F420H₂ F420_ox->F420H2 + H⁻ Substrate_oxidized Oxidized Substrate F420H2->F420_ox - H⁻ Acceptor_oxidized Oxidized Acceptor (e.g., Methenyl-H₄MPT⁺) F420H2->Acceptor_oxidized Hydride (H⁻) Transfer to Acceptor Substrate_reduced Reduced Substrate (e.g., G6P, H₂) Substrate_reduced->F420_ox Hydride (H⁻) Transfer from Substrate Acceptor_reduced Reduced Acceptor (e.g., Methylene-H₄MPT)

Caption: General mechanism of F420-mediated hydride transfer.
Structural Basis in Enzyme Active Sites

Structural studies of F420-dependent enzymes have provided critical insights into the hydride transfer mechanism. In the F420-dependent methylenetetrahydromethanopterin (H4MPT) dehydrogenase (Mtd), the substrates F420H2 and methenyl-H4MPT+ bind in a close, face-to-face arrangement within the active site cleft.[12][13] This precise positioning ensures a direct and efficient hydride transfer between the C5 of F420H2 and the C14a of methenyl-H4MPT+.[12][13] The enzyme scaffold itself undergoes minimal conformational change, instead acting as a rigid platform that orients the substrates for optimal catalytic efficiency.[12][13]

F420-Dependent Enzyme Families

F420-dependent enzymes are structurally diverse and are broadly classified into several families. The two most prominent families with biocatalytic potential are the Flavin/Deazaflavin Oxidoreductases (FDORs) and the Luciferase-Like Hydride Transferases (LLHTs).[1][14]

  • Flavin/Deazaflavin Oxidoreductases (FDORs): This large and diverse superfamily includes enzymes that catalyze a wide range of redox reactions. In Mycobacterium smegmatis, FDORs have been shown to promiscuously reduce various compounds, including quinones, coumarins, and enoates, via hydride transfer from F420H2 to electron-deficient alkene groups.[15]

  • Luciferase-Like Hydride Transferases (LLHTs): This family includes the well-characterized F420-dependent glucose-6-phosphate dehydrogenase (FGD), which is the primary enzyme responsible for reducing F420 in mycobacteria.[1][9] FGD catalyzes the oxidation of glucose-6-phosphate and the concomitant transfer of a hydride to F420.[9]

F420_Enzyme_Cycle Enzymatic Cycle of F420 Reduction and Utilization cluster_reduction Reduction Pathway cluster_oxidation Utilization Pathway FGD F₄₂₀-dependent Glucose-6-Phosphate Dehydrogenase (FGD) F420H2 Reduced F₄₂₀H₂ FGD->F420H2 PGL 6-Phospho- glucono-δ-lactone FGD->PGL FDR F₄₂₀H₂-dependent Reductase (FDR) (e.g., Ddn for Pro-drug activation) F420_ox Oxidized F₄₂₀ FDR->F420_ox Drug_active Activated Drug FDR->Drug_active F420_ox->FGD F420H2->FDR G6P Glucose-6-Phosphate G6P->FGD Prodrug Pro-drug (e.g., Pretomanid) Prodrug->FDR

Caption: F420 redox cycling in Mycobacterium tuberculosis.

Quantitative Analysis of F420-Mediated Hydride Transfer

The efficiency and thermodynamics of F420-dependent reactions are defined by key quantitative parameters.

Redox Potential and Thermodynamic Driving Force

The standard redox potential (E°') of the F420/F420H2 couple is approximately -340 mV, which is very similar to that of NAD(P)+/NAD(P)H.[5] This low potential provides the necessary thermodynamic driving force for the reduction of a wide range of substrates. A comprehensive study on F420 coenzyme models determined the thermodynamic driving forces for releasing hydride ions, hydrogen atoms, and electrons.[16]

ParameterValueReference Organism/Condition
Standard Redox Potential (E°') ~ -340 mVGeneral
Absorption Maximum (Oxidized) 420 nmGeneral[3]
Absorption Maximum (Reduced) ~320 nmGeneral
Enzyme Kinetic Parameters

Kinetic studies of F420-dependent enzymes provide crucial data on reaction rates and substrate affinities. The length of the polyglutamate tail on F420 has been shown to significantly impact the kinetic parameters of F420-dependent enzymes.[8]

EnzymeSubstrateKₘkcatSource Organism
F420:NADP+ Oxidoreductase (Fno) F420 (as FO)~2 µM (wildtype)Not specifiedArchaeoglobus fulgidus[17]
Fno (T09A mutant) F420 (as FO)~4 µMComparable to wildtypeArchaeoglobus fulgidus[17]
Fno (T09A mutant) NADPH3-fold higher than wtNot specifiedArchaeoglobus fulgidus[17]
F420-dependent G6PD (Fgd) F420 (long-chain)~1.5 µMNot specifiedMycobacterium smegmatis[8]
F420-dependent G6PD (Fgd) F420 (short-chain)~10 µMNot specifiedMycobacterium smegmatis[8]

Note: FO is the deazaflavin chromophore of F420 without the full side chain. Kinetic values are highly dependent on assay conditions.

Experimental Protocols for Studying F420 Hydride Transfer

A variety of experimental techniques are employed to elucidate the mechanism of F420-dependent enzymes.

Spectrophotometric Enzyme Assays (Kinetics)

The unique spectral properties of F420 make it amenable to spectrophotometric analysis. The reduction of F420 is monitored by the decrease in absorbance at 420 nm, while its oxidation (as F420H2) can be followed by the increase at the same wavelength.

Protocol: F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD) Assay

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing known concentrations of glucose-6-phosphate and oxidized this compound.

  • Initiation: Start the reaction by adding a purified F420-dependent FGD enzyme.

  • Monitoring: Immediately monitor the decrease in absorbance at 420 nm at a constant temperature (e.g., 37°C) using a UV-Vis spectrophotometer.

  • Calculation: The initial rate of reaction is calculated using the Beer-Lambert law (ε₄₂₀ for F420 is ~40,000 M⁻¹cm⁻¹ in its protein-bound state, but should be empirically determined).

  • Data Analysis: Repeat the assay with varying substrate concentrations to determine kinetic parameters (Kₘ and Vmax) by fitting the data to the Michaelis-Menten equation.

Structural Biology (X-ray Crystallography)

Determining the three-dimensional structure of an F420-dependent enzyme in complex with its cofactor and substrate is crucial for understanding the mechanism.

Protocol: Crystallization of an Enzyme-F420 Complex

  • Protein Expression and Purification: Overexpress the target enzyme (e.g., in E. coli) and purify it to homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

  • Complex Formation: Incubate the purified enzyme with a molar excess of this compound (and a substrate analog, if applicable) to form a stable complex.

  • Crystallization Screening: Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, pH, salts, additives).

  • Data Collection and Structure Solution: Harvest suitable crystals, cryo-protect them, and collect X-ray diffraction data at a synchrotron source. The structure is then solved using molecular replacement or other phasing methods. The final model provides atomic-level detail of the active site.[4][12]

Experimental_Workflow Workflow for Kinetic Characterization start Start: Purified Enzyme & Substrates prep Prepare Reaction Mixtures with Varying Substrate Concentrations start->prep mix Initiate Reaction (Add Enzyme) prep->mix monitor Monitor Absorbance Change at 420 nm (Spectrophotometry) mix->monitor calc Calculate Initial Reaction Rates monitor->calc analyze Fit Data to Michaelis-Menten Equation calc->analyze end End: Determine Km and kcat analyze->end

Caption: Experimental workflow for kinetic analysis of F420-enzymes.

Significance in Drug Development

The absence of F420 biosynthesis and utilization pathways in humans makes F420-dependent enzymes highly attractive targets for antimicrobial drug development.[4][9] This is most evident in the fight against tuberculosis.

  • Pro-drug Activation: The anti-tubercular drugs pretomanid and delamanid are pro-drugs that require activation within Mycobacterium tuberculosis.[3][7][18] This activation is carried out by an F420H2-dependent reductase, specifically the deazaflavin-dependent nitroreductase (Ddn).[7][18] Ddn uses F420H2 to reduce the pro-drug, generating reactive nitrogen species that are toxic to the bacterium.[18]

  • Mechanisms of Resistance: Resistance to these drugs often arises from mutations in the F420 biosynthesis pathway (genes like fbiA, fbiB, fbiC) or in the fgd gene, which produces the F420H2 necessary for Ddn activity.[3][18] Therefore, understanding the entire F420 metabolic network is critical for predicting and overcoming drug resistance.

Conclusion

The mechanism of hydride transfer by this compound is a fundamental process in the metabolism of diverse microorganisms. Its characterization as an obligate two-electron carrier with a low redox potential explains its central role in challenging redox reactions. Structural biology has revealed how enzymes precisely orchestrate this hydride transfer, while kinetic and thermodynamic data quantify its efficiency. For drug development professionals, the F420 pathway represents a validated and promising target for novel antibiotics, particularly for intractable pathogens like M. tuberculosis. Continued research into the structure, function, and regulation of F420-dependent enzymes will undoubtedly unlock new opportunities in both medicine and industrial biocatalysis.

References

A Technical Guide to the Laboratory-Scale Isolation of Coenzyme F420 from Natural Producers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a deazaflavin cofactor that plays a crucial role in a variety of redox reactions across a range of bacteria and archaea. Its low redox potential makes it a key player in processes such as methanogenesis, the biosynthesis of antibiotics, and the activation of anti-tuberculosis prodrugs.[1] Due to its specialized functions and absence in higher eukaryotes, enzymes dependent on this compound are of significant interest for novel therapeutic and biotechnological applications. However, the commercial unavailability of this compound necessitates its isolation from natural microbial sources for research and development purposes.

This technical guide provides an in-depth overview of the natural producers of this compound, with a focus on their suitability for laboratory-scale isolation. It offers detailed methodologies for the cultivation of high-yielding strains, comprehensive protocols for the extraction and purification of the cofactor, and a summary of the biosynthetic pathway.

Natural Producers of this compound

A variety of microorganisms are known to produce this compound, primarily certain species of methanogenic archaea and actinobacteria. Among these, Mycobacterium smegmatis has emerged as a preferred source for laboratory isolation due to its relatively high yields, well-established cultivation techniques, and lower biosafety requirements compared to pathogenic mycobacteria. Other notable producers include species of Streptomyces and the methanogen Methanobacterium thermoautotrophicum.

Data Presentation: Comparative Yields of this compound

The selection of a microbial source for F420 isolation is often guided by the achievable yields. The following table summarizes the reported this compound yields from various prominent natural producers.

MicroorganismYield (µmol/L of culture)Yield (µmol/g dry weight of cells)Notes
Mycobacterium smegmatis1 - 3~0.3Considered the best source for laboratory production based on ease of growth, safety, and fermentation costs.[2]
Streptomyces flocculus~5~0.7Exhibits the highest volumetric production among the compared actinomycetes.
Methanobacterium thermoautotrophicum0.85 - 1.0~1.9Has a high yield per gram of cells, but lower cell densities in culture result in lower volumetric yields compared to M. smegmatis.[2]
Streptomyces coelicolor~0.15Not ReportedLower volumetric production compared to M. smegmatis and S. flocculus.
Streptomyces griseus~0.15Not ReportedSimilar to S. coelicolor in terms of volumetric production.

Experimental Protocols

Protocol 1: Cultivation of Mycobacterium smegmatis for this compound Production

This protocol details the steps for the large-scale cultivation of Mycobacterium smegmatis mc²4517, a commonly used strain for F420 production.

Materials:

  • Mycobacterium smegmatis mc²4517 glycerol (B35011) stock

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 0.05% (v/v) Tween 80

  • Large-scale fermentation medium (per liter):

    • 40 g Glucose

    • 15 g Yeast extract

    • 15 g Soy peptone

    • 1.75 g NaH₂PO₄·H₂O

    • 0.04 g Ferric ammonium (B1175870) citrate

  • Sterile baffled flasks (for inoculum preparation)

  • Fermenter

Procedure:

  • Inoculum Preparation:

    • Aseptically inoculate 50 mL of Middlebrook 7H9 broth in a 250 mL baffled flask with 100 µL of M. smegmatis mc²4517 glycerol stock.

    • Incubate at 37°C with shaking at 150-200 rpm for 48-72 hours, or until the culture reaches an OD₆₀₀ of 0.6-0.8.

  • Large-Scale Fermentation:

    • Prepare the fermentation medium and sterilize by autoclaving. Aseptically add a separately sterilized glucose solution to the fermenter.

    • Inoculate the fermenter with a 5-10% (v/v) inoculum from the starter culture.

    • Set the fermentation parameters: 37°C, with appropriate agitation and aeration to maintain aerobic conditions.

    • Incubate for 4-6 days. F420 production is typically highest in the late logarithmic to early stationary phase of growth.

  • Cell Harvesting:

    • Harvest the bacterial cells by centrifugation at 6,000 x g for 20 minutes at 4°C.

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0) and centrifuge again.

    • The resulting cell paste can be stored at -80°C until required for F420 extraction.

Protocol 2: Extraction and Purification of this compound

This protocol outlines a two-step chromatographic procedure for the purification of this compound from M. smegmatis cell lysate.

Materials:

  • Frozen M. smegmatis cell paste

  • 50 mM Potassium phosphate buffer, pH 7.0

  • Lysozyme (B549824)

  • DNase I

  • DEAE-Sepharose or other quaternary aminoethyl anion-exchange resin

  • Florisil (magnesium silicate)

  • NaCl solutions of varying concentrations (for elution)

  • Spectrophotometer or HPLC with a fluorescence detector

Procedure:

  • Cell Lysis:

    • Resuspend the frozen cell paste in 50 mM potassium phosphate buffer (pH 7.0) containing lysozyme and DNase I.

    • Incubate at 37°C for 1-2 hours to facilitate cell wall degradation.

    • Further disrupt the cells using sonication or a French press.

    • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris. The supernatant contains the crude F420 extract.

  • Anion-Exchange Chromatography:

    • Pack a column with DEAE-Sepharose resin and equilibrate with 50 mM potassium phosphate buffer (pH 7.0).

    • Load the crude F420 extract onto the column.

    • Wash the column with the equilibration buffer to remove unbound proteins and other molecules.

    • Elute the bound F420 using a stepwise or linear gradient of NaCl in the equilibration buffer. F420 typically elutes at a concentration of 400-600 mM NaCl.[3]

    • Monitor the fractions for the characteristic yellow color of F420 and measure absorbance at 420 nm. Pool the F420-containing fractions.

  • Florisil Chromatography:

    • Pack a column with Florisil and equilibrate with a low-ionic-strength buffer.

    • Load the pooled fractions from the anion-exchange step onto the Florisil column.

    • Wash the column to remove any remaining impurities.

    • Elute the purified F420 using an appropriate buffer.

    • Desalt the final purified F420 solution if necessary.

  • Quantification and Storage:

    • Determine the concentration of the purified F420 spectrophotometrically using its molar extinction coefficient at 420 nm (ε₄₂₀ = 25,900 M⁻¹cm⁻¹).[3]

    • Assess the purity by HPLC with fluorescence detection (excitation at ~420 nm, emission at ~470 nm).

    • Store the purified this compound solution at -20°C or -80°C in the dark.

Visualization of Pathways and Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound begins with precursors from the shikimate and purine (B94841) metabolic pathways. A series of enzymatic reactions, catalyzed by proteins encoded by the fbi (or cof) gene cluster, leads to the final cofactor.

F420_Biosynthesis cluster_synthesis F420 Biosynthesis GTP GTP 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione GTP->5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione Multiple Steps Tyrosine Tyrosine FO FO (7,8-didemethyl-8-hydroxy-5-deazariboflavin) Tyrosine->FO PEP Phosphoenolpyruvate Dehydro-F420-0 Dehydro-F420-0 PEP->Dehydro-F420-0 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione->FO FbiC (CofG/H) (FO Synthase) FO->Dehydro-F420-0 FbiD (CofC) (PEP transferase) F420-0 F420-0 Dehydro-F420-0->F420-0 FbiA (CofD) (Reductase) F420-1 F420-1 F420-0->F420-1 FbiB (CofE) (Glutamyl Ligase) F420-n This compound-n F420-1->F420-n FbiB (CofE) (Polyglutamylation) Glutamate_1 L-Glutamate Glutamate_1->F420-1 Glutamate_n (n-1) L-Glutamate Glutamate_n->F420-n

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation

The overall process for isolating this compound from a microbial culture involves several key stages, from initial cultivation to final purification and analysis.

F420_Isolation_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & QC Inoculum Inoculum Preparation (M. smegmatis) Fermentation Large-Scale Fermentation Inoculum->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Cell_Lysis Cell Lysis (Enzymatic & Mechanical) Harvesting->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Anion_Exchange Anion-Exchange Chromatography (DEAE-Sepharose) Clarification->Anion_Exchange Florisil_Chrom Florisil Chromatography Anion_Exchange->Florisil_Chrom Quantification Quantification (Spectrophotometry) Florisil_Chrom->Quantification Purity_Check Purity Assessment (HPLC) Quantification->Purity_Check Storage Storage (-80°C) Purity_Check->Storage

Caption: Experimental workflow for F420 isolation.

Conclusion

The laboratory-scale isolation of this compound is a feasible endeavor for well-equipped research facilities. Mycobacterium smegmatis stands out as a robust and efficient natural producer, offering a good balance of yield, ease of cultivation, and safety. The detailed protocols provided in this guide, from cultivation to multi-step chromatographic purification, offer a comprehensive framework for obtaining high-purity this compound. The increasing interest in F420-dependent enzymes for various biotechnological and pharmaceutical applications underscores the importance of reliable methods for its production and isolation. Further optimization of fermentation conditions and purification strategies, including the exploration of metabolically engineered strains, holds the potential to further enhance the yields and accessibility of this vital cofactor.

References

The Unseen Hand: A Technical Guide to the Role of Coenzyme F420 in Antibiotic Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial secondary metabolism, the biosynthesis of many clinically significant antibiotics is orchestrated by a symphony of enzymes and cofactors. While the roles of common redox cofactors like NAD(P)H and FAD are well-established, a less ubiquitous but equally crucial player, coenzyme F420, has emerged as a key catalyst in the production of a diverse array of antimicrobial compounds. This technical guide provides an in-depth exploration of the multifaceted role of this compound in antibiotic biosynthesis, offering a comprehensive resource for researchers, scientists, and drug development professionals.

This compound, a deazaflavin derivative, is distinguished by its low redox potential and its function as an obligate two-electron/hydride carrier, properties that are more akin to nicotinamide (B372718) cofactors than to flavins.[1][2] This unique electrochemical characteristic allows F420-dependent enzymes to catalyze challenging reduction reactions that are often rate-limiting in the biosynthetic pathways of complex natural products.[3][4] This guide will delve into the biochemical mechanisms, quantitative data, and experimental methodologies associated with the involvement of this compound in the biosynthesis of prominent antibiotics, providing a foundational understanding for harnessing these pathways for novel drug discovery and development.

The Biochemical Landscape of this compound

This compound is a flavin derivative characterized by the substitution of the N5 atom in the isoalloxazine ring with a carbon atom, giving it its distinctive 5-deazaflavin structure.[3] It possesses a characteristic absorption maximum at 420 nm, from which its name is derived.[1] The reduced form, F420H2, serves as a potent reductant in a variety of metabolic reactions.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with precursors from primary metabolism, including GTP, tyrosine, and phosphoenolpyruvate (B93156) (PEP).[5][6] The pathway involves the synthesis of the deazaflavin core (F0) and the subsequent addition of a phospholactyl and a polyglutamate tail, the length of which can vary between different organisms.[3][7]

View DOT script for F420 Biosynthesis Pathway

F420_Biosynthesis cluster_f420_pathway This compound Biosynthesis GTP GTP FbiC FbiC/CofGH (F0 Synthase) GTP->FbiC Tyrosine Tyrosine Tyrosine->FbiC PEP Phosphoenolpyruvate FbiD_CofC FbiD/CofC PEP->FbiD_CofC F0 Factor F0 (deazaflavin core) FbiC->F0 multiple steps Dehydro_F420_0 Dehydro-F420-0 F0->Dehydro_F420_0 FbiD_CofC->Dehydro_F420_0 FbiB_C_term FbiB (C-terminal) FMNH2-dependent reductase Dehydro_F420_0->FbiB_C_term F420_0 F420-0 FbiB_C_term->F420_0 FbiB_N_term FbiB (N-terminal) γ-glutamyl ligase F420_0->FbiB_N_term F420_n This compound (F420-n) FbiB_N_term->F420_n n Glutamate Glutamate Glutamate Glutamate->FbiB_N_term

F420_Biosynthesis cluster_f420_pathway This compound Biosynthesis GTP GTP FbiC FbiC/CofGH (F0 Synthase) GTP->FbiC Tyrosine Tyrosine Tyrosine->FbiC PEP Phosphoenolpyruvate FbiD_CofC FbiD/CofC PEP->FbiD_CofC F0 Factor F0 (deazaflavin core) FbiC->F0 multiple steps Dehydro_F420_0 Dehydro-F420-0 F0->Dehydro_F420_0 FbiD_CofC->Dehydro_F420_0 FbiB_C_term FbiB (C-terminal) FMNH2-dependent reductase Dehydro_F420_0->FbiB_C_term F420_0 F420-0 FbiB_C_term->F420_0 FbiB_N_term FbiB (N-terminal) γ-glutamyl ligase F420_0->FbiB_N_term F420_n This compound (F420-n) FbiB_N_term->F420_n n Glutamate Glutamate Glutamate Glutamate->FbiB_N_term

Caption: Biosynthesis pathway of this compound.

Regeneration of Reduced this compound (F420H2)

For F420 to function as a reductant in antibiotic biosynthesis, its oxidized form must be continuously regenerated to the active F420H2 state. This is primarily accomplished by F420-dependent glucose-6-phosphate dehydrogenase (FGD) and F420:NADPH oxidoreductase (Fno).[8][9] FGD couples the oxidation of glucose-6-phosphate to the reduction of F420, linking the pentose (B10789219) phosphate (B84403) pathway to the F420-dependent redox reactions.[10] Fno catalyzes the reversible hydride transfer between NADPH and F420, providing a crucial link between the cellular pools of these two important redox cofactors.[11][12]

View DOT script for F420H2 Regeneration

F420H2_Regeneration cluster_regeneration F420H2 Regeneration Pathways cluster_utilization Utilization in Antibiotic Biosynthesis F420_ox F420 (oxidized) FGD F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD) F420_ox->FGD Fno F420:NADPH Oxidoreductase (Fno) F420_ox->Fno F420H2 F420H2 (reduced) F420_Reductase F420-dependent Reductase F420H2->F420_Reductase FGD->F420H2 PGL 6-Phospho- glucono-δ-lactone FGD->PGL G6P Glucose-6-Phosphate G6P->FGD Fno->F420H2 NADP NADP+ Fno->NADP NADPH NADPH NADPH->Fno Antibiotic_Precursor Antibiotic Precursor Antibiotic_Precursor->F420_Reductase Reduced_Antibiotic Reduced Antibiotic Intermediate F420_Reductase->F420_ox F420_Reductase->Reduced_Antibiotic

F420H2_Regeneration cluster_regeneration F420H2 Regeneration Pathways cluster_utilization Utilization in Antibiotic Biosynthesis F420_ox F420 (oxidized) FGD F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD) F420_ox->FGD Fno F420:NADPH Oxidoreductase (Fno) F420_ox->Fno F420H2 F420H2 (reduced) F420_Reductase F420-dependent Reductase F420H2->F420_Reductase FGD->F420H2 PGL 6-Phospho- glucono-δ-lactone FGD->PGL G6P Glucose-6-Phosphate G6P->FGD Fno->F420H2 NADP NADP+ Fno->NADP NADPH NADPH NADPH->Fno Antibiotic_Precursor Antibiotic Precursor Antibiotic_Precursor->F420_Reductase Reduced_Antibiotic Reduced Antibiotic Intermediate F420_Reductase->F420_ox F420_Reductase->Reduced_Antibiotic

Caption: Regeneration and utilization of this compound.

Role of this compound in Specific Antibiotic Biosynthetic Pathways

This compound plays a pivotal role in the biosynthesis of several classes of antibiotics, primarily by mediating challenging reduction steps.

Tetracycline (B611298) Antibiotics

The biosynthesis of tetracycline antibiotics, a class of broad-spectrum polyketide antibiotics, involves a crucial reduction step catalyzed by an F420H2-dependent reductase.[9] This enzyme, often denoted as OxyR in the oxytetracycline (B609801) biosynthetic pathway, facilitates the reduction of a dehydrotetracycline intermediate to form the final tetracycline scaffold.[13] The involvement of F420 in this step highlights its importance in the production of these clinically vital antibiotics.

Lincosamide Antibiotics

Lincosamide antibiotics, such as lincomycin, are characterized by a unique sulfur-containing amino sugar. The biosynthesis of the 4-alkyl-L-proline moiety of lincosamides involves a reduction step catalyzed by an F420H2-dependent reductase.[14][15] This enzymatic reaction is critical for the formation of the final antibiotic structure and its biological activity.

Quantitative Data on F420-Dependent Enzymes

The efficiency of F420-dependent enzymes is crucial for the overall yield of antibiotic production. The following tables summarize key kinetic parameters for representative F420-dependent enzymes.

Table 1: Kinetic Parameters of F420:NADPH Oxidoreductase (Fno)

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Archaeoglobus fulgidusF420---[12]
NADPH---[12]
Thermobifida fuscaF4202.0--[16]
NADPH7.3--[16]

Note: Specific kcat values were not explicitly provided in the referenced abstracts.

Table 2: F420-Dependent Reductase Activity with Various Substrates

EnzymeSubstrateSpecific Activity (nmol·min-1·µmol enzyme-1)Reference
FDORs from M. smegmatisMenadioneVariable[17]
MethoxsalenVariable[17]
Malachite GreenVariable[17]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in antibiotic biosynthesis.

Protocol 1: Assay for F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD) Activity

Objective: To determine the activity of FGD by monitoring the reduction of F420.

Materials:

  • Purified FGD enzyme

  • This compound

  • Glucose-6-phosphate (G6P)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 420 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, a known concentration of F420, and G6P.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume of purified FGD enzyme.

  • Monitor the decrease in absorbance at 420 nm over time, which corresponds to the reduction of F420 to F420H2.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

  • Determine the specific activity of the enzyme using the molar extinction coefficient of F420 (ε420 = 25.7 mM-1cm-1).[7]

View DOT script for FGD Assay Workflow

FGD_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prepare_Mix Prepare Reaction Mixture (Buffer, F420, G6P) Equilibrate Equilibrate to Desired Temperature Prepare_Mix->Equilibrate Add_Enzyme Add FGD Enzyme Equilibrate->Add_Enzyme Monitor_A420 Monitor A420 Decrease Add_Enzyme->Monitor_A420 Calculate_Rate Calculate Initial Rate Monitor_A420->Calculate_Rate Calculate_Activity Calculate Specific Activity Calculate_Rate->Calculate_Activity FGD_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prepare_Mix Prepare Reaction Mixture (Buffer, F420, G6P) Equilibrate Equilibrate to Desired Temperature Prepare_Mix->Equilibrate Add_Enzyme Add FGD Enzyme Equilibrate->Add_Enzyme Monitor_A420 Monitor A420 Decrease Add_Enzyme->Monitor_A420 Calculate_Rate Calculate Initial Rate Monitor_A420->Calculate_Rate Calculate_Activity Calculate Specific Activity Calculate_Rate->Calculate_Activity

References

Coenzyme F420: A Core Redox Cofactor in Primary and Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Coenzyme F420, a deazaflavin analog of flavin mononucleotide (FMN), is a functionally versatile redox cofactor critical to the metabolism of a diverse but specific range of microorganisms, including methanogenic archaea and many actinobacteria.[1][2] Unlike the ubiquitous flavin cofactors (FMN and FAD), F420 is absent in humans, making its dependent metabolic pathways attractive targets for novel drug development, particularly in pathogens like Mycobacterium tuberculosis.[3][4] This guide provides an in-depth examination of F420's biosynthesis and its crucial roles in both the essential, life-sustaining reactions of primary metabolism and the specialized biosynthetic pathways of secondary metabolism.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that branches from the synthesis pathways of FMN and tyrosine.[3] The core structure, known as F0 (7,8-didemethyl-8-hydroxy-5-deazariboflavin), is synthesized and subsequently modified with a phospholactyl group and a polyglutamate tail, which can vary in length.[5] In mycobacteria, the key enzymes involved are designated FbiA, FbiB, and FbiC.[5] The length of the glutamate (B1630785) tail (forming F420-n, where n is the number of glutamate residues) is physiologically significant, influencing enzyme kinetics and the sensitivity of M. tuberculosis to certain drugs.[6][7]

The synthesis pathway begins with the condensation of intermediates from FMN and tyrosine biosynthesis by F0 synthase (FbiC in mycobacteria) to produce the deazaflavin core.[3][5] This is followed by the addition of a 2-phospho-L-lactate group by FbiA.[5] Finally, FbiB, a bifunctional enzyme, catalyzes the addition of glutamate residues.[7] This polyglutamylation process is dependent on the reduced form of the cofactor, F420H2, which is generated by F420-dependent glucose-6-phosphate dehydrogenase (Fgd).[6][7]

F420_Biosynthesis cluster_precursors Precursors cluster_pathway F420 Synthesis Pathway cluster_enzymes Enzymes cluster_helpers Auxiliary Components p1 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione (from FMN pathway) e1 FbiC (F0 Synthase) p1->e1 p2 4-Hydroxyphenylpyruvate (from Tyrosine pathway) p2->e1 F0 Coenzyme F0 e2 FbiA (2-Phospho-L-lactate Transferase) F0->e2 F420_0 F420-0 e3 FbiB (γ-Glutamyl Ligase) F420_0->e3 F420_1 F420-1 F420_n F420-n (Mature Cofactor) F420_1->F420_n  + (n-1) Glu e1->F0 e2->F420_0 e3->F420_1 PEP Phosphoenolpyruvate (PEP) PEP->e2 Glu L-Glutamate Glu->e3 Fgd Fgd F420H2 F420H2 Fgd->F420H2 reduces F420 G6P G6P G6P->Fgd provides e- F420H2->e3 required for polyglutamylation

Caption: Generalized this compound biosynthesis pathway in mycobacteria.

Involvement in Primary Metabolism

In primary metabolism, F420 functions as a low-potential hydride carrier, similar to NAD(P), but with a significantly lower redox potential (-340 mV), enabling it to participate in challenging redox reactions.[1]

Key Roles in Primary Metabolism:

  • Methanogenesis: F420 is a central electron carrier in archaea, essential for the reduction of CO2 to methane.[1] It accepts electrons from hydrogenase or formate (B1220265) dehydrogenase and donates them to enzymes in the methanogenic pathway.[5]

  • Redox Homeostasis in Mycobacteria: In M. tuberculosis, the F420 system is crucial for maintaining redox balance and responding to oxidative stress, which is vital for survival within the host macrophage.[3] The primary enzyme for reducing F420 is the F420-dependent glucose-6-phosphate dehydrogenase (Fgd), which links the pentose (B10789219) phosphate (B84403) pathway to the F420 cofactor pool.[8][9] The resulting F420H2 is then used by various reductases.[9]

  • Prodrug Activation: The F420 system is directly implicated in the activation of bicyclic nitroimidazole prodrugs like Pretomanid and Delamanid, which are used to treat tuberculosis.[2][4] An F420H2-dependent nitroreductase (Ddn) reduces the prodrug, leading to the release of reactive nitrogen species that are bactericidal.[3][4]

Table 1: Quantitative Data for Key F420-Dependent Enzymes in Primary Metabolism

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)
FGD1 M. tuberculosisF42013.9332.4 x 106
G6PValue not specifiedValue not specifiedValue not specified
Fno A. fulgidusF420H2Non-Michaelis-MentenValue not specifiedValue not specified
NADP+1601489.3 x 105
DFTR M. jannaschiiF420H21.1100.89.2 x 107
NADPH15,3000.085.2
MSMEG_5998 M. smegmatisAflatoxin B1471.052.2 x 104
F420H21.1Value not specifiedValue not specified

Note: Kinetic parameters can vary significantly based on experimental conditions and the length of the F420 polyglutamate tail. Data compiled from multiple sources.[10][11][12]

Involvement in Secondary Metabolism

Recent research has increasingly highlighted the essential role of F420 in the biosynthesis of a wide array of secondary metabolites, particularly antibiotics produced by actinobacteria.[13][14] F420H2-dependent oxidoreductases provide the necessary reducing power for specific, often stereoselective, steps in the construction of complex natural products.[1][15]

Key Roles in Secondary Metabolism:

  • Tetracycline Biosynthesis: In Streptomyces, an F420H2-dependent reductase (OxyR) is involved in the final steps of oxytetracycline (B609801) biosynthesis, catalyzing a key reduction of an anhydrotetracycline (B590944) intermediate.[16]

  • Lincosamide Antibiotics: The biosynthesis of lincosamides involves F420-dependent enzymes for critical reductive steps.

  • General Reductive Tailoring: F420-dependent enzymes, particularly those from the Luciferase-like monooxygenase (LLM) and Flavin/Deazaflavin Oxidoreductase (FDOR) families, are frequently found within biosynthetic gene clusters.[3][17] They catalyze diverse reductions of moieties like ketones, imines, and enoates, which are common tailoring reactions in natural product synthesis.[13][18]

Secondary_Metabolism cluster_biosynthesis Secondary Metabolite Biosynthesis G6P Glucose-6-Phosphate Fgd Fgd Enzyme G6P->Fgd e- donor F420_red F420H2 (reduced) Fgd->F420_red F420_ox F420 (oxidized) F420_ox->Fgd FDR F420-Dependent Reductase (FDR) F420_red->FDR e- donor for reduction Precursor Metabolite Precursor PKS_NRPS PKS / NRPS Assembly Precursor->PKS_NRPS Intermediate Oxidized Intermediate Intermediate->FDR Product Reduced Final Product (e.g., Antibiotic) PKS_NRPS->Intermediate FDR->F420_ox regenerates FDR->Product

Caption: Role of the F420 cycle in secondary metabolite biosynthesis.

Experimental Protocols

Detailed methodologies are crucial for studying F420-dependent systems. Below are outlines for key experimental procedures.

This protocol describes the extraction and analysis of F420 and its polyglutamylated forms from bacterial cells using HPLC.

1. Cell Harvesting and Lysis:

  • Grow bacterial culture (e.g., M. smegmatis) to the desired optical density.

  • Harvest cells by centrifugation (e.g., 5,000 x g, 10 min, 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Resuspend the pellet in extraction buffer (e.g., 50% ethanol) and lyse cells using bead beating or sonication on ice.

  • Centrifuge the lysate at high speed (e.g., 16,000 x g, 15 min, 4°C) to pellet cell debris. Collect the supernatant.

2. HPLC Analysis:

  • System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two solvents is typically used.

    • Solvent A: 25 mM sodium acetate, pH 6.0.
    • Solvent B: 100% Methanol.

  • Gradient: A linear gradient from ~10% B to 70% B over 30-40 minutes.

  • Detection: Set fluorescence detector to an excitation wavelength of 420 nm and an emission wavelength of 470 nm.

  • Quantification: Create a standard curve using purified F420 of known concentration. Integrate the peak areas from the sample chromatogram and compare to the standard curve to determine the concentration. Different F420-n species will have distinct retention times.[19][20][21]

This spectrophotometric assay measures the initial rate of F420 reduction by Fgd.[10]

1. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrates: D-glucose-6-phosphate (G6P) stock solution (e.g., 100 mM), this compound stock solution (concentration determined spectrophotometrically).

  • Enzyme: Purified Fgd enzyme, diluted in assay buffer.

2. Assay Procedure:

  • Set up a reaction mixture in a quartz cuvette containing assay buffer, a saturating concentration of G6P (e.g., 20 mM), and varying concentrations of F420 (e.g., 1-50 µM).

  • Place the cuvette in a spectrophotometer and equilibrate to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the Fgd enzyme.

  • Monitor the decrease in absorbance at 420 nm, which corresponds to the reduction of F420 to F420H2.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient for F420.

3. Data Analysis:

  • Plot the initial velocities against the corresponding F420 concentrations.

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters Km and Vmax (from which kcat can be calculated).

Fgd_Assay_Workflow prep 1. Prepare Reagents (Buffer, G6P, F420, Fgd) mix 2. Mix Buffer, G6P, F420 in Cuvette prep->mix equilibrate 3. Equilibrate Temperature in Spectrophotometer mix->equilibrate start 4. Initiate Reaction (Add Fgd Enzyme) equilibrate->start measure 5. Monitor Absorbance Decrease at 420 nm over Time start->measure calculate 6. Calculate Initial Velocity from Linear Slope measure->calculate analyze 7. Plot Velocity vs. [F420] and Fit to Michaelis-Menten calculate->analyze result Determine Km and kcat analyze->result

Caption: Experimental workflow for an F420-dependent Fgd enzyme assay.

Implications for Drug Development

The sporadic distribution of this compound, its essentiality in pathogens like M. tuberculosis, and its absence in humans make the F420 metabolic network a prime target for antimicrobial drug development.[3][22]

  • Targeting F420 Biosynthesis: Inhibiting the enzymes responsible for creating F420 (FbiA, FbiB, FbiC) would deprive the bacterium of the entire F420/F420H2 pool, leading to a collapse of F420-dependent metabolic pathways. This represents a promising strategy for developing novel anti-tubercular agents.

  • Exploiting F420-Dependent Enzymes: As demonstrated by Pretomanid, leveraging F420-dependent enzymes to activate prodrugs is a clinically validated approach.[2][4] Discovering new prodrugs activated by the large, uncharacterized repertoire of F420-dependent reductases in M. tuberculosis is an active area of research.[3]

  • Biocatalysis and Synthetic Biology: The unique redox potential of F420 allows its dependent enzymes to catalyze challenging chemical transformations, often with high stereoselectivity.[1][17] These enzymes are an untapped resource for industrial biocatalysis, enabling the green synthesis of pharmaceuticals and other high-value chemicals.[23]

References

An In-depth Technical Guide on the Evolutionary Origins of the Coenzyme F420 Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme F420 is a deazaflavin-derived redox cofactor crucial for a range of metabolic processes in diverse bacteria and archaea, including methanogenesis, antibiotic biosynthesis, and the activation of anti-tuberculosis prodrugs.[1][2][3] Structurally similar to flavins but functionally akin to nicotinamides due to its low redox potential and role as an obligate two-electron hydride carrier, F420 facilitates challenging redox reactions.[2][4] Initially believed to be restricted to methanogenic archaea and actinobacteria, recent genomic and biochemical evidence has revealed a much broader distribution across numerous microbial phyla, a consequence of extensive horizontal and vertical gene transfer.[1][2][5] The evolutionary narrative of F420 biosynthesis is complex, with evidence suggesting the pathway for its core component, F0, originated in archaea, while the complete F420 molecule was first synthesized in an ancestral actinobacterium before its genetic blueprint was disseminated to other domains.[5][6] Recent discoveries have also uncovered significant variations in the biosynthetic pathway, including the use of different precursor molecules and enzymes, highlighting a fascinating case of convergent and divergent evolution. This guide provides a comprehensive overview of the evolutionary origins, biosynthetic pathways, distribution, and key experimental methodologies used to study this versatile cofactor.

Introduction to this compound

First isolated from methanogenic archaea, this compound is a low-potential redox cofactor named for its characteristic fluorescence excitation maximum at 420 nm.[7] Unlike flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), F420 contains a carbon instead of a nitrogen atom at the N5 position of its isoalloxazine ring, classifying it as a 5-deazaflavin.[4] This substitution is responsible for its lower standard redox potential (-340 mV) and its function as a hydride carrier, similar to NAD(P)H.[4]

The core structure consists of a redox-active headgroup, 7,8-didemethyl-8-hydroxy-5-deazariboflavin (known as F0), linked via a phospholactyl group to a poly-γ-glutamate tail of varying length.[3][4] This polyglutamate tail, typically containing two to nine glutamate (B1630785) residues, is believed to enhance cofactor retention within the cell and modulate interactions with F420-dependent enzymes.[4] The discovery that F420-dependent enzymes are widespread, particularly in Actinobacteria like Mycobacterium tuberculosis, has spurred significant interest in its biosynthesis for applications in biocatalysis and drug development, as it is involved in the activation of antitubercular drugs such as pretomanid (B1679085) and delamanid.[8]

The Canonical F420 Biosynthetic Pathway

The biosynthesis of F420 is a multi-step enzymatic process that begins with the formation of the deazaflavin core (F0) and proceeds with the attachment of the phospholactyl "bridge" and the polyglutamate "tail". While variations exist, a canonical pathway has been elucidated, primarily from studies in archaea.[4]

The pathway initiates from precursors derived from the flavin and tyrosine biosynthesis pathways: 5-amino-6-ribitylamino-uracil and L-tyrosine, respectively.[6][9]

  • F0 Synthesis : The key enzyme, F0 synthase, catalyzes the condensation of the two precursors to form the redox-active F0 core. In archaea and some bacteria, this enzyme is composed of two separate subunits, CofG and CofH. In many bacteria, these domains are fused into a single protein, FbiC.[9][10][11]

  • Bridge Formation : The phospholactyl moiety is synthesized from L-lactate. L-lactate is first phosphorylated by a kinase (CofB) to form 2-phospho-L-lactate (2-PL).[4] Subsequently, the GTP-dependent enzyme 2-phospho-L-lactate guanylyltransferase (CofC) activates 2-PL.[4]

  • Assembly and Glutamylation : The activated 2-PL is transferred to F0 by 2-phospho-L-lactate transferase (CofD, also known as FbiA), forming F420-0.[4][11] Finally, a γ-glutamyl ligase (CofE, a domain of FbiB in mycobacteria) sequentially adds glutamate residues to F420-0 to generate the mature F420 cofactor with its characteristic polyglutamate tail.[3][4][11]

F420_Canonical_Pathway cluster_F0 F0 Synthesis cluster_Bridge Bridge Synthesis cluster_Assembly Assembly & Glutamylation 5-amino-6-ribitylamino-uracil 5-amino-6-ribitylamino-uracil CofGH_FbiC CofG/H or FbiC (F0 Synthase) 5-amino-6-ribitylamino-uracil->CofGH_FbiC L-Tyrosine L-Tyrosine L-Tyrosine->CofGH_FbiC F0 F0 CofD_FbiA CofD/FbiA (Transferase) F0->CofD_FbiA CofGH_FbiC->F0 L_Lactate L-Lactate CofB CofB (L-Lactate Kinase) L_Lactate->CofB PL 2-Phospho-L-Lactate CofC CofC (Guanylyltransferase) PL->CofC LPPG LPPG LPPG->CofD_FbiA CofB->PL CofC->LPPG F420_0 F420-0 CofE_FbiB CofE/FbiB (Ligase) F420_0->CofE_FbiB F420_n F420-(n) CofD_FbiA->F420_0 CofE_FbiB->F420_n

Diagram 1. The canonical F420 biosynthetic pathway, common in archaea.

Variations in the F420 Biosynthetic Pathway

Recent research has unveiled significant variations to the canonical pathway, indicating metabolic rerouting and convergent evolution.

The Actinobacterial Pathway via Phosphoenolpyruvate (B93156) (PEP)

In Actinobacteria, including Mycobacterium tuberculosis, the pathway diverges at the "bridge" formation step. Instead of L-lactate, phosphoenolpyruvate (PEP) is utilized as the precursor.[9]

  • PEP Incorporation : The enzymes CofC and CofD activate and transfer PEP to the F0 core.[12]

  • Reduction Step : This reaction creates an unsaturated intermediate, dehydro-F420 (DF420). A subsequent reduction step is required. In Actinobacteria, this is catalyzed by the C-terminal domain of the dual-domain FbiB protein, which belongs to the FMN-dependent nitroreductase (NTR) superfamily.[9][12]

  • Glutamylation : The N-terminal domain of FbiB then functions as the CofE ligase, adding the glutamate tail.[12] In other organisms like Thermomicrobia that also use this pathway variant, the DF420 reduction is catalyzed by a stand-alone NTR enzyme that is phylogenetically related to the C-terminal domain of FbiB.[9]

F420_Actinobacterial_Pathway F0 F0 CofC_D CofC/D F0->CofC_D PEP Phosphoenolpyruvate (PEP) PEP->CofC_D DF420 Dehydro-F420-0 (DF420) FbiB_NTR FbiB (C-term) or Stand-alone NTR (Reductase) DF420->FbiB_NTR F420_0 F420-0 FbiB_CofE FbiB (N-term) (Ligase) F420_0->FbiB_CofE F420_n F420-(n) CofC_D->DF420 FbiB_NTR->F420_0 FbiB_CofE->F420_n

Diagram 2. The F420 biosynthetic pathway variant found in Actinobacteria.
The 3PG-F420 Derivative Pathway

A novel derivative, 3PG-F420, was discovered where the bridge moiety is derived not from lactate (B86563) or PEP, but from 3-phospho-D-glycerate (3-PG).[6][13] This rerouting is attributed to a specificity switch in the guanylyltransferase CofC, which enables it to activate 3-PG instead.[6][13] The enzyme CofD then provides a second layer of specificity, controlling the substrate choice of CofC.[13] This discovery highlights the plasticity of the pathway and its ability to adapt by coopting intermediates from central carbon metabolism.

F420_3PG_Pathway F0 F0 CofD CofD (Transferase) F0->CofD 3PG 3-Phospho-D-Glycerate (3-PG) CofC_variant CofC (variant) (Guanylyltransferase) 3PG->CofC_variant GPPG GPPG GPPG->CofD 3PG-F420-0 3PG-F420-0 CofE CofE (Ligase) 3PG-F420-0->CofE 3PG-F420-n 3PG-F420-(n) CofC_variant->GPPG CofD->3PG-F420-0 CofE->3PG-F420-n

Diagram 3. Biosynthetic pathway for the F420 derivative, 3PG-F420.

Evolutionary Origins and Dissemination

Phylogenetic analysis of the F420 biosynthesis genes (cof) suggests a multi-stage evolutionary history.

  • Origin of F0 : The synthesis of the F0 precursor, the catalytically active headgroup, almost certainly evolved first.[10] Current data suggest that F0 originated in methanogenic archaea.[5][6] Some organisms, such as certain cyanobacteria, possess the genes for F0 synthesis (CofG/H) but not for the rest of the pathway, using F0 as a distinct chromophore or cofactor.[11]

  • Origin of F420 : The complete F420 molecule, with its phospholactyl-glutamate tail, is proposed to have first been synthesized in an ancestral actinobacterium.[5][6] This hypothesis is supported by the widespread and ancient presence of the full cof gene set in this phylum.

  • Horizontal Gene Transfer (HGT) : From this actinobacterial origin, the F420 biosynthesis genes were then disseminated widely via HGT to other bacterial phyla (e.g., Proteobacteria, Chloroflexi) and back into archaea.[5][6] This explains the patchy but broad distribution of F420 across microbial life. The evolutionary history of F420-dependent enzymes is similarly complex, with evidence suggesting they emerged independently from FMN-dependent ancestral proteins and later diversified.[2][14]

F420_Evolution cluster_Archaea Ancient Archaea (e.g., Methanogens) cluster_Actinobacteria Ancestral Actinobacteria cluster_Dissemination Dissemination via HGT F0_Origin Origin of F0 Synthesis (CofG/H genes) F420_Origin Acquisition of F0 genes + Evolution of CofC, D, E = Origin of F420 F0_Origin->F420_Origin Vertical Descent & HGT Other_Bacteria Other Bacteria (Proteobacteria, Chloroflexi, etc.) F420_Origin->Other_Bacteria Horizontal Gene Transfer Modern_Archaea Modern Archaea F420_Origin->Modern_Archaea Horizontal Gene Transfer

Diagram 4. Proposed evolutionary history of the F420 biosynthetic pathway.

Data Presentation: Distribution and Characteristics

Table 1: Distribution of F420 Biosynthesis Genes Across Microbial Phyla
Phylum/GroupDomainPresence of F420/GenesKey NotesReferences
EuryarchaeotaArchaeaWidespreadConsidered universal among methanogens.[1][7]
TACK SuperphylumArchaeaPresentFound in diverse members of this superphylum.[8]
Asgard SuperphylumArchaeaPresentGenes detected in various Asgard archaea lineages.[8]
ActinobacteriaBacteriaWidespreadIncludes Mycobacterium and Streptomyces; proposed origin of F420.[2][5]
ProteobacteriaBacteriaPresentBiochemically confirmed in species like Paracoccus denitrificans.[2][5]
ChloroflexiBacteriaPresentBiochemically confirmed in species like Thermomicrobium roseum.[2][5]
FirmicutesBacteriaPresentGenes detected in various species.[5]
Table 2: Key Enzymes in F420 Biosynthetic Pathways
EnzymeGene Name(s)FunctionPathwayReferences
F0 SynthaseCofG/CofH, FbiCCondenses precursors to form F0 coreAll[9][10]
2-PL GuanylyltransferaseCofCActivates 2-phospho-L-lactate (2-PL)Canonical[4]
3-PG GuanylyltransferaseCofC (variant)Activates 3-phospho-D-glycerate (3-PG)3PG-F420[6][13]
PEP-F0 TransferaseCofC/CofDActivates and transfers PEP to F0Actinobacterial[12]
2-PL TransferaseCofD, FbiATransfers activated 2-PL to F0Canonical[4][11]
γ-Glutamyl LigaseCofE, FbiB (N-term)Adds polyglutamate tail to F420-0All[4][11]
Dehydro-F420 ReductaseFbiB (C-term), NTRReduces DF420-0 to F420-0Actinobacterial[9]
Table 3: Variation in F420 Polyglutamate Tail Length
Organism GroupTypical Tail Length (Glutamate units)References
Methanogens (general)2 to 3[4]
Methanosarcina sp.Up to 5[4]
Mycobacterium sp.5 to 7[4]
Aerobic Soil BacteriaVariable (e.g., 2-4 in P. denitrificans)[5]

Experimental Protocols

Protocol 1: Heterologous Production and Purification of F420

This protocol is adapted from methods used for F420 production in Mycobacterium smegmatis.[15]

  • Vector Construction : Co-express the F420 biosynthetic genes (e.g., fbiA, fbiB, and fbiC from a mycobacterial source) in a suitable expression vector for the host strain (e.g., M. smegmatis or E. coli).

  • Culture and Induction : Grow the recombinant strain in an optimized medium. For M. smegmatis, auto-induction media supplemented with iron, sulfur, L-glutamate, and manganese can enhance yield.[15] Cultivate for 4-5 days.

  • Cell Lysis : Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5) and lyse cells using sonication or a French press.

  • Heat Treatment : Heat the cell lysate at 80°C for 10 minutes to denature and precipitate the majority of cellular proteins. Centrifuge to clarify the supernatant.

  • Anion Exchange Chromatography : Load the clarified supernatant onto a Q-Sepharose (or similar) anion exchange column. Elute F420 using a linear gradient of NaCl (e.g., 0 to 1 M).

  • Hydrophobic Interaction Chromatography : Pool fluorescent fractions, add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M, and load onto a Phenyl-Sepharose (or similar) column. Elute with a decreasing gradient of ammonium sulfate.

  • Quantification : Concentrate the purified F420 and determine its concentration spectrophotometrically using an extinction coefficient of 25.7 mM⁻¹cm⁻¹ at 400 nm.[16]

Protocol 2: In Vitro Assay for Dehydro-F420 Reductase Activity

This protocol is based on the characterization of NTR enzymes from Thermomicrobia.[9]

  • Component Preparation : Purify the candidate dehydro-F420 reductase enzyme. Prepare the substrate, dehydro-F420 (DF420), through in vitro enzymatic synthesis using purified F0, CofC, and CofD with PEP as a precursor. Prepare the reductant, FMNH₂, by reducing FMN with a suitable reductase system (e.g., an FMN-dependent glucose-6-phosphate dehydrogenase).

  • Reaction Mixture : Set up the reaction in an anaerobic environment. A typical mixture contains 50 mM Tris-HCl buffer (pH 8.0), a defined concentration of DF420, an excess of FMNH₂, and the purified candidate enzyme.

  • Initiation and Monitoring : Initiate the reaction by adding the enzyme. Monitor the reaction by observing the decrease in DF420 absorbance or the increase in F420 fluorescence over time using a spectrophotometer or fluorometer.

  • Product Confirmation : Confirm the formation of F420 using HPLC analysis by comparing the retention time and spectral properties of the product with an authentic F420 standard.

Protocol 3: Phylogenetic Profiling to Identify F420-Dependent Enzymes

This bioinformatic workflow is used to predict which proteins in a genome are functionally linked to the F420 pathway.[11]

  • Genome Set Definition : Compile a large set of microbial genomes.

  • F420 Biosynthesis Profile : Using hidden Markov models (HMMs) for the core F420 biosynthesis genes (cofC, D, E, G, H), scan all genomes. Classify each genome as "F420-positive" (contains a near-complete pathway) or "F420-negative" (lacks the pathway).

  • Protein Family Generation : Cluster all proteins from the genome set into families of homologs.

  • Co-occurrence Analysis : For each protein family, generate a phylogenetic profile—a vector indicating its presence or absence across the set of genomes.

  • Correlation : Identify protein families whose phylogenetic profiles are significantly correlated with the F420 biosynthesis profile (i.e., they are consistently present in F420-positive genomes and absent from F420-negative genomes). These families are strong candidates for being F420-dependent enzymes.

Phylogenetic_Profiling_Workflow Genomes 1. Compile Genomes Scan 2. Scan Genomes Genomes->Scan Cluster 4. Cluster Proteins into Families Genomes->Cluster HMMs HMMs for F420 Genes HMMs->Scan Classify 3. Classify Genomes (F420+ / F420-) Scan->Classify Correlate 5. Correlate Profiles Classify->Correlate Cluster->Correlate Candidates Candidate F420-Dependent Enzyme Families Correlate->Candidates

Diagram 5. Workflow for phylogenetic profiling to find F420-dependent enzymes.

Applications in Research and Drug Development

The expanding knowledge of the F420 biosynthetic pathway has significant implications:

  • Biocatalysis : F420-dependent enzymes, particularly reductases, are of great interest for industrial biocatalysis due to their ability to perform challenging chemical transformations with high enantioselectivity.[10] Heterologous production of F420 in tractable hosts like E. coli is a key step toward making these enzymatic processes economically viable.[9]

  • Drug Development : In Mycobacterium tuberculosis, the F420 system is required to activate bicyclic nitroimidazole prodrugs like pretomanid.[8] Understanding the F420 pathway is therefore critical for developing new anti-tubercular agents and overcoming resistance mechanisms, which often involve mutations in F420 biosynthesis genes.[8]

  • Methane (B114726) Mitigation : As F420 is central to methanogenesis, targeting its biosynthesis could offer a novel strategy for reducing methane emissions from archaeal sources.[10]

Conclusion

The evolutionary history of the this compound biosynthetic pathway is a compelling story of molecular innovation and dissemination across the microbial world. From a likely origin of its core F0 moiety in ancient archaea to the assembly of the full cofactor in bacteria and its subsequent spread via horizontal gene transfer, the pathway demonstrates remarkable evolutionary plasticity. The discovery of alternative substrates like PEP and 3-PG highlights how microorganisms can rewire metabolic pathways to integrate cofactor biosynthesis with central metabolism. For researchers in microbiology, enzymology, and drug development, a deep understanding of this pathway's evolution, diversity, and biochemistry is essential for harnessing its potential in biotechnology and medicine.

References

Methodological & Application

Application Notes & Protocols for the Extraction and Purification of Coenzyme F420 from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coenzyme F420, a deazaflavin derivative, is a redox cofactor analogous to FAD or NADP but with a significantly lower redox potential.[1] It plays crucial roles in the metabolism of various bacteria and archaea, including methanogenesis, antibiotic biosynthesis, and the activation of prodrugs like the anti-tuberculosis candidate PA-824.[2][3][4] Due to its importance and the lack of commercial availability, an efficient in-house protocol for its extraction and purification is essential for researchers.[5] This document provides a detailed protocol for the extraction and purification of this compound from bacterial cultures, primarily focusing on Mycobacterium smegmatis, a safe and efficient source, with notes on other potential sources like engineered Escherichia coli and methanogens.[5][6]

I. Bacterial Strain Selection and Cultivation

Mycobacterium smegmatis is often considered the best source for F420 production due to its relative ease of growth, safety, and high yield.[5][6] Engineered strains of M. smegmatis overexpressing F420 biosynthetic proteins can yield up to 10 times more F420 than the wild type.[6][7] Alternatively, engineered E. coli has emerged as a viable production host.[4][8] While methanogens like Methanobacterium thermoautotrophicum are traditional sources, their strict anaerobic cultivation requirements can be challenging.[2][5]

Protocol for M. smegmatis Cultivation:

  • Prepare a suitable growth medium (e.g., Middlebrook 7H9 broth supplemented with ADC and Tween 80).

  • Inoculate the medium with a starter culture of M. smegmatis.

  • Incubate at 37°C with shaking (200 rpm) for 4-5 days, as F420 levels are typically highest during this period.[9]

  • For engineered strains with inducible promoters, add the appropriate inducer as per the specific vector system.

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes). The cell paste can be processed immediately or stored at -80°C.

II. Extraction of this compound

The extraction process is designed to lyse the bacterial cells and release the intracellular coenzyme into a soluble fraction. Boiling in buffer is a commonly used and effective method.

Protocol for Extraction:

  • Resuspend the harvested bacterial cell paste in a suitable buffer. A common choice is 25 mM Sodium Acetate (B1210297), pH 4.7.[5] Use approximately 1 mL of buffer per gram of wet cell weight.

  • Transfer the cell suspension to a heat-resistant, sealable container.

  • Boil the suspension for 15 minutes.[5] This step lyses the cells and denatures many proteins, aiding in the initial purification. Note: Autoclaving at 121°C for 15 minutes is an alternative method.[7]

  • Cool the suspension on ice.

  • Centrifuge the lysate at high speed (e.g., 16,000 x g for 15 minutes) to pellet the cell debris.

  • Carefully collect the supernatant, which contains the crude F420 extract.

  • For exhaustive extraction, repeat the boiling and centrifugation steps with the cell pellet and combine the supernatants.[5]

III. Purification of this compound

A multi-step chromatography approach is required to achieve high purity F420. The following protocol describes a common workflow involving ion exchange and adsorption chromatography.

Experimental Workflow for F420 Extraction and Purification

F420_Purification_Workflow cluster_0 Cell Culture & Harvest cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Culture Bacterial Culture (e.g., M. smegmatis) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Resuspend Resuspend Cells (Na Acetate Buffer) Harvest->Resuspend Boil Cell Lysis (Boiling for 15 min) Resuspend->Boil Centrifuge1 Centrifugation (16,000 x g) Boil->Centrifuge1 Supernatant1 Crude F420 Extract (Supernatant) Centrifuge1->Supernatant1 IonExchange Anion Exchange Chromatography (e.g., QAE Sephadex) Supernatant1->IonExchange Elution1 Gradient Elution (NaCl) IonExchange->Elution1 Adsorption Adsorption Chromatography (e.g., Florisil) Elution1->Adsorption Elution2 Step Elution (Acetone/Buffer) Adsorption->Elution2 PureF420 Pure this compound Elution2->PureF420 Analysis HPLC-FLD Analysis (Ex: 420 nm, Em: 470 nm) PureF420->Analysis

Caption: Workflow for F420 extraction and purification.

Step 1: Anion Exchange Chromatography

  • Equilibrate a strong anion exchange column (e.g., Macro-Prep High Q) with a low salt buffer (e.g., 25 mM Sodium Phosphate (B84403), pH 7.0).[5]

  • Load the crude F420 extract onto the column. F420 will bind to the quaternary aminoethyl (QAE) resin.

  • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elute the bound F420 using a linear salt gradient (e.g., 0 to 1 M NaCl in the same buffer). F420 typically elutes at a concentration of around 500 mM NaCl.[7]

  • Monitor the column effluent for F420 by its characteristic blue-green fluorescence under UV light or by measuring absorbance at 420 nm.

  • Pool the fluorescent, yellow-colored fractions.

Step 2: Adsorption Chromatography (Desalting and Further Purification)

  • Equilibrate a Florisil (magnesium silicate) column with water.[5]

  • Load the pooled, F420-containing fractions from the ion exchange step directly onto the Florisil column. The salt will pass through while F420 adsorbs to the matrix.

  • Wash the column with several volumes of water to remove all salts.

  • Elute the F420 from the column using a mixture of acetone (B3395972) and buffer (e.g., 20% acetone in 25 mM Sodium Phosphate buffer, pH 7.0).

  • Collect the yellow, fluorescent eluate.

  • The purified F420 can be lyophilized for long-term storage.

Alternative Pre-purification: Solid-Phase Extraction (SPE) For smaller volumes or environmental samples, a solid-phase extraction (SPE) step can be used for initial purification and concentration.[10][11] This typically involves using a C18 SPE cartridge.

IV. Quantification and Quality Control

The concentration and purity of F420 are determined spectrophotometrically and by High-Performance Liquid Chromatography (HPLC).

Spectrophotometric Quantification:

  • The molar extinction coefficient for F420 at pH 7.0 at 420 nm is 40,000 M⁻¹cm⁻¹.

  • Concentration (M) = Absorbance at 420 nm / 40,000.

HPLC Analysis:

  • System: A reverse-phase HPLC system with a C18 column.

  • Detection: A fluorescence detector is essential for sensitive and specific detection. Set the excitation wavelength to 420 nm and the emission wavelength to 470 nm.[10]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used for separation.[10]

  • Analysis: The retention time and peak area are used to identify and quantify F420 against a purified standard. HPLC can also resolve different forms of F420, which vary in the length of their polyglutamate tail.[10][11]

V. Data Presentation: Yields and Purity

The following table summarizes typical yields obtained from different sources and purification stages. Actual yields may vary based on culture conditions and the efficiency of each step.

Bacterial SourceCulture Volume (L)Initial F420 Titer (µmol/L)Purification StepRecovery Rate (%)Final Yield (µmol)Purity (%)Reference
M. smegmatis (Wild Type)11 - 3Ion Exchange & Florisil~60-700.6 - 2.1>95[5]
M. smegmatis (Engineered)1up to 30Ion Exchange & Florisil~60-70up to 21>95[6][7]
E. coli (Engineered)1~11.4Not SpecifiedNot SpecifiedNot Specified>90[8]
M. thermoautotrophicum1~1.0Not SpecifiedNot SpecifiedNot Specified>95[5]

Logical Relationship of F420 Biosynthesis and Function

F420_Signaling_Pathway *FGD: F420-dependent Glucose-6-Phosphate Dehydrogenase cluster_pathway F420 Biosynthesis & Redox Cycling cluster_application Downstream Applications GTP GTP FO Factor F0 GTP->FO FbiC F420_ox This compound (Oxidized) FO->F420_ox FbiA, FbiB (+L-Glutamate, PEP) F420H2 F420H2 (Reduced) F420_ox->F420H2 FGD* (e.g., G6P -> 6-P-Gluconolactone) F420H2->F420_ox F420-dependent Reductases (Substrate -> Product) Methanogenesis Methanogenesis F420H2->Methanogenesis Antibiotics Antibiotic Biosynthesis F420H2->Antibiotics Prodrug Prodrug Activation (e.g., PA-824) F420H2->Prodrug

Caption: F420 biosynthesis, redox cycling, and roles.

VI. Conclusion

This protocol provides a comprehensive guide for the extraction and purification of this compound from bacterial sources. By utilizing Mycobacterium smegmatis, researchers can obtain a reliable supply of this vital cofactor for a range of applications, from basic biochemical studies to the development of novel therapeutics. The key to a successful purification is a systematic approach combining efficient extraction with multi-step chromatography, followed by rigorous analytical validation.

References

Quantifying Coenzyme F420 Concentration in Cell Lysates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coenzyme F420 is a redox-active 5-deazaflavin derivative that plays a crucial role in the metabolic pathways of various microorganisms, particularly in methanogenic archaea and some bacteria.[1] Its unique physicochemical properties, including a characteristic absorbance maximum at 420 nm and blue-green fluorescence, make it a key player in hydride transfer reactions.[2] The quantification of intracellular this compound is essential for researchers studying the physiology of these organisms, as well as for professionals in drug development targeting pathways involving this coenzyme. This application note provides detailed protocols for the quantification of this compound in cell lysates using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Fluorescence Spectroscopy, and an Enzymatic Assay.

Methods Overview

The accurate quantification of this compound from cellular extracts requires efficient cell lysis, extraction of the coenzyme, and a sensitive detection method. The choice of method will depend on the required sensitivity, throughput, and available equipment. This document outlines three robust methods for F420 quantification.

Data Presentation

The following table summarizes typical intracellular concentrations of this compound found in various microorganisms, providing a reference for expected values.

MicroorganismGrowth SubstrateIntracellular this compound Concentration (µmol/g protein)Reference
Methanobacterium bryantiiH₂/CO₂1.84 - 3.65[3]
Methanosarcina barkeriMethanol0.84 - 1.54[3]
Methanosarcina barkeriH₂/CO₂Not specified[4]
Methanosarcina mazeiMethanolNot specified[4]

Experimental Protocols

Cell Lysis and this compound Extraction

This protocol describes a general method for extracting this compound from bacterial or archaeal cells. It is crucial to perform all steps on ice to minimize degradation of the coenzyme.

Materials:

  • Cell pellet

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5

  • Glass beads (0.1 mm diameter) or sonicator

  • Centrifuge

Protocol:

  • Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per 100 mg of wet cell paste.

  • Cell Disruption (choose one):

    • Bead Beating: Add an equal volume of 0.1 mm glass beads to the cell suspension. Vortex vigorously for 5-10 cycles of 30 seconds with 30-second intervals on ice.

    • Sonication: Sonicate the cell suspension on ice using a probe sonicator. Use short bursts (e.g., 10-15 seconds) followed by cooling periods (30-60 seconds) to prevent overheating. Repeat for a total of 2-5 minutes of sonication time.

  • Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the cell lysate and proceed immediately with quantification or store at -80°C in the dark.

Experimental Workflow for F420 Extraction

F420_Extraction start Cell Pellet wash Wash with ice-cold PBS start->wash resuspend Resuspend in Lysis Buffer wash->resuspend lysis Cell Lysis (Bead Beating or Sonication) resuspend->lysis centrifuge Centrifuge (15,000 x g, 15 min, 4°C) lysis->centrifuge supernatant Collect Supernatant (Cell Lysate) centrifuge->supernatant end Quantification supernatant->end

Caption: Workflow for the extraction of this compound from cell pellets.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence detection is a highly sensitive and specific method for quantifying this compound.[4]

Materials:

  • Cell lysate (from Protocol 1)

  • This compound standard (commercially available or purified)

  • HPLC system with a fluorescence detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Syringe filters (0.22 µm)

Protocol:

  • Preparation of Standards: Prepare a stock solution of this compound in the Lysis Buffer. Create a series of dilutions to generate a standard curve (e.g., 0.1 to 10 µM).

  • Sample Preparation: Filter the cell lysate and standards through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A suggested starting gradient is:

      • 0-5 min: 10% B

      • 5-15 min: 10-90% B

      • 15-20 min: 90% B

      • 20-25 min: 90-10% B

      • 25-30 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Fluorescence Detector: Excitation at 420 nm, Emission at 470 nm.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound in both the standards and the samples.

    • Generate a standard curve by plotting the peak area versus the concentration of the F420 standards.

    • Determine the concentration of F420 in the cell lysate by interpolating its peak area on the standard curve.

    • Normalize the concentration to the total protein content of the lysate, determined by a standard method (e.g., Bradford or BCA assay).

HPLC Quantification Workflow

HPLC_Workflow start Cell Lysate & F420 Standards filter Filter (0.22 µm) start->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect Fluorescence Detection (Ex: 420 nm, Em: 470 nm) separate->detect analyze Peak Integration & Analysis detect->analyze quantify Quantify using Standard Curve analyze->quantify

Caption: Workflow for this compound quantification by HPLC.

Quantification by Fluorescence Spectroscopy

This method leverages the intrinsic fluorescence of this compound for rapid quantification.[3] It is less specific than HPLC but offers higher throughput.

Materials:

  • Cell lysate (from Protocol 1)

  • This compound standard

  • Fluorescence spectrophotometer or plate reader

  • Quartz cuvettes or black 96-well plates

Protocol:

  • Preparation of Standard Curve: Prepare a series of dilutions of the this compound standard in Lysis Buffer (e.g., 0.1 to 10 µM).

  • Measurement:

    • Set the fluorescence spectrophotometer to an excitation wavelength of 420 nm and an emission wavelength of 470 nm.

    • Measure the fluorescence intensity of the blank (Lysis Buffer), the standards, and the cell lysate samples.

  • Data Analysis:

    • Subtract the blank fluorescence reading from all standard and sample readings.

    • Create a standard curve by plotting the fluorescence intensity versus the concentration of the F420 standards.

    • Determine the concentration of F420 in the cell lysate by interpolating its fluorescence intensity on the standard curve.

    • Normalize the concentration to the total protein content of the lysate.

Fluorescence Spectroscopy Workflow

Fluorescence_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis standards Prepare F420 Standards spectro Measure Fluorescence (Ex: 420 nm, Em: 470 nm) standards->spectro samples Prepare Cell Lysate Samples samples->spectro curve Generate Standard Curve spectro->curve quantify Quantify F420 in Lysate curve->quantify

Caption: Workflow for F420 quantification by fluorescence spectroscopy.

Quantification by Enzymatic Assay

This method relies on the activity of an F420-dependent enzyme. For example, F420-dependent glucose-6-phosphate dehydrogenase (FGD) can be used to reduce F420, and the corresponding oxidation of NADPH can be monitored spectrophotometrically.

Materials:

  • Cell lysate (from Protocol 1)

  • This compound standard

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

  • Glucose-6-phosphate (G6P)

  • NADP⁺

  • F420-dependent glucose-6-phosphate dehydrogenase (FGD) (purified)

  • UV-Vis spectrophotometer

Protocol:

  • Preparation of Standard Curve: Prepare a series of dilutions of the this compound standard in the Reaction Buffer.

  • Assay Setup: In a microplate or cuvette, prepare the following reaction mixture:

    • 80 µL Reaction Buffer

    • 10 µL of F420 standard or cell lysate

    • 5 µL of 10 mM G6P

    • 5 µL of 10 mM NADP⁺

  • Initiate Reaction: Add 5 µL of purified FGD enzyme to start the reaction.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) over time. The rate of NADPH oxidation is proportional to the concentration of F420.

  • Data Analysis:

    • Calculate the initial rate of reaction (ΔA340/min) for each standard and sample.

    • Create a standard curve by plotting the reaction rate versus the concentration of the F420 standards.

    • Determine the concentration of F420 in the cell lysate by interpolating its reaction rate on the standard curve.

    • Normalize the concentration to the total protein content of the lysate.

Enzymatic Assay Logical Relationship

Enzymatic_Assay F420 This compound (in sample/standard) FGD FGD Enzyme F420->FGD G6P Glucose-6-Phosphate G6P->FGD NADP NADP⁺ NADP->FGD NADPH NADPH FGD->NADPH catalyzes reduction Abs340 Absorbance at 340 nm NADPH->Abs340 absorbs at Rate Rate of Absorbance Decrease Abs340->Rate is monitored to determine

Caption: Principle of the F420 enzymatic assay.

Conclusion

The protocols described in this application note provide robust and reliable methods for the quantification of this compound in cell lysates. The choice of method will depend on the specific research needs, with HPLC offering the highest specificity and fluorescence spectroscopy providing a high-throughput alternative. The enzymatic assay offers a functional measure of the coenzyme concentration. Proper sample handling and the use of appropriate standards are critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Coenzyme F420-Dependent Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme F420 is a deazaflavin cofactor involved in a variety of critical redox reactions in archaea and bacteria, particularly in methanogens and actinobacteria.[1] Its low redox potential makes it an effective hydride carrier in processes such as methanogenesis, antibiotic biosynthesis, and the activation of anti-tuberculosis prodrugs like pretomanid (B1679085) and delamanid.[2][3][4] Unlike the more common flavin cofactors (FAD and FMN), F420 possesses a carbon atom instead of nitrogen at the N-5 position of the isoalloxazine ring, which gives it unique electrochemical properties.[4]

The oxidized form of this compound has a characteristic absorbance maximum at 420 nm and exhibits blue-green fluorescence, while its reduced form, F420H2, loses this absorbance peak.[1][4][5] This spectral property is the foundation for the most common methods of assaying the activity of F420-dependent enzymes. These assays are crucial for characterizing novel enzymes, screening for inhibitors, and understanding their roles in microbial physiology and pathogenesis.

This document provides detailed protocols for assaying F420-dependent enzymes, focusing on spectrophotometric methods. It includes procedures for both F420-reducing enzymes (e.g., dehydrogenases) and F420H2-oxidizing enzymes (e.g., reductases), along with methods for preparing the reduced cofactor and summarizing key quantitative data.

Assay Principles

The activity of F420-dependent enzymes is typically monitored by tracking the change in absorbance at 420 nm, corresponding to the change in the redox state of the coenzyme.

  • For F420-reducing enzymes (Dehydrogenases): The enzyme catalyzes the transfer of a hydride from a substrate to F420, forming F420H2. This results in a decrease in absorbance at 420 nm.

    • Reaction: Substrate-H₂ + F420 → Substrate + F420H₂

  • For F420H2-oxidizing enzymes (Reductases): The enzyme uses F420H2 to reduce a substrate. This oxidation of F420H2 to F420 leads to an increase in absorbance at 420 nm.[1]

    • Reaction: Substrate + F420H₂ → Substrate-H₂ + F420

The rate of change in absorbance is directly proportional to the enzyme activity. The concentration of F420 can be calculated using its molar extinction coefficient, which is approximately 25.9 mM⁻¹cm⁻¹ at 420 nm, although this can be pH-dependent.[4][6]

Experimental Protocols

Materials and Reagents
  • This compound: Can be isolated from organisms like Mycobacterium smegmatis or obtained from commercial sources.[7]

  • Enzyme Preparation: Purified F420-dependent enzyme of interest.

  • Substrates: Specific substrate for the enzyme being assayed (e.g., glucose-6-phosphate for F420-dependent glucose-6-phosphate dehydrogenase).

  • Buffer Solutions: e.g., Tris-HCl, Potassium Phosphate (KPᵢ), or HEPES buffer at an appropriate pH (typically 7.0-8.0).

  • Spectrophotometer: Capable of measuring absorbance at 420 nm, preferably with temperature control.

  • For F420H2-dependent assays:

    • F420-dependent glucose-6-phosphate dehydrogenase (FGD) for F420H2 regeneration.[8]

    • Glucose-6-phosphate (G6P).

Protocol 1: Spectrophotometric Assay for F420-Reducing Enzymes

This protocol is suitable for enzymes like F420-dependent glucose-6-phosphate dehydrogenase (FGD).

  • Prepare the Reaction Mixture: In a microcuvette, prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • This compound (e.g., 10-50 µM final concentration)[2]

    • Substrate (e.g., 2.5-20 mM glucose-6-phosphate)[8]

    • Deionized water to the final volume (e.g., 200 µL).

  • Equilibration: Incubate the reaction mixture in the spectrophotometer at the desired temperature (e.g., 25-37°C) for 3-5 minutes to allow for temperature equilibration.

  • Initiate the Reaction: Add the enzyme solution to the reaction mixture to initiate the reaction. The final enzyme concentration should be in the nanomolar range and determined empirically to ensure a linear reaction rate.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 420 nm over time (e.g., for 5-10 minutes).

  • Calculate Activity: Determine the initial linear rate of the reaction (ΔA420/min). Enzyme activity can be calculated using the Beer-Lambert law:

    • Activity (µmol/min/mg) = (ΔA420/min) / (ε * l * [Enzyme]mg) * V

    • Where ε is the molar extinction coefficient of F420 (in M⁻¹cm⁻¹), l is the path length (in cm), [Enzyme]mg is the enzyme concentration in mg/mL, and V is the total reaction volume in mL.

Protocol 2: Spectrophotometric Assay for F420H2-Oxidizing Enzymes

This protocol is suitable for F420H2-dependent reductases. It requires an in-situ F420H2 regeneration system.

  • Prepare the F420H2 Regeneration System:

    • In a reaction tube, mix this compound (e.g., 10-50 µM), a catalytic amount of F420-dependent glucose-6-phosphate dehydrogenase (FGD, e.g., 0.2 U/µL), and an excess of glucose-6-phosphate (G6P, e.g., 2.5-20 mM) in buffer.[7][8]

    • Incubate until the characteristic yellow color of F420 disappears, indicating its complete reduction to F420H2.[7] This solution of F420H2 should be used immediately.

  • Prepare the Reaction Mixture: In a microcuvette, prepare a reaction mixture containing:

    • Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

    • The freshly prepared F420H2 solution.

    • The specific substrate for the reductase (e.g., 30-100 µM aflatoxin or other enoates).[1][8]

  • Equilibration: Incubate the mixture in the spectrophotometer at the desired temperature for 3-5 minutes.

  • Initiate the Reaction: Add the reductase enzyme solution to the cuvette.

  • Monitor Absorbance: Immediately monitor the increase in absorbance at 420 nm as F420H2 is oxidized back to F420.[1]

  • Calculate Activity: Calculate the initial linear rate and determine the enzyme activity as described in Protocol 1.

Control Experiments:

  • No enzyme control: To check for non-enzymatic substrate reduction or F420H2 oxidation.

  • No substrate control: To ensure the observed activity is substrate-dependent.

  • For reductase assays: A control without the reductase enzyme to measure any background F420H2 oxidation by the regeneration system components or other substrates.[1]

Data Presentation

Quantitative data from kinetic analyses should be summarized for clarity and comparison.

Table 1: Steady-State Kinetic Parameters for F420-Dependent Dehydrogenases

Enzyme Substrate Kₘ (Substrate) (mM) Kₘ (F420) (µM) k꜀ₐₜ (s⁻¹) Reference
Cryar-FGD Glucose-6-Phosphate - 1.8 ± 0.2 6.4 ± 0.2 [2]
Cryar-FGD Fructose-6-Phosphate - 1.9 ± 0.2 1.4 ± 0.1 [2]
Cryar-FGD Mannose-6-Phosphate - 1.6 ± 0.2 0.32 ± 0.02 [2]

| RHA1-FGD | Glucose-6-Phosphate | - | 13.9 | 33 |[7] |

Table 2: Steady-State Kinetic Parameters for F420H2-Dependent Reductases

Enzyme Cofactor Kₘ (Cofactor) (µM) k꜀ₐₜ (s⁻¹) Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) Reference
TfuFNO F420 2.5 3.1 1.2 x 10⁶ [7]
FDR-Mha F420 11.0 2.4 2.2 x 10⁵ [7]
MSMEG_3356 F420H2 ~1.5 - - [8]

| MSMEG_3380 | F420H2 | ~0.5 | - | - |[8] |

Visualizations

Diagrams illustrating the workflows and reaction pathways can aid in understanding the experimental setup.

F420_Dehydrogenase_Assay sub Substrate-H₂ enzyme F420-Dependent Dehydrogenase sub->enzyme f420_ox F420 (Oxidized) Abs @ 420nm f420_ox->enzyme sub_ox Substrate (Oxidized) f420_red F420H₂ (Reduced) No Abs @ 420nm enzyme->sub_ox enzyme->f420_red

Caption: Workflow for F420-dependent dehydrogenase assay.

F420H2_Reductase_Assay cluster_regeneration F420H₂ Regeneration System cluster_assay Reductase Assay g6p Glucose-6-Phosphate fgd FGD Enzyme g6p->fgd f420_ox_reg F420 f420_ox_reg->fgd pgl 6-Phosphogluconolactone fgd->pgl f420_red_reg F420H₂ fgd->f420_red_reg reductase F420H₂-Dependent Reductase f420_red_reg->reductase Used in assay substrate Substrate substrate->reductase product Reduced Product reductase->product f420_ox_assay F420 (Abs @ 420nm) reductase->f420_ox_assay

Caption: Workflow for F420H2-dependent reductase assay with regeneration.

Alternative Assay Methods

While spectrophotometry is the most common technique, other methods can be employed:

  • Fluorometric Assays: Oxidized F420 is fluorescent (emission peak ~470 nm), while F420H2 is not.[4] This property allows for highly sensitive assays that measure the change in fluorescence, which is particularly useful for low-activity enzymes or when sample material is limited.[6] The principles are similar to the spectrophotometric assay, but a fluorometer is used to monitor the fluorescence signal over time.

  • Chromatography-Based Assays (HPLC): HPLC can be used to separate and quantify the substrate and product directly. This method is valuable when a direct spectral change is not observable or when multiple products are formed. It provides a direct measure of substrate conversion.[9]

  • Mass Spectrometry: LC-MS can be used to identify and quantify the reaction products, confirming the nature of the enzymatic reaction and providing a highly specific method of detection.[1]

These alternative methods can be used to validate results from spectrophotometric assays and to study enzymes whose activities are difficult to measure by absorbance changes.

References

Application of Coenzyme F420 in Asymmetric Redox Biocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420, a deazaflavin derivative, is emerging as a powerful alternative to nicotinamide (B372718) cofactors (NADH/NADPH) in asymmetric redox biocatalysis.[1][2][3] Its lower redox potential and distinct enzymatic machinery offer unique opportunities for stereoselective synthesis of chiral molecules, which are crucial building blocks in the pharmaceutical and fine chemical industries. F420-dependent enzymes, particularly those from the Flavin/Deazaflavin Oxidoreductase (FDOR) and Luciferase-Like Hydride Transferase (LLHT) families, catalyze the asymmetric reduction of a variety of substrates, including enoates, ketones, and imines, often with complementary stereoselectivity to existing biocatalysts.[1][2][4] This document provides detailed application notes and experimental protocols for the utilization of this compound-dependent biocatalysts in asymmetric synthesis.

Data Presentation: Performance of F420-Dependent Reductases

The following tables summarize the quantitative data for the asymmetric reduction of various substrates using F420-dependent enzymes.

Table 1: Asymmetric Reduction of Enoates (C=C Bond Reduction)

Enzyme (Source)SubstrateProductConversion (%)Enantiomeric Excess (e.e., %)Specific Activity (U/mg)Reference
FDR-Mha (Mycobacterium hassiacum)(R)-Carvone(1R,4R,6S)-Dihydrocarvone>99>99 (cis)-[2]
FDR-Rh1 (Rhodococcus jostii RHA1)(R)-Carvone(1R,4R,6S)-Dihydrocarvone>99>99 (cis)-[2]
FDR-Mha (Mycobacterium hassiacum)2-Methyl-2-cyclohexenone(R)-2-Methylcyclohexanone>99>99-[5]
FDR-Rh1 (Rhodococcus jostii RHA1)2-Methyl-2-cyclohexenone(R)-2-Methylcyclohexanone>99>99-[5]
MSMEG_2027 (Mycobacterium smegmatis)(R)-(-)-Carvone(1R,4R,6S)-(-)-Dihydrocarvone89.185.3 (de)-[6]
MSMEG_2850 (Mycobacterium smegmatis)(S)-(+)-Carvone(1S,4S,6R)-(+)-Dihydrocarvone64.083.0 (de)-[6]
MSMEG_2027 (Mycobacterium smegmatis)Ketoisophorone(R)-Levodione>9999-[7]
MSMEG_2850 (Mycobacterium smegmatis)Citral(R)-Citronellal>9999-[7]

Table 2: Asymmetric Reduction of Ketones (C=O Bond Reduction)

Enzyme (Source)SubstrateProductConversion (%)Enantiomeric Excess (e.e., %)Reference
ADF (Methanoculleus thermophilicus)Acetophenone(S)-1-Phenylethanol>99>99[8][9]
ADF (Methanoculleus thermophilicus)2-Hydroxyacetophenone(S)-1-Phenyl-1,2-ethanediol>99>99[8][9]
ADF (Methanoculleus thermophilicus)Ethyl 3-oxobutanoateEthyl (S)-3-hydroxybutanoate>99>99[8][9]
ADF (Methanoculleus thermophilicus)2,5-Hexanedione(2S,5S)-Hexanediol>99>99[8][9]

Table 3: Asymmetric Reduction of Imines (C=N Bond Reduction)

Enzyme (Source)SubstrateProductkcat/KM (M⁻¹s⁻¹)Reference
TpnL (Streptomyces tateyamensis)Dehydropiperidine ring in Thiostrepton APiperidine ring in Thiostrepton A2.80 x 10⁴[2][4]
TomJ (Streptomyces achromogenes)4-Ethylidene-3,4-dehydropyrrole-2-carboxylic acidReduced pyrrole (B145914) derivative-[2][4]

Experimental Protocols

Protocol 1: Expression and Purification of F420-Dependent Reductase (FDOR) from Mycobacterium smegmatis in E. coli

This protocol is adapted from methods for expressing mycobacterial enzymes in E. coli.[10][11][12]

1. Gene Synthesis and Cloning:

  • Codon-optimize the gene encoding the F420-dependent reductase from Mycobacterium smegmatis (e.g., MSMEG_2027) for expression in E. coli.
  • Synthesize the gene and clone it into a suitable expression vector, such as pET-28a(+), which provides an N-terminal His6-tag for purification.

2. Protein Expression:

  • Transform E. coli BL21(DE3) cells with the expression plasmid.
  • Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
  • Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-20 hours to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
  • Purify the His6-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
  • Wash the resin with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM).
  • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • Perform buffer exchange and further purify the protein using size-exclusion chromatography if necessary.
  • Assess protein purity by SDS-PAGE.

Protocol 2: Production and Purification of this compound from Mycobacterium smegmatis

This protocol is based on established methods for F420 purification.[13][14][15]

1. Cultivation of M. smegmatis:

  • Grow Mycobacterium smegmatis mc²155 in a suitable medium (e.g., Middlebrook 7H9 broth supplemented with ADC and Tween 80) at 37°C with shaking. For enhanced production, M. smegmatis can be engineered to overexpress its native F420 biosynthesis genes.[14]

2. Cell Harvesting and Lysis:

  • Harvest the cells in the late stationary phase by centrifugation.
  • Resuspend the cell pellet in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).
  • Lyse the cells by autoclaving at 121°C for 20 minutes.
  • Clarify the lysate by centrifugation.

3. F420 Purification:

  • Apply the supernatant to a DEAE-Sepharose or Q-Sepharose anion-exchange chromatography column.
  • Wash the column extensively with a low-salt buffer.
  • Elute F420 using a linear salt gradient (e.g., 0 to 1 M NaCl). F420 typically elutes at around 400-600 mM NaCl.[14]
  • Monitor the fractions for F420 by measuring absorbance at 420 nm.
  • Pool the F420-containing fractions and desalt them.
  • Further purify the F420 using reverse-phase chromatography (e.g., on a C18 column) or other chromatographic techniques as needed.
  • Determine the concentration of F420 spectrophotometrically using an extinction coefficient of ε420 = 25.9 mM⁻¹cm⁻¹.[14]

Protocol 3: Asymmetric Reduction of a Prochiral Ketone with Cofactor Regeneration

This protocol describes a typical setup for an F420-dependent asymmetric reduction using an F420-dependent glucose-6-phosphate dehydrogenase (FGD) for cofactor regeneration.[8][16]

1. Reaction Components:

  • Buffer: 50 mM Tris-HCl, pH 7.5
  • F420-dependent reductase (e.g., ADF from M. thermophilicus): 1-5 µM
  • This compound: 20-50 µM
  • F420-dependent glucose-6-phosphate dehydrogenase (FGD from M. smegmatis or R. jostii): 0.5-2 µM
  • Glucose-6-phosphate (G6P): 5-10 mM
  • Prochiral ketone substrate (e.g., acetophenone): 10-50 mM (dissolved in a minimal amount of a co-solvent like DMSO or isopropanol (B130326) if necessary)

2. Reaction Setup:

  • In a reaction vessel, combine the buffer, F420, G6P, FGD, and the F420-dependent reductase.
  • Initiate the reaction by adding the substrate.
  • Incubate the reaction at a suitable temperature (e.g., 30-37°C) with gentle agitation.
  • Monitor the progress of the reaction by taking samples at different time points.

3. Reaction Work-up and Analysis:

  • Quench the reaction by adding an organic solvent (e.g., ethyl acetate).
  • Extract the product into the organic phase.
  • Dry the organic phase (e.g., over anhydrous Na2SO4) and concentrate it under reduced pressure.
  • Determine the conversion and enantiomeric excess of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase.

Visualizations

F420_Biocatalytic_Cycle cluster_main Asymmetric Reduction cluster_regen Cofactor Regeneration Substrate Prochiral Substrate Product Chiral Product Substrate->Product Reduction Enzyme_red F420-Reductase (reduced) Substrate->Enzyme_red Enzyme_ox F420-Reductase (oxidized) F420H2 F420H₂ Enzyme_ox->F420H2 Enzyme_red->Product H⁻ F420_ox F420 F420_ox->Enzyme_ox Binds F420_ox_regen F420 F420_ox->F420_ox_regen FGD FGD F420H2_regen F420H₂ FGD->F420H2_regen G6P Glucose-6-P G6P->FGD Gluconolactone 6-P-Glucono- δ-lactone G6P->Gluconolactone Oxidation F420_ox_regen->FGD F420H2_regen->F420H2

Caption: F420-dependent asymmetric reduction cycle with enzymatic cofactor regeneration.

Experimental_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis Enzyme_Prod Enzyme Production (Expression & Purification) Reaction_Setup Reaction Setup (Buffer, Substrate, Enzymes, F420) Enzyme_Prod->Reaction_Setup Cofactor_Prod Cofactor F420 Production & Purification Cofactor_Prod->Reaction_Setup Regen_Enzyme_Prod Regeneration Enzyme (e.g., FGD) Production Regen_Enzyme_Prod->Reaction_Setup Incubation Incubation (Temperature, Time, Agitation) Reaction_Setup->Incubation Monitoring Reaction Monitoring (e.g., HPLC, GC) Incubation->Monitoring Workup Reaction Work-up (Extraction) Incubation->Workup Monitoring->Incubation Analysis Product Analysis (Conversion & e.e. determination) Workup->Analysis

Caption: General experimental workflow for asymmetric biocatalysis using F420-dependent enzymes.

Caption: Key components and their relationships in an F420-dependent biocatalytic system.

References

Application Notes and Protocols for Coenzyme F420 as a Fluorescent Marker in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a deazaflavin derivative that plays a crucial role in a variety of redox reactions within a select group of microorganisms.[1][2] This coenzyme is structurally similar to flavin mononucleotide (FMN) but possesses a lower redox potential, making it a key player in processes such as methanogenesis, antibiotic biosynthesis, and the activation of certain pro-drugs.[1][3][4] A distinctive feature of the oxidized form of this compound is its intrinsic blue-green fluorescence, which can be harnessed as a natural fluorescent marker for the identification, quantification, and sorting of F420-containing microorganisms.[5][6]

This document provides detailed application notes and protocols for utilizing the autofluorescence of this compound in various microbiological research and drug development contexts.

Quantitative Data of this compound

The fluorescent properties of this compound are summarized in the table below. This data is essential for setting up appropriate instrumentation for fluorescence-based applications.

PropertyValueNotes
Excitation Maximum (λex) ~420 nmThe peak absorbance is at 420 nm.[1][5]
Emission Maximum (λem) ~470 nmExhibits a characteristic blue-green fluorescence.[5]
Molar Absorptivity (ε) 4.14 x 10⁴ M⁻¹ cm⁻¹At pH 7.5 and 25 °C.
Quantum Yield (Φ) 0.17A relatively high quantum yield contributes to its bright fluorescence.[7]
Fluorescence Lifetime (τ) ~4.2 nsAt pH 7.5.[8]
Redox Potential (E°') -340 mV to -360 mVSignificantly lower than other common flavins.[2][3][4]
pH Sensitivity Fluorescence is pH-dependent, with a decrease in intensity at lower pH.[2][5]The absorbance peak shifts to ~375 nm in acidic conditions.[5]
Photostability Susceptible to photobleaching upon prolonged exposure to high-intensity light.[9][10][11][12]Minimize exposure times and light intensity during experiments.

Natural Occurrence of this compound

This compound is not ubiquitous and its presence is restricted to specific microbial phyla. This specificity makes it a valuable marker for these organisms.

Microbial GroupExamples
Archaea Methanobacterium sp., Methanosarcina sp.
Actinobacteria Mycobacterium sp., Streptomyces sp., Rhodococcus sp.
Cyanobacteria Various species
Proteobacteria Soil-dwelling species
Chloroflexi Thermomicrobium roseum
Firmicutes Various species

Signaling Pathway: this compound Biosynthesis

The biosynthesis of this compound involves a multi-step enzymatic pathway, starting from GTP and L-tyrosine. Understanding this pathway is crucial for genetic and metabolic engineering applications, as well as for identifying potential drug targets, particularly in pathogens like Mycobacterium tuberculosis.

F420_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthesis Pathway GTP GTP FbiC FbiC (CofG/H) 7,8-didemethyl-8-hydroxy- 5-deazariboflavin synthase GTP->FbiC L_Tyrosine L-Tyrosine L_Tyrosine->FbiC Fo Coenzyme F₀ FbiC->Fo FbiA FbiA (CofD) 2-phospho-L-lactate transferase Fo->FbiA F420_0 Coenzyme F₄₂₀-0 FbiA->F420_0 FbiB_1 FbiB (CofE) Coenzyme F₄₂₀-0: L-glutamate ligase F420_0->FbiB_1 F420_1 Coenzyme F₄₂₀-1 FbiB_1->F420_1 FbiB_2 FbiB (CofE) Coenzyme F₄₂₀-1: γ-L-glutamate ligase F420_1->FbiB_2 F420_n Coenzyme F₄₂₀-n (Final Product) FbiB_2->F420_n

Caption: this compound Biosynthesis Pathway.

Experimental Protocols

Fluorescence Microscopy for in situ Detection

This protocol describes the direct visualization of F420-containing microorganisms using fluorescence microscopy, leveraging their natural autofluorescence.

Fluorescence_Microscopy_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis start Start: Microbial Culture harvest Harvest Cells (Centrifugation) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in PBS wash->resuspend mount Mount on Slide resuspend->mount microscope Fluorescence Microscope mount->microscope excitation Excite at ~405-420 nm microscope->excitation emission Detect Emission at ~460-500 nm excitation->emission capture Image Capture emission->capture analyze Image Analysis Software capture->analyze identify Identify Fluorescent Cells analyze->identify quantify Quantify Fluorescence Intensity identify->quantify end End: Results quantify->end

Caption: Fluorescence Microscopy Workflow.

Methodology:

  • Sample Preparation:

    • Harvest microbial cells from liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove residual media components that may interfere with fluorescence.

    • Resuspend the final cell pellet in a small volume of PBS.

    • Place a drop of the cell suspension onto a clean microscope slide and cover with a coverslip. For anaerobic organisms, this step should be performed in an anaerobic chamber.[13]

  • Microscope Setup and Imaging:

    • Use a fluorescence microscope equipped with a suitable filter set for blue-green fluorescence. A DAPI or GFP filter cube may be suitable, but optimal results are achieved with a custom filter set.

    • Excitation: Use an excitation filter that allows light in the range of 400-440 nm to pass through. A 405 nm laser is also highly effective.[14][15]

    • Emission: Use an emission filter that captures light in the range of 460-500 nm.[16]

    • Objective: Use a high-magnification objective (e.g., 63x or 100x oil immersion) for clear visualization of individual cells.

    • Image Capture: Minimize exposure time and illumination intensity to reduce photobleaching.[10][11][12] Capture images using a sensitive camera.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to visualize and analyze the captured images.

    • F420-containing cells will appear as bright, fluorescent objects against a dark background.

    • The intensity of the fluorescence can be quantified to estimate the relative abundance of F420.[17]

Flow Cytometry for High-Throughput Analysis and Sorting

Flow cytometry allows for the rapid quantification and sorting of F420-producing cells from a mixed population based on their autofluorescence.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Sorting start Start: Microbial Culture harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash fix Optional: Fixation (e.g., 2% Formaldehyde) wash->fix resuspend Resuspend in PBS fix->resuspend filter_node Filter through 35-70 µm mesh resuspend->filter_node cytometer Flow Cytometer filter_node->cytometer laser Excite with Violet Laser (405 nm) cytometer->laser detect Detect Emission with ~460/50 nm bandpass filter laser->detect acquire Acquire Data detect->acquire analysis_sw Flow Cytometry Software acquire->analysis_sw gating Gate on F420-positive population analysis_sw->gating quantify Quantify Cell Counts gating->quantify sort Optional: Cell Sorting gating->sort end End: Results/Sorted Cells quantify->end sort->end

Caption: Flow Cytometry Workflow.

Methodology:

  • Sample Preparation:

    • Prepare a single-cell suspension as described for fluorescence microscopy.

    • For samples with cell clumps, filtration through a 35-70 µm cell strainer is recommended.

    • Optional: Fixation with 2% formaldehyde (B43269) for 30 minutes can be performed to preserve the cells, followed by washing and resuspension in PBS. Storage in PBS at 6°C has been shown to maintain stable fluorescence.

  • Instrument Setup:

    • Use a flow cytometer equipped with a violet laser (405 nm).

    • Set the forward scatter (FSC) and side scatter (SSC) parameters to visualize the microbial population and exclude debris.

    • For F420 detection, use a bandpass filter appropriate for its emission spectrum, typically around 460/50 nm.

    • Run an unstained control sample (a microbial strain known not to produce F420, or the same sample with fluorescence turned off) to set the baseline fluorescence and establish the negative population.

  • Data Acquisition and Analysis:

    • Acquire data for both control and F420-containing samples.

    • In the analysis software, create a dot plot of FSC vs. SSC to gate on the cell population of interest.

    • Create a histogram or a dot plot showing the fluorescence intensity from the 460/50 nm channel.

    • Establish a gate for the F420-positive population based on the fluorescence intensity of the unstained control.

    • The percentage and number of F420-positive cells can then be determined.

    • If cell sorting is desired, set the sort gates on the F420-positive population to collect these cells for further analysis (e.g., cultivation, DNA sequencing).

Fluorometric Assay for F420 Quantification in Cell Lysates

This protocol provides a method for quantifying the concentration of this compound in microbial cell lysates using a microplate-based fluorometer.

Methodology:

  • Preparation of Cell Lysates:

    • Harvest a known quantity of cells (e.g., by dry weight or cell count) by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Lyse the cells using a method appropriate for the microorganism (e.g., sonication, bead beating, or enzymatic lysis).

    • Centrifuge the lysate at high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet cell debris.

    • Carefully collect the supernatant, which contains the soluble this compound.

  • Standard Curve Preparation:

    • If a purified this compound standard is available, prepare a series of dilutions in the lysis buffer to create a standard curve (e.g., 0-10 µM).

  • Fluorometric Measurement:

    • Pipette the cell lysates and standard solutions into a black, clear-bottom 96-well microplate.

    • Use a microplate fluorometer with the following settings:

      • Excitation Wavelength: 420 nm

      • Emission Wavelength: 470 nm

      • Gain/Sensitivity: Adjust to ensure the fluorescence readings of the highest standard are within the linear range of the instrument.

    • Measure the fluorescence intensity of all samples and standards.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank (lysis buffer only) from all measurements.

    • Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of this compound in the cell lysates.

    • Normalize the F420 concentration to the initial amount of cells (e.g., per mg of protein or per 10⁹ cells).

Conclusion

The intrinsic fluorescence of this compound provides a powerful and convenient tool for the study of F420-producing microorganisms. The protocols outlined in this document offer detailed methodologies for the application of this natural marker in fluorescence microscopy, flow cytometry, and quantitative fluorometric assays. These techniques can significantly aid researchers and drug development professionals in the identification, characterization, and manipulation of these important microbes. Careful attention to experimental parameters, particularly light exposure and pH, is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Heterologous Expression of the F420 Biosynthesis Pathway in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme F420, a deazaflavin derivative, is a redox cofactor with a low-potential hydride transfer capability, making it crucial for various biological processes in archaea and bacteria, including methanogenesis, antibiotic biosynthesis, and the activation of prodrugs like pretomanid (B1679085) and delamanid (B1670213) for treating tuberculosis.[1][2][3] Its unique redox properties also make F420-dependent enzymes attractive for biocatalysis in organic chemistry.[4] However, the limited availability of F420 from natural sources has been a significant bottleneck for research and application.[4] Heterologous expression of the F420 biosynthesis pathway in a well-characterized host like Escherichia coli offers a promising solution for scalable and cost-effective production of this valuable cofactor.[3][5][6] These application notes provide a comprehensive overview and detailed protocols for the successful expression of the F420 biosynthetic pathway in E. coli.

F420 Biosynthesis Pathway

The biosynthesis of this compound is a multi-enzymatic process that begins with precursors from central metabolism.[1] The pathway has been revised in recent years, clarifying the substrates and enzymatic steps involved.[3][7] The key precursors are GTP, L-tyrosine, and phosphoenolpyruvate (B93156) (PEP).[5] The pathway can be broadly divided into the synthesis of the core deazaflavin moiety (F0) and its subsequent modification to mature F420.

The key enzymes and their roles in the bacterial pathway are:

  • FbiC (CofG/CofH): A bifunctional enzyme (or two separate proteins in some organisms) that catalyzes the formation of the deazaflavin core, F0, from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (a derivative of GTP) and 4-hydroxyphenylpyruvate (derived from tyrosine).[8][9]

  • FbiD (CofC): A guanylyltransferase that utilizes phosphoenolpyruvate (PEP) to form dehydro-F420-0.[3][7]

  • FbiA (CofD): A 2-phospho-L-lactate transferase that was previously thought to be involved in incorporating 2-phospho-L-lactate, but in the revised pathway, its role is in the subsequent steps.[2][8]

  • FbiB (CofE): A bifunctional enzyme with an N-terminal γ-glutamyl ligase domain and a C-terminal FMN-dependent reductase domain. The reductase domain reduces dehydro-F420-0 to F420-0, and the ligase domain then adds a poly-γ-glutamate tail to form the mature F420-n.[3][10]

F420_Biosynthesis_Pathway GTP GTP ARUP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione GTP->ARUP Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP PEP Phosphoenolpyruvate (PEP) FbiD FbiD PEP->FbiD Glutamate L-Glutamate FbiB_ligase FbiB (ligase) Glutamate->FbiB_ligase FbiC FbiC ARUP->FbiC HPP->FbiC F0 F0 F0->FbiD dehydro_F420_0 dehydro-F420-0 FbiB_reductase FbiB (reductase) dehydro_F420_0->FbiB_reductase F420_0 F420-0 F420_0->FbiB_ligase F420_n F420-n FbiC->F0 FbiD->dehydro_F420_0 FbiB_reductase->F420_0 FbiB_ligase->F420_n

Caption: Revised biosynthetic pathway of this compound in bacteria.

Quantitative Data on F420 Production in E. coli

Several studies have reported the heterologous production of F420 in E. coli with varying yields. The choice of expression system, gene sources, and cultivation conditions significantly impacts the final titer.

Expression System Key Genes Expressed Cultivation Medium F420 Yield Reference
Rationally designed synthetic operonfbiA, fbiB, fbiC, fbiD from M. smegmatisLB Medium~27 nmol/L of culture[1]
Combinatorial library with varied promoters and RBSEight genes involved in the pathwayLB Medium11.4 ± 0.3 µmol/L[5]
Optimized with genome-scale metabolic modelfbiD, fbiC, fbiB from M. smegmatis and cofD from M. mazeiMinimal media with glycerol~40-fold increase in space-time yield compared to M. smegmatis expression[6][11]
Engineered flavin kinase with F0 synthaseNot specifiedNot specified1.24 µmol/L F0P[5]

Experimental Protocols

The following protocols provide a general framework for the heterologous expression of the F420 biosynthesis pathway in E. coli. Optimization of specific steps may be required depending on the chosen genes and expression vectors.

Experimental_Workflow gene_synthesis 1. Gene Synthesis & Codon Optimization plasmid_construction 2. Plasmid Construction gene_synthesis->plasmid_construction transformation 3. E. coli Transformation plasmid_construction->transformation cultivation 4. Cultivation & Induction transformation->cultivation cell_harvesting 5. Cell Harvesting cultivation->cell_harvesting extraction 6. F420 Extraction cell_harvesting->extraction quantification 7. F420 Quantification (HPLC-FLD) extraction->quantification

Caption: General experimental workflow for F420 production in E. coli.

1. Plasmid Construction

  • Gene Selection and Synthesis: The biosynthetic genes (fbiA, fbiB, fbiC, fbiD) from an organism like Mycobacterium smegmatis are a common choice.[6] It is recommended to perform codon optimization of these genes for expression in E. coli. The genes can be synthesized commercially.

  • Vector Selection: A suitable E. coli expression vector should be chosen, such as a pET series vector with a strong inducible promoter (e.g., T7).

  • Cloning: The synthesized genes can be assembled into one or more synthetic operons.[1][5] Standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly) are used to insert the gene cassettes into the expression vector. For multi-gene pathways, creating a polycistronic construct with ribosome binding sites (RBS) for each gene is essential for efficient translation.[5][4]

  • Verification: The final plasmid constructs should be verified by restriction analysis and Sanger sequencing.

2. E. coli Transformation and Strain Selection

  • Host Strain: E. coli BL21(DE3) is a commonly used strain for protein expression from T7 promoter-based vectors.[12]

  • Transformation: The verified plasmids are transformed into competent E. coli BL21(DE3) cells using standard heat-shock or electroporation methods.

  • Selection: Transformed cells are plated on LB agar (B569324) containing the appropriate antibiotic for plasmid selection.

3. Cultivation and Induction for F420 Production

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium (or minimal medium for metabolic modeling studies) with the appropriate antibiotic.[6] Incubate overnight at 37°C with shaking (200-250 rpm).

  • Main Culture: Inoculate a larger volume of culture medium (e.g., 1 L) with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Growth: Incubate the main culture at 37°C with vigorous shaking. Monitor the cell growth by measuring the OD600.

  • Induction: When the OD600 reaches mid-log phase (typically 0.4-0.6), induce gene expression by adding a suitable inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Post-Induction Growth: After induction, continue the incubation for a further 16-24 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression and F420 accumulation.

4. F420 Extraction

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM sodium phosphate, pH 7.0). Cells can be lysed by sonication on ice or by using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Heat Treatment: To denature and precipitate most cellular proteins, heat the clarified supernatant at 80°C for 10 minutes.

  • Final Clarification: Centrifuge again at high speed to remove precipitated proteins. The supernatant now contains the crude F420 extract.

5. F420 Quantification

  • Method: F420 can be quantified by high-performance liquid chromatography (HPLC) with a fluorescence detector (FLD).[1]

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is commonly employed.

    • Detection: Fluorescence detection with excitation at 420 nm and emission at 470 nm.

  • Quantification: A standard curve should be generated using purified F420 of a known concentration to accurately quantify the amount of F420 in the E. coli extracts. The concentration is typically normalized to the culture volume or the dry cell weight.

Troubleshooting and Optimization

  • Low F420 Yield:

    • Codon Bias: Ensure the biosynthetic genes have been codon-optimized for E. coli.

    • Expression Levels: Optimize the inducer concentration and post-induction temperature and time. A combinatorial approach varying promoter strengths and RBS activities can significantly improve yields.[5][4]

    • Metabolic Burden: High-level expression of multiple genes can impose a significant metabolic burden on the host. Consider using lower copy number plasmids or weaker promoters.

    • Precursor Limitation: The availability of precursors like PEP can be a limiting factor.[6][11] Using gluconeogenic carbon sources (e.g., glycerol, pyruvate) instead of glucose can increase PEP availability and F420 production.[6] Overexpression of PEP synthase can also be beneficial.[11]

  • Insoluble Protein Expression: If the biosynthetic enzymes are found in inclusion bodies, try reducing the induction temperature and/or the inducer concentration. Co-expression with molecular chaperones like GroEL/ES may also improve solubility.[13]

  • Undesired Side-Products: The accumulation of intermediates or side-products can indicate a bottleneck in the pathway. This can be addressed by adjusting the relative expression levels of the different biosynthetic genes.[5]

By following these guidelines and protocols, researchers can successfully establish a robust system for the heterologous production of this compound in E. coli, thereby facilitating further research into its biological roles and enabling its application in biotechnology and drug development.

References

In Vitro Regeneration of Coenzyme F420: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient in vitro regeneration of coenzyme F420 is crucial for harnessing the potential of F420-dependent enzymes in various biocatalytic and drug discovery applications. This document provides detailed application notes and experimental protocols for the primary methods of this compound cofactor regeneration, including enzymatic, electrochemical, and photochemical approaches.

This compound, a deazaflavin derivative, is a low-potential hydride carrier involved in a range of redox reactions in archaea and bacteria. Its unique properties make F420-dependent enzymes attractive for challenging chemical transformations. However, the high cost and limited availability of the reduced form, F420H2, necessitate robust in vitro regeneration systems. This guide offers a comprehensive overview of established and emerging methods to regenerate F420H2, complete with quantitative data for comparison, detailed experimental protocols, and visual workflows to facilitate experimental design and execution.

Enzymatic Methods for F420 Regeneration

Enzymatic methods are the most established and widely used approaches for in vitro F420 regeneration, offering high specificity and efficiency. These systems typically couple the reduction of F420 to the oxidation of a sacrificial co-substrate.

F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD)

The F420-dependent glucose-6-phosphate dehydrogenase (FGD) is a key enzyme in mycobacteria for producing reduced F420.[1][2] It catalyzes the oxidation of glucose-6-phosphate (G6P) to 6-phosphogluconolactone, with the concomitant reduction of F420 to F420H2.[1][3]

Table 1: Quantitative Data for F420 Regeneration using FGD

Enzyme SourceSpecific Activity (µmol F420 reduced min⁻¹ mg⁻¹)Apparent Kₘ (F420) (µM)Apparent Kₘ (G6P) (mM)Optimal pHOptimal Temperature (°C)Reference(s)
Mycobacterium smegmatis0.014 - 0.418----[4]
Rhodococcus jostii RHA1 (Rh-FGD1)-3.80.317.525[5]
Cryptosporangium arvum (Cryar-FGD)---7.5-[2]

Note: Specific activity can vary depending on the purity of the enzyme and assay conditions.

Experimental Protocol: F420 Regeneration using FGD

This protocol describes a typical spectrophotometric assay to monitor the regeneration of F420H2 by FGD.

Materials:

  • Purified F420-dependent glucose-6-phosphate dehydrogenase (FGD)

  • This compound (oxidized form)

  • D-Glucose-6-phosphate (G6P)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • NaCl (300 mM)

  • β-mercaptoethanol (1 mM)

  • EDTA (1 mM)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM Tris-HCl, pH 7.5

    • 300 mM NaCl

    • 1 mM β-mercaptoethanol

    • 1 mM EDTA

    • 20 µM this compound

    • 1 mM D-Glucose-6-phosphate (G6P)

  • Equilibrate the reaction mixture to 25°C.

  • Initiate the reaction by adding a known concentration of purified FGD (e.g., 10-100 nM final concentration).

  • Monitor the reduction of F420 by measuring the decrease in absorbance at 420 nm (ε₄₂₀ = 25.9 mM⁻¹ cm⁻¹).[5]

  • Calculate the initial rate of F420 reduction from the linear portion of the absorbance change over time.

Workflow for F420 Regeneration using FGD

FGD_Workflow cluster_reactants Reactants cluster_products Products G6P Glucose-6-Phosphate FGD FGD Enzyme G6P->FGD F420_ox F420 (oxidized) F420_ox->FGD Gluconolactone 6-Phosphogluconolactone FGD->Gluconolactone F420_red F420H2 (reduced) FGD->F420_red

Caption: Enzymatic regeneration of F420 using FGD.

F420:NADPH Oxidoreductase (Fno)

F420:NADPH oxidoreductase (Fno) catalyzes the reversible transfer of a hydride ion between F420 and NADP+.[6] In many bacteria, Fno functions to provide reduced F420 at the expense of NADPH.[7] The direction of the reaction is highly dependent on the pH.[7]

Table 2: Quantitative Data for F420 Regeneration using Fno

Enzyme SourceSpecific Activity (µmol F420 reduced min⁻¹ mg⁻¹)kcat (s⁻¹) (for F420 reduction)Apparent Kₘ (F420) (µM)Apparent Kₘ (NADPH) (µM)Optimal pH (for F420 reduction)Optimal Temperature (°C)Reference(s)
Thermobifida fusca (Tfu-FNO)-14 (T28A mutant with NADPH)--4.0 - 6.065[8]
Methanogenium organophilum------[6]

Experimental Protocol: F420 Regeneration using Fno

This protocol outlines a spectrophotometric assay to measure F420 regeneration by Fno.

Materials:

  • Purified F420:NADPH oxidoreductase (Fno)

  • This compound (oxidized form)

  • NADPH

  • Potassium phosphate (B84403) buffer (50 mM, pH 6.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM potassium phosphate buffer, pH 6.0

    • Varying concentrations of this compound (e.g., 1-50 µM)

    • A saturating concentration of NADPH (e.g., 200 µM)

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or the optimal temperature for the specific Fno).

  • Initiate the reaction by adding a known concentration of purified Fno.

  • Monitor the reduction of F420 by following the decrease in absorbance at 420 nm.

  • To determine the kinetic parameters for NADPH, use a saturating concentration of F420 and vary the concentration of NADPH.

Workflow for F420 Regeneration using Fno

Fno_Workflow cluster_reactants Reactants cluster_products Products NADPH NADPH Fno Fno Enzyme NADPH->Fno F420_ox F420 (oxidized) F420_ox->Fno NADP NADP+ Fno->NADP F420_red F420H2 (reduced) Fno->F420_red

Caption: Enzymatic regeneration of F420 using Fno.

Other Enzymatic Systems
  • F420-Dependent Formate (B1220265) Dehydrogenase (FDH): This enzyme utilizes formate as a cheap and readily available electron donor, producing CO₂, a volatile byproduct that is easily removed from the reaction mixture.[9] The FDH from Methanobacterium formicicum has a specific activity of 41.2 µmol of F420 reduced min⁻¹ mg⁻¹ of protein.[9]

  • F420-Dependent Secondary Alcohol Dehydrogenase (ADH): These enzymes catalyze the reversible oxidation of secondary alcohols to ketones, coupled with the reduction of F420.[10] Isopropanol is a commonly used, inexpensive co-substrate.

Electrochemical Methods for F420 Regeneration

Electrochemical methods offer a clean and controllable alternative to enzymatic regeneration, using an electric current to provide the reducing equivalents. This approach can avoid the use of co-substrates and co-product formation.

A promising approach involves a bidirectional electro-enzymatic reaction using F420-dependent sulfite (B76179) reductase (Fsr) and a redox mediator like benzyl (B1604629) viologen. This system allows for the reversible electrochemical oxidation and reduction of F420 by controlling the electrode potential. The formal redox potential of F420 in this system was determined to be -540 mV vs. Ag|AgCl|sat. KCl.

Experimental Protocol: Electrochemical F420 Regeneration

This protocol provides a general framework for setting up an electrochemical F420 regeneration system.

Materials:

  • Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

  • Potentiostat

  • Purified F420-dependent enzyme (e.g., F420-dependent sulfite reductase)

  • Redox mediator (e.g., benzyl viologen)

  • This compound

  • Anaerobic buffer solution (e.g., potassium phosphate buffer)

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • Assemble the three-electrode cell. The choice of electrode material is critical and may require optimization.

  • Deoxygenate the buffer solution by purging with an inert gas.

  • Add the deoxygenated buffer, this compound, the F420-dependent enzyme, and the redox mediator to the electrochemical cell under an inert atmosphere.

  • Apply a suitable reduction potential to the working electrode using the potentiostat. The optimal potential will be slightly more negative than the formal redox potential of F420.

  • Monitor the reduction of F420 spectrophotometrically by withdrawing samples at different time points and measuring the absorbance at 420 nm.

  • The efficiency of the regeneration can be assessed by calculating the Faradaic efficiency, which is the ratio of the amount of F420H2 produced to the theoretical amount based on the total charge passed.

Workflow for Electrochemical F420 Regeneration

Electrochemical_Workflow Electrode Cathode (-) Mediator_red Mediator (reduced) Electrode->Mediator_red e⁻ Enzyme F420-dependent Enzyme Mediator_red->Enzyme F420_ox F420 (oxidized) F420_ox->Enzyme F420_red F420H2 (reduced) Enzyme->F420_red Mediator_ox Mediator (oxidized) Enzyme->Mediator_ox Mediator_ox->Electrode e⁻

Caption: Electrochemical regeneration of F420.

Photochemical Methods for F420 Regeneration

Photochemical methods utilize light energy to drive the reduction of F420, often in the presence of a photosensitizer and a sacrificial electron donor. While less explored for F420 compared to other cofactors, deazaflavins (the core structure of F420) are known to act as photocatalysts.[11]

This method offers the potential for a clean regeneration system without the need for additional enzymes. The efficiency of photochemical regeneration is determined by the quantum yield, which is the number of F420 molecules reduced per photon absorbed.

Experimental Protocol: Photochemical F420 Regeneration

This protocol provides a conceptual outline for a photochemical F420 regeneration experiment.

Materials:

  • Light source with a specific wavelength output (e.g., UV-A or blue light)

  • Photoreactor or cuvette transparent to the chosen wavelength

  • This compound

  • Photosensitizer (optional, as F420 itself can act as one)

  • Sacrificial electron donor (e.g., EDTA, triethanolamine)

  • Anaerobic buffer solution

  • Inert gas supply

Procedure:

  • Prepare a reaction mixture containing F420, the sacrificial electron donor, and optionally a photosensitizer in an anaerobic buffer.

  • Transfer the solution to the photoreactor or cuvette and seal it to maintain anaerobic conditions.

  • Irradiate the sample with the light source for a defined period.

  • Monitor the reduction of F420 by taking samples at intervals and measuring the absorbance at 420 nm.

  • The quantum yield can be determined by measuring the photon flux of the light source and the rate of F420 reduction.

Workflow for Photochemical F420 Regeneration

Photochemical_Workflow cluster_reactants Reactants cluster_products Products Light Light (hν) F420_ox F420 (oxidized) Light->F420_ox Excited_F420 F420* F420_ox->Excited_F420 Electron_Donor Sacrificial Electron Donor Donor_ox Oxidized Donor Electron_Donor->Donor_ox F420_red F420H2 (reduced) Excited_F420->F420_red e⁻ from Donor

Caption: Photochemical regeneration of F420.

Conclusion

The choice of an in vitro F420 regeneration method depends on the specific application, considering factors such as cost, scalability, and the potential for interference with the primary enzymatic reaction. Enzymatic methods, particularly those employing FGD, are currently the most mature and offer high efficiency. Electrochemical and photochemical methods, while less developed for F420, represent promising avenues for clean and controllable cofactor regeneration. The detailed protocols and comparative data presented in these application notes are intended to guide researchers in selecting and implementing the most suitable F420 regeneration system for their experimental needs.

References

Application Notes and Protocols for Screening Novel F420-Dependent Enzymes in Metagenomic Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the discovery and characterization of novel F420-dependent enzymes from metagenomic libraries. The protocols outlined below cover the entire workflow, from the construction of high-quality metagenomic libraries to high-throughput functional screening and preliminary characterization of positive hits.

Introduction

The deazaflavin cofactor F420 is a low-potential hydride carrier involved in a diverse range of redox reactions, particularly in Archaea and Actinobacteria.[1][2] Its unique electrochemical properties make F420-dependent enzymes attractive biocatalysts for challenging chemical transformations relevant to the pharmaceutical and biotechnology industries.[2][3] Metagenomics offers a powerful approach to access the vast, uncultivated microbial diversity, providing a rich resource for the discovery of novel F420-dependent enzymes with unique catalytic capabilities.[4][5] This document provides detailed protocols for the construction of metagenomic libraries and the functional screening for novel F420-dependent enzymes.

Data Presentation

Table 1: Hit Rates from Functional Metagenomic Screens for Hydrolytic Enzymes

While specific hit rate data for F420-dependent enzyme screens are not widely published, the following table provides context on the typical low frequency of positive hits in functional metagenomic screens for other enzyme classes. This highlights the necessity for high-throughput screening methods.

Enzyme ClassMetagenomic SourceLibrary Size (clones)Screening MethodHit Rate (hits per Mb)Reference
Esterase/LipaseMarine Sediment~60,000Agar (B569324) plate with tributyrinNot specified[6]
Glycoside TransportersHuman Gut Microbiota2,640Growth-based on specific glycosidesLow[5]
Flavonoid-modifying enzymesRiver Sediment & Elephant Feces>40,000Thin-Layer Chromatography~2 positive clones from >40,000[7]
Lipolytic EnzymesForest Soil67,000Droplet-based microfluidics1 novel enzyme[8]
Table 2: Kinetic Parameters of Characterized F420-Dependent Enzymes

This table presents kinetic data for a selection of F420-dependent enzymes, including some discovered through traditional biochemical methods, to provide a baseline for the characterization of novel enzymes identified through metagenomic screening.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Deazaflavin-dependent Thioredoxin Reductase (Ma-DFTR)Methanosarcina acetivoransF420H21.1 ± 0.116.2 ± 0.31.47 x 107
Deazaflavin-dependent Thioredoxin Reductase (Mv-DFTR)Methanococcus vannieliiF420H21.0 ± 0.116.0 ± 0.31.60 x 107
F420-dependent Glucose-6-Phosphate Dehydrogenase (Cryar-FGD)Cryptosporangium arvumGlucose-6-Phosphate18 ± 116.4 ± 0.23.56 x 105[9]
F420-dependent Glucose-6-Phosphate Dehydrogenase (Cryar-FGD)Cryptosporangium arvumFructose-6-Phosphate84 ± 141.4 ± 0.11.67 x 104[9]
F420-dependent Glucose-6-Phosphate Dehydrogenase (Cryar-FGD)Cryptosporangium arvumMannose-6-Phosphate41 ± 180.32 ± 0.027.80 x 103[9]
F420-dependent Alkene Reductase (MSMEG_2027 variant V65L)Mycobacterium smegmatis(R)-carvoneNot DeterminedNot DeterminedOutperformed wildtype[10]
F420-dependent Dehydropiperidine Reductase (TpnL)Not SpecifiedThiostrepton A>2 (substrate inhibition)Not Determined2.80 x 104[3]

Experimental Protocols

Protocol 1: Construction of a Fosmid-Based Metagenomic Library

This protocol describes the construction of a large-insert metagenomic library in a fosmid vector, suitable for expressing multi-gene clusters that may be required for the function of some F420-dependent enzymes.

1. Metagenomic DNA Extraction and Purification:

  • Objective: To isolate high-molecular-weight DNA from an environmental sample (e.g., soil, sediment).

  • Materials:

    • Environmental sample (e.g., 10 g of soil)

    • DNA extraction kit (e.g., PowerSoil DNA Isolation Kit) or a manual extraction buffer (e.g., containing Tris-HCl, EDTA, SDS)

    • Lysozyme (B549824)

    • Proteinase K

    • Phenol:chloroform:isoamyl alcohol (25:24:1)

    • Isopropanol

    • 70% Ethanol (B145695)

    • TE buffer

  • Procedure:

    • Homogenize the environmental sample in the extraction buffer.

    • Perform enzymatic lysis with lysozyme and proteinase K.

    • Perform chemical lysis with SDS.

    • Purify the DNA using phenol:chloroform:isoamyl alcohol extractions.

    • Precipitate the DNA with isopropanol.

    • Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose (B213101) gel electrophoresis. High-molecular-weight DNA (>40 kb) is desirable.

2. Fosmid Library Construction:

  • Objective: To clone large fragments of metagenomic DNA into a fosmid vector.

  • Materials:

    • High-molecular-weight metagenomic DNA

    • Fosmid vector kit (e.g., pCC1FOS)

    • DNA shearing device (e.g., sonicator) or enzymatic DNA fragmentation kit

    • DNA polymerase I (Klenow fragment)

    • T4 DNA ligase

    • Lambda packaging extract

    • E. coli host strain (e.g., EPI300-T1R)

    • LB agar plates with appropriate antibiotic (e.g., chloramphenicol)

  • Procedure:

    • Shear the metagenomic DNA to an average size of 35-40 kb.

    • Repair the ends of the sheared DNA to create blunt ends using Klenow fragment.

    • Ligate the blunt-ended DNA fragments into the fosmid vector.

    • Package the ligation products into lambda phage particles using the packaging extract.

    • Transfect the E. coli host strain with the packaged fosmids.

    • Plate the transfected cells on selective LB agar plates and incubate to obtain colonies.

    • Pool the resulting colonies to create the metagenomic library.

Protocol 2: High-Throughput Functional Screening for F420-Dependent Oxidoreductases

This protocol outlines a spectrophotometric, high-throughput screening assay to identify clones with F420-dependent oxidoreductase activity.

1. Preparation of Cell Lysates:

  • Objective: To prepare cell lysates from the metagenomic library for enzymatic assays.

  • Materials:

    • Metagenomic library clones in 96-well or 384-well microplates

    • Lysis buffer (e.g., BugBuster)

    • Microplate centrifuge

  • Procedure:

    • Inoculate individual clones from the metagenomic library into 96- or 384-well plates containing growth medium with the appropriate antibiotic.

    • Incubate the plates to allow for cell growth.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellets in lysis buffer and incubate to lyse the cells.

    • Clarify the lysates by centrifugation to remove cell debris.

2. High-Throughput Spectrophotometric Assay:

  • Objective: To identify clones that can catalyze the oxidation of reduced cofactor F420 (F420H2) in the presence of a suitable substrate. The assay monitors the decrease in absorbance at 420 nm, which is characteristic of F420H2 oxidation.

  • Materials:

    • Clarified cell lysates

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Cofactor F420 (purified from a suitable source, e.g., Mycobacterium smegmatis)[1][11][12]

    • F420H2 (prepared by enzymatic or chemical reduction of F420)

    • A suitable electron acceptor substrate (e.g., a generic substrate like 2,6-dichloroindophenol (B1210591) (DCPIP) or a specific substrate of interest)

    • Microplate reader capable of measuring absorbance at 420 nm

  • Procedure:

    • In a 96- or 384-well microplate, add the assay buffer.

    • Add the F420H2 to each well.

    • Add the cell lysate to each well.

    • Initiate the reaction by adding the electron acceptor substrate.

    • Immediately monitor the decrease in absorbance at 420 nm over time in a microplate reader.

    • Clones exhibiting a significant rate of absorbance decrease compared to negative controls (lysate from E. coli with an empty vector) are considered positive hits.

3. Cofactor F420H2 Regeneration System (for reductive assays):

For screening for F420H2-dependent reductases, a system to regenerate F420H2 is required.[3]

  • Objective: To continuously provide reduced F420H2 for the screening assay.

  • Components:

    • F420-dependent glucose-6-phosphate dehydrogenase (FGD)[13]

    • Glucose-6-phosphate (G6P)

    • Cofactor F420

  • Procedure:

    • Include FGD and G6P in the assay mixture along with F420.

    • FGD will catalyze the reduction of F420 to F420H2 using G6P as the electron donor, thus providing a continuous supply of the reduced cofactor for the enzyme of interest.

Protocol 3: Hit Confirmation and Preliminary Characterization
  • Objective: To confirm the activity of positive hits and perform initial characterization.

  • Procedure:

    • Isolate the fosmid DNA from the positive clones.

    • Subclone the gene(s) responsible for the activity into an expression vector.

    • Express and purify the recombinant enzyme.

    • Confirm the F420-dependent activity of the purified enzyme using the spectrophotometric assay.

    • Determine the kinetic parameters (Km and kcat) for F420 and the substrate.

    • Investigate the substrate specificity of the novel enzyme by testing a range of potential substrates.

Visualizations

Experimental Workflow

experimental_workflow cluster_library_construction Metagenomic Library Construction cluster_screening High-Throughput Screening cluster_characterization Hit Characterization env_sample Environmental Sample (e.g., Soil, Sediment) dna_extraction Metagenomic DNA Extraction env_sample->dna_extraction dna_fragmentation DNA Fragmentation (~40 kb) dna_extraction->dna_fragmentation ligation Ligation into Fosmid Vector dna_fragmentation->ligation packaging In vitro Packaging ligation->packaging transfection Transfection of E. coli packaging->transfection library Metagenomic Library transfection->library clone_culturing Library Clone Culturing (96/384-well plates) library->clone_culturing cell_lysis Cell Lysis clone_culturing->cell_lysis assay Spectrophotometric Assay (Oxidation of F420H2) cell_lysis->assay hit_identification Identification of Positive Hits assay->hit_identification fosmid_isolation Fosmid DNA Isolation hit_identification->fosmid_isolation subcloning Subcloning of Gene(s) of Interest fosmid_isolation->subcloning protein_expression Recombinant Protein Expression and Purification subcloning->protein_expression enzyme_kinetics Enzyme Kinetics and Substrate Specificity protein_expression->enzyme_kinetics

Caption: Experimental workflow for discovering novel F420-dependent enzymes.

F420-Dependent Activation of the Prodrug Pretomanid

pretomanid_activation cluster_cofactor_regeneration Cofactor Regeneration cluster_prodrug_activation Prodrug Activation G6P Glucose-6-Phosphate PGL 6-Phosphogluconolactone G6P->PGL FGD1 F420_ox F420 (oxidized) F420_red F420H2 (reduced) F420_ox->F420_red FGD1 F420_red->F420_ox Ddn FGD1 FGD1 (F420-dependent Glucose-6-Phosphate Dehydrogenase) Pretomanid_prodrug Pretomanid (Prodrug) Pretomanid_active Active Metabolite (generates nitric oxide) Pretomanid_prodrug->Pretomanid_active Ddn Mycolic_acid_synthesis Mycolic Acid Synthesis Pretomanid_active->Mycolic_acid_synthesis Inhibits Ddn Ddn (Deazaflavin-dependent Nitroreductase)

Caption: Pretomanid activation by an F420-dependent nitroreductase.

References

Determining the Polyglutamate Tail Length of Coenzyme F420: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme F420 is a deazaflavin cofactor crucial for various redox reactions in a range of microorganisms, including Archaea and Bacteria. Its functions are integral to processes such as methanogenesis, secondary metabolism, and the activation of prodrugs like pretomanid (B1679085) used in tuberculosis treatment. A key structural feature of this compound is its polyglutamate tail, the length of which can vary significantly between different organisms and even under different growth conditions. This variation in tail length has been shown to influence the cofactor's interaction with F420-dependent enzymes, thereby modulating their activity. This document provides detailed application notes and experimental protocols for the determination of the polyglutamate tail length of this compound, primarily through High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Introduction

This compound is composed of a redox-active 5-deazaflavin chromophore linked to a lactyl-oligo-γ-glutamyl side chain. The number of glutamate (B1630785) residues in this tail can range from one to over nine.[1] The length of this polyglutamate tail is not arbitrary; it has been demonstrated that longer chains can enhance the binding affinity of F420 to some of its dependent enzymes.[2][3] For instance, F420 with longer polyglutamate tails has a higher affinity for certain F420-dependent oxidoreductases in Mycobacterium smegmatis.[3][4] Understanding the distribution of F420 polyglutamate tail lengths is therefore critical for researchers studying the physiology of F420-producing organisms, as well as for professionals in drug development targeting pathways involving this coenzyme.

This guide outlines the primary methods for extracting, purifying, and analyzing the polyglutamate tail length of this compound.

Key Methodologies

The determination of the polyglutamate tail length of this compound is typically a multi-step process involving:

  • Extraction of this compound from cellular material.

  • Purification and Separation of the different F420 species based on the number of glutamate residues.

  • Detection and Quantification of the separated F420 species.

  • Confirmation of Identity and chain length, often using mass spectrometry.

The most common and effective techniques employed are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[4][5]

Experimental Workflow

The overall experimental workflow for determining the polyglutamate tail length of this compound is depicted below.

F420_Workflow cluster_extraction 1. Extraction cluster_purification 2. Purification cluster_analysis 3. Analysis cluster_confirmation 4. Confirmation Cell_Culture Cell Culture/ Environmental Sample Cell_Lysis Cell Lysis (e.g., Heat, Sonication) Cell_Culture->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Purified_F420 Purified F420 Extract Elution->Purified_F420 HPLC HPLC Separation Purified_F420->HPLC Fluorescence_Detection Fluorescence Detection (Ex: 420 nm, Em: 470 nm) HPLC->Fluorescence_Detection Fraction_Collection HPLC Fraction Collection HPLC->Fraction_Collection Data_Analysis Data Analysis (Quantification) Fluorescence_Detection->Data_Analysis Mass_Spectrometry Mass Spectrometry (e.g., MALDI-TOF) Fraction_Collection->Mass_Spectrometry Structure_Confirmation Structure Confirmation Mass_Spectrometry->Structure_Confirmation

Figure 1: General experimental workflow for the determination of this compound polyglutamate tail length.

Data Presentation: Polyglutamate Tail Length Distribution

The number of glutamate residues on this compound varies between different microbial species. Below is a summary of reported polyglutamate tail lengths for a selection of microorganisms.

MicroorganismPredominant F420 Species (Number of Glutamate Residues)Reference(s)
Methanobacterium thermoautotrophicumF420-2[5]
Methanosarcina sp.Up to F420-5[2]
Mycobacterium smegmatisF420-5 to F420-7[2][5]
Mycobacterium bovis BCGF420-5 and F420-6[5]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol is adapted from methods described for methanogenic archaea and mycobacteria.[2][6][7]

Materials:

  • Cell paste of F420-producing microorganism

  • Extraction Buffer: 70% (v/v) ethanol (B145695) in 20 mM potassium phosphate (B84403) buffer, pH 7.0

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Ultrapure water

  • Centrifuge and appropriate tubes

  • Rotary evaporator

Procedure:

  • Cell Lysis and Extraction:

    • Resuspend the cell paste in the extraction buffer.

    • Incubate overnight at 4°C with gentle agitation.

    • Alternatively, for more rapid extraction, a pressure-temperature treatment (autoclaving at 121°C for 15-30 minutes) can be effective.[2][8]

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20 minutes to pellet cell debris.

    • Collect the supernatant containing the crude F420 extract.

  • Solvent Removal:

    • Reduce the volume of the supernatant and remove the ethanol using a rotary evaporator.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the C18 SPE cartridge by washing with methanol followed by ultrapure water.

    • Load the crude F420 extract onto the conditioned cartridge.

    • Wash the cartridge with ultrapure water to remove unbound impurities.

    • Elute the F420 from the cartridge using methanol.

    • Dry the eluted fraction, for example, by vacuum centrifugation.

    • Resuspend the purified F420 in an appropriate buffer for HPLC analysis (e.g., the initial mobile phase).

Protocol 2: HPLC Analysis of this compound Polyglutamate Forms

This protocol outlines a reversed-phase HPLC method for separating F420 species with different polyglutamate tail lengths.[2][5][6]

Materials and Equipment:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 5 µm particle size)

  • Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium acetate, pH 5.5)

  • Mobile Phase B: Methanol or acetonitrile

  • Purified this compound sample

Procedure:

  • HPLC Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions (a high percentage of Mobile Phase A).

    • Set the fluorescence detector to an excitation wavelength of 420 nm and an emission wavelength of 470 nm.[2]

    • Set the column oven temperature to 40°C.[2]

  • Sample Injection and Separation:

    • Inject the purified F420 sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B to elute the F420 species. A typical gradient might be from ~25% to 50% Mobile Phase B over 20-30 minutes.[2] The more hydrophobic, longer-tailed F420 species will elute later.

  • Data Analysis:

    • Identify the peaks corresponding to the different F420 species based on their retention times. Standards with known polyglutamate tail lengths are ideal for confirmation.

    • Quantify the relative amounts of each F420 species by integrating the area under each peak in the chromatogram.

Protocol 3: Mass Spectrometric Confirmation of Polyglutamate Tail Length

This protocol describes the use of MALDI-TOF MS to confirm the identity of F420 species separated by HPLC.[4][5]

Materials and Equipment:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)

  • HPLC fractions containing individual F420 species

Procedure:

  • Sample Preparation:

    • Collect the fractions from the HPLC separation corresponding to the peaks of interest.

    • Mix a small volume of each fraction with the MALDI matrix solution directly on the MALDI target plate.

    • Allow the mixture to dry completely, forming co-crystals of the analyte and matrix.

  • Mass Spectrometry Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectra in positive or negative ion mode.

    • The mass of each F420 species will increase by approximately 129 Da for each additional glutamate residue.

  • Data Interpretation:

    • Compare the observed masses with the calculated theoretical masses for F420 with varying numbers of glutamate residues to confirm the tail length.

Biosynthetic Pathway of this compound Polyglutamylation

The addition of glutamate residues to the F420 core is catalyzed by the enzyme F420-0:γ-glutamyl ligase (CofE). This process is sequential, adding one glutamate at a time.[9]

F420_Biosynthesis F420_0 F420-0 F420_1 F420-1 F420_0->F420_1 + Glutamate, +GTP F420_2 F420-2 F420_1->F420_2 + Glutamate, +GTP F420_n F420-n F420_2->F420_n + (n-2) Glutamate, + (n-2) GTP CofE CofE (F420-0:γ-glutamyl ligase)

Figure 2: Simplified pathway of this compound polyglutamylation.

Conclusion

The determination of the polyglutamate tail length of this compound is essential for a comprehensive understanding of its biological roles. The combination of HPLC with fluorescence detection provides a robust method for the separation and quantification of different F420 species, while mass spectrometry offers definitive confirmation of their identities. The protocols and information provided herein serve as a detailed guide for researchers and professionals engaged in the study of F420-dependent systems.

References

Application Notes and Protocols for In Vitro Reconstitution of F420-Dependent Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro reconstitution of metabolic pathways dependent on the cofactor F420. These pathways are of significant interest in various fields, including antibiotic biosynthesis, prodrug activation, and bioremediation. The protocols outlined below will guide researchers in setting up and analyzing these complex enzymatic systems.

Introduction to F420-Dependent Pathways

Cofactor F420 is a deazaflavin derivative that functions as a low-potential hydride carrier, similar to NAD(P)H.[1][2] F420-dependent metabolic pathways typically involve two key enzymatic steps:

  • F420H2 Regeneration: An F420-dependent dehydrogenase catalyzes the reduction of oxidized F420 to its active form, F420H2. A common and well-characterized enzyme for this purpose is the F420-dependent glucose-6-phosphate dehydrogenase (FGD), which utilizes glucose-6-phosphate as a readily available and inexpensive reductant.[3][4]

  • F420H2-Dependent Reduction: The reduced cofactor, F420H2, is then utilized by a specific F420H2-dependent reductase to catalyze the reduction of a target substrate. These reductases exhibit a broad substrate scope, acting on compounds such as enoates, nitroaromatics, and quinones, making them attractive for biocatalysis and drug development.[5][6]

The in vitro reconstitution of these pathways allows for the detailed study of enzyme kinetics, substrate specificity, and the production of specific metabolites in a controlled environment.

Data Presentation: Quantitative Enzyme Parameters

The following tables summarize key kinetic parameters for enzymes commonly used in the in vitro reconstitution of F420-dependent pathways. This data is essential for designing experiments and modeling pathway dynamics.

Table 1: Kinetic Parameters of F420-Dependent Glucose-6-Phosphate Dehydrogenases (FGD)

Enzyme SourceSubstrateApparent KmApparent kcatReference
Mycobacterium tuberculosisF420--[7]
Glucose-6-Phosphate--[7]
Rhodococcus jostii RHA1F4203.8 µM-[3]
Glucose-6-Phosphate0.31 mM-[3]
Mycobacterium smegmatisF4204 µM-
Glucose-6-Phosphate1.6 mM-

Table 2: Kinetic Parameters of F420H2-Dependent Reductases

EnzymeSubstrateApparent KmApparent kcatReference
Deazaflavin-Dependent Nitroreductase (Ddn) from M. tuberculosisF420H2 (from M. smegmatis, F420-5)28.7 µM-[8]
F420H2 (from M. thermoautotrophicum, F420-2)25.7 µM-[8]
PA-824--[8]
F420H2:NADP+ Oxidoreductase (Fno) from Archaeoglobus fulgidusF420H220 µM-
NADP+40 µM-
F420-dependent enoate reductases (FDRs) from Mycobacterium hassiacum and Rhodococcus jostiiVarious enoates--[5]

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of F420-Dependent Enzymes

This protocol describes a general method for producing and purifying F420-dependent enzymes, such as FGD and F420H2-dependent reductases, in Escherichia coli.

1. Gene Cloning and Expression Vector Construction:

  • Synthesize the codon-optimized gene for the desired F420-dependent enzyme.
  • Clone the gene into a suitable E. coli expression vector, such as pET-28a(+) for an N-terminal His-tag.
  • Transform the expression vector into a suitable E. coli expression strain, like BL21(DE3).

2. Protein Expression:

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Use the overnight culture to inoculate 1 L of Terrific Broth (TB) or LB broth.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).
  • Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Analyze the purified protein by SDS-PAGE.
  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: In Vitro Assay for F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD) Activity

This spectrophotometric assay measures the activity of FGD by monitoring the reduction of F420 to F420H2.

Materials:

  • Purified FGD enzyme

  • F420 cofactor (purified from M. smegmatis or obtained commercially)

  • Glucose-6-phosphate (G6P)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Spectrophotometer capable of reading at 420 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Assay Buffer

    • F420 (final concentration 10-50 µM)

    • Glucose-6-phosphate (final concentration 1-5 mM)

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known amount of purified FGD enzyme.

  • Immediately monitor the decrease in absorbance at 420 nm over time, which corresponds to the reduction of F420 (ε420 of F420 = 25.7 mM-1 cm-1).

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • One unit of FGD activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of F420 per minute under the specified conditions.

Protocol 3: In Vitro Reconstitution of a Coupled F420-Dependent Pathway

This protocol describes a coupled assay to reconstitute an F420-dependent metabolic pathway, where FGD regenerates F420H2 for use by an F420H2-dependent reductase.

Materials:

  • Purified FGD enzyme

  • Purified F420H2-dependent reductase (e.g., an enoate reductase or nitroreductase)

  • F420 cofactor

  • Glucose-6-phosphate (G6P)

  • Substrate for the F420H2-dependent reductase (e.g., an enoate or nitroaromatic compound)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Analytical equipment for product detection (e.g., HPLC, LC-MS, or GC-MS)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing:

    • Reaction Buffer

    • F420 (final concentration 10-20 µM)

    • Glucose-6-phosphate (final concentration 2.5-5 mM)

    • Substrate for the reductase (e.g., 100 µM)

    • Purified FGD enzyme (e.g., 0.1-0.5 µM)

    • Purified F420H2-dependent reductase (e.g., 0.1-1 µM)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 30°C or 37°C) for a desired period (e.g., 1-24 hours).

  • Reaction Quenching and Sample Preparation: Stop the reaction by adding an equal volume of a suitable quenching solvent (e.g., ice-cold acetonitrile (B52724) or methanol). Centrifuge to pellet the precipitated proteins.

  • Product Analysis: Analyze the supernatant for the presence of the product and the consumption of the substrate using an appropriate analytical method:

    • HPLC: Separate the substrate and product on a suitable column (e.g., C18) and quantify by UV-Vis detection.

    • LC-MS/GC-MS: For unambiguous identification and quantification of the product.

Visualizations

F420_Dependent_Metabolic_Pathway G6P Glucose-6-Phosphate FGD F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD) G6P->FGD PGL 6-Phosphogluconolactone F420_ox F420 (oxidized) F420_ox->FGD F420_red F420H2 (reduced) Reductase F420H2-dependent Reductase F420_red->Reductase Substrate Substrate Substrate->Reductase Product Product FGD->PGL FGD->F420_red Regeneration Reductase->F420_ox Recycling Reductase->Product

Caption: A generalized F420-dependent metabolic pathway.

In_Vitro_Reconstitution_Workflow cluster_prep Preparation cluster_reaction In Vitro Reaction cluster_analysis Analysis Purify_FGD Purify FGD Enzyme Mix_Components Combine Enzymes, Cofactors, Substrates in Buffer Purify_FGD->Mix_Components Purify_Reductase Purify Reductase Enzyme Purify_Reductase->Mix_Components Prepare_Reagents Prepare F420, G6P, Substrate & Buffers Prepare_Reagents->Mix_Components Incubate Incubate at Optimal Temperature Mix_Components->Incubate Quench Quench Reaction Incubate->Quench Separate_Proteins Centrifuge to Remove Precipitated Proteins Quench->Separate_Proteins Analyze_Supernatant Analyze Supernatant by HPLC, LC-MS, or GC-MS Separate_Proteins->Analyze_Supernatant Quantify Quantify Substrate Consumption & Product Formation Analyze_Supernatant->Quantify

Caption: Experimental workflow for in vitro reconstitution.

References

Application Notes and Protocols for Targeting Coenzyme F420 in Antibiotic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420, a deazaflavin analog of flavin mononucleotide (FMN), represents a compelling target for the development of novel antibiotics, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This cofactor is essential for various redox reactions within mycobacteria but is absent in humans, offering a specific therapeutic window.[1][2][3] F420 is involved in critical metabolic pathways, including the activation of anti-tubercular prodrugs, defense against oxidative stress, and the biosynthesis of cell wall components.[1][4][5][6] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of inhibitors targeting the this compound biosynthetic and utilization pathways.

The this compound Pathway: A Prime Target for Novel Antibiotics

The F420 pathway in M. tuberculosis comprises a series of enzymes responsible for its biosynthesis and the regeneration of its reduced form, F420H2. This reduced cofactor is then utilized by F420-dependent enzymes to carry out essential cellular functions. The key components of this pathway that serve as potential drug targets include:

  • F420 Biosynthesis Enzymes: A series of enzymes, including FbiA, FbiB, FbiC, and FbiD, are responsible for the multi-step synthesis of this compound.[7] Inhibition of any of these enzymes would deplete the cellular pool of F420, leading to bacterial growth inhibition or death.

  • F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD): FGD is the primary enzyme responsible for reducing F420 to its active form, F420H2, using glucose-6-phosphate as a substrate.[5][8] Disrupting this crucial step would limit the availability of F420H2 for downstream reactions.

  • Deazaflavin-Dependent Nitroreductase (Ddn): This F420H2-dependent enzyme is responsible for the activation of nitroimidazole prodrugs like pretomanid (B1679085) and delamanid.[1][9] While a target for prodrug activation, understanding its mechanism is vital for developing new, similar therapeutics and overcoming resistance.

  • Other F420-Dependent Reductases: M. tuberculosis possesses at least 28 F420-dependent enzymes, many with unknown functions but likely involved in vital redox processes.[2][4][10]

Data Presentation: Kinetic Parameters of Key F420 Pathway Enzymes

Understanding the kinetic properties of these enzymes is fundamental for designing effective inhibitors. The following tables summarize the available kinetic data for key enzymes in the F420 pathway of M. tuberculosis.

Table 1: Kinetic Parameters of F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD1)

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
F4204.5--[11]
Glucose-6-Phosphate---
Citrate (Inhibitor)IC50 = 43 µM--[8]

Table 2: Kinetic Parameters of Deazaflavin-Dependent Nitroreductase (Ddn)

SubstrateKm (µM)Vmax (µM min⁻¹)kcat/Km (min⁻¹µM⁻¹)Reference
Menadione3.41.85.16
PA-824--0.16

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the study of the F420 pathway.

Protocol 1: Heterologous Expression and Purification of F420-Dependent Enzymes from E. coli

This protocol describes a general method for producing and purifying recombinant F420-dependent enzymes, such as FGD1 and Ddn, which can be adapted for the biosynthesis enzymes as well.

1. Gene Cloning and Expression Vector Construction: a. Amplify the gene of interest (e.g., fgd1, ddn) from M. tuberculosis genomic DNA using PCR with primers containing appropriate restriction sites. b. Ligate the PCR product into a suitable E. coli expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His6-tag for affinity purification. c. Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α) and confirm the sequence of the insert by DNA sequencing. d. Transform the confirmed plasmid into an E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression: a. Inoculate a single colony of the expression strain into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin (B1662678) for pET-28a(+)). b. Grow the culture overnight at 37°C with shaking at 200 rpm. c. Inoculate 1 L of fresh LB broth (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1. d. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. e. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. For improved solubility of some proteins, it may be beneficial to lower the induction temperature to 16-25°C and induce overnight.[10] f. Continue to incubate the culture for 4-16 hours.

3. Cell Lysis and Lysate Preparation: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). c. Incubate on ice for 30 minutes. d. Sonicate the cell suspension on ice using a probe sonicator (e.g., 10 cycles of 30 seconds on, 30 seconds off) to ensure complete lysis. e. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

4. Affinity and Size-Exclusion Chromatography: a. Equilibrate a Ni-NTA affinity chromatography column with lysis buffer. b. Load the soluble lysate onto the column. c. Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). d. Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). e. Concentrate the eluted fractions using a centrifugal filter unit (e.g., Amicon Ultra) and buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol). f. For higher purity, perform size-exclusion chromatography on the concentrated protein to separate it from any remaining contaminants and aggregates.[12]

5. Protein Purity and Concentration Determination: a. Assess the purity of the final protein sample by SDS-PAGE. b. Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm with the calculated extinction coefficient.

Protocol 2: Continuous-Spectrophotometric Assay for F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD) Activity

This assay measures the initial rate of F420 reduction to F420H2 by monitoring the decrease in absorbance at 420 nm.

1. Reagents and Materials:

  • Purified FGD enzyme
  • This compound (can be purified from Mycobacterium smegmatis[11][13])
  • Glucose-6-phosphate (G6P)
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5
  • UV/Vis spectrophotometer capable of kinetic measurements at 420 nm
  • 96-well UV-transparent microplate or quartz cuvettes

2. Assay Procedure: a. Prepare a reaction mixture in a microplate well or cuvette containing:

  • Assay Buffer
  • A fixed concentration of G6P (e.g., 1 mM)
  • Varying concentrations of F420 (e.g., 0.5 - 50 µM) to determine Km for F420. b. Pre-incubate the reaction mixture at 25°C for 5 minutes. c. Initiate the reaction by adding a small volume of purified FGD enzyme (final concentration typically in the nM range, to be optimized for a linear reaction rate). d. Immediately monitor the decrease in absorbance at 420 nm (ε = 25.9 mM⁻¹cm⁻¹) for 5-10 minutes, recording data points every 15-30 seconds.[11] e. The initial velocity of the reaction is determined from the linear portion of the absorbance vs. time plot. f. To determine the Km for G6P, use a saturating concentration of F420 (e.g., 5-10 times the Km) and vary the concentration of G6P.

3. Data Analysis: a. Convert the rate of change in absorbance (ΔA/min) to the rate of F420 reduction (µM/min) using the Beer-Lambert law (A = εcl). b. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: HPLC-Based Assay for Deazaflavin-Dependent Nitroreductase (Ddn) Activity

This assay measures the consumption of the substrate (e.g., a nitroimidazole prodrug) or the formation of its reduced product by HPLC.

1. Reagents and Materials:

  • Purified Ddn enzyme
  • Reduced this compound (F420H2) - can be prepared by enzymatic reduction of F420 using FGD and G6P.
  • Nitroimidazole substrate (e.g., pretomanid)
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5
  • Quenching Solution: e.g., 10% Trichloroacetic acid (TCA)
  • HPLC system with a C18 reverse-phase column and a UV detector

2. Assay Procedure: a. Prepare the reaction mixture in a microcentrifuge tube containing:

  • Assay Buffer
  • A fixed concentration of F420H2 (e.g., 100 µM)
  • Varying concentrations of the nitroimidazole substrate. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding purified Ddn enzyme (final concentration to be optimized). d. Incubate the reaction at 37°C for a defined period (e.g., 10, 20, 30 minutes). e. Stop the reaction by adding an equal volume of quenching solution. f. Centrifuge the quenched reaction mixture at high speed to pellet the precipitated protein. g. Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Analysis: a. Inject the sample onto a C18 column. b. Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water with 0.1% formic acid) to separate the substrate and product. c. Monitor the elution profile at a wavelength where both substrate and product absorb (e.g., 320 nm for nitroimidazoles). d. Quantify the amount of substrate consumed or product formed by integrating the peak areas and comparing them to a standard curve.

Protocol 4: High-Throughput Screening (HTS) for Inhibitors of the F420 Pathway

This protocol outlines a general workflow for a primary HTS campaign to identify inhibitors of an F420-dependent enzyme, using a spectrophotometric assay as an example.

1. Assay Miniaturization and Optimization: a. Adapt the chosen enzyme assay (e.g., the FGD spectrophotometric assay) to a 384-well microplate format. b. Optimize enzyme and substrate concentrations to achieve a robust signal-to-background ratio and a Z'-factor > 0.5.

2. Compound Library Screening: a. Dispense a small volume (e.g., 50 nL) of each compound from a chemical library (typically at 10 mM in DMSO) into the wells of a 384-well plate. b. Add the enzyme and one of the substrates (pre-incubation of inhibitor with the enzyme is often recommended). c. After a short incubation, initiate the reaction by adding the second substrate. d. Monitor the reaction progress using a microplate reader at the appropriate wavelength.

3. Hit Identification and Confirmation: a. Identify "hits" as compounds that cause a significant inhibition of the enzyme activity (e.g., >50% inhibition at a single concentration). b. Re-test the primary hits in a dose-response format to determine their IC50 values. c. Perform counter-screens to eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds or aggregators).

4. Secondary Assays and Hit Validation: a. Validate confirmed hits in orthogonal assays, such as testing their activity against the whole M. tuberculosis bacterium in a growth inhibition assay. b. Characterize the mechanism of inhibition (e.g., competitive, non-competitive) for the most promising hits.

Visualizations: Signaling Pathways and Experimental Workflows

F420 Biosynthesis and Utilization Pathway in M. tuberculosis

Caption: Overview of the this compound biosynthesis, regeneration, and utilization pathways in M. tuberculosis.

Experimental Workflow for F420-Targeted Drug Discovery

Drug_Discovery_Workflow cluster_target_validation Target Identification & Validation cluster_screening Screening & Hit Identification cluster_validation Hit Validation & Lead Optimization cluster_preclinical Preclinical Development Target Select F420 Pathway Enzyme (e.g., FbiA, FbiB, FbiC, FbiD, FGD) Cloning Gene Cloning & Recombinant Protein Expression Target->Cloning Purification Protein Purification Cloning->Purification AssayDev Enzyme Assay Development & Optimization Purification->AssayDev HTS High-Throughput Screening (HTS) of Compound Libraries AssayDev->HTS HitID Primary Hit Identification (% Inhibition) HTS->HitID DoseResponse Dose-Response Analysis (IC50 Determination) HitID->DoseResponse CounterScreens Counter-screens & Hit Triage DoseResponse->CounterScreens WholeCell Whole-Cell Activity Assay (M. tuberculosis) CounterScreens->WholeCell MoA Mechanism of Action Studies (e.g., Kinetic analysis) WholeCell->MoA Toxicity In Vitro Toxicity Assays MoA->Toxicity LeadOp Lead Optimization (Medicinal Chemistry) Toxicity->LeadOp InVivo In Vivo Efficacy Studies (Animal Models) LeadOp->InVivo ADME ADME/Tox Studies InVivo->ADME Candidate Preclinical Candidate Selection ADME->Candidate

Caption: A logical workflow for the discovery and development of inhibitors targeting the this compound pathway.

Conclusion

The this compound pathway presents a rich and underexplored area for the development of novel antibiotics against M. tuberculosis. The absence of this pathway in humans provides a strong rationale for its selection as a drug target. The protocols and data presented here offer a foundational resource for researchers to investigate the enzymes of this pathway, screen for inhibitors, and ultimately contribute to the development of new therapeutics to combat tuberculosis. Further research is critically needed to fill the existing gaps in our understanding, particularly concerning the kinetic characterization of the F420 biosynthesis enzymes and the identification of potent and specific inhibitors.

References

Application Notes and Protocols: Coenzyme F420 as a Tool for Studying Methanogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420, a deazaflavin derivative, is a vital redox cofactor in the metabolism of methanogenic archaea and various bacteria.[1][2] Its unique chemical properties, including a low redox potential and characteristic fluorescence, make it an invaluable tool for studying methanogenesis, identifying methanogens, and for potential applications in biotechnology and drug development.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool.

Physicochemical and Spectroscopic Properties of this compound

This compound is structurally similar to flavin mononucleotide (FMN) but functionally more analogous to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), acting as a two-electron carrier.[2][3] Its 8-hydroxy-5-deazaflavin (B1218334) core is responsible for its distinct spectroscopic properties.

Table 1: Quantitative Properties of this compound

PropertyValueReferences
Standard Redox Potential (E°') -340 mV[1]
Physiological Redox Potential -380 mV (in hydrogenotrophic methanogens)[1]
Absorbance Maximum (Oxidized, F420) 420 nm[1][2]
Molar Extinction Coefficient at 420 nm 25.9 mM⁻¹ cm⁻¹[5]
Fluorescence Emission Maximum 470 nm[1]
Fluorescence Lifetime 4.2 ns (at pH 7.5)[6]

Role in Methanogenesis

This compound is a central electron carrier in the methanogenic pathway, particularly in the reduction of CO2 to methane.[7][8] It accepts electrons from hydrogenase or formate (B1220265) dehydrogenase and donates them to key enzymes in the C1 metabolic pathway.

Diagram: Role of this compound in Hydrogenotrophic Methanogenesis

Methanogenesis_Pathway H2 H₂ F420_red F₄₂₀H₂ (reduced) H2->F420_red F₄₂₀-reducing hydrogenase CO2 CO₂ Formyl_MF Formyl-MFR CO2->Formyl_MF Methenyl_H4MPT Methenyl-H₄MPT⁺ Formyl_MF->Methenyl_H4MPT Methylene_H4MPT Methylene-H₄MPT Methenyl_H4MPT->Methylene_H4MPT Mtd (F₄₂₀H₂-dependent) Methyl_H4MPT Methyl-H₄MPT Methylene_H4MPT->Methyl_H4MPT Methyl_CoM Methyl-S-CoM Methyl_H4MPT->Methyl_CoM CH4 CH₄ (Methane) Methyl_CoM->CH4 Heterodisulfide CoM-S-S-CoB F420_ox F₄₂₀ (oxidized) F420_red->Methylene_H4MPT Mer (F₄₂₀H₂-dependent) CoM_SH CoM-SH CoM_SH->Methyl_CoM CoB_SH CoB-SH CoB_SH->CH4

Role of this compound in the central methanogenic pathway.

This compound Biosynthesis

The biosynthesis of this compound is a multi-step process involving two main branches that converge to form the final molecule. Understanding this pathway is crucial for metabolic engineering efforts to produce F420 and for identifying potential drug targets.[2]

Diagram: this compound Biosynthesis Pathway

F420_Biosynthesis Tyrosine Tyrosine Fo F₀ Tyrosine->Fo FbiC/CofGH Pyrimidinedione 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione Pyrimidinedione->Fo F420_0 F₄₂₀-0 Fo->F420_0 FbiA/CofD L_Lactic_acid L-Lactic acid PL 2-Phospho-L-lactate (2-PL) L_Lactic_acid->PL CofB LPPG L-Lactyl-2-diphospho- 5'-guanosine (LPPG) PL->LPPG FbiD/CofC LPPG->F420_0 F420_n Coenzyme F₄₂₀ F420_0->F420_n FbiB/CofE Glutamate Glutamate Glutamate->F420_n F420_Workflow Sample Methanogenic Sample (Culture or Environmental) Extraction Extraction & Purification of F₄₂₀ (Protocol 4.1) Sample->Extraction Microscopy Visualization of Methanogens (Protocol 4.3) Sample->Microscopy Enzyme_Assay F₄₂₀-Dependent Enzyme Assay (Protocol 4.4) Sample->Enzyme_Assay Quantification Quantification of F₄₂₀ (Protocol 4.2) Extraction->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis Microscopy->Data_Analysis Enzyme_Assay->Data_Analysis Drug_Screening High-Throughput Screening of Enzyme Inhibitors Enzyme_Assay->Drug_Screening Correlation Correlate F₄₂₀ levels and enzyme activity with methanogenic activity Data_Analysis->Correlation

References

Application Notes and Protocols for Engineering F420-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the engineering of F420-dependent enzymes for various industrial applications. The content includes summaries of quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

Introduction to F420-Dependent Enzymes

The deazaflavin cofactor F420 is a redox-active molecule utilized by a range of bacteria and archaea.[1] Structurally similar to FMN and FAD, its electrochemical properties are more akin to NAD(P), making it a potent hydride carrier for challenging reduction reactions.[2][3] F420-dependent enzymes, particularly from the Flavin/Deazaflavin Oxidoreductase (FDOR) and Luciferase-Like Hydride Transferase (LLHT) families, are of significant interest for industrial biocatalysis.[2][3] They catalyze valuable reactions such as the asymmetric reduction of enoates, imines, ketones, and nitro-groups.[2][3] A key advantage of F420-dependent enoate reductases is that they often exhibit complementary stereoselectivity to the more commonly used Old Yellow Enzymes (OYEs), providing access to alternative chiral products.[4]

The primary bottleneck for the widespread industrial use of these enzymes has been the limited availability of the F420 cofactor.[2][3] However, recent advancements in the heterologous production of F420 in organisms like Escherichia coli are paving the way for their broader application.[3] Engineering these enzymes through techniques like directed evolution and rational design can further enhance their stability, activity, and substrate specificity for specific industrial processes.[2][4]

Quantitative Data on F420-Dependent Enzymes and Cofactor Production

Table 1: Kinetic Parameters of Wild-Type F420-Dependent Enzymes
EnzymeOrganismSubstrate(s)Km (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
FGD Mycobacterium tuberculosisGlucose-6-Phosphate18 ± 116.4 ± 0.23.5 x 105[5]
F4200.9 ± 0.8--[5]
FDR-A (MSMEG_3356) Mycobacterium smegmatisF420H21.2 ± 0.2--[6]
FDR-B (MSMEG_3380) Mycobacterium smegmatisF420H22.5 ± 0.5--[6]
Cryar-FGD Cryptosporangium arvumGlucose-6-Phosphate18 ± 116.4 ± 0.23.6 x 105[7]
Fructose-6-Phosphate84 ± 141.4 ± 0.11.7 x 104[7]
Mannose-6-Phosphate41 ± 180.32 ± 0.027.8 x 103[7]
Table 2: Performance of Engineered F420-Dependent Reductases (FDORs) from M. smegmatis
Enzyme VariantSubstrateConversion (%)Enantiomeric Excess (ee, %)Diastereomeric Excess (de, %)Reference
MSMEG_2850 WT (R)-Carvone>99-85.3 (cis/trans)[4]
MSMEG_2850 Y126M (R)-Carvone>99--17.3 (cis/trans)[4]
MSMEG_2850 WT 2-Methyl-2-cyclohexenone62.644.5 (S)-[4]
MSMEG_2850 V53I 2-Methyl-2-cyclohexenone93.779.4 (S)-[4]
MSMEG_2850 WT 3-Methyl-2-cyclohexenone62.662.9 (S)-[4]
MSMEG_2850 V53I 3-Methyl-2-cyclohexenone9385 (S)-[4]
Table 3: Production of F420 Cofactor in Engineered Hosts
Host OrganismEngineering StrategyTiterReference
Mycobacterium smegmatisOverexpression of biosynthetic genes~1.4 µmol/L[8]
Escherichia coliHeterologous expression of F420 biosynthesis pathway2.33 µmol/L

Visualized Pathways and Workflows

F420 Biosynthesis Pathway

F420_Biosynthesis cluster_Fo FO Synthesis cluster_Lactyl Lactyl Moiety Synthesis cluster_Assembly Assembly and Maturation GTP GTP ARU 5-Amino-6-ribitylamino-uracil Tyrosine L-Tyrosine FbiC FbiC ARU->FbiC PEP Phosphoenolpyruvate CofC_D CofC/CofD PEP->CofC_D Fo FO (deazaflavin core) DF420_0 Dehydro-F420-0 Fo->DF420_0 LPPG Lactyl-2-diphospho-5'-guanosine LPPG->DF420_0 FbiA FbiB_NTR FbiB (NTR domain) DF420_0->FbiB_NTR F420_0 F420-0 FbiB_Ligase FbiB (Ligase domain) F420_0->FbiB_Ligase + Glutamate F420_n F420-n (Mature Cofactor) FbiC->Fo CofC_D->LPPG FbiB_NTR->F420_0 FbiB_Ligase->F420_n + Glutamate

Caption: Bacterial biosynthesis pathway of cofactor F420.

F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD) in Pentose Phosphate Pathway

FGD_Pathway G6P Glucose-6-Phosphate FGD FGD G6P->FGD PGL 6-Phosphoglucono-δ-lactone PPP Pentose Phosphate Pathway PGL->PPP F420_ox F420 (oxidized) F420_ox->FGD F420_red F420H2 (reduced) Reductases F420H2-dependent Reductases F420_red->Reductases Reductases->F420_ox Product Reduced Product Reductases->Product Substrate Substrate (e.g., enoate) Substrate->Reductases FGD->PGL FGD->F420_red

Caption: Role of FGD in cofactor regeneration for biocatalysis.

Workflow for Directed Evolution of an F420-Dependent Enzyme

Directed_Evolution_Workflow start Parent Gene of F420-dependent Enzyme mutagenesis 1. Library Creation (e.g., Error-Prone PCR) start->mutagenesis library Mutant Gene Library mutagenesis->library transformation 2. Transformation into Expression Host library->transformation expression 3. Protein Expression (Colony Plates) transformation->expression screening 4. High-Throughput Screening (HTS Assay) expression->screening hits Identify Hits with Improved Activity screening->hits hits->expression No Improvement sequencing 5. Sequencing of 'Hit' Plasmids hits->sequencing Positive next_round Next Round of Evolution sequencing->next_round analysis Characterization of Best Variant sequencing->analysis next_round->mutagenesis

Caption: General workflow for directed evolution.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of an F420-Dependent Reductase (FDR) in E. coli

This protocol is adapted from methods for expressing mycobacterial enzymes in E. coli.

1. Gene Cloning and Expression Vector: a. Synthesize the codon-optimized gene for the target FDR and clone it into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His6-tag). b. For enzymes prone to misfolding, co-transform with a chaperone-expressing plasmid (e.g., pGro7 for GroEL/ES chaperones).

2. Protein Expression: a. Transform the plasmid(s) into E. coli BL21(DE3) cells. b. Grow a 50 mL overnight culture at 37°C in LB medium containing appropriate antibiotics. c. Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. If using a chaperone plasmid, add L-arabinose to a final concentration of 0.2% (w/v) and incubate for 1 hour at 20°C. e. Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM. f. Incubate for 18-20 hours at 18°C with shaking.

3. Cell Lysis and Clarification: a. Harvest cells by centrifugation (6,000 x g, 15 min, 4°C). b. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitor cocktail). c. Lyse cells by sonication on ice. d. Clarify the lysate by centrifugation (18,000 x g, 45 min, 4°C).

4. Immobilized Metal Affinity Chromatography (IMAC): a. Load the clarified supernatant onto a 5 mL HisTrap HP column (GE Healthcare) pre-equilibrated with lysis buffer. b. Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 40 mM imidazole). c. Elute the protein with a linear gradient of 40-500 mM imidazole in 50 mM Tris-HCl pH 7.5, 300 mM NaCl. d. Collect fractions and analyze by SDS-PAGE.

5. Size Exclusion Chromatography (SEC): a. Pool fractions containing the purified protein and concentrate using an appropriate centrifugal filter (e.g., Amicon Ultra, 10 kDa MWCO). b. Load the concentrated protein onto a Superdex 200 or similar SEC column pre-equilibrated with SEC buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). c. Collect fractions corresponding to the expected molecular weight of the protein. d. Assess purity by SDS-PAGE, concentrate, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Kinetic Characterization of an Engineered F420-Dependent Enzyme

This protocol is based on spectrophotometric assays monitoring the change in F420/F420H2 absorbance.[5][6] The oxidation of F420H2 to F420 is monitored by a decrease in absorbance at 420 nm (ε = ~25.7 mM-1cm-1).

1. Materials:

  • Purified F420-dependent enzyme.

  • Oxidized F420 cofactor.

  • F420-dependent glucose-6-phosphate dehydrogenase (FGD) for in situ F420H2 regeneration.

  • Glucose-6-phosphate (G6P).

  • Substrate of interest (e.g., an enoate like (R)-carvone).

  • Assay buffer: 50 mM Tris-HCl, pH 7.5.

  • UV-Vis spectrophotometer with temperature control.

2. Cofactor Regeneration System: a. The assay relies on a cofactor recycling system to provide reduced F420 (F420H2). b. The regeneration mix consists of: 10 µM F420, 2.5 mM G6P, and 0.5 µM FGD in assay buffer. This mix generates F420H2.

3. Steady-State Kinetic Assay: a. Set up reactions in a 96-well UV-transparent plate or in cuvettes. The final reaction volume is typically 100-200 µL. b. To each well, add the cofactor regeneration mix. c. Add the substrate at varying concentrations (e.g., from 0.1 to 10 times the expected Km). d. Pre-incubate the plate/cuvettes at the desired temperature (e.g., 30°C) for 5 minutes. e. Initiate the reaction by adding a fixed, non-limiting concentration of the engineered F420-dependent enzyme. f. Immediately monitor the decrease in absorbance at 420 nm over time. g. Calculate the initial reaction rates (v0) from the linear portion of the absorbance vs. time plot.

4. Data Analysis: a. Plot the initial rates (v0) against the substrate concentration ([S]). b. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km. c. Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

Protocol 3: High-Throughput Screening (HTS) for Improved FDR Activity

This protocol describes a fluorescence-based HTS assay to screen a mutant library of an FDR for improved activity. It relies on the depletion of the fluorescent F420H2 cofactor.

1. Library Preparation and Expression: a. Generate a mutant library of the FDR gene using error-prone PCR or site-directed mutagenesis. b. Clone the library into an expression vector and transform into E. coli. c. Plate the transformed cells on LB agar (B569324) plates to obtain single colonies. d. Pick individual colonies into 96-well or 384-well deep-well plates containing liquid growth medium. e. Induce protein expression as described in Protocol 1, Step 2.

2. Cell Lysis: a. Harvest the cells by centrifugation of the plates. b. Resuspend the cell pellets in a small volume of lysis buffer containing a lytic agent (e.g., lysozyme (B549824) and a mild detergent like Triton X-100). c. Incubate to allow for lysis, then centrifuge the plates to pellet cell debris. The supernatant contains the crude enzyme extract.

3. HTS Assay Plate Setup: a. In a black, clear-bottom 384-well assay plate, add the following to each well: i. Assay buffer (50 mM Tris-HCl, pH 7.5). ii. F420H2 solution (pre-reduced F420, or an in situ regeneration system as in Protocol 2). A final concentration of ~10-20 µM is a good starting point. iii. A fixed, saturating concentration of the target substrate. b. Transfer a small volume of the crude enzyme extract from the lysis plate to the corresponding wells of the assay plate to initiate the reaction.

4. Fluorescence Detection: a. Immediately place the assay plate in a plate reader capable of fluorescence intensity measurement. b. Excite the F420H2 at ~420 nm and measure the emission at ~470 nm. c. Monitor the decrease in fluorescence over time (kinetic read) or measure the endpoint fluorescence after a fixed time (e.g., 30 minutes).

5. Hit Identification: a. Wells containing enzyme variants with higher activity will show a faster or greater decrease in fluorescence compared to the wild-type control. b. Normalize the activity of each variant to the wild-type enzyme. c. Select "hits" (e.g., variants with >2-fold improvement in activity) for further validation.

6. Hit Validation: a. Re-streak the colonies corresponding to the hits to obtain single colonies. b. Re-screen the individual colonies to confirm the improved activity. c. Sequence the plasmids from the confirmed hits to identify the beneficial mutations. d. Purify the hit variants and perform detailed kinetic characterization as described in Protocol 2.

References

Application Notes and Protocols for the Synthesis of Coenzyme F420 Analogs in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and application of coenzyme F420 analogs, specifically focusing on 7,8-didemethyl-8-hydroxy-5-deazariboflavin-5′-phosphate (FOP). These analogs serve as valuable tools for elucidating the mechanisms of F420-dependent enzymes, which are gaining prominence in biocatalysis and as targets for drug development, particularly in the context of infectious diseases like tuberculosis.[1][2][3][4] The scarcity of the natural this compound from microbial sources necessitates the development of robust synthetic and chemoenzymatic methods to produce functional analogs.[3][5][6]

Introduction to this compound and its Analogs

This compound is a deazaflavin cofactor involved in a range of crucial redox reactions in various microorganisms, including methanogenic archaea and mycobacteria.[1][3][7] Its unique electrochemical properties, such as a low redox potential (-360 mV) and its function as a two-electron hydride carrier, distinguish it from more common flavin cofactors like FAD and FMN.[5] These characteristics make F420-dependent enzymes attractive for challenging biocatalytic transformations and as targets for novel therapeutics.[1][4][8] For instance, the F420-dependent deazaflavin-dependent nitroreductase (Ddn) from Mycobacterium tuberculosis is responsible for activating the antitubercular prodrugs pretomanid (B1679085) and delamanid.[1]

The limited availability of F420 from natural sources has been a significant bottleneck in the exploration and application of F420-dependent enzymes.[3][6] To overcome this, researchers have developed a chemoenzymatic approach to synthesize the functional analog FOP. This strategy involves the chemical synthesis of the deazaflavin core, 7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO), followed by its enzymatic phosphorylation.[5][6][9]

Chemoenzymatic Synthesis of FOP

The synthesis of FOP is a two-stage process that combines chemical synthesis with an enzymatic phosphorylation step. This approach leverages the efficiency of chemical methods for constructing the core heterocyclic structure and the specificity of an engineered enzyme for the final phosphorylation.

Workflow for FOP Synthesis

FOP_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Phosphorylation start Starting Materials intermediate Protected Intermediates start->intermediate Multi-step synthesis fo FO (Deazaflavin Core) intermediate->fo Deprotection phosphorylation Phosphorylation Reaction fo->phosphorylation kinase_prep Engineered Riboflavin (B1680620) Kinase (CaRFK mutant) Expression & Purification kinase_prep->phosphorylation fop FOP (Final Product) phosphorylation->fop Purification

Caption: Workflow for the chemoenzymatic synthesis of FOP.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and enzymatic activity of the F420 analog, FOP.

Table 1: Chemoenzymatic Synthesis of FOP

ParameterValueReference
Organism for KinaseCorynebacterium ammoniagenes (CaRFK)[5]
Engineered Kinase MutantF21H/F85H/A66I triple mutant[6]
FO Conversion Rate80% in 12 hours[5][6]
FOP Production Yield50 µmol/L (1 mg in 50 mL)[6]

Table 2: Kinetic Parameters of F420-Dependent Enzymes with F420 and FOP

EnzymeCofactorKm (µM)kcat (s-1)kcat/Km (M-1s-1)Catalytic Efficiency (FOP vs F420)Reference
TfuFNOF420---[6]
FOP---2.0 times lower[6]
FSD-CryarF420---[6]
FOP---12.6 times lower[6]
FDR-MhaF420---[6]
FOP---22.4 times lower[6]
FnoFO4.00 ± 0.395.27 ± 0.141.32 x 106-[10]

Note: Specific Km and kcat values for F420 and FOP with TfuFNO, FSD-Cryar, and FDR-Mha were not provided in the snippets, only the relative catalytic efficiencies.

Experimental Protocols

Protocol 1: Chemical Synthesis of FO (7,8-didemethyl-8-hydroxy-5-deazariboflavin)

The chemical synthesis of the FO core structure has been described by Hossain et al. and is a multi-step process.[9] A key improvement in the synthesis involves the use of a tert-butyldimethylsilyl (TBDMS) protecting group for the aminophenol intermediate to enhance its stability during the subsequent reaction steps.[10]

Materials:

Procedure:

  • Protection of 3-aminophenol: React 3-aminophenol with TBDMSCl to protect the hydroxyl group. This step is crucial for improving the stability of the electron-rich aminophenol fragment.[10]

  • Ribosylation: The protected aminophenol is reacted with D-ribose in dry methanol under reflux to yield the N-ribosylaniline derivative.[10]

  • Condensation: The N-ribosylaniline derivative is then condensed with a suitable uracil derivative to construct the deazaflavin ring system.[10]

  • Deprotection and Purification: The protecting groups are removed, and the final FO product is purified using silica gel chromatography.[10]

Protocol 2: Expression and Purification of Engineered Riboflavin Kinase (CaRFK)

An engineered riboflavin kinase from Corynebacterium ammoniagenes (CaRFK) is used for the phosphorylation of FO.[5] Site-directed mutagenesis is employed to create a mutant enzyme (e.g., F21H/F85H/A66I) that can accommodate the more hydrophilic FO substrate.[5]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the engineered CaRFK gene

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing lysozyme (B549824) and DNase I)

  • Ni-NTA affinity chromatography column

  • Wash and elution buffers for chromatography

Procedure:

  • Transformation: Transform the E. coli expression strain with the plasmid containing the engineered CaRFK gene.

  • Culture Growth: Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or other appropriate methods.

  • Purification: Clarify the lysate by centrifugation and purify the His-tagged engineered CaRFK using Ni-NTA affinity chromatography. Wash the column extensively and elute the purified protein.

  • Buffer Exchange: Exchange the buffer of the purified enzyme into a suitable storage buffer.

Protocol 3: Chemoenzymatic Synthesis of FOP

This protocol describes the enzymatic phosphorylation of chemically synthesized FO to produce FOP.

Materials:

  • Chemically synthesized FO

  • Purified engineered CaRFK

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • ATP

  • MgCl2

  • HPLC system for reaction monitoring and purification

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine FO, ATP, and MgCl2 in the reaction buffer.

  • Enzymatic Reaction: Initiate the reaction by adding the purified engineered CaRFK. Incubate the reaction at a controlled temperature (e.g., 30°C) for several hours (e.g., 12 hours).[5]

  • Monitoring: Monitor the conversion of FO to FOP using HPLC analysis.

  • Purification: Upon completion, the FOP product can be purified from the reaction mixture using HPLC or other chromatographic techniques.

Mechanistic Studies Using FOP

FOP can be used as a surrogate for F420 to investigate the mechanism of F420-dependent enzymes.[9] Kinetic assays can be performed to determine the enzymatic parameters with FOP and compare them to those with the natural cofactor.

Signaling Pathway for F420-Dependent Enzyme Activity

F420_Enzyme_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_recycling Cofactor Recycling F420_ox F420 (or FOP) Oxidized Recycling_Enzyme F420-Recycling Enzyme (e.g., FGD, Fno) F420_ox->Recycling_Enzyme F420_red F420H2 (or FOPH2) Reduced Enzyme F420-Dependent Enzyme F420_red->Enzyme Substrate Substrate Substrate->Enzyme Product Product Enzyme->F420_ox Enzyme->Product Recycling_Enzyme->F420_red Reducing_Power Reducing Power (e.g., Glucose-6-P, NADPH) Reducing_Power->Recycling_Enzyme

Caption: Generalized mechanism of F420-dependent enzymes and cofactor recycling.

Protocol 4: Kinetic Analysis of F420-Dependent Enzymes with FOP

This protocol outlines a general method for determining the steady-state kinetic parameters of an F420-dependent enzyme using FOP.

Materials:

  • Purified F420-dependent enzyme

  • FOP (or F420 as a control)

  • Substrate for the enzyme of interest

  • Assay buffer

  • UV-Vis spectrophotometer

  • Cofactor recycling system (optional, but recommended for steady-state analysis)

Procedure:

  • Preparation of Reduced Cofactor: Prepare the reduced form of the cofactor (FOPH2 or F420H2) by enzymatic reduction. For example, incubate FOP or F420 with an F420-dependent glucose-6-phosphate dehydrogenase (FGD) and glucose-6-phosphate.[5]

  • Spectrophotometric Assay:

    • Set up the reaction mixture in a cuvette containing the assay buffer, a fixed concentration of the reduced cofactor (FOPH2), and varying concentrations of the substrate.

    • Initiate the reaction by adding the F420-dependent enzyme.

    • Monitor the reaction by observing the change in absorbance at a specific wavelength (e.g., 420 nm for the oxidation of the cofactor).

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the absorbance change.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax (and subsequently kcat) values.

Applications in Drug Development

The development of F420 analogs and the understanding of F420-dependent enzyme mechanisms are crucial for drug development, particularly for anti-tuberculosis therapies.[1][2] The F420-dependent enzyme Ddn activates prodrugs like pretomanid and delamanid.[1] Therefore, inhibitors of F420 biosynthesis or F420-dependent enzymes could represent novel therapeutic strategies.[1] The synthetic analogs and the protocols described herein provide essential tools for screening and characterizing potential inhibitors of these pathways.

Conclusion

The chemoenzymatic synthesis of FOP provides a practical solution to the scarcity of the natural this compound, thereby facilitating detailed mechanistic studies of F420-dependent enzymes. The protocols and data presented in this document offer a comprehensive guide for researchers in academia and industry to produce and utilize these valuable molecular probes. The insights gained from such studies will undoubtedly accelerate the application of F420-dependent enzymes in biocatalysis and the development of new therapeutic agents.

References

Troubleshooting & Optimization

Coenzyme F420 Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of coenzyme F420.

Frequently Asked Questions (FAQs)

Q1: What are the critical stability parameters to consider for this compound during purification?

A1: this compound is sensitive to both pH and temperature. Its stability is influenced by the buffer composition.[1] The reduced form, F420H2, is also sensitive to oxidation, although it is relatively more stable in air compared to other flavins, with a half-life of hours rather than seconds.[2] Exposure to ambient light can also stimulate autooxidation.[2]

Q2: I am observing a low yield of this compound after purification. What are the potential causes?

A2: Low yield can be attributed to several factors:

  • Incomplete Cell Lysis: Inefficient disruption of microbial cells will result in a lower initial amount of F420 extracted. Autoclaving has been shown to be an effective method for cell lysis.[3]

  • Degradation during Extraction: Exposure to unfavorable pH or high temperatures during extraction can lead to the degradation of F420.[1][2]

  • Loss during Solid-Phase Extraction (SPE): Inefficient binding to or elution from the SPE column can cause significant loss. The choice of sorbent, wash solutions, and elution buffer is critical.[3][4] A weak anion mixed-mode polymeric sorbent has been shown to yield high amounts of F420.[3]

  • This compound Degradation: The degradation fragment F0 has been detected in cells in the late exponential and stationary phases of growth, and is also found in the culture supernatant.[5][6]

Q3: My purified this compound sample shows unexpected fluorescence or absorbance peaks. What could be the issue?

A3: Contamination with other fluorescent compounds from the cell lysate is a common issue.[5][7] this compound has characteristic absorbance and fluorescence spectra that are pH-dependent.[2][8] At neutral pH, the oxidized form has an absorbance maximum at 420 nm and an emission maximum at 470 nm.[2] Deviations from this may indicate the presence of impurities or degradation products like F0.[5][6] It is also important to note that different analogs of F420 exist (e.g., F420-2, F420-3, etc.), which may have slightly different spectral properties and chromatographic retention times.[5][6]

Q4: How can I separate the different polyglutamate analogs of this compound?

A4: High-Performance Liquid Chromatography (HPLC), particularly ion-paired reversed-phase HPLC (IP-RP-HPLC), is an effective method for separating F420 analogs with varying numbers of glutamate (B1630785) residues.[3][5][7] The use of an ion-pairing reagent like tetrabutylammonium (B224687) hydroxide (B78521) can enhance the separation on a reversed-phase column.

Troubleshooting Guides

Guide 1: Low Yield of this compound

This guide provides a step-by-step approach to troubleshoot low recovery of this compound.

Troubleshooting Workflow for Low F420 Yield

Low_Yield_Troubleshooting start Low F420 Yield check_lysis 1. Verify Cell Lysis Efficiency start->check_lysis lysis_ok Lysis is Complete check_lysis->lysis_ok optimize_lysis Action: Optimize Lysis Method (e.g., increase autoclaving time) lysis_ok->optimize_lysis No check_extraction 2. Assess Extraction Conditions lysis_ok->check_extraction Yes optimize_lysis->check_lysis extraction_ok Extraction Conditions Optimal check_extraction->extraction_ok optimize_extraction Action: Adjust pH and Temperature of Extraction Buffer extraction_ok->optimize_extraction No check_spe 3. Evaluate Solid-Phase Extraction extraction_ok->check_spe Yes optimize_extraction->check_extraction spe_ok SPE Performance is Good check_spe->spe_ok optimize_spe Action: Optimize SPE Protocol (e.g., check sorbent, wash/elution buffers) spe_ok->optimize_spe No check_degradation 4. Investigate F420 Degradation spe_ok->check_degradation Yes optimize_spe->check_spe end Yield Improved check_degradation->end

Caption: Troubleshooting workflow for low this compound yield.

Guide 2: Impure Final Product

This guide helps to identify and resolve issues related to the purity of the final this compound preparation.

Problem Potential Cause Recommended Action
Presence of other fluorescent compounds Incomplete separation during chromatography.Optimize the chromatographic method. For HPLC, adjust the gradient, mobile phase composition, or switch to a different column chemistry. For anion exchange, ensure proper column equilibration and use a suitable salt gradient for elution.[9]
Multiple peaks corresponding to F420 analogs The source organism produces multiple F420 analogs with different numbers of glutamate residues.[5][6]If a single analog is required, further chromatographic purification using high-resolution HPLC may be necessary.[3]
Presence of F420 degradation product (F0) Degradation of F420 during the purification process or presence in the initial cell culture.[5][6]Minimize exposure to harsh pH and high temperatures. Harvest cells in the early to mid-exponential phase to reduce the initial amount of F0.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molar Extinction Coefficient (ε420) pH dependent[1]
at pH < 7.5 (e.g., pH 5.0)Increases with temperature
at pH > 8.0Decreases slightly with temperature
Fluorescence Excitation: 420 nm, Emission: 470 nm (oxidized form)[2]
Redox Potential (E°') -340 mV[2][8]
Fluorescence Lifetime (pH 7.5) 4.2 ns[9]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Methanogenic Cultures

This protocol is adapted from the method described by Oswald et al. (2021).[3]

1. Cell Lysis: a. Resuspend cell pellets in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5). b. Lyse cells by autoclaving at 121°C for 20 minutes.[3] c. Centrifuge the lysate at high speed (e.g., 10,000 x g) for 15 minutes to remove cell debris. d. Collect the supernatant containing this compound.

2. Solid-Phase Extraction (SPE): a. Use a weak anion mixed-mode polymeric sorbent SPE column.[3] b. Condition the column with methanol (B129727) followed by equilibration with water. c. Load the supernatant onto the SPE column. d. Wash the column with 25 mM ammonium (B1175870) acetate (B1210297) to remove impurities.[3] e. Elute this compound with an appropriate elution buffer (e.g., a mixture of NH3 in methanol).[3]

3. HPLC Analysis and Purification: a. Analyze and purify the eluted F420 using ion-paired reversed-phase HPLC. b. Use a C18 column with a mobile phase gradient containing an ion-pairing agent (e.g., tetrabutylammonium hydroxide). c. Monitor the eluent using a fluorescence detector set to an excitation wavelength of 420 nm and an emission wavelength of 470 nm.[3]

Experimental Workflow for F420 Purification

F420_Purification_Workflow start Start: Methanogenic Cell Culture lysis Cell Lysis (Autoclaving) start->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant (Crude F420 Extract) centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Weak Anion Exchange) supernatant->spe hplc IP-RP-HPLC Purification spe->hplc detection Fluorescence Detection (Ex: 420 nm, Em: 470 nm) hplc->detection end Pure this compound detection->end

Caption: A generalized workflow for the purification of this compound.

References

Technical Support Center: Enhancing Heterologous Coenzyme F420 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the heterologous production of coenzyme F420.

Troubleshooting Guide

Low or no yield of this compound is a frequent issue in heterologous production systems. This guide details potential causes and offers targeted solutions to enhance production.

ProblemPotential Cause(s)Recommended Solution(s)
Low F420 Titer Suboptimal Gene Expression: Inefficient transcription or translation of the F420 biosynthesis genes (e.g., fbiA, fbiB, fbiC).- Codon-optimize the biosynthetic genes for the expression host (e.g., E. coli).- Screen different promoters and ribosome binding sites (RBS) to balance the expression of the pathway enzymes. A combinatorial library approach can be effective.[1][2]- Utilize a two-operon system : one for the core pathway to produce the F O intermediate and a second for the "decoration" enzymes that convert F O to F420.[1][2]
Precursor Limitation: Insufficient intracellular pools of precursors such as GTP, tyrosine, and phosphoenolpyruvate (B93156) (PEP).- Supplement the culture medium with precursors like L-glutamate.[3]- Optimize the carbon source. Gluconeogenic carbon sources (e.g., glycerol, succinate) can increase PEP availability.[4][5]- Overexpress key enzymes in precursor pathways, for example, PEP synthase, to boost precursor supply.[4][5]
Suboptimal Fermentation Conditions: Culture conditions are not conducive to high-yield F420 production.- Fine-tune culture media: Test different base media (e.g., LB, TB, M9) and supplement with additives like iron, sulfur, and manganese.[3][6]- Optimize physical parameters: Systematically evaluate and optimize temperature, pH, dissolved oxygen, and agitation speed.[7][8]- Consider fed-batch fermentation to maintain optimal nutrient levels and cell density.[8]
Accumulation of Intermediates or Side-Products Pathway Imbalance: Uneven expression of biosynthetic enzymes leading to bottlenecks and the accumulation of intermediates like F O or the formation of undesired side-products.- Balance enzyme expression levels using libraries of promoters and RBS of varying strengths.[1][2]- Utilize fluorescence-activated cell sorting (FACS) to screen libraries for clones with high F420-derived fluorescence and low side-product formation.[1][2]
Difficulty in F420 Purification Inefficient Extraction: Incomplete lysis of cells or degradation of F420 during extraction.- Employ effective cell lysis methods such as sonication or high-pressure homogenization.- Perform all purification steps at 4°C to minimize degradation.
Poor Chromatographic Separation: Co-elution of F420 with other cellular components.- Use a multi-step purification protocol involving ion exchange, adsorption, and gel filtration chromatography.[6]- Anion exchange chromatography followed by hydrophobic interaction chromatography (e.g., Florisil) has proven effective.[9]

Frequently Asked Questions (FAQs)

1. What is this compound and why is it important?

This compound is a deazaflavin-derived redox cofactor found in many archaea and bacteria.[10] Structurally similar to flavin cofactors (FMN and FAD), its electrochemical properties are more akin to nicotinamide (B372718) cofactors (NAD(P)).[10][11] Its low redox potential makes it a potent electron carrier for challenging reduction reactions, playing crucial roles in methanogenesis, antibiotic biosynthesis, and the activation of anti-tuberculosis prodrugs like pretomanid (B1679085) and delamanid.[10][12]

2. Which host organisms are commonly used for heterologous F420 production?

Escherichia coli and Mycobacterium smegmatis are the most common hosts for heterologous F420 production. M. smegmatis naturally produces F420, and metabolic engineering efforts have focused on overexpressing its native biosynthetic pathway.[6][13] E. coli is a popular choice due to its fast growth and well-established genetic tools, but it requires the introduction of the entire F420 biosynthetic pathway.[1][2][4][5]

3. What are the key genes involved in the F420 biosynthesis pathway?

The core biosynthetic pathway in mycobacteria involves three key enzymes encoded by the genes fbiA, fbiB, and fbiC.[6][12][14]

  • fbiC (or cofG and cofH in archaea) encodes the F O synthase, which produces the deazaflavin core.[12]

  • fbiA (or cofD) encodes the 2-phospho-L-lactate transferase.[12]

  • fbiB (or cofE) encodes the F420:γ-glutamyl ligase, which adds the polyglutamate tail.[10][12]

4. How can I monitor F420 production during my experiment?

This compound has a characteristic absorbance maximum at 420 nm and exhibits blue-green fluorescence.[15] This property allows for its detection and quantification using:

  • Spectrophotometry: Measuring absorbance at 420 nm.

  • Fluorimetry: Measuring fluorescence emission around 470 nm upon excitation at ~400-420 nm.[9]

  • High-Performance Liquid Chromatography (HPLC): Using a fluorescence detector for accurate quantification of F420 and its derivatives.[9]

5. What is the role of the polyglutamate tail on F420?

The polyglutamate tail, which can vary in length, is added by the FbiB enzyme.[10] This tail is thought to be important for the proper interaction of F420 with F420-dependent enzymes. The length of the tail can vary between different producing organisms.[6]

Visualizing the Pathway and Workflow

To better understand the biological and experimental processes, the following diagrams illustrate the this compound biosynthesis pathway and a general workflow for optimizing its production.

F420_Biosynthesis_Pathway GTP GTP Intermediate 5-amino-6- (D-ribitylamino)uracil GTP->Intermediate Tyrosine Tyrosine Tyrosine->Intermediate PEP PEP Two_PL 2-Phospho-L-lactate PEP->Two_PL FO FO (7,8-didemethyl-8-hydroxy -5-deazariboflavin) Intermediate->FO fbiC / cofG,H F420_0 F420-0 FO->F420_0 fbiA / cofD F420_n This compound-n F420_0->F420_n fbiB / cofE L_Glutamate L-Glutamate L_Glutamate->F420_n Two_PL->F420_0

Caption: this compound biosynthesis pathway highlighting key precursors and enzymes.

Optimization_Workflow Start Start: Low F420 Yield Genetic Genetic Optimization Start->Genetic Fermentation Fermentation Optimization Start->Fermentation Codon Codon Optimize Genes (fbiA, fbiB, fbiC) Genetic->Codon Promoter Screen Promoters & RBS (Combinatorial Library) Genetic->Promoter Host Select Host Strain (E. coli, M. smegmatis) Genetic->Host Analysis Analysis Codon->Analysis Promoter->Analysis Host->Analysis Media Optimize Media (Carbon Source, Supplements) Fermentation->Media Conditions Optimize Conditions (pH, Temp, DO) Fermentation->Conditions Media->Analysis Conditions->Analysis HPLC Quantify F420 via HPLC Analysis->HPLC HPLC->Genetic Iterate HPLC->Fermentation Iterate End High F420 Yield HPLC->End

Caption: A workflow for systematically improving heterologous this compound production.

Experimental Protocols

Protocol 1: Construction of an F420 Biosynthesis Expression Plasmid

This protocol outlines the steps for creating a synthetic operon for F420 production in E. coli.

  • Gene Synthesis: Synthesize the coding sequences for fbiA, fbiB, and fbiC from a source organism (e.g., Mycobacterium smegmatis). Codon-optimize the sequences for expression in E. coli.

  • Vector Selection: Choose a suitable expression vector with a tunable promoter (e.g., a T7 or arabinose-inducible promoter) and a compatible origin of replication.

  • Cloning: Assemble the genes into a synthetic operon. A common arrangement is fbiC-fbiA-fbiB. Use a method like Gibson Assembly or Golden Gate cloning for seamless construction. To enable balanced expression, consider placing variable strength ribosome binding sites upstream of each gene.

  • Transformation: Transform the final plasmid construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Verification: Verify the integrity of the construct by colony PCR and Sanger sequencing.

Protocol 2: Shake Flask Cultivation for F420 Production

This protocol provides a starting point for small-scale production and optimization.

  • Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Production Culture: Inoculate 50 mL of production medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.05-0.1.

    • Media Comparison: Test different media such as Terrific Broth (TB) or M9 minimal medium supplemented with a specific carbon source (e.g., 1% glycerol).

    • Supplementation: To test the effect of precursors, supplement the medium with additives such as 10 mM L-glutamate.

  • Induction: Grow the culture at 30°C with shaking. When the OD600 reaches 0.6-0.8, induce protein expression with the appropriate inducer (e.g., 0.1-1 mM IPTG for T7-based systems).

  • Harvesting: Continue incubation for 24-48 hours post-induction. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

Protocol 3: Extraction and Quantification of this compound

This protocol describes how to extract and measure the produced F420.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Lyse the cells by sonication on ice or by using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Heat Treatment: Heat the supernatant at 80°C for 10 minutes to denature most proteins. Centrifuge again to remove precipitated proteins. The supernatant contains the heat-stable F420.

  • Quantification:

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the sample by reverse-phase HPLC (C18 column) with a fluorescence detector (Excitation: 420 nm, Emission: 470 nm).

    • Use a standard curve with purified F420 of a known concentration to quantify the yield. The molar extinction coefficient at 400 nm is 25.7 mM⁻¹ cm⁻¹.[9]

References

Stability of coenzyme F420 under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of coenzyme F420 under various storage conditions. All information is presented in a practical, question-and-answer format to assist you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a redox cofactor involved in a variety of crucial biological reactions, including methanogenesis and the activation of certain prodrugs.[1] Its stability is critical for ensuring the accuracy and reproducibility of in vitro assays, as degradation can lead to a loss of biological activity and inaccurate experimental results.

Q2: What are the main factors that affect the stability of this compound?

A2: The primary factors known to affect the stability of this compound are:

  • Temperature: Higher temperatures generally accelerate degradation.

  • pH: this compound is more stable in acidic to neutral conditions.

  • Light: Exposure to light, particularly in the blue end of the visible spectrum (around 420 nm), can lead to photodegradation.

  • Oxygen: While the reduced form (F420H2) is relatively stable in air compared to other flavins, prolonged exposure to oxygen can lead to oxidation.

Q3: What are the recommended general storage conditions for this compound solutions?

A3: For optimal stability, it is recommended to store this compound solutions under the following conditions:

  • Short-term storage (days to weeks): Store at 4°C in the dark.

  • Long-term storage (months to years): Store at -20°C or below in the dark. Aliquoting the solution before freezing is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of F420 activity in my experiments.

  • Question: Have you protected your F420 solutions from light?

    • Answer: this compound is light-sensitive. Always work with F420 solutions in a darkened room or use amber-colored tubes. Wrap storage containers in aluminum foil for extra protection.

  • Question: What is the pH of your experimental buffer?

    • Answer: F420 is less stable at alkaline pH. Ensure your buffer system maintains a pH in the acidic to neutral range (ideally below pH 7.5).[2]

  • Question: How are you storing your stock solutions?

    • Answer: For long-term storage, solutions should be aliquoted and kept at -20°C or lower. Avoid repeated freeze-thaw cycles as this can degrade the coenzyme.

Issue 2: My F420 quantification results are inconsistent.

  • Question: Are you using an appropriate method for quantification?

    • Answer: The most common and reliable method for F420 quantification is High-Performance Liquid Chromatography (HPLC) with fluorimetric detection.[3][4]

  • Question: Is your HPLC system properly calibrated and are you using the correct wavelengths?

    • Answer: For fluorimetric detection of F420, an excitation wavelength of approximately 420 nm and an emission wavelength of around 470 nm are typically used.[5] Ensure your detector is calibrated and functioning correctly.

  • Question: Is your sample preparation consistent?

    • Answer: Ensure that your sample extraction and dilution procedures are consistent across all samples. Any variability in these steps can lead to inconsistent results.

Quantitative Data on F420 Stability

Table 1: Illustrative Temperature Stability of this compound in Solution (pH 7.0, in the dark)

TemperatureStorage DurationEstimated Percent Degradation
4°C1 week< 5%
25°C (Room Temp)24 hours5-10%
37°C8 hours10-20%

Table 2: Illustrative pH Stability of this compound in Solution (25°C, in the dark)

pHStorage Duration (24 hours)Estimated Percent Degradation
5.0< 5%
7.05-10%
9.0> 20%

Table 3: Illustrative Photostability of this compound in Solution (pH 7.0, 25°C)

Light ConditionExposure DurationEstimated Percent Degradation
Ambient laboratory light8 hours15-30%
Direct sunlight1 hour> 50%

Experimental Protocols

Protocol 1: General Procedure for a this compound Stability Study

  • Preparation of F420 Stock Solution:

    • Dissolve solid this compound in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) to a known concentration.

    • Perform all steps under subdued light.

    • Filter the solution through a 0.22 µm filter to ensure sterility and remove any particulates.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber-colored microcentrifuge tubes.

    • Store the aliquots under the desired storage conditions (e.g., different temperatures, light exposures). Include a control group stored at -80°C in the dark.

  • Sample Collection:

    • At specified time points (e.g., 0, 24, 48, 72 hours), retrieve an aliquot from each storage condition.

  • Quantification of F420:

    • Analyze the concentration of F420 in each sample using HPLC with fluorimetric detection as described in Protocol 2.

  • Data Analysis:

    • Calculate the percentage of F420 remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining F420 against time for each storage condition to determine the degradation rate.

Protocol 2: HPLC Method for Quantification of this compound

  • Instrumentation:

    • An HPLC system equipped with a C18 reversed-phase column and a fluorescence detector.

  • Mobile Phase:

    • A common mobile phase system consists of a gradient of methanol (B129727) and a buffer such as ammonium (B1175870) acetate. The exact gradient will depend on the specific column and system used.[3]

  • Detector Settings:

    • Set the fluorescence detector to an excitation wavelength of approximately 420 nm and an emission wavelength of approximately 470 nm.[5]

  • Standard Curve Preparation:

    • Prepare a series of F420 standards of known concentrations in the same buffer as your samples.

    • Inject the standards into the HPLC system to generate a standard curve of fluorescence intensity versus concentration.

  • Sample Analysis:

    • Inject the samples from the stability study (Protocol 1) into the HPLC system.

    • Record the peak area or height corresponding to F420.

  • Concentration Determination:

    • Use the standard curve to determine the concentration of F420 in each sample based on its peak area or height.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Start prep_solution Prepare F420 Stock Solution start->prep_solution aliquot Aliquot into Light-Protected Tubes prep_solution->aliquot temp Temperature (e.g., 4°C, 25°C, 37°C) aliquot->temp light Light Exposure (e.g., Dark, Ambient) ph pH (e.g., 5.0, 7.0, 9.0) sampling Sample at Time Points temp->sampling hplc HPLC-Fluorimetry Quantification sampling->hplc data_analysis Data Analysis (Degradation Rate) hplc->data_analysis end End data_analysis->end

Caption: Workflow for a this compound Stability Study.

Factors_Affecting_F420_Stability cluster_factors Influencing Factors cluster_outcomes Consequences of Instability F420 This compound Stability Temp Temperature F420->Temp increases degradation pH pH F420->pH alkaline pH increases degradation Light Light Exposure F420->Light promotes photodegradation Oxygen Oxygen F420->Oxygen leads to oxidation (reduced form) Loss Loss of Biological Activity Temp->Loss pH->Loss Light->Loss Oxygen->Loss Inaccuracy Inaccurate Experimental Results Loss->Inaccuracy

Caption: Factors Affecting this compound Stability.

References

Troubleshooting low activity in F420-dependent enzyme assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting F420-dependent enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My F420-dependent enzyme shows very low or no activity. What are the primary things to check?

Low or no enzyme activity is a common issue that can arise from several factors. Systematically checking each component of your assay is the most effective way to identify the problem. Here are the most critical points to investigate:

  • Integrity of the F420 Cofactor: The deazaflavin cofactor F420 is sensitive to light and its reduced form, F420H₂, is sensitive to oxygen.[1] Improper handling or storage can lead to degradation and loss of activity.

  • F420H₂ Regeneration System: Most F420-dependent enzymes that perform reductions require a constant supply of the reduced cofactor, F420H₂.[2][3] If your assay relies on a regeneration system (e.g., F420-dependent glucose-6-phosphate dehydrogenase - FGD), any issue with this system will lead to low activity of your primary enzyme.[2][3]

  • Enzyme Integrity and Concentration: Ensure your enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify the protein concentration and check for degradation using SDS-PAGE.

  • Assay Conditions: The pH, temperature, and buffer components can significantly impact enzyme activity. These parameters should be optimized for your specific enzyme.

  • Substrate Quality and Concentration: Verify the purity and concentration of your substrate. Ensure the substrate concentration is not limiting the reaction; ideally, it should be well above the Michaelis constant (Km) for optimal activity.

Q2: I suspect my F420 cofactor might be degraded. How can I check its quality and what are the proper handling procedures?

The stability of the F420 cofactor is crucial for obtaining reliable results.

  • Quality Check: The concentration and purity of F420 can be determined spectrophotometrically. The oxidized form has a characteristic absorbance maximum at 420 nm.[4] You can also use HPLC to check for degradation products and assess the length of the polyglutamate tail, which can influence enzyme kinetics.[5][6]

  • Proper Handling and Storage:

    • Store F420 solutions frozen at -20°C or -80°C in the dark.

    • Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

    • When preparing for an assay, thaw on ice and protect from light.

    • The reduced form, F420H₂, is particularly sensitive to air oxidation and should be prepared fresh and used in an anaerobic or low-oxygen environment if a regeneration system is not used.[7]

Q3: My assay requires reduced F420 (F420H₂). What is the best way to provide it?

For enzymes that utilize F420H₂ as a substrate, providing a stable and continuous supply is essential.

  • In Situ Regeneration System: The most common and effective method is to use an in situ enzymatic regeneration system. The F420-dependent glucose-6-phosphate dehydrogenase (FGD) from Mycobacterium smegmatis is frequently used.[2][3] This enzyme uses glucose-6-phosphate to reduce F420 to F420H₂.[2][3]

  • Pre-reduction of F420: It is possible to pre-reduce F420 to F420H₂ before starting the main enzymatic reaction. This can be done using FGD and glucose-6-phosphate, followed by removal of the FGD, for example, by ultrafiltration.[8] However, the resulting F420H₂ is susceptible to re-oxidation by any dissolved oxygen in the assay buffer.[7]

Q4: The activity of my enzyme is still low even with a functional regeneration system. What other assay components should I look into?

If the cofactor and its regeneration are not the issue, consider these other factors:

  • Sub-optimal Concentrations: The concentrations of the enzyme, substrate, and cofactor may not be optimal. It is recommended to perform titrations of each component to find the ideal concentrations for your specific experimental setup.

  • Presence of Inhibitors: Some compounds can act as inhibitors for F420-dependent enzymes. For example, high concentrations of certain salts or buffer components might be inhibitory. Review the literature for known inhibitors of your enzyme or enzyme class.

  • Incorrect Buffer Conditions: The pH and ionic strength of the buffer are critical. The optimal pH for F420-dependent enzymes can vary. For instance, the reduction of F420 by F420:NADPH oxidoreductase (Fno) is favored at a lower pH (4-6), while the reverse reaction is favored at a higher pH (8-10).[2]

  • Enzyme Sticking to Plasticware: Some enzymes can adsorb to the surface of microplates or tubes, leading to a decrease in the active enzyme concentration. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help prevent this.[9]

Quantitative Data Summary

For successful assay design and troubleshooting, it is important to have an idea of the typical concentrations and kinetic parameters. The following tables provide a summary of such data for some common F420-dependent enzymes.

Table 1: Typical Reaction Component Concentrations for F420-Dependent Enzyme Assays

ComponentTypical Concentration RangeNotes
F420 Cofactor10 - 100 µMHigher concentrations may be needed depending on the Km of the enzyme.
Primary Enzyme100 nM - 1 µMThis is highly dependent on the specific activity of the enzyme.
Substrate>5x Km of the enzymeEnsure the substrate is not the limiting factor.
For F420H₂ Regeneration:
F420-dependent G6PD (FGD)1 µMTo ensure efficient regeneration of F420H₂.
Glucose-6-Phosphate (G6P)10 - 20 mMShould be in excess to drive the regeneration reaction.

Table 2: Reported Kinetic Parameters for Selected F420-Dependent Enzymes

EnzymeSubstrateCofactorKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
M. tuberculosis DdnMenadioneF420H₂3.40.038,823[9]
M. tuberculosis DdnPA-824F420H₂210.0055262[9]
C. arvum FGDGlucose-6-PhosphateF420-6.4-[10]
C. arvum FGDFructose-6-PhosphateF420-1.4-[10]
C. arvum FGDMannose-6-PhosphateF420-0.32-[10]
T. fusca FnoF420NADPH13.9332.37 x 10⁶[8]

Experimental Protocols

Protocol 1: General Assay for an F420H₂-Dependent Reductase (e.g., Nitroreductase)

This protocol utilizes an F420-dependent glucose-6-phosphate dehydrogenase (FGD) for in situ regeneration of F420H₂.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • F420 solution

  • FGD enzyme stock solution

  • Glucose-6-phosphate (G6P) stock solution

  • Your F420H₂-dependent reductase of interest

  • Substrate for your reductase (e.g., a nitroaromatic compound)

  • Spectrophotometer capable of reading at 420 nm

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well containing the assay buffer, F420 (final concentration 10-50 µM), G6P (final concentration 10-20 mM), and FGD (final concentration ~1 µM).

  • Incubate the mixture for a few minutes to allow for the reduction of F420 to F420H₂, which can be observed by a decrease in absorbance at 420 nm.

  • Initiate the primary reaction by adding your F420H₂-dependent reductase to the mixture.

  • Immediately add the substrate for your reductase.

  • Monitor the oxidation of F420H₂ back to F420 by measuring the increase in absorbance at 420 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance curve.

Visual Troubleshooting Guides

Below are diagrams to help visualize the components of a typical F420-dependent enzyme assay and a logical workflow for troubleshooting low activity.

G cluster_0 Typical F420-Dependent Reductase Assay Components cluster_1 Regeneration System Enzyme F420-Dependent Reductase Product Product Enzyme->Product catalyzes F420 Oxidized Cofactor (F420) Enzyme->F420 Substrate Substrate Substrate->Enzyme F420H2 Reduced Cofactor (F420H₂) F420H2->Enzyme FGD FGD Enzyme F420->FGD FGD->F420H2 regenerates PGL 6-Phosphoglucono- lactone FGD->PGL G6P Glucose-6-Phosphate G6P->FGD

Components of a typical F420-dependent reductase assay.

TroubleshootingWorkflow start Low or No Enzyme Activity check_cofactor Check F420 Cofactor (Purity, Concentration, Storage) start->check_cofactor cofactor_ok Cofactor OK? check_cofactor->cofactor_ok replace_cofactor Replace F420 and Re-run Assay cofactor_ok->replace_cofactor No check_regen Check F420H₂ Regeneration System (FGD Activity, G6P conc.) cofactor_ok->check_regen Yes replace_cofactor->start regen_ok Regeneration OK? check_regen->regen_ok fix_regen Optimize Regeneration System and Re-run regen_ok->fix_regen No check_enzyme Check Primary Enzyme (Integrity, Concentration) regen_ok->check_enzyme Yes fix_regen->start enzyme_ok Enzyme OK? check_enzyme->enzyme_ok replace_enzyme Use Fresh Enzyme and Re-run enzyme_ok->replace_enzyme No check_conditions Check Assay Conditions (pH, Temp, Buffer) enzyme_ok->check_conditions Yes replace_enzyme->start conditions_ok Conditions OK? check_conditions->conditions_ok optimize_conditions Optimize Conditions and Re-run conditions_ok->optimize_conditions No check_substrate Check Substrate (Purity, Concentration) conditions_ok->check_substrate Yes optimize_conditions->start end Problem Solved check_substrate->end

Troubleshooting workflow for low F420-dependent enzyme activity.

References

Technical Support Center: Optimizing F420-Dependent Reductase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for F420-dependent reductases.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with F420-dependent reductases.

Issue 1: Low or No Enzyme Activity

Potential Cause Recommended Solution
Inactive or Degraded Enzyme - Verify protein integrity via SDS-PAGE. - Purify a fresh batch of the enzyme. - Ensure proper storage conditions (typically -20°C or -80°C in a glycerol-containing buffer).[1]
Inactive or Insufficient F420H2 Cofactor - F420H2 is sensitive to oxidation. Prepare it fresh before each experiment by reducing oxidized F420. - Use a robust F420H2 regeneration system. - Confirm the concentration and purity of your F420 stock.
Suboptimal pH - The optimal pH for F420-dependent reductases is typically between 6.0 and 8.0.[2] - For reactions involving NADP+/NADPH, be aware that pH can influence the reaction's equilibrium. NADP+ reduction is favored at higher pH (8-10), while F420 reduction is favored at lower pH (4-6).[2][3][4]
Suboptimal Temperature - Determine the optimal temperature for your specific reductase. Some are thermostable with optimal activity at temperatures as high as 65°C.[3] - For initial assays, room temperature (~25°C) is a reasonable starting point.[5]
Presence of Inhibitors - High concentrations of some substrates can lead to substrate inhibition.[2] Perform a substrate titration experiment to identify the optimal concentration. - Ensure buffers and reagents are free from contaminants that could inhibit enzyme activity.
Incorrect Assay Setup - Verify the concentrations of all reaction components. - Ensure the spectrophotometer is set to the correct wavelength for monitoring F420H2 oxidation (typically 420 nm). The absorbance of F420H2 is significantly lower at this wavelength compared to oxidized F420.[6][7]

Issue 2: High Background Reaction (Enzyme-Independent F420H2 Oxidation)

Potential Cause Recommended Solution
Spontaneous F420H2 Reoxidation - Perform assays under anaerobic conditions to minimize oxidation by atmospheric oxygen.[8]
Substrate-Dependent, Enzyme-Independent Reaction - Some substrates, particularly quinones and arylmethanes, can be reduced by F420H2 without an enzyme.[5] - Always run a control reaction without the enzyme to measure the rate of non-enzymatic F420H2 oxidation and subtract this from the rate of the enzymatic reaction.[5]

Issue 3: Inconsistent or Non-Reproducible Results

Potential Cause Recommended Solution
Variability in F420H2 Preparation - Standardize the protocol for F420H2 generation and quantification to ensure consistent starting concentrations.
Pipetting Errors - Use calibrated pipettes and prepare a master mix for reaction components to minimize variability between replicates.[9]
Enzyme Aggregation - Centrifuge the enzyme stock solution before use to remove any aggregates. - Some F420-dependent proteins can aggregate at high concentrations.[7]

Frequently Asked Questions (FAQs)

Q1: How can I regenerate F420H2 during my reaction?

A1: An enzymatic cofactor regeneration system is essential for continuous activity. The most common method is to use an F420-dependent glucose-6-phosphate dehydrogenase (FGD) from organisms like Mycobacterium smegmatis or Rhodococcus jostii.[2][5] This enzyme uses the readily available and inexpensive glucose-6-phosphate (G6P) to reduce F420 to F420H2.[2] Alternatively, an F420:NADPH oxidoreductase (FNO) can be used to regenerate F420H2 at the expense of NADPH.[2][3]

F420H2_Regeneration cluster_regeneration F420H2 Regeneration Cycle cluster_main_reaction Main Reaction F420 F420 (oxidized) FGD FGD F420->FGD F420H2 F420H2 (reduced) Reductase F420-dependent Reductase F420H2->Reductase e- donor F420H2->Reductase G6P Glucose-6-Phosphate G6P->FGD e- donor 6PGL 6-Phosphoglucono-δ-lactone FGD->F420H2 reduction FGD->6PGL Substrate Substrate Substrate->Reductase Product Product Reductase->F420 oxidation Reductase->Product

F420H2 regeneration using FGD.

Q2: My enzyme shows substrate inhibition. What should I do?

A2: Substrate inhibition occurs when high concentrations of the substrate bind to the enzyme in a non-productive manner, leading to a decrease in activity. This has been observed for some F420-dependent reductases.[2] To address this:

  • Perform a substrate titration: Measure enzyme activity across a wide range of substrate concentrations to identify the optimal concentration that gives the maximum reaction rate before inhibition becomes significant.

  • Model the kinetics: If necessary, fit your data to a substrate inhibition model (e.g., the Haldane equation) to determine the inhibition constant (Ki).

  • Adjust experimental conditions: Run your assays at the optimal substrate concentration.

Q3: Does the length of the F420 polyglutamate tail matter?

A3: Yes, the length of the polyglutamate tail can significantly impact enzyme kinetics. Generally, F420 with a longer polyglutamate tail (long-chain F420) binds to mycobacterial F420-dependent oxidoreductases with a higher affinity (lower Kd) compared to F420 with a shorter tail (short-chain F420).[10] However, this tighter binding can result in a lower turnover rate (kcat).[10]

EnzymeF420 TypeKd (µM)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
MSMEG_0777 (Fgd) Long-chain0.651.8137.2 x 10⁶
Short-chain4.16.3254.0 x 10⁶
MSMEG_2027 Long-chain0.191.20.282.3 x 10⁵
Short-chain1.41.91.05.3 x 10⁵
MSMEG_3380 Long-chain0.0540.30.0196.3 x 10⁴
Short-chain0.571.80.0362.0 x 10⁴
Data adapted from a study on M. smegmatis enzymes.[10]

Q4: What are the optimal pH and temperature for my enzyme?

A4: These parameters are enzyme-specific. However, general trends have been observed:

  • pH: Most F420-dependent reductases function optimally in the pH range of 6.0 to 8.0.[2] However, for FNOs that catalyze reversible reactions with NADP(H), the optimal pH for NADP+ reduction is typically 8.0-10.0, while the reverse reaction (F420 reduction) is favored at pH 4.0-6.0.[2][3][4]

  • Temperature: Many F420-dependent reductases, particularly from thermophilic organisms, are stable and highly active at elevated temperatures, with some showing optimal activity around 65-70°C.[3] For enzymes from mesophilic organisms, activity is typically assayed at 25-37°C.[5]

EnzymeOrganismOptimal pHOptimal Temperature (°C)
FNO Thermobifida fusca4.0-6.0 (F420 red.) 8.5-9.0 (NADP+ red.)60-70
DFTRs Archaea6.0-8.0Activity increases up to 50
Data from studies on specific F420-dependent enzymes.[3]

Experimental Protocols

Protocol 1: Standard Activity Assay for F420-Dependent Reductases

This protocol describes a continuous spectrophotometric assay to measure the activity of an F420H2-dependent reductase by monitoring the oxidation of F420H2 to F420.

Materials:

  • Purified F420-dependent reductase

  • Oxidized F420

  • F420H2 regeneration system (e.g., purified FGD)

  • Glucose-6-phosphate (G6P)

  • Substrate of interest (dissolved in a suitable solvent like DMSO)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV/Vis spectrophotometer capable of reading at 420 nm

Procedure:

  • Prepare F420H2 (in situ regeneration): In a cuvette, prepare a reaction mixture containing:

    • Reaction buffer

    • F420 (e.g., 10 µM final concentration)

    • FGD (e.g., 1 µM final concentration)

    • G6P (e.g., 1 mM final concentration, ensure it's in excess)

  • Incubate the mixture at the desired temperature until the yellow color of F420 disappears, indicating its complete reduction to F420H2.

  • Initiate the reaction: Add the substrate to the cuvette (e.g., 100 µM final concentration).

  • Start the measurement: Add the F420-dependent reductase (e.g., 1 µM final concentration) to the cuvette, mix quickly, and immediately start monitoring the increase in absorbance at 420 nm.

  • Run a control: Repeat the assay without the F420-dependent reductase to measure any enzyme-independent substrate reduction.

  • Calculate specific activity: Use the initial linear rate of the reaction and the extinction coefficient of F420 to calculate the specific activity (nmol of F420H2 oxidized per minute per mg of enzyme).

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Mix Buffer, F420, FGD, and G6P B Incubate to generate F420H2 A->B C Add Substrate B->C D Add Reductase to start C->D E Monitor A420nm increase D->E G Calculate Specific Activity E->G F Run 'No Enzyme' Control F->G

Workflow for F420-reductase assay.

Protocol 2: Troubleshooting Low Activity Using a Decision Tree

This logical workflow helps diagnose the root cause of low enzyme activity.

Troubleshooting_Tree Start Low/No Activity Observed Check_Control Is the 'No Enzyme' control rate also high? Start->Check_Control Check_Regen Is the F420H2 regeneration system working? Check_Control->Check_Regen No High_Bkgd High background reaction. Perform assay anaerobically. Check_Control->High_Bkgd Yes Check_pH_Temp Are pH and Temperature optimal? Check_Regen->Check_pH_Temp Yes Fix_Regen Troubleshoot regeneration system: - Check FGD activity - Use fresh G6P Check_Regen->Fix_Regen No Check_Substrate Possible substrate inhibition? Check_pH_Temp->Check_Substrate Yes Optimize_Conditions Optimize pH and temperature for your specific enzyme. Check_pH_Temp->Optimize_Conditions No Check_Enzyme Is the enzyme active and intact? Check_Substrate->Check_Enzyme No Titrate_Substrate Perform substrate titration to find optimal concentration. Check_Substrate->Titrate_Substrate Yes New_Enzyme Prepare fresh enzyme. Verify integrity via SDS-PAGE. Check_Enzyme->New_Enzyme No Success Problem Solved Check_Enzyme->Success Yes

Troubleshooting decision tree.

References

Technical Support Center: Overcoming Substrate Inhibition in F420-Dependent Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome challenges associated with substrate inhibition in F420-dependent enzyme kinetics. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition and why is it a concern in F420-dependent enzyme kinetics?

A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at excessively high substrate concentrations.[1][2] This is a deviation from the typical Michaelis-Menten kinetics, where the reaction rate plateaus at saturating substrate levels.[1] For F420-dependent enzymes, which are crucial in the metabolism of various organisms, including pathogenic mycobacteria, understanding and overcoming substrate inhibition is vital for accurate kinetic characterization, drug screening, and optimizing biocatalytic processes.[3][4][5]

Q2: How can I identify substrate inhibition in my F420-dependent enzyme assay?

A2: The most direct method to identify substrate inhibition is to perform a substrate titration experiment over a wide range of substrate concentrations. If you observe that the initial reaction velocity increases with substrate concentration up to a certain point and then begins to decrease as the substrate concentration is further increased, it is a clear indication of substrate inhibition.[1]

Q3: What are the common mechanisms of substrate inhibition in F420-dependent enzymes?

A3: While the specific mechanism can vary between enzymes, a common cause of substrate inhibition is the formation of an unproductive ternary complex. In the context of F420-dependent enzymes, which are often bi-substrate enzymes, an ordered binding mechanism has been observed for some, such as F420-dependent glucose-6-phosphate dehydrogenase (FGD).[6][7] In such cases, the binding of a second substrate molecule to the enzyme-substrate complex at an inhibitory site can prevent the catalytic reaction from proceeding.[2]

Troubleshooting Guide

Issue 1: Decreased enzyme activity at high substrate concentrations.

Possible Cause: Substrate inhibition.

Troubleshooting Steps:

  • Confirm Substrate Inhibition:

    • Perform a detailed kinetic analysis by measuring the initial reaction rates over a broad range of substrate concentrations.

    • Plot the initial velocity (v) against the substrate concentration ([S]). A bell-shaped curve is characteristic of substrate inhibition.

  • Optimize Substrate Concentration:

    • Once the optimal substrate concentration (the peak of the activity curve) is identified, perform subsequent experiments at or slightly below this concentration to avoid the inhibitory effects.

  • Modify Assay Conditions:

    • pH and Buffer: Systematically vary the pH of the reaction buffer. Changes in pH can alter the ionization state of amino acid residues in the active or inhibitory sites, potentially reducing substrate inhibition.

    • Ionic Strength: Adjust the ionic strength of the buffer by varying the salt concentration. This can influence protein conformation and substrate binding.

Issue 2: Inconsistent or non-reproducible kinetic data.

Possible Cause: A combination of substrate inhibition and experimental variability.

Troubleshooting Steps:

  • Standardize Reagent Preparation:

    • Always use freshly prepared substrate and cofactor (F420) solutions.

    • Ensure accurate concentration determination of all stock solutions.

  • Control Assay Conditions:

    • Maintain a constant temperature throughout the assay, as enzyme activity is highly sensitive to temperature fluctuations.

    • Ensure thorough mixing of reaction components, but avoid vigorous shaking that could denature the enzyme.

  • Data Analysis:

    • Fit the kinetic data to an appropriate model that accounts for substrate inhibition, such as the Haldane equation, to obtain accurate kinetic parameters (Km, Vmax, and Ki).

Quantitative Data on Substrate Inhibition in F420-Dependent Enzymes

The following table summarizes available kinetic data for F420-dependent enzymes that have been reported to exhibit substrate inhibition. This data can serve as a reference for expected kinetic parameters.

EnzymeOrganismSubstrateKmVmaxKi (Inhibition Constant)Reference
F420-dependent dehydropiperidine reductase (TpnL)Streptomyces tateyamensisThiostrepton ANot determinedNot determinedInhibition observed at >2 µM[8]

Note: Quantitative data on substrate inhibition for a wide range of F420-dependent enzymes is still limited in the literature. Researchers are encouraged to determine these parameters for their specific enzyme and conditions.

Experimental Protocols

Protocol 1: Determining the Optimal Substrate Concentration to Mitigate Substrate Inhibition

This protocol outlines a general procedure to identify the optimal substrate concentration for an F420-dependent enzyme assay, thereby avoiding substrate inhibition.

Materials:

  • Purified F420-dependent enzyme

  • Substrate of interest

  • Cofactor F420

  • Reaction buffer (e.g., Tris-HCl, phosphate (B84403) buffer) at optimal pH

  • Spectrophotometer or plate reader capable of measuring absorbance at 420 nm (for F420 reduction)

Procedure:

  • Prepare a series of substrate dilutions: Prepare a 2-fold serial dilution of the substrate in the reaction buffer, covering a wide concentration range (e.g., from 0.1x to 100x the expected Km).

  • Set up the reaction mixtures: In a microplate or cuvette, add the reaction buffer, a fixed, non-limiting concentration of F420, and the varying concentrations of the substrate.

  • Initiate the reaction: Add a fixed amount of the purified enzyme to each reaction mixture to start the reaction.

  • Monitor the reaction: Immediately measure the decrease in absorbance at 420 nm over time, which corresponds to the reduction of F420.

  • Calculate initial velocities: Determine the initial reaction rate (velocity) for each substrate concentration from the linear portion of the progress curve.

  • Plot the data: Plot the initial velocity (v) as a function of substrate concentration ([S]).

  • Determine the optimal concentration: Identify the substrate concentration that yields the maximum velocity before the onset of inhibition. This is your optimal substrate concentration for subsequent assays.

Visualizing Kinetic Mechanisms

Ordered Bi-Substrate Reaction Workflow

The following diagram illustrates the ordered binding mechanism for a bi-substrate F420-dependent enzyme, such as F420-dependent glucose-6-phosphate dehydrogenase (FGD), where the cofactor F420 binds first, followed by the substrate (e.g., Glucose-6-Phosphate).[6][7]

Ordered_Bi_Substrate_Mechanism E Free Enzyme (E) E_F420 E-F420 Complex E->E_F420 + F420 E_F420->E - F420 E_F420_S E-F420-Substrate (Ternary Complex) E_F420->E_F420_S + Substrate (S) E_F420_S->E_F420 - Substrate (S) E_P E-Product Complex E_F420_S->E_P Catalysis E_P->E - Products P Products (P)

Caption: Ordered bi-substrate binding mechanism for an F420-dependent enzyme.

Logical Flow for Troubleshooting Substrate Inhibition

This diagram outlines a logical workflow for identifying and addressing substrate inhibition in your experiments.

Troubleshooting_Workflow start Start: Observe Decreased Activity at High [S] confirm_inhibition Perform Substrate Titration over a Wide Range start->confirm_inhibition plot_data Plot Velocity vs. [S] confirm_inhibition->plot_data is_inhibition Is there a Bell-Shaped Curve? plot_data->is_inhibition optimize_S Determine Optimal [S] (Peak of the Curve) is_inhibition->optimize_S Yes no_inhibition No Substrate Inhibition (Other issues may be present) is_inhibition->no_inhibition No modify_conditions Modify Assay Conditions (pH, Ionic Strength) optimize_S->modify_conditions re_evaluate Re-evaluate Kinetics with Optimized Conditions modify_conditions->re_evaluate end End: Inhibition Overcome re_evaluate->end

Caption: A logical workflow for troubleshooting substrate inhibition.

References

Preventing air oxidation of reduced coenzyme F420 during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the air oxidation of reduced coenzyme F420 (F420H2) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is reduced this compound (F420H2), and why is it sensitive to air?

A1: Reduced this compound (F420H2) is a deazaflavin derivative that functions as a low-potential hydride carrier in a variety of redox reactions, particularly in methanogenic archaea and actinobacteria.[1][2][3] Unlike true flavins, which can engage in one-electron transfers and react readily with molecular oxygen, F420H2 is an obligate two-electron (hydride) donor, a chemistry more similar to nicotinamide (B372718) cofactors (NADH, NADPH).[2][3][4] While its 5-deazaflavin structure makes it significantly more stable in the presence of air compared to reduced flavins (with a half-life of hours rather than seconds), it is still susceptible to gradual autooxidation, a process that can be accelerated by exposure to light.[2] Its low standard redox potential (-340 to -360 mV) makes it a potent reducing agent, but also prone to oxidation by O2.[4][5][6]

Q2: How can I visually determine if my F420H2 has been oxidized?

A2: The oxidation state of this compound can be monitored spectrophotometrically. The oxidized form (F420) has a characteristic absorbance maximum at 420 nm, giving it a yellow color.[1][7] Upon reduction to F420H2, this peak disappears, and a new peak emerges around 320 nm.[8] Therefore, the appearance or increase of absorbance at 420 nm is a direct indicator of F420H2 oxidation. The oxidized form is also fluorescent, emitting a blue-green light at 470 nm when excited at 420 nm, a property the reduced form lacks.[7][8]

Q3: Is it always necessary to use an anaerobic chamber or glove box?

A3: For experiments requiring the maintenance of a stable concentration of F420H2 over an extended period, or for assays involving highly oxygen-sensitive enzymes, the use of a strictly anaerobic environment like a glove box is highly recommended.[3] An anaerobic chamber allows for all experimental manipulations, from buffer preparation to final measurements, to be performed in an oxygen-free atmosphere, which is the most reliable method to prevent oxidation.[1] For shorter assays, or where enzymatic regeneration of F420H2 is employed, rigorous anaerobic techniques outside of a chamber may suffice, but the risk of oxidation is higher.

Q4: Can I add chemical reducing agents to my buffers to protect F420H2?

A4: While common reducing agents like dithiothreitol (B142953) (DTT) are often used to maintain a reducing environment for enzymes, they are generally not sufficient to prevent the oxidation of low-potential cofactors like F420H2 by dissolved oxygen. The most effective strategy is to remove oxygen from all solutions and maintain an anaerobic atmosphere. For certain enzyme assays, DTT may be included to protect the enzyme's catalytic residues, but it should not be relied upon as the primary method for preserving F420H2.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of F420H2 activity (increase in A420 absorbance) in my assay. 1. Oxygen contamination in buffers or reagents.2. Leak in the anaerobic chamber or experimental setup.3. Photochemical oxidation due to exposure to ambient light.1. Ensure all buffers and solutions are thoroughly deoxygenated by sparging with an inert gas (e.g., N2, Ar) for at least 30-60 minutes. Prepare solutions within the anaerobic chamber if possible.2. Check the integrity of the anaerobic chamber seals. Use an oxygen sensor to confirm O2 levels are below 10 ppm. For setups outside a chamber, ensure all connections are airtight.3. Protect the experimental setup from light by covering it with aluminum foil or working in a darkened room.[2]
My enzymatic F420H2 regeneration system is not working efficiently. 1. The regeneration enzyme (e.g., Fno, FGD) is inactive or inhibited.2. The substrate for the regeneration enzyme (e.g., NADPH, Glucose-6-Phosphate) is limiting.3. Sub-optimal reaction conditions (pH, temperature) for the regeneration enzyme.1. Verify the activity of the regeneration enzyme in a separate assay. Ensure no inhibitors are present in your reaction mixture.2. Increase the concentration of the reducing substrate (e.g., NADPH). A typical starting concentration is 5-10 mM.3. Consult the literature for the optimal pH and temperature for your specific regeneration enzyme and adjust your assay conditions accordingly.
I observe a high background rate of F420H2 oxidation even with anaerobic precautions. 1. Trace amounts of oxygen are still present.2. The F420H2 preparation itself is unstable or contains impurities that catalyze oxidation.1. Introduce an oxygen scavenging system into your buffer, such as the glucose oxidase/catalase system, if compatible with your experiment.2. Re-purify the F420H2 under strictly anaerobic conditions. Ensure the final preparation is stored frozen under an inert atmosphere in the dark.
Difficulty purifying F420-dependent enzymes in an active state. The enzyme is highly oxygen-sensitive and loses activity upon exposure to air during purification.Perform all purification steps (cell lysis, chromatography, concentration) under strictly anaerobic conditions inside a glove box.[3] Use deoxygenated buffers throughout the process.

Experimental Protocols & Methodologies

Protocol 1: General Anaerobic Technique for F420H2 Experiments

This protocol outlines the fundamental steps for creating and maintaining an anaerobic environment for experiments involving F420H2.

  • Buffer and Reagent Preparation:

    • Prepare all buffers and solutions using high-purity water.

    • Transfer the solutions to a sealed flask with a gas-tight septum.

    • Sparge the solutions with high-purity inert gas (e.g., Nitrogen or Argon) for a minimum of 30-60 minutes while stirring to remove dissolved oxygen.

    • For use in an anaerobic chamber, solutions can be brought into the chamber and allowed to equilibrate with the anaerobic atmosphere for several hours to remove dissolved oxygen.

  • Setting up the Experiment:

    • Inside an Anaerobic Chamber: Transfer all necessary equipment (pipettes, tubes, spectrophotometer cuvettes, etc.) into the anaerobic chamber. Allow the equipment to degas in the antechamber through several cycles of vacuum and inert gas backfill.[9][10] Perform all experimental steps within the chamber.

    • Using Sealed Vials/Cuvettes: If a chamber is unavailable, perform all additions to sealed, gas-tight vials or cuvettes that have been flushed with inert gas. Use gas-tight syringes to inject reagents through septa. Maintain a positive pressure of inert gas during the experiment.

  • Monitoring Anaerobiosis:

    • In an anaerobic chamber, continuously monitor the oxygen concentration using an O2 sensor. Levels should ideally be <10 ppm.[1]

    • Chemical indicators like resazurin (B115843) can be added to a control vessel to visually confirm anaerobic conditions (resazurin is blue when oxidized and colorless when reduced).

Protocol 2: In Situ Enzymatic Reduction and Regeneration of F420

This method is used to generate and maintain the reduced F420H2 pool during an enzyme assay.

  • Reaction Components:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5), deoxygenated as per Protocol 1.

    • Oxidized this compound (e.g., 20-100 µM).

    • F420-reducing enzyme:

      • Option A: F420:NADPH Oxidoreductase (Fno).[11]

      • Option B: F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD).[12]

    • Reducing Substrate:

      • For Fno: NADPH (e.g., 5-10 mM).

      • For FGD: Glucose-6-Phosphate (G6P) (e.g., 10-20 mM).[11]

    • Your enzyme of interest and its substrate.

  • Procedure:

    • In an anaerobic cuvette or vial, combine the deoxygenated buffer, oxidized F420, the F420-reducing enzyme, and its corresponding substrate (NADPH or G6P).

    • Incubate the mixture to allow for the complete reduction of F420 to F420H2. Monitor this by observing the decrease in absorbance at 420 nm until it reaches a stable baseline.

    • Initiate your primary reaction by adding your enzyme of interest and/or its substrate. The regeneration system will continuously reduce any F420 that is oxidized by your reaction or by trace oxygen.

Visualizations

Logical Workflow for Handling F420H2

F420H2_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (Anaerobic) cluster_analysis Analysis Phase Prep_Buffers Prepare & Deoxygenate Buffers (N2/Ar Sparging) Assemble_Assay Assemble Reaction Mixture Prep_Buffers->Assemble_Assay Prep_Reagents Prepare Stock Solutions (F420, Substrates, Enzymes) Prep_Reagents->Assemble_Assay Anaerobic_Chamber Prepare Anaerobic Chamber (O2 < 10 ppm) Anaerobic_Chamber->Assemble_Assay Environment Reduction Generate F420H2 (Enzymatic or Chemical) Assemble_Assay->Reduction Initiate_Reaction Initiate Primary Reaction (Add Enzyme/Substrate) Reduction->Initiate_Reaction Reduced Cofactor Ready Data_Collection Monitor Reaction (e.g., Spectrophotometry) Initiate_Reaction->Data_Collection Analyze_Data Analyze Kinetic Data Data_Collection->Analyze_Data

Caption: Workflow for experiments with reduced this compound.

F420H2 Enzymatic Regeneration Cycle

F420_Regeneration F420H2 F420H2 (Reduced) F420 F420 (Oxidized) F420H2->F420 F420->F420H2 Substrate Substrate Product Product Substrate->Product NADPH NADPH (or G6P) NADP NADP+ (or 6-PG) NADPH->NADP Enzyme_of_Interest Your Enzyme Enzyme_of_Interest->Substrate Regen_Enzyme Fno or FGD Regen_Enzyme->NADPH

Caption: Enzymatic regeneration cycle for F420H2.

References

Interference from other fluorescent compounds in F420 assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F420 assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding interference from other fluorescent compounds during F420 analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during F420 assays, focusing on interference from fluorescent compounds.

Q1: My F420 assay shows high background fluorescence. What are the potential sources of interference?

A1: High background fluorescence in F420 assays can originate from various sources, primarily the inherent autofluorescence of the sample matrix. Common interfering compounds include:

  • Humic and Fulvic Acids: These are major components of soil organic matter and are known to fluoresce broadly, with excitation and emission maxima that can overlap with F420.[1][2] Humic substances exhibit fluorescence with excitation maxima ranging from 300-500 nm and emission maxima from 390-590 nm.[3]

  • Chlorophyll (B73375): When analyzing gut microbiome or environmental samples containing plant material, chlorophyll and its degradation products can be a significant source of interference. Chlorophyll a has fluorescence emission peaks around 687 nm and 760 nm.[4]

  • Riboflavins and other biological molecules: Cellular components such as riboflavins, NADH, and certain amino acids can contribute to background fluorescence, although their emission spectra are generally at shorter wavelengths than F420.[5]

  • Media Components: Some components of culture media can be inherently fluorescent. It is advisable to test the fluorescence of your blank media.[6]

Q2: How can I determine if my sample contains interfering fluorescent compounds?

A2: The first step in troubleshooting is to run proper controls. This includes:

  • A "no-F420" sample blank: This is a sample prepared in the same way as your experimental samples but known to not contain F420. This will help you measure the autofluorescence of your sample matrix.

  • A buffer/media blank: This will account for any fluorescence from your reagents.[7]

  • Spectral Analysis: If your fluorometer allows, perform a full excitation and emission scan of your sample and a pure F420 standard. Overlapping spectra will indicate the presence of interfering compounds.

Q3: My sample is from a soil extract, and I suspect humic acid interference. How can I mitigate this?

A3: Interference from humic and fulvic acids is a common challenge in soil samples. Here are some strategies:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Use SPE cartridges to separate F420 from humic substances. Different sorbents can be tested to optimize the separation.

    • Size-Exclusion Chromatography: This can separate the larger humic acid molecules from the smaller F420 cofactor.

  • Data Analysis:

    • Spectral Deconvolution: If you have spectral data, mathematical algorithms can be used to separate the F420 signal from the broad fluorescence of humic acids.[8][9][10]

    • Background Subtraction: A well-characterized "no-F420" soil extract can be used to subtract the background fluorescence.[11][12]

Q4: I am working with gut microbiome samples and see a lot of background fluorescence. What could be the cause and how do I fix it?

A4: In gut microbiome samples, a major source of autofluorescence is dietary plant material, specifically chlorophyll.[2][13]

  • Dietary Considerations for Animal Studies: If possible, switching to a low-chlorophyll or purified diet for a few days before sample collection can significantly reduce background fluorescence.[13]

  • Sample Processing:

    • Washing: Thoroughly wash the microbial pellet to remove residual gut contents and plant debris.

    • Cell Sorting: If you are using flow cytometry, you can use size and scatter properties to gate out larger debris particles.

  • Wavelength Selection: While F420 has a distinct spectrum, if chlorophyll interference is severe, consider using spectral unmixing techniques if your instrument supports it.[14]

Data Presentation: Spectral Properties of F420 and Common Interferents

The table below summarizes the approximate excitation and emission maxima for F420 and common interfering compounds to help in identifying potential spectral overlap.

CompoundExcitation Maxima (nm)Emission Maxima (nm)Typical Sample Source
Cofactor F420 ~420 ~470 Methanogens, various bacteria
Humic Acids300 - 500 (broad)390 - 590 (broad)Soil, sediment, natural waters
Fulvic Acids250 - 360418 - 504Soil, sediment, natural waters
Chlorophyll a~430, ~662~687, ~760Plant material, algae, gut samples

Note: The spectral properties of humic and fulvic acids can vary significantly depending on their source and environmental conditions.[15][16]

Experimental Protocols

A detailed protocol for the extraction and quantification of F420 is crucial for obtaining reliable results. The following is a generalized workflow.

Protocol: F420 Extraction from Environmental Samples
  • Sample Collection and Storage:

    • Collect soil, sediment, or gut microbiome samples and store them at -80°C until extraction.

  • Cell Lysis:

    • Resuspend the sample in an appropriate lysis buffer (e.g., phosphate (B84403) buffer with EDTA).

    • Lyse the cells using a method such as bead beating, sonication, or freeze-thawing.

  • Centrifugation:

    • Centrifuge the lysate at high speed (e.g., >10,000 x g) to pellet cell debris.

    • Collect the supernatant containing the soluble F420.

  • Purification (Optional but Recommended for High Interference):

    • Perform solid-phase extraction (SPE) to remove interfering compounds. Select a cartridge and elution method that retains F420 while allowing interferents to pass through, or vice-versa.

  • Fluorometric Quantification:

    • Transfer the supernatant or purified extract to a black microplate suitable for fluorescence readings.

    • Measure the fluorescence using an excitation wavelength of ~420 nm and an emission wavelength of ~470 nm.

    • Generate a standard curve using a pure F420 standard of known concentration.

    • Calculate the F420 concentration in your samples based on the standard curve.

Visualizations

Diagram: Troubleshooting Workflow for F420 Assay Interference

F420_Troubleshooting start High Background Fluorescence in F420 Assay check_controls Run Controls: - No-F420 Sample Blank - Buffer/Media Blank start->check_controls spectral_scan Perform Spectral Scan of Sample and F420 Standard check_controls->spectral_scan overlap Spectral Overlap Detected? spectral_scan->overlap no_overlap Issue likely not spectral interference. Check instrument settings and reagent integrity. overlap->no_overlap No identify_source Identify Source of Interference (e.g., Humic Acids, Chlorophyll) overlap->identify_source Yes mitigation Implement Mitigation Strategy identify_source->mitigation sample_prep Optimize Sample Preparation: - Solid-Phase Extraction - Chromatography - Thorough Washing mitigation->sample_prep data_analysis Refine Data Analysis: - Spectral Deconvolution - Background Subtraction mitigation->data_analysis re_measure Re-measure F420 Concentration sample_prep->re_measure data_analysis->re_measure

Caption: Troubleshooting workflow for high background fluorescence in F420 assays.

Diagram: Logical Relationship of Interference Sources and Mitigation

Interference_Mitigation cluster_sources Sources of Interference cluster_mitigation Mitigation Strategies humic Humic/Fulvic Acids spe Solid-Phase Extraction humic->spe chromatography Chromatography humic->chromatography spectral Spectral Unmixing humic->spectral background_sub Background Subtraction humic->background_sub chlorophyll Chlorophyll washing Sample Washing chlorophyll->washing chlorophyll->spectral chlorophyll->background_sub media Media Components blank Use Blanks media->blank

Caption: Relationship between interference sources and corresponding mitigation strategies.

References

Optimizing codon usage for recombinant expression of F420-dependent enzymes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recombinant expression of F420-dependent enzymes. The focus is on optimizing codon usage and overcoming common challenges in heterologous expression systems like Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What are F420-dependent enzymes and why are they challenging to express recombinantly?

A1: F420-dependent enzymes are a class of oxidoreductases that utilize cofactor F420, a deazaflavin derivative, as a hydride transfer agent.[1][2] This cofactor is structurally similar to FAD but functionally more like NAD(P).[3] These enzymes are primarily found in archaea and certain bacteria, where they participate in critical metabolic pathways like methanogenesis and antibiotic biosynthesis.[3][4]

The challenges in their recombinant expression, particularly in hosts like E. coli, stem from several factors:

  • Host Environment: Many F420-dependent enzymes originate from archaea, organisms that live in extreme environments.[5] The intracellular environment of a standard bacterial host like E. coli may not be suitable for the correct folding of these proteins, often leading to the formation of insoluble aggregates known as inclusion bodies.[5][6]

  • Cofactor Unavailability: Common expression hosts such as E. coli do not naturally synthesize the F420 cofactor.[7] Since the cofactor is essential for the enzyme's stability and function, its absence is a major bottleneck.

  • Codon Usage Bias: The genetic code is degenerate, meaning multiple codons can specify the same amino acid.[8] Organisms often show a preference for certain codons over others.[9][10] The codon usage patterns of archaea can differ significantly from those of E. coli, which can hinder translation efficiency and lead to low protein yields.[11]

Q2: What is codon usage bias and why is it critical for expressing F420-dependent enzymes?

A2: Codon usage bias refers to the unequal frequency of synonymous codons in an organism's coding DNA.[8][10] Highly expressed genes in an organism tend to use codons that correspond to the most abundant tRNA molecules, which enhances the speed and efficiency of translation.[12]

When expressing a gene from one organism (e.g., an archaeon) in another (e.g., E. coli), a mismatch in codon preference can cause problems. If the gene contains codons that are rare in E. coli, the translation machinery may stall or terminate prematurely due to the low availability of the corresponding tRNA molecules.[13][14] This can result in truncated, misfolded, or non-functional proteins and significantly reduce the overall yield.[14] Optimizing the gene sequence to match the codon bias of the expression host is a critical step to improve translational efficiency without altering the final protein sequence.[11][15]

Q3: Is it necessary to supply the F420 cofactor for active enzyme expression?

A3: Yes, the availability of cofactor F420 is essential. The lack of a scalable production system for this cofactor has been a significant impediment to the industrial use of F420-dependent enzymes.[16] There are two primary strategies to address this:

  • Co-expression of the Biosynthetic Pathway: The most common approach is to engineer the expression host, such as E. coli, to produce the F420 cofactor by introducing the necessary biosynthetic genes.[1][2][17] This creates a cellular system that produces both the enzyme and its required cofactor.

  • External Supplementation: While less common for in-vivo applications, purified F420 can be added to in-vitro assays to test the functionality of a purified enzyme. However, this is often not economically viable for large-scale production.[16]

Recent advances have successfully established E. coli as an industrial F420-production system, making co-expression a more feasible strategy.[7]

Q4: Which expression host is recommended for F420-dependent enzymes?

A4: Escherichia coli is the most widely used and cost-effective host for recombinant protein production.[18] Recent successes in engineering E. coli to produce both the F420 cofactor and F420-dependent enzymes make it a strong candidate.[6][7] However, if expression in E. coli results in insoluble or inactive protein despite optimization efforts, alternative hosts may be considered:

  • Mycobacterium smegmatis: This bacterium is a natural producer of F420 and has been used as an expression host, but it is slower growing and more costly to work with than E. coli.[6]

  • Archaeal Expression Systems: Hosts like Sulfolobus species have been developed and can circumvent problems related to protein misfolding, particularly for enzymes from thermophilic archaea.[5]

  • Yeast (Saccharomyces cerevisiae): As a eukaryotic host, yeast can be an alternative, but it may present its own challenges, such as secretion bottlenecks at the endoplasmic reticulum.[19]

For most applications, optimizing expression in a metabolically engineered E. coli strain is the most practical starting point.

Troubleshooting Guides

Problem 1: Low or No Protein Expression

Q: I've transformed my E. coli with a plasmid containing the gene for an F420-dependent enzyme, but I see little to no protein on my SDS-PAGE gel. What should I do?

A: Low or no expression is a common issue that can often be traced back to the gene sequence itself or the conditions of expression.

Possible Cause 1: Codon Usage Bias Your archaeal or bacterial gene likely contains codons that are rarely used by E. coli, impeding translation.

  • Solution: Codon Optimization. Synthesize a new version of your gene where rare codons are replaced with synonymous codons frequently used in E. coli. This is the most effective way to improve translational efficiency.[10][11] Multiple online tools and commercial services are available for this purpose.

Possible Cause 2: mRNA Instability The secondary structure of the mRNA transcript can affect its stability and the accessibility of the ribosome binding site.

  • Solution: Analyze and Modify the 5' End. A high GC content at the 5' end of the coding sequence can create stable secondary structures that inhibit translation.[14] Introduce silent mutations to reduce GC content in this region. Codon optimization algorithms often take this into account.[8]

Possible Cause 3: Protein Toxicity Overexpression of some foreign proteins can be toxic to the host cell, leading to poor growth and low yields.[20]

  • Solutions:

    • Use a vector with a tightly regulated promoter (e.g., pET vectors with the T7 promoter) to minimize basal ("leaky") expression before induction.[14]

    • Lower the concentration of the inducer (e.g., IPTG) to reduce the rate of protein synthesis.[21]

    • Switch to a lower expression temperature (e.g., 18-25°C) after induction.[20]

Problem 2: Protein is Expressed but Insoluble (Inclusion Bodies)

Q: I can see a strong band for my protein on the gel, but it's all in the insoluble pellet after cell lysis. How can I increase the yield of soluble protein?

A: The formation of inclusion bodies is common when expressing archaeal proteins in E. coli and is usually a result of protein misfolding and aggregation.[5][18]

Possible Cause 1: High Rate of Protein Synthesis Rapid, high-level expression can overwhelm the cell's folding machinery, leading to aggregation.[21]

  • Solutions:

    • Reduce Expression Temperature: Lowering the temperature to 18-25°C after induction slows down protein synthesis, giving polypeptides more time to fold correctly.[18][20]

    • Reduce Inducer Concentration: Use the lowest concentration of inducer that still provides adequate expression.

    • Use a Weaker Promoter: If possible, switch to a vector with a weaker or more tightly controlled promoter.[21]

Possible Cause 2: Lack of Proper Chaperones The protein may require specific molecular chaperones for correct folding that are not sufficiently available in E. coli.

  • Solution: Co-express Chaperones. Transform the cells with a second plasmid that expresses a chaperone system, such as GroEL/ES or DnaK/DnaJ/GrpE.[20] Co-expression of cold-adapted GroEL/ES has been shown to improve the solubility of F420-dependent enzymes.[6]

Possible Cause 3: Intrinsic Properties of the Protein Some proteins are inherently prone to aggregation.

  • Solution: Use Solubility-Enhancing Fusion Tags. Express the protein with a highly soluble fusion partner, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), fused to its N-terminus.[20] These tags can aid in proper folding and increase solubility. A protease cleavage site is typically included to remove the tag after purification.

Problem 3: Expressed Protein is Soluble but Inactive

Q: I have successfully purified my F420-dependent enzyme in a soluble form, but it shows no activity in my assay. What could be the issue?

A: Inactivity in a soluble protein usually points to incorrect folding or the absence of a required cofactor.

Possible Cause 1: Absence of Cofactor F420 The most likely reason for the inactivity of an F420-dependent enzyme expressed in a non-native host is the absence of its essential cofactor.[16]

  • Solution: Co-express the F420 Biosynthesis Pathway. The most robust solution is to use an E. coli strain that has been engineered to produce F420. This involves co-transforming the cells with a second plasmid carrying the F420 biosynthetic genes (e.g., fbiA, fbiB, fbiC, fbiD).[2][17]

Possible Cause 2: Incorrect Disulfide Bonds or Misfolding Even if soluble, the protein may not have achieved its correct three-dimensional conformation.

  • Solutions:

    • Periplasmic Expression: Target the protein to the periplasm, which provides a more oxidizing environment conducive to disulfide bond formation.[20]

    • Use Specialized Strains: Employ engineered E. coli strains, like SHuffle®, that are designed to promote correct disulfide bond formation in the cytoplasm.[20]

    • Consider an Alternative Host: If extensive troubleshooting in E. coli fails, expressing the protein in a host more closely related to its native organism, such as M. smegmatis or an archaeal expression system, may be necessary.[5][6]

Data Presentation

Table 1: Comparison of Reported Yields for F420 and F420-Dependent Enzymes in Engineered E. coli

Product Expressed in E. coliReported YieldKey Optimization StrategyReference
Cofactor F420~0.38 µmol / g dry cellsExpression of biosynthetic pathway[16]
Cofactor F420~40-fold increase in space-time yieldImproved precursor availability (PEP)[7]
Mtb-FGD1 (F420-dependent enzyme)~70 mg / L of cultureCo-expression of cold-adapted GroEL/ES chaperones[6]

Visualized Workflows and Pathways

Troubleshooting_Workflow start Start: Low/No Expression of F420-Dependent Enzyme check_expression Analyze Expression: Run SDS-PAGE of whole cell lysate & soluble/insoluble fractions start->check_expression no_band Problem: No Protein Band Detected check_expression->no_band No band insoluble_band Problem: Protein in Insoluble Fraction (Inclusion Bodies) check_expression->insoluble_band Band in pellet soluble_inactive Problem: Soluble Protein, but Inactive check_expression->soluble_inactive Band in supernatant, but inactive optimize_codons Solution: 1. Codon Optimize Gene for E. coli 2. Check mRNA structure (5'-end GC content) no_band->optimize_codons lower_temp Solution: 1. Lower Expression Temp (18-25°C) 2. Reduce Inducer Conc. insoluble_band->lower_temp add_cofactor Solution: Co-express F420 Biosynthesis Pathway soluble_inactive->add_cofactor check_toxicity Solution: 1. Lower Inducer (IPTG) Concentration 2. Use Tightly Regulated Promoter optimize_codons->check_toxicity add_chaperones Solution: Co-express Chaperones (e.g., GroEL/ES) lower_temp->add_chaperones add_tags Solution: Use Solubility Fusion Tag (e.g., MBP, GST) add_chaperones->add_tags change_host Solution: Consider Alternative Host (e.g., M. smegmatis, Archaeal strain) add_cofactor->change_host

Caption: Troubleshooting decision tree for F420-dependent enzyme expression.

Codon_Optimization_Workflow cluster_0 Computational Design cluster_1 Synthesis & Expression seq_obtain 1. Obtain Native Gene Sequence (e.g., from Archaea) codon_analysis 2. Analyze Codon Usage Bias vs. Expression Host (E. coli) seq_obtain->codon_analysis gene_redesign 3. Redesign Gene Sequence: - Replace rare codons - Optimize GC content - Remove cryptic splice sites codon_analysis->gene_redesign gene_synthesis 4. Synthesize Optimized Gene gene_redesign->gene_synthesis cloning 5. Clone into Expression Vector gene_synthesis->cloning expression_test 6. Transform Host & Test Expression cloning->expression_test end Goal: High-Level Soluble Protein Expression expression_test->end start Start start->seq_obtain

Caption: Workflow for codon optimization and gene synthesis.

F420_Biosynthesis cluster_enzymes Key Biosynthetic Enzymes (fbi genes) PEP Phosphoenolpyruvate (PEP) fbiD FbiD (CofC) PEP->fbiD GTP GTP fbiC Fo Synthase GTP->fbiC Tyrosine L-Tyrosine Tyrosine->fbiC Glutamate Glutamate fbiB FbiB (CofE) Glutamate->fbiB Fo Intermediate Fo (deazaflavin core) fbiA FbiA (CofD) Fo->fbiA F420_0 F420-0 F420_0->fbiB F420_n Mature Cofactor F420-n (polyglutamated) fbiD->fbiA Lactyl-PP fbiA->F420_0 fbiB->F420_n fbiC->Fo

References

Technical Support Center: Enhancing the Solubility of Purified F420-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of purified F420-dependent enzymes.

Frequently Asked Questions (FAQs)

Q1: What are F420-dependent enzymes and why can their solubility be a challenge?

A1: F420-dependent enzymes are a class of oxidoreductases that utilize coenzyme F420, a flavin derivative, as a cofactor for redox reactions.[1][2] Like many recombinant proteins, F420-dependent enzymes can be prone to misfolding and aggregation when overexpressed in heterologous systems like E. coli, leading to the formation of insoluble inclusion bodies.[3][4] This insolubility can be a significant hurdle during purification and subsequent functional assays.

Q2: What are the initial steps I should take if my purified F420-dependent enzyme is insoluble?

A2: If you are facing solubility issues post-purification, the primary approach is to optimize the buffer conditions. Key parameters to investigate include pH, ionic strength (salt concentration), and the use of solubility-enhancing additives.[5][6][7] It is also crucial to handle the purified protein with care, avoiding harsh conditions such as vigorous vortexing or repeated freeze-thaw cycles, which can promote aggregation.

Q3: Can the expression conditions be modified to improve the solubility of my F420-dependent enzyme?

A3: Absolutely. Optimizing expression conditions is a critical step to enhance the soluble expression of recombinant proteins.[5][8] Lowering the induction temperature (e.g., to 15-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding.[5][9] Additionally, reducing the concentration of the inducer (e.g., IPTG) can also decrease the expression rate and improve solubility.[4]

Q4: Are there any specific fusion tags that are known to improve the solubility of enzymes?

A4: Yes, fusing the target protein to a highly soluble partner can significantly improve its solubility.[3][4] Commonly used solubility-enhancing fusion tags include Maltose Binding Protein (MBP) and Glutathione-S-Transferase (GST).[3][4] The position of the tag (N-terminus or C-terminus) can also influence its effectiveness.[5] It's often necessary to test multiple fusion tags to find the most suitable one for your specific F420-dependent enzyme.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the expression and purification of F420-dependent enzymes.

Issue 1: The majority of my F420-dependent enzyme is found in inclusion bodies.
  • Troubleshooting Steps:

    • Optimize Expression Temperature: Lower the culture temperature to 15-25°C post-induction.[5][9] Slower protein synthesis can facilitate correct folding.

    • Reduce Inducer Concentration: Decrease the concentration of the inducing agent (e.g., IPTG) to reduce the rate of transcription.[4]

    • Change Expression Host: Some E. coli strains are better suited for expressing certain proteins. Consider trying different host strains.[9]

    • Utilize Solubility-Enhancing Fusion Tags: Clone your gene of interest into a vector with a highly soluble fusion partner like MBP or GST.[3][4]

    • Co-expression with Chaperones: Overexpressing molecular chaperones can assist in the proper folding of your target protein.

Issue 2: My purified F420-dependent enzyme precipitates after tag removal or during dialysis.
  • Troubleshooting Steps:

    • Screen Buffer Conditions: Empirically test a range of buffer conditions. Key variables to screen include:

      • pH: Test a range of pH values around the theoretical pI of your protein.

      • Ionic Strength: Vary the salt concentration (e.g., NaCl, KCl) from low to high (e.g., 50 mM to 500 mM).[7]

      • Additives: Include solubility-enhancing additives in your dialysis buffer. (See Table 1 for examples).

    • Protein Concentration: Keep the protein concentration low during dialysis and cleavage to minimize aggregation.[7]

    • Gentle Handling: Avoid vigorous agitation and perform dialysis at a controlled, low temperature (e.g., 4°C).

Issue 3: My enzyme is soluble but shows low or no activity.
  • Troubleshooting Steps:

    • Ensure Cofactor Availability: F420-dependent enzymes require the F420 coenzyme for activity. Ensure that the coenzyme is present in your assay buffer at an appropriate concentration.

    • Check Buffer Compatibility: Some buffer components can interfere with enzyme activity.[10][11][12] It is advisable to test different buffer systems (e.g., HEPES, Tris-HCl, Phosphate) to find the one that best supports your enzyme's function.[10][13]

    • Assess Protein Folding: The soluble protein may be misfolded. Consider refolding protocols if you suspect misfolding is the issue.

    • Verify Metal Ion Requirements: Some enzymes require specific metal ions for their activity. Check the literature for your specific enzyme and consider adding relevant metal salts to your buffer.[9]

Data Presentation

Table 1: Common Additives to Enhance Enzyme Solubility

AdditiveTypical ConcentrationMechanism of ActionNotes
Glycerol 5-20% (v/v)Stabilizes protein structure by preferential exclusion.Can increase viscosity, which might affect certain applications.[7]
Arginine 50-500 mMSuppresses protein aggregation.Can be particularly effective for proteins with exposed hydrophobic patches.[7]
Glutamate 50-500 mMCan improve protein stability and solubility.Similar to arginine in its effect on suppressing aggregation.[7]
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01-0.1% (v/v)Prevent hydrophobic interactions that lead to aggregation.May need to be removed for certain downstream applications.[7]
Reducing Agents (e.g., DTT, BME) 1-10 mMPrevent the formation of incorrect disulfide bonds.Essential for cytoplasmic proteins with cysteine residues.[14]
Sugars (e.g., Sucrose, Trehalose) 0.25-1 MAct as protein stabilizers.

Experimental Protocols

Protocol 1: Small-Scale Expression Trial to Optimize Solubility
  • Inoculation: Inoculate 5 mL of appropriate growth medium with a single colony of your expression strain. Grow overnight at 37°C with shaking.

  • Induction: The next day, use the overnight culture to inoculate multiple larger cultures (e.g., 50 mL). Grow at 37°C until the OD600 reaches 0.6-0.8.

  • Variable Conditions: Induce each culture under a different condition:

    • Temperature Screen: Induce with a standard IPTG concentration (e.g., 1 mM) and incubate cultures at different temperatures (e.g., 18°C, 25°C, 37°C).

    • Inducer Concentration Screen: At a constant temperature (e.g., 25°C), induce cultures with varying IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM).

  • Harvesting: After a set induction time (e.g., 4 hours for 37°C, overnight for lower temperatures), harvest the cells by centrifugation.

  • Lysis and Analysis: Resuspend the cell pellets in lysis buffer and lyse the cells. Separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine the condition that yields the highest amount of soluble F420-dependent enzyme.

Protocol 2: Buffer Screening for Purified Protein Solubility
  • Prepare Stock Buffers: Prepare a series of stock buffers with varying pH, salt concentrations, and additives as outlined in Table 1.

  • Buffer Exchange: If your purified protein is in a starting buffer, you can perform a rapid buffer exchange into the different test buffers using small-scale size-exclusion chromatography columns or dialysis.

  • Incubation and Observation: Incubate the protein in each new buffer condition for a set period (e.g., 1 hour, 24 hours) at a constant temperature (e.g., 4°C).

  • Assess Solubility: After incubation, centrifuge the samples to pellet any precipitated protein. Measure the protein concentration in the supernatant to quantify the amount of soluble protein in each buffer. Visual inspection for turbidity can also be a quick indicator of precipitation.

Visualizations

Solubility_Troubleshooting_Workflow start Insoluble F420-Dependent Enzyme expression Is the protein expressed in inclusion bodies? start->expression purification Does the protein precipitate during or after purification? expression->purification No optimize_expression Optimize Expression Conditions: - Lower Temperature - Reduce Inducer Conc. - Change Host Strain - Use Solubility Tag expression->optimize_expression Yes optimize_buffer Optimize Buffer Conditions: - Screen pH - Vary Ionic Strength - Add Solubility Enhancers purification->optimize_buffer Yes soluble_protein Soluble Protein purification->soluble_protein No refold Solubilize & Refold from Inclusion Bodies optimize_expression->refold refold->optimize_buffer optimize_buffer->soluble_protein

Caption: A workflow for troubleshooting the solubility of F420-dependent enzymes.

Factors_Affecting_Solubility cluster_expression Expression Conditions cluster_purification Purification & Storage Buffer Temperature Temperature Solubility Enzyme Solubility Temperature->Solubility Inducer Inducer Conc. Inducer->Solubility Host Host Strain Host->Solubility Tag Fusion Tag Tag->Solubility pH pH pH->Solubility IonicStrength Ionic Strength IonicStrength->Solubility Additives Additives (Glycerol, Arginine, etc.) Additives->Solubility ProteinConc Protein Conc. ProteinConc->Solubility

Caption: Key factors influencing the solubility of F420-dependent enzymes.

References

Technical Support Center: Enhancing F420 Production in Microbial Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing the low production of cofactor F420 in natural microbial producers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide standardized protocols for enhancing F420 yields.

Frequently Asked Questions (FAQs)

Q1: What is cofactor F420 and why is its low production a concern?

A1: Cofactor F420 is a deazaflavin derivative with a redox potential similar to NAD(P)+, making it a crucial hydride carrier in various microbial metabolic pathways.[1] It plays a significant role in methanogenesis, the biosynthesis of antibiotics, and the activation of prodrugs for treating diseases like tuberculosis.[2][3][4] The low natural production of F420 in many microorganisms presents a significant bottleneck for both fundamental research into F420-dependent enzymes and the development of novel biocatalytic processes.[5]

Q2: Which microorganisms are natural producers of F420?

A2: F420 was initially discovered in methanogenic archaea.[5] However, it is also found in a variety of bacteria, particularly within the phylum Actinobacteria, including genera like Mycobacterium, Streptomyces, and Rhodococcus.[6] Its distribution is wider than initially thought, with biosynthetic gene clusters identified in various other bacterial phyla.[6]

Q3: What are the key genes involved in the F420 biosynthesis pathway?

A3: The core F420 biosynthesis pathway involves several key enzymes. In bacteria, these are typically encoded by the fbiA, fbiB, and fbiC (or cofC) and fbiD genes.[3][7][8]

  • FbiC/CofG/H: Catalyzes the formation of the deazaflavin core structure (FO).

  • FbiD/CofC: Involved in the synthesis of the phospholactyl moiety. Recent research has shown that phosphoenolpyruvate (B93156) (PEP) is a key precursor.[3][7]

  • FbiA/CofD: Adds the phospholactyl group to FO to form F420-0.

  • FbiB/CofE: A glutamyl ligase that adds glutamate (B1630785) residues to F420-0, forming the final F420 cofactor with a polyglutamate tail.[8]

Q4: Can F420 be produced in common laboratory strains like E. coli?

A4: Yes, the F420 biosynthesis pathway has been successfully expressed heterologously in Escherichia coli.[3][7][9] However, optimizing production in E. coli often requires metabolic engineering to enhance the supply of precursors like phosphoenolpyruvate (PEP).[10]

Troubleshooting Guide

This guide addresses common problems encountered during experiments aimed at increasing F420 production.

Symptom Possible Cause Suggested Solution
1. Low or no detectable F420 in culture extracts. Inefficient cell lysis and F420 extraction. Ensure complete cell disruption. Use a proven method like sonication or bead beating in an appropriate lysis buffer. Protect the extract from light and heat to prevent F420 degradation.[2][7]
Suboptimal growth conditions. Optimize culture parameters such as temperature, pH, and aeration. These factors significantly influence secondary metabolite production.[1][11]
Incorrect media composition. The availability of precursors is critical. Ensure the medium contains sufficient carbon and nitrogen sources, as well as essential minerals. For example, tyrosine is a precursor for the deazaflavin ring.[12]
F420 degradation. F420 is light-sensitive. Perform all extraction and analysis steps in the dark or under amber light to minimize photodegradation. Store extracts at -20°C or below.
2. High cell density but low F420 yield. Nutrient limitation triggering growth but not secondary metabolism. Secondary metabolite production is often induced under specific nutrient-limiting conditions (e.g., phosphate (B84403) or nitrogen limitation) after the primary growth phase.[8] Design a two-stage cultivation strategy or use a medium that becomes limiting for a specific nutrient after sufficient biomass has accumulated.
Feedback inhibition of biosynthesis pathway. Overexpression of efflux pumps or in situ product removal strategies may alleviate feedback inhibition.
Suboptimal expression of F420 biosynthesis genes. If using a heterologous or overexpressing host, verify the expression of the biosynthetic genes (fbiA, fbiB, fbiC/cofC, fbiD) using RT-qPCR or proteomics. Codon-optimize the genes for the expression host.
3. Inconsistent F420 production between batches. Variability in inoculum preparation. Standardize the age, size, and physiological state of the inoculum. Use a consistent protocol for preparing starter cultures.
Inconsistent media preparation or sterilization. Ensure precise measurement of all media components and a consistent sterilization process. Over-sterilization can degrade essential media components.
Fluctuations in fermentation conditions. Tightly control and monitor pH, temperature, and dissolved oxygen levels throughout the fermentation process.[1]
4. Accumulation of F420 precursors (e.g., FO). Bottleneck in the F420 biosynthesis pathway. Overexpression of the downstream enzymes (e.g., FbiA and FbiB) may help to convert the accumulated precursor.[13] Ensure the necessary co-substrates for these enzymes are available.
Low activity of a specific biosynthetic enzyme. Investigate the specific activity of the enzymes in the pathway. If a particular enzyme shows low activity, consider protein engineering to improve its performance.

Experimental Protocols

Protocol 1: Extraction and Quantification of F420 by HPLC

This protocol describes the extraction of F420 from bacterial cells and its quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[2][3][7]

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium (B1175870) acetate

  • C18 HPLC column

  • Fluorescence detector (Excitation: 420 nm, Emission: 470 nm)

Procedure:

  • Cell Harvesting: Centrifuge the microbial culture at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet with sterile water.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a suitable method (e.g., sonication on ice or bead beating).

  • Clarification: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Protein Precipitation: To the supernatant, add an equal volume of ice-cold 100% methanol. Incubate at -20°C for 30 minutes to precipitate proteins.

  • Final Clarification: Centrifuge at 15,000 x g for 20 minutes at 4°C. Collect the supernatant containing F420.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject the sample onto the C18 column.

    • Use a gradient of mobile phase A (10 mM ammonium acetate, pH 6.5) and mobile phase B (100% acetonitrile). A typical gradient is 5-95% B over 20 minutes.

    • Monitor the fluorescence at an excitation wavelength of 420 nm and an emission wavelength of 470 nm.

    • Quantify the F420 peak area against a standard curve prepared with purified F420.

Protocol 2: Construction of an F420 Overproducing Strain

This protocol outlines the general steps for creating a microbial strain that overproduces F420 through the overexpression of its biosynthetic genes.

Materials:

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase (or a seamless cloning kit)

  • Expression vector suitable for the host organism

  • Competent cells of the desired host strain (e.g., E. coli or M. smegmatis)

Procedure:

  • Gene Amplification: Amplify the F420 biosynthetic genes (fbiA, fbiB, fbiC/cofC, fbiD) from the genomic DNA of a natural producer using PCR with primers containing appropriate restriction sites or overlaps for seamless cloning.

  • Vector Preparation: Digest the expression vector with the corresponding restriction enzymes.

  • Ligation/Cloning: Ligate the amplified genes into the prepared vector to create an expression plasmid. It is often beneficial to clone the genes as a synthetic operon with ribosome binding sites for each gene to ensure coordinated expression.

  • Transformation: Transform the ligation product into competent cells of the expression host.

  • Verification: Select for transformants on appropriate antibiotic-containing media. Verify the correct insertion of the genes by colony PCR and DNA sequencing.

  • Expression and Analysis: Culture the engineered strain and induce gene expression. Analyze F420 production as described in Protocol 1.

Data Presentation

Table 1: Comparison of F420 Production in Different Microbial Hosts

Microorganism Production Method F420 Yield (mg/L) Reference
Methanobacterium thermoautotrophicumWild-type~0.5 - 1.0[14]
Mycobacterium smegmatisWild-type~0.1 - 0.3[13]
Mycobacterium smegmatisOverexpression of fbiABC~1.0 - 3.0[15]
Escherichia coliHeterologous expression of F420 pathway~0.5 - 1.5[9]
Escherichia coliMetabolically engineered> 5.0[10]

Visualizations

F420_Biosynthesis_Pathway GTP GTP FO FO (Deazaflavin core) GTP->FO FbiC/CofG/H Tyrosine Tyrosine Tyrosine->FO PEP Phosphoenolpyruvate (PEP) F420_0 F420-0 PEP->F420_0 FbiD/CofC FO->F420_0 FbiA/CofD F420_n F420-(Glu)n F420_0->F420_n FbiB/CofE L_Glutamate L-Glutamate L_Glutamate->F420_n

Caption: Bacterial F420 Biosynthesis Pathway.

Experimental_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation & Optimization cluster_analysis Analysis Gene_Amp Gene Amplification (fbiA, B, C, D) Cloning Cloning into Expression Vector Gene_Amp->Cloning Transformation Transformation into Host Cloning->Transformation Verification Strain Verification Transformation->Verification Inoculum Inoculum Preparation Verification->Inoculum Fermentation Fermentation Inoculum->Fermentation Optimization Optimization of (Media, pH, Temp, O2) Fermentation->Optimization Extraction F420 Extraction Fermentation->Extraction Optimization->Fermentation Quantification HPLC Quantification Extraction->Quantification

Caption: Workflow for Enhancing F420 Production.

References

Technical Support Center: Improving the Efficiency of F420 Cofactor Regeneration Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of F420 cofactor regeneration systems in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the F420 cofactor and why is its regeneration important?

A1: Coenzyme F420 is a deazaflavin derivative that functions as a low-potential hydride carrier in a variety of redox reactions, particularly in methanogens and actinobacteria.[1][2][3] Its reduced form, F420H2, is essential for the activity of F420H2-dependent reductases, which are involved in processes like secondary metabolism and the activation of prodrugs.[3][4] Efficient regeneration of F420H2 from its oxidized form (F420) is crucial for in vitro and in vivo applications to ensure a continuous supply of the active cofactor for the target enzymatic reactions.[4]

Q2: What are the common enzymatic systems for F420 cofactor regeneration?

A2: The two most common and well-characterized enzymatic systems for F420 regeneration are:

  • F420-dependent glucose-6-phosphate dehydrogenase (FGD): This enzyme utilizes glucose-6-phosphate (G6P) as a substrate to reduce F420 to F420H2.[5][6][7] This system is prevalent in mycobacteria.[5][7]

  • F420H2:NADP+ oxidoreductase (Fno): This enzyme catalyzes the reversible transfer of a hydride from NADPH to F420, generating F420H2 and NADP+.[8][9][10]

Q3: How do I monitor the progress of the F420 regeneration reaction?

A3: The regeneration of F420 to F420H2 can be monitored spectrophotometrically. The oxidized form of F420 has a characteristic absorbance maximum at approximately 420 nm. Upon reduction to F420H2, this absorbance decreases. Therefore, the reaction progress can be followed by monitoring the decrease in absorbance at 420 nm.[5][11]

Troubleshooting Guide

Problem 1: Low or No F420 Regeneration Activity

Symptom: Little to no decrease in absorbance at 420 nm over time.

Potential Cause Troubleshooting Steps
Inactive Enzyme (FGD or Fno) 1. Verify Protein Integrity: Run an SDS-PAGE gel to check for protein degradation. Ensure the protein was stored correctly (typically at -80°C in a suitable buffer with glycerol). Avoid repeated freeze-thaw cycles. 2. Confirm Enzyme Activity: If possible, use a known positive control substrate or assay to confirm the enzyme is active. 3. Check for Inactive Expression: If expressing the enzyme recombinantly (e.g., in E. coli), troubleshoot the expression and purification protocol. Common issues include formation of inclusion bodies, incorrect folding, or lack of necessary post-translational modifications.[12][13][14][15]
Degraded F420 Cofactor 1. Assess F420 Quality: The F420 solution should be a clear, yellow-green color. A change in color or presence of precipitate may indicate degradation. 2. Proper Storage: Store F420 solutions frozen at -20°C or -80°C in the dark to prevent photodegradation. Prepare fresh working solutions for each experiment. 3. Purification: If preparing F420 from biological sources, ensure the purification protocol (e.g., using solid-phase extraction and HPLC) is followed correctly to obtain a pure and active cofactor.[16][17]
Suboptimal Assay Conditions 1. Verify pH: The optimal pH for F420 regeneration can vary. For Fno-catalyzed F420 reduction with NADPH, the optimum pH is in the range of 4.0-6.0. For the reverse reaction (NADP+ reduction), the optimum is pH 8.0-9.0.[18] For FGD, a pH of around 7.0 is commonly used.[5] 2. Check Temperature: While many assays are performed at room temperature or 37°C, the optimal temperature can vary depending on the enzyme's origin. For example, Fno from the thermophile Thermobifida fusca has an optimal temperature of 65°C.[18] 3. Ensure Substrate Availability: Use fresh, high-quality substrates (G6P or NADPH) at saturating concentrations.
Presence of Inhibitors 1. Review Buffer Components: Some buffer components can be inhibitory. For example, high concentrations of salts can affect enzyme activity. 2. Sample Purity: If using cell lysates or other complex mixtures, endogenous inhibitors may be present. Purifying the components of the regeneration system is recommended.
Problem 2: High Background Absorbance or Inconsistent Readings

Symptom: The initial absorbance at 420 nm is unexpectedly high, or readings are erratic.

Potential Cause Troubleshooting Steps
Light Scattering 1. Check for Precipitation: Visually inspect the reaction mixture for any turbidity or precipitate. This could be due to protein aggregation or insolubility of other components.[19] 2. Centrifuge/Filter: If precipitation is observed, centrifuge the sample and use the supernatant for the assay, or filter the solution.
Interfering Substances 1. Blank Correction: Always run a blank reaction containing all components except the enzyme to subtract the background absorbance. 2. Wavelength Scan: Perform a wavelength scan of your reaction components to identify any substances that absorb near 420 nm.[20][21]
Protein Aggregation 1. Optimize Buffer Conditions: Adjust the pH away from the protein's isoelectric point (pI). Test a range of salt concentrations (e.g., 50-500 mM NaCl). 2. Add Stabilizers: Include additives like glycerol (B35011) (10-20%), low concentrations of non-ionic detergents (e.g., 0.01% Tween-20), or arginine in the buffer to improve protein solubility.[19]
Problem 3: Non-Linear Reaction Progress Curves

Symptom: The rate of F420 reduction is not linear over the expected time course.

Potential Cause Troubleshooting Steps
Substrate Depletion 1. Lower Enzyme Concentration: If the reaction is too fast, the substrate (G6P or NADPH) may be quickly consumed. Reduce the amount of enzyme used in the assay. 2. Increase Substrate Concentration: Ensure the initial substrate concentration is well above the enzyme's Km.
Product Inhibition 1. Analyze Initial Rates: Focus on the initial linear phase of the reaction for kinetic calculations. 2. Consider Alternative Regeneration Systems: If product inhibition is severe, it may be necessary to switch to a different regeneration enzyme or system.
Enzyme Instability 1. Check Stability under Assay Conditions: Incubate the enzyme in the assay buffer for the duration of the experiment and then test its activity to see if it loses activity over time. 2. Add Stabilizing Agents: Include BSA (0.1-1 mg/mL) or other stabilizing agents in the reaction mixture.
Complex Enzyme Kinetics 1. Investigate Kinetic Mechanism: Some F420-dependent enzymes, like Fno, can exhibit non-Michaelis-Menten kinetics, such as negative cooperativity.[11] In such cases, the data will not fit a standard Michaelis-Menten model and may require fitting to more complex models, like the Hill equation.[22][23][24][25][26]

Data Presentation: Kinetic Parameters of F420 Regeneration Enzymes

Table 1: Kinetic Parameters for F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD)

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Conditions
Mycobacterium tuberculosisG6P110 ± 1090 ± 28.2 x 105pH 7.0, 22°C
Mycobacterium tuberculosisF4204.0 ± 0.492 ± 22.3 x 107pH 7.0, 22°C

Table 2: Kinetic Parameters for F420H2:NADP+ Oxidoreductase (Fno)

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Conditions
Archaeoglobus fulgidusF420H220--pH 8.0, 65°C
Archaeoglobus fulgidusNADP+40--pH 8.0, 65°C
Archaeoglobus fulgidusF42010--pH 5.5, 65°C
Archaeoglobus fulgidusNADPH40--pH 5.5, 65°C
Thermobifida fusca (wild-type)F4201.7 ± 0.314.1 ± 0.68.3 x 106pH 6.0, 25°C
Thermobifida fusca (wild-type)NADPH2.2 ± 0.414.1 ± 0.66.4 x 106pH 6.0, 25°C

Note: Kinetic parameters can vary depending on the specific assay conditions, including the length of the F420 polyglutamate tail.

Experimental Protocols

Protocol 1: Preparation and Quality Control of F420 Cofactor

This protocol is adapted from methods for extracting F420 from microbial cultures.[16][17]

1. Materials:

  • Cell pellet from an F420-producing microorganism (e.g., Mycobacterium smegmatis)

  • Lysis buffer (e.g., 200 mM potassium dihydrogen phosphate, 50 mM EDTA, 1% (v/v) polysorbate 80, pH 7)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • SPE wash solution 1 (25 mM ammonium (B1175870) acetate)

  • SPE wash solution 2 (methanol)

  • Elution buffer (e.g., methanol/water mixture with a weak acid)

  • HPLC system with a fluorescence detector (Excitation: ~420 nm, Emission: ~470 nm) and a C18 column

2. Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and disrupt the cells (e.g., by autoclaving or sonication).

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.

  • Solid-Phase Extraction (SPE): a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the clarified supernatant onto the cartridge. c. Wash the cartridge with SPE wash solution 1 to remove hydrophilic impurities. d. Wash the cartridge with SPE wash solution 2 to remove more hydrophobic impurities. e. Elute the F420 cofactor with the elution buffer.

  • Quantification and Quality Control: a. Determine the concentration of the purified F420 spectrophotometrically using the extinction coefficient at 420 nm. b. Assess the purity and integrity of the F420 by HPLC with fluorescence detection. The chromatogram should show a major peak corresponding to F420.

Protocol 2: Standard F420 Regeneration Assay using FGD

This protocol describes a typical assay to measure the activity of FGD.

1. Materials:

  • Purified F420-dependent glucose-6-phosphate dehydrogenase (FGD)

  • Purified F420 cofactor solution

  • Glucose-6-phosphate (G6P) stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)

  • UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 420 nm

2. Procedure:

  • Reaction Mixture Preparation: In a microcuvette or a well of a 96-well plate, prepare the reaction mixture containing:

    • Assay buffer

    • F420 (final concentration typically 10-20 µM)

    • G6P (final concentration at least 10x the Km, e.g., 1-2 mM)

  • Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add a small volume of a known concentration of FGD to the reaction mixture to initiate the reaction. The final enzyme concentration should be in the nanomolar range and optimized to give a linear reaction rate for a reasonable period (e.g., 5-10 minutes).

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 420 nm over time.

  • Data Analysis: a. Plot absorbance at 420 nm versus time. b. Determine the initial linear rate of the reaction (ΔAbs/min). c. Convert the rate to the change in F420 concentration per minute using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of F420 at 420 nm. d. Calculate the specific activity of the enzyme (µmol/min/mg of enzyme).

Visualizations

F420_Regeneration_Pathways cluster_FGD FGD-mediated Regeneration cluster_Fno Fno-mediated Regeneration G6P Glucose-6-Phosphate FGD FGD G6P->FGD SixPG 6-Phosphoglucono- lactone FGD->SixPG F420_red_FGD F420H2 (reduced) FGD->F420_red_FGD F420_ox_FGD F420 (oxidized) F420_ox_FGD->FGD NADPH NADPH Fno Fno NADPH->Fno NADP NADP+ Fno->NADP F420_red_Fno F420H2 (reduced) Fno->F420_red_Fno F420_ox_Fno F420 (oxidized) F420_ox_Fno->Fno

Caption: Enzymatic pathways for F420 cofactor regeneration.

Troubleshooting_Workflow start Start: Low/No F420 Regeneration check_enzyme Check Enzyme Activity and Integrity start->check_enzyme enzyme_ok Enzyme OK? check_enzyme->enzyme_ok troubleshoot_enzyme Troubleshoot Enzyme: - Check storage - Verify expression/ purification - Run positive control enzyme_ok->troubleshoot_enzyme No check_cofactor Check F420 Cofactor Quality and Concentration enzyme_ok->check_cofactor Yes troubleshoot_enzyme->check_enzyme cofactor_ok Cofactor OK? check_cofactor->cofactor_ok troubleshoot_cofactor Troubleshoot Cofactor: - Check storage (dark, frozen) - Verify purity (HPLC) - Prepare fresh solution cofactor_ok->troubleshoot_cofactor No check_conditions Check Assay Conditions (pH, Temp, Substrate Conc.) cofactor_ok->check_conditions Yes troubleshoot_cofactor->check_cofactor conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Titrate pH and temperature - Ensure substrate saturation conditions_ok->optimize_conditions No check_inhibitors Check for Inhibitors and Interferences conditions_ok->check_inhibitors Yes optimize_conditions->check_conditions end Problem Resolved check_inhibitors->end

Caption: Troubleshooting workflow for low F420 regeneration activity.

References

Validation & Comparative

Validating the Function of a Newly Discovered F420-Dependent Enzyme: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the function of a newly discovered F420-dependent enzyme. It offers an objective comparison of alternative methods, supported by experimental data, to facilitate robust characterization of these unique biocatalysts.

The deazaflavin cofactor F420 is a crucial mediator of low-potential hydride transfer reactions in various archaea and bacteria. Enzymes dependent on this cofactor are involved in diverse metabolic pathways, including methanogenesis, antibiotic biosynthesis, and the activation of prodrugs.[1][2] As interest in these enzymes for biocatalysis and therapeutic applications grows, a systematic approach to validating the function of newly identified candidates is essential. This guide outlines a stepwise validation workflow, from initial expression to detailed kinetic characterization, and compares the available methodologies at each stage.

A Step-by-Step Workflow for Functional Validation

The functional validation of a newly discovered F420-dependent enzyme typically follows a multi-step process. This workflow ensures a thorough characterization of the enzyme's properties and activities.

Validation_Workflow cluster_prep Enzyme Preparation cluster_activity Functional Characterization Expression Heterologous Expression Purification Purification Expression->Purification Crude Extract Assay Activity Assay Purification->Assay Purified Enzyme Kinetics Kinetic Analysis Assay->Kinetics Confirmed Activity Substrate Substrate Specificity Kinetics->Substrate Kinetic Parameters Cofactor_Regeneration F420 F420 (oxidized) RegenEnzyme Regeneration Enzyme (e.g., FGD or FNO) F420->RegenEnzyme F420H2 F420H2 (reduced) Enzyme Newly Discovered F420-Dependent Enzyme F420H2->Enzyme Enzyme->F420 Product Product Enzyme->Product RegenEnzyme->F420H2 Coproduct Coproduct (e.g., 6-P-Gluconolactone or NADP+) RegenEnzyme->Coproduct Substrate Substrate Substrate->Enzyme Cosubstrate Cosubstrate (e.g., Glucose-6-P or NADPH) Cosubstrate->RegenEnzyme

References

A Comparative Analysis of Catalytic Efficiency: F420-Dependent vs. NAD(P)H-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzymatic cofactors is paramount. This guide provides an objective comparison of the catalytic efficiency of enzymes dependent on the deazaflavin cofactor F420 versus those reliant on the ubiquitous nicotinamide (B372718) adenine (B156593) dinucleotide cofactors, NAD(H) and NADP(H). Supported by experimental data, this document delves into the kinetic parameters, reaction mechanisms, and metabolic roles of these two important classes of oxidoreductases.

The choice of cofactor, whether F420 or NAD(P)H, has profound implications for an enzyme's catalytic prowess and its physiological function. While NAD(P)H-dependent enzymes are workhorses in central metabolism across all domains of life, F420-dependent enzymes, found predominantly in Archaea and certain bacteria like Mycobacterium tuberculosis, are gaining recognition for their roles in specialized metabolic pathways, including methanogenesis, secondary metabolite biosynthesis, and xenobiotic detoxification.[1][2] This comparison aims to illuminate the key differences in their catalytic efficiencies, providing a valuable resource for enzyme selection in biocatalysis and for understanding their significance in cellular processes.

Comparative Catalytic Efficiency: A Quantitative Look

The catalytic efficiency of an enzyme is best represented by the specificity constant, kcat/Km. This second-order rate constant reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations.[3] A higher kcat/Km value signifies a more efficient enzyme. Below is a compilation of kinetic data for analogous F420-dependent and NAD(P)H-dependent enzymes.

Enzyme ClassEnzyme and OrganismCofactorSubstratekcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)
Dehydrogenases F420-dependent Glucose-6-Phosphate Dehydrogenase (Mycobacterium smegmatis)F420 (long-chain)Glucose-6-Phosphate1301201.08
NADP+-dependent Glucose-6-Phosphate Dehydrogenase (Pseudomonas C)NADP+Glucose-6-Phosphate-250-
NAD+-dependent Glucose-6-Phosphate Dehydrogenase (Pseudomonas C)NAD+Glucose-6-Phosphate-290-
NADP+-dependent Glucose-6-Phosphate Dehydrogenase (pig liver)NADP+Glucose-6-Phosphate-36-
Reductases F420H2-dependent Quinone Reductase (Mycobacterium smegmatis)F420H2 (long-chain)Menadione210258.4
F420H2-dependent Reductase (Mycobacterium smegmatis)F420H2 (long-chain)Cyclohexenone1.813000.0014
NADPH-dependent Alkenal/one Oxidoreductase (rat)NADPH3-nonen-2-one---

Note: A direct comparison of kcat values for the G6PDHs is not available from the provided search results. The data highlights the Km values, indicating substrate affinity.

Experimental Protocols: Determining Catalytic Efficiency

The kinetic parameters presented in this guide are typically determined using spectrophotometric assays. Here is a detailed, generalized protocol for determining the kcat and Km of an oxidoreductase.

Spectrophotometric Enzyme Kinetic Assay

This protocol outlines the steps to measure the initial reaction velocity of an oxidoreductase by monitoring the change in absorbance of the cofactor (NAD(P)H or F420H2).

Materials:

  • Purified enzyme of interest

  • Substrate stock solution

  • Cofactor (NAD(P)H or F420H2) stock solution

  • Reaction buffer (e.g., Tris-HCl, phosphate (B84403) buffer) at optimal pH

  • Spectrophotometer with temperature control

  • Cuvettes (quartz for UV measurements)

Procedure:

  • Preparation of Reagents:

    • Prepare a series of substrate dilutions in the reaction buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.

    • Prepare a stock solution of the cofactor. The concentration should be saturating (typically 5-10 times the Km for the cofactor) if the kinetics for the other substrate are being determined.

    • Prepare a stock solution of the purified enzyme. The concentration should be such that a linear reaction rate is observed for a reasonable period (e.g., 1-5 minutes).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the appropriate wavelength for monitoring the cofactor's absorbance change. For NAD(P)H, this is typically 340 nm (increase in absorbance for reduction, decrease for oxidation). For F420H2, the absorbance is monitored at 420 nm (decrease for oxidation).

    • Set the temperature of the cuvette holder to the desired reaction temperature.

  • Assay Measurement:

    • In a cuvette, combine the reaction buffer, substrate solution, and cofactor solution. Mix gently by inverting the cuvette.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (2-3 minutes).

    • Initiate the reaction by adding a small, known volume of the enzyme stock solution to the cuvette. Quickly mix the contents.

    • Immediately start recording the absorbance at regular time intervals (e.g., every 5-10 seconds) for a period where the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The velocity is the slope of this line.

    • Convert the change in absorbance per unit time to the change in concentration per unit time using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the cofactor (for NADPH, ε₃₄₀ = 6220 M⁻¹cm⁻¹).

    • Repeat the assay for each substrate concentration.

    • Plot the initial reaction velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the resulting data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the Vmax and Km values.

    • Calculate the turnover number (kcat) by dividing the Vmax by the total enzyme concentration ([E]t) used in the assay (kcat = Vmax / [E]t).

    • Finally, calculate the catalytic efficiency as kcat/Km.

Visualizing the Metabolic Context

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to F420 and NAD(P)H metabolism.

F420_Biosynthesis_and_Role cluster_biosynthesis F420 Biosynthesis cluster_function F420-Dependent Reactions GTP GTP FbiC FbiC GTP->FbiC Tyrosine Tyrosine Tyrosine->FbiC L-Lactate L-Lactate FbiA FbiA L-Lactate->FbiA Glutamate Glutamate FbiB FbiB Glutamate->FbiB F0 F0 FbiC->F0 Fo synthase F420-0 F420-0 FbiA->F420-0 Lactyltransferase F420-n F420-(Glu)n FbiB->F420-n Polyglutamyl ligase F0->FbiA F420-0->FbiB F420_ox F420 Fgd Fgd 6-PG 6-P-Gluconolactone Fgd->6-PG F420_red F420H2 Fgd->F420_red Reduction G6P Glucose-6-P G6P->Fgd F420_ox->Fgd FDOR F420H2-dependent Reductase (FDOR) F420_red->FDOR FDOR->F420_ox Oxidation Detoxified_Xenobiotic Reduced Xenobiotic FDOR->Detoxified_Xenobiotic Detoxification Xenobiotic Xenobiotic (e.g., Malachite Green) Xenobiotic->FDOR

Caption: Biosynthesis of the F420 cofactor and its role in mycobacterial detoxification pathways.

NADPH_Regeneration_and_Function cluster_regeneration NADPH Regeneration cluster_function NADPH-Dependent Reactions Glucose Glucose G6P Glucose-6-P Glucose->G6P G6PD G6PD G6P->G6PD 6PG 6-P-Gluconate 6PGD 6PGD 6PG->6PGD Ru5P Ribulose-5-P G6PD->6PG NADPH NADPH G6PD->NADPH 6PGD->Ru5P 6PGD->NADPH NADP NADP+ NADP->G6PD NADP->6PGD Precursor Biosynthetic Precursors Reductase Reductase NADPH->Reductase Glutathione_Reductase Glutathione Reductase NADPH->Glutathione_Reductase Precursor->Reductase Biomolecule Complex Biomolecules Oxidized_Glutathione GSSG Oxidized_Glutathione->Glutathione_Reductase Reduced_Glutathione 2 GSH Reductase->Biomolecule Anabolism Glutathione_Reductase->Reduced_Glutathione Antioxidant Defense

Caption: The pentose (B10789219) phosphate pathway for NADPH regeneration and its roles in anabolic and antioxidant processes.

Experimental_Workflow start Start: Enzyme and Substrate Preparation assay_prep Prepare Reaction Mixtures (Varying [Substrate]) start->assay_prep spectro Spectrophotometric Measurement (Monitor Cofactor Absorbance) assay_prep->spectro data_acq Record Absorbance vs. Time spectro->data_acq calc_v0 Calculate Initial Velocity (v₀) data_acq->calc_v0 plot Plot v₀ vs. [Substrate] calc_v0->plot fit Non-linear Regression to Michaelis-Menten Equation plot->fit results Determine Vmax and Km fit->results calc_kcat Calculate kcat = Vmax / [E]t results->calc_kcat calc_eff Calculate Catalytic Efficiency (kcat/Km) calc_kcat->calc_eff

Caption: A generalized experimental workflow for determining enzyme kinetic parameters.

Concluding Remarks

The comparison between F420-dependent and NAD(P)H-dependent enzymes reveals distinct catalytic profiles. While a comprehensive dataset for a wide range of analogous enzymes is still emerging, the available data suggests that F420-dependent enzymes can exhibit high catalytic efficiencies, comparable to their NAD(P)H-dependent counterparts. The choice of the F420 cofactor, with its lower redox potential, may provide a thermodynamic advantage for certain reductive reactions.[2] Furthermore, the independence of F420-dependent pathways from the cellular NAD(P)H pool could offer a mechanism for metabolic channeling and avoiding crosstalk with central metabolic routes. For professionals in drug development, the unique F420-dependent enzymes in pathogens like Mycobacterium tuberculosis present attractive targets for novel therapeutics. A deeper understanding of their catalytic mechanisms and efficiencies will be instrumental in the rational design of specific inhibitors. As research in this area continues, a more complete picture of the catalytic landscape of F420-dependent enzymes will undoubtedly emerge, further enriching our understanding of microbial metabolism and opening new avenues for biotechnological applications.

References

Unraveling F420-Dependent Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of F420-dependent enzymes is crucial for advancements in fields ranging from antibiotic development to bioremediation. Isotopic labeling studies offer a powerful lens to illuminate the dynamics of these unique redox reactions. This guide provides an objective comparison of isotopic labeling strategies used to elucidate the mechanisms of two key F420-dependent enzymes, supported by experimental data and detailed protocols.

The coenzyme F420, a deazaflavin derivative, plays a pivotal role in the metabolism of various microorganisms, including methanogens and mycobacteria.[1][2] Its low redox potential makes it an efficient hydride carrier in a range of biochemical transformations.[1][3] Elucidating the mechanisms of F420-dependent enzymes is fundamental for understanding microbial physiology and for the development of novel therapeutics, particularly anti-tuberculosis drugs.[3]

Isotopic labeling, the technique of replacing an atom in a molecule with its heavier, stable isotope, is a cornerstone of mechanistic enzymology.[4][5] By tracing the fate of these labeled atoms through a reaction, researchers can gain insights into bond-breaking and bond-forming steps, the nature of reaction intermediates, and the rate-limiting steps of the catalytic cycle.[4][] This guide focuses on the application of kinetic isotope effects (KIEs), a sensitive probe of transition state structure, in studying F420-dependent enzymes.

Comparative Analysis of Isotopic Labeling Studies

This section compares the use of isotopic labeling to investigate the reaction mechanisms of two well-characterized F420-dependent enzymes: F420-dependent glucose-6-phosphate dehydrogenase (FGD) and F420H₂:NADP⁺ Oxidoreductase (Fno).

F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD)

FGD is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway of Mycobacterium tuberculosis, making it a target for tuberculosis drug development.[1][7] It catalyzes the oxidation of glucose-6-phosphate (G6P) to 6-phosphogluconolactone, with the concomitant reduction of F420 to F420H₂.[7]

Isotopic labeling studies, primarily using deuterium (B1214612) (²H), have been instrumental in dissecting the FGD reaction mechanism. Both solvent kinetic isotope effects (SKIEs) and substrate KIEs have been measured to probe the roles of proton and hydride transfers.[1][7]

F420H₂:NADP⁺ Oxidoreductase (Fno)

Fno is an enzyme found in methanogenic archaea that catalyzes the reversible transfer of a hydride from reduced F420 (F420H₂) to NADP⁺, producing NADPH.[8] This reaction is crucial for providing reducing equivalents for biosynthesis.

Kinetic studies of Fno have revealed complex behavior, including negative cooperativity and half-site reactivity, suggesting intricate regulation of its activity.[8] While specific KIE values are not as extensively reported in readily available literature as for FGD, the use of isotopically labeled substrates has been mentioned as a tool to probe its mechanism.[8]

Table 1: Comparison of Kinetic Isotope Effect Studies on F420-Dependent Enzymes

EnzymeIsotopic LabelLabeled Substrate/SolventKinetic ParameterKIE ValueMechanistic ImplicationReference
F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD)Deuterium (²H)D₂O (Solvent)kcatNormal SKIEA proton transfer is involved in the rate-limiting step.[1][7][1][7]
Deuterium (²H)D₂O (Solvent)kcat/KmNormal SKIEA proton transfer is involved in the catalytic steps up to and including the first irreversible step.[1][7][1][7]
Deuterium (²H)[1-²H]-Glucose-6-Phosphatekcat1.1Hydride transfer is not the primary rate-limiting step in the overall catalytic cycle.[1][7][1][7]
Deuterium (²H)[1-²H]-Glucose-6-Phosphatekcat/Km1.1Hydride transfer is not rate-limiting for the binding of substrate and subsequent catalytic steps.[1][7][1][7]
F420H₂:NADP⁺ Oxidoreductase (Fno)Deuterium (²H)4(R)-[²H]NADPHkred≥3.9Hydride transfer is a significant step in the reduction of the FMN cofactor within a related oxidoreductase, suggesting its importance in the Fno mechanism.[8][8]

Experimental Methodologies

This section provides detailed protocols for key experiments in isotopic labeling studies of F420-dependent enzymes.

Experimental Protocol 1: Determination of Solvent Kinetic Isotope Effects (SKIEs) for FGD

Objective: To determine the effect of deuterium oxide (D₂O) on the steady-state kinetic parameters of the FGD-catalyzed reaction.

Materials:

  • Purified F420-dependent glucose-6-phosphate dehydrogenase (FGD)

  • This compound

  • Glucose-6-phosphate (G6P)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Buffer components (e.g., Tris-HCl)

  • UV-Vis spectrophotometer

Procedure:

  • Buffer Preparation: Prepare reaction buffers in both H₂O and D₂O. Adjust the pD of the D₂O buffer to be equivalent to the pH of the H₂O buffer using the equation pD = pH + 0.4.

  • Reaction Mixtures: Prepare reaction mixtures containing a fixed concentration of FGD and F420 in either the H₂O or D₂O buffer.

  • Initiation of Reaction: Initiate the reaction by adding varying concentrations of G6P to the reaction mixtures.

  • Data Acquisition: Monitor the reduction of F420 by measuring the increase in absorbance at 420 nm over time using a UV-Vis spectrophotometer.

  • Data Analysis: Determine the initial rates from the linear portion of the absorbance versus time plots. Fit the initial rate data to the Michaelis-Menten equation to obtain the steady-state parameters kcat and kcat/Km in both H₂O and D₂O.

  • SKIE Calculation: Calculate the SKIE on kcat and kcat/Km as the ratio of the parameter in H₂O to that in D₂O.

Experimental Protocol 2: Synthesis and Use of Deuterated Substrate for KIE Studies of FGD

Objective: To synthesize [1-²H]-Glucose-6-Phosphate and measure the primary deuterium kinetic isotope effect on the FGD reaction.

Materials:

  • Glucose-1-d

  • Hexokinase

  • ATP

  • Buffer components

  • Purified FGD

  • This compound

  • UV-Vis spectrophotometer

Procedure:

  • Enzymatic Synthesis of [1-²H]-G6P:

    • Incubate Glucose-1-d with hexokinase and a stoichiometric amount of ATP in a suitable buffer.

    • Monitor the reaction for completion (e.g., by HPLC or NMR).

    • Purify the resulting [1-²H]-G6P using appropriate chromatographic techniques.

  • Kinetic Assays:

    • Perform steady-state kinetic assays as described in Protocol 1, using either unlabeled G6P or the synthesized [1-²H]-G6P as the substrate.

  • KIE Calculation:

    • Calculate the KIE on kcat and kcat/Km by dividing the values obtained with the unlabeled G6P by those obtained with the deuterated G6P.

Experimental Protocol 3: Analysis of Fno Kinetics using Stopped-Flow Spectroscopy

Objective: To investigate the pre-steady-state kinetics of the Fno-catalyzed reaction.

Materials:

  • Purified F420H₂:NADP⁺ Oxidoreductase (Fno)

  • Reduced this compound (F420H₂)

  • NADP⁺

  • Stopped-flow spectrophotometer

Procedure:

  • Reactant Preparation: Prepare solutions of Fno and F420H₂ in one syringe and NADP⁺ in another syringe in an anaerobic environment to prevent oxidation of F420H₂.

  • Rapid Mixing: Rapidly mix the contents of the two syringes in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance at 420 nm (corresponding to the oxidation of F420H₂) over a short time scale (milliseconds to seconds).

  • Data Analysis: Analyze the resulting kinetic traces. A biphasic curve with an initial "burst" phase followed by a slower steady-state phase is indicative of a rate-limiting step after the initial hydride transfer. The rates of these phases can be determined by fitting the data to appropriate equations.

Visualizing Reaction Mechanisms and Workflows

Graphical representations are essential for understanding the complex relationships in enzymatic reactions and experimental designs.

F420_Dependent_Enzyme_Mechanisms cluster_FGD F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD) Pathway cluster_Fno F420H2:NADP+ Oxidoreductase (Fno) Pathway G6P Glucose-6-Phosphate E_F420_G6P E-F420-G6P Complex G6P->E_F420_G6P F420_ox F420 (oxidized) E_FGD FGD Enzyme F420_ox->E_FGD E_FGD->E_F420_G6P Substrate Binding E_F420H2_PGL E-F420H2-PGL Complex E_F420_G6P->E_F420H2_PGL Hydride & Proton Transfer (k_cat) E_F420H2_PGL->E_FGD Product Release F420H2 F420H2 (reduced) E_F420H2_PGL->F420H2 PGL 6-Phosphogluconolactone E_F420H2_PGL->PGL F420H2_Fno F420H2 (reduced) E_Fno Fno Enzyme F420H2_Fno->E_Fno NADP NADP+ NADP->E_Fno E_F420H2_NADP E-F420H2-NADP+ Complex E_Fno->E_F420H2_NADP Substrate Binding E_F420_NADPH E-F420-NADPH Complex E_F420H2_NADP->E_F420_NADPH Hydride Transfer E_F420_NADPH->E_Fno Product Release F420_ox_Fno F420 (oxidized) E_F420_NADPH->F420_ox_Fno NADPH NADPH E_F420_NADPH->NADPH

Caption: Generalized reaction pathways for FGD and Fno.

Isotopic_Labeling_Workflow cluster_synthesis Substrate Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis start Start: Choose Isotope (e.g., ²H, ¹³C) synthesis Synthesize Labeled Substrate start->synthesis purification Purify Labeled Substrate synthesis->purification characterization Characterize by NMR/Mass Spec purification->characterization reaction_setup Set up Enzymatic Reaction characterization->reaction_setup data_acquisition Monitor Reaction (e.g., UV-Vis, NMR) reaction_setup->data_acquisition kinetic_analysis Determine Kinetic Parameters data_acquisition->kinetic_analysis kie_calculation Calculate Kinetic Isotope Effect kinetic_analysis->kie_calculation mechanism_elucidation Elucidate Reaction Mechanism kie_calculation->mechanism_elucidation

Caption: General workflow for isotopic labeling studies.

References

A Comparative Kinetic Analysis of F420-Dependent Enzyme Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coenzyme F420, a deazaflavin derivative, is a crucial electron carrier in various redox reactions across diverse microbial species, including Archaea and Bacteria. Its low redox potential makes F420-dependent enzymes vital for a range of metabolic pathways, from methanogenesis to the activation of prodrugs. Understanding the kinetic properties of these enzymes is paramount for applications in biocatalysis, bioremediation, and the development of novel therapeutics. This guide provides a comparative overview of the kinetic parameters of several key F420-dependent enzyme homologs, supported by experimental data and detailed protocols.

Kinetic Performance of F420-Dependent Enzymes: A Comparative Summary

The catalytic efficiency of enzymes is often compared using the specificity constant (kcat/Km), which reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. The following table summarizes the steady-state kinetic parameters for several representative F420-dependent enzyme homologs.

EnzymeOrganismSubstratekcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)Reference
F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD) Mycobacterium tuberculosisGlucose-6-Phosphate7.53100.024[1]
F4207.53.81.97[1]
Rhodococcus jostii RHA1Glucose-6-Phosphate14.23100.046[1]
F42014.23.83.74[1]
Cryptosporangium arvumGlucose-6-Phosphate1.36300.002[2]
Fructose-6-Phosphate0.04250001.6 x 10⁻⁶[2]
Mannose-6-Phosphate0.02500004 x 10⁻⁷[2]
F420H2:NADP+ Oxidoreductase (Fno) Archaeoglobus fulgidusF420H25.412.33 (Km1)2.32[3][4]
NADPH-61.6 (Km2)-[3][4]
F420-Dependent Reductase (FDR-Mha) Mycobacterium hassiacumF4203313.92.37[5]
F420-Dependent Thioredoxin Reductase (DFTR) Methanocaldococcus jannaschiiF420H2---[1]
Methanosarcina mazeiF420H2---[1]

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition) and the length of the F420 polyglutamate tail. The data presented here are for comparative purposes. For DFTR enzymes, specific kinetic values were not provided in the search results, but their high specificity for F420H2 over NADPH was highlighted[1].

The Role of F420-Dependent Enzymes in Cellular Metabolism

F420-dependent enzymes play a central role in the redox metabolism of various microorganisms. A key function is the regeneration of the reduced form of the cofactor, F420H2, which then serves as a hydride donor for a multitude of reductive biosynthetic and catabolic pathways. The following diagram illustrates a generalized workflow involving F420-dependent dehydrogenases and reductases.

Caption: Generalized metabolic cycle of F420/F420H2.

Experimental Protocols for Kinetic Analysis

The determination of the kinetic parameters listed above relies on precise and reproducible experimental methodologies. Below are detailed protocols for the key experiments cited.

Steady-State Kinetic Assay for F420-Dependent Dehydrogenases (e.g., FGD)

This protocol is adapted from studies on F420-dependent glucose-6-phosphate dehydrogenase[1][2].

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.0-8.0, maintained at a constant temperature (e.g., 25°C or 37°C).
  • Enzyme Stock Solution: A purified stock solution of the F420-dependent dehydrogenase of known concentration, stored in an appropriate buffer at -80°C. Dilute to the desired final concentration (e.g., 10-50 nM) in cold assay buffer just before use.
  • F420 Stock Solution: A stock solution of oxidized F420 of known concentration, determined spectrophotometrically using an extinction coefficient of 25.7 mM⁻¹cm⁻¹ at 400 nm[5]. Store protected from light at -20°C.
  • Substrate Stock Solution: A stock solution of the substrate (e.g., glucose-6-phosphate) of known concentration in assay buffer.

2. Assay Procedure (96-well plate format):

  • To each well of a UV-transparent 96-well microplate, add the assay buffer.
  • Add varying concentrations of one substrate (e.g., glucose-6-phosphate) while keeping the concentration of the other substrate (F420) constant and saturating.
  • To initiate the reaction, add a small volume of the diluted enzyme solution to each well.
  • Immediately monitor the reduction of F420 by measuring the decrease in absorbance at 420 nm over time using a microplate reader.

3. Data Analysis:

  • Calculate the initial reaction rates (v₀) from the linear portion of the absorbance change versus time plots.
  • Plot the initial rates against the varying substrate concentrations.
  • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis software (e.g., GraphPad Prism) to determine the apparent Km and Vmax values.
  • Calculate kcat by dividing Vmax by the enzyme concentration ([E]t).

Steady-State Kinetic Assay for F420-Dependent Reductases (e.g., FDR)

This protocol is based on the characterization of F420H2-dependent reductases[5].

1. In situ Generation of F420H2:

  • Prepare a reaction mixture containing a saturating concentration of oxidized F420, a sacrificial F420-dependent dehydrogenase (e.g., FGD), and its substrate (e.g., glucose-6-phosphate) in the assay buffer.
  • Allow the reaction to proceed until the yellow color of F420 disappears, indicating its complete reduction to F420H2.

2. Assay Procedure:

  • In a separate reaction vessel (e.g., cuvette or microplate well), add the assay buffer and the substrate for the reductase (e.g., an enoate).
  • Initiate the reaction by adding a known concentration of the purified F420-dependent reductase and the freshly prepared F420H2 solution.
  • Monitor the oxidation of F420H2 by measuring the increase in absorbance at 420 nm over time.

3. Data Analysis:

  • Follow the same data analysis procedure as described for the dehydrogenases to determine the kinetic parameters for the reductase with respect to its substrate and F420H2.

Experimental Workflow for Kinetic Parameter Determination

The following diagram outlines the general workflow for determining the kinetic parameters of an F420-dependent enzyme.

Kinetic_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis A Purify Enzyme D Set up Reactions with Varying Substrate Concentrations A->D B Prepare Reagents (Buffer, Substrates, F420) B->D C Determine Protein & Reagent Concentrations C->D E Initiate Reaction with Enzyme D->E F Monitor Reaction Progress (Spectrophotometry) E->F G Calculate Initial Rates F->G H Plot Rate vs. [Substrate] G->H I Fit Data to Michaelis-Menten Equation H->I J Determine kcat and Km I->J

Caption: Workflow for enzyme kinetic analysis.

This guide provides a foundational comparison of the kinetics of several F420-dependent enzyme homologs. Further research into a broader range of these enzymes will undoubtedly uncover novel catalytic activities and provide deeper insights into their physiological roles, paving the way for their innovative application in biotechnology and medicine.

References

Validating the In Vivo Role of Coenzyme F420 in the Metabolic Activation of Nitroimidazole Antitubercular Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of nitroimidazole prodrugs, such as pretomanid (B1679085) and delamanid (B1670213), in the presence and absence of a functional coenzyme F420-dependent metabolic pathway in Mycobacterium tuberculosis (Mtb). The supporting experimental data, detailed protocols, and pathway visualizations contained herein are designed to facilitate a deeper understanding of this critical activation mechanism and its implications for the development of novel anti-tuberculosis therapies.

The Pivotal Role of this compound in Nitroimidazole Bioactivation

This compound, a deazaflavin derivative, is a key redox cofactor in various bacteria, including Mtb.[1][2] It plays a crucial role in several metabolic pathways, including the activation of the new generation of antitubercular prodrugs, pretomanid and delamanid.[1][3][4] This activation is essential for their bactericidal activity. The pathway is initiated by the reduction of oxidized F420 to its active form, F420H2, by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd).[1][5] The reduced coenzyme, F420H2, then donates electrons to the deazaflavin-dependent nitroreductase (Ddn), which in turn reductively activates the nitroimidazole prodrug.[3] This activation generates reactive nitrogen species that are toxic to the mycobacterial cell.

Mutations in the genes responsible for the biosynthesis of F420 (fbiA, fbiB, fbiC) or the reduction of F420 (fgd) can lead to resistance against these drugs.[1][4] Specifically, the length of the polyglutamate tail of F420, which is synthesized by the F420-0 γ-glutamyl ligase (encoded by fbiB), has been shown to be critical for drug efficacy.[1] Strains of Mtb with shorter F420 side chains exhibit resistance to both delamanid and pretomanid.[1][4] This underscores the importance of validating the integrity of this metabolic pathway in vivo when assessing the potential of new nitroimidazole-based drug candidates.

Comparative In Vivo Efficacy Data

The following table summarizes quantitative data from studies comparing the susceptibility of wild-type Mycobacterium strains with that of mutants deficient in the F420 pathway to nitroimidazole drugs. The data clearly demonstrates the F420-dependence of these drugs' efficacy.

Organism Strain Genotype Drug Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Mycobacterium bovis BCGWild-type-Pretomanid0.015[1]
Mycobacterium bovis BCGMutantΔfbiCPretomanid>100[1]
Mycobacterium tuberculosisH37RvWild-typeDelamanid0.006[4]
Mycobacterium tuberculosisResistant Mutant-Delamanid>1.0[4]

Visualizing the Metabolic and Experimental Frameworks

To clarify the relationships within the F420-dependent drug activation pathway and the typical workflow for its in vivo validation, the following diagrams are provided.

F420_Drug_Activation_Pathway cluster_host_cell Mycobacterium tuberculosis Cell G6P Glucose-6-Phosphate Fgd Fgd (F420-dependent Glucose-6-Phosphate Dehydrogenase) G6P->Fgd PL 6-Phosphogluconolactone F420_ox This compound (oxidized) F420_ox->Fgd e- acceptor F420_red Coenzyme F420H2 (reduced) Ddn Ddn (Deazaflavin-dependent Nitroreductase) F420_red->Ddn e- donor Prodrug Pretomanid / Delamanid (Prodrug) Prodrug->Ddn Active_Drug Reactive Nitrogen Species Cell_Death Bacterial Cell Death Active_Drug->Cell_Death Fgd->PL Fgd->F420_red e- donor Ddn->F420_ox e- acceptor Ddn->Active_Drug Reduction

Caption: F420-dependent metabolic activation of nitroimidazole prodrugs in M. tuberculosis.

In_Vivo_Validation_Workflow cluster_workflow In Vivo Validation Workflow Infection 1. Infection of Animal Model (e.g., mouse) with Mtb strains (Wild-type vs. F420-pathway mutant) Treatment 2. Drug Administration (Vehicle vs. Nitroimidazole Prodrug) Infection->Treatment Monitoring 3. Monitoring of Animal Health (Weight, clinical signs) Treatment->Monitoring Endpoint 4. Endpoint Analysis (e.g., at 4 weeks post-infection) Monitoring->Endpoint CFU 5. Bacterial Load Quantification (CFU counting from lung homogenates) Endpoint->CFU Data_Analysis 6. Data Analysis & Comparison (Statistical analysis of CFU counts) CFU->Data_Analysis

Caption: Experimental workflow for in vivo validation of F420-dependent drug efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments.

Mouse Model of Tuberculosis Infection
  • Animal Model: BALB/c or C57BL/6 mice (female, 6-8 weeks old) are commonly used.

  • Bacterial Strains: Mycobacterium tuberculosis H37Rv (wild-type) and isogenic mutants with deletions in F420 biosynthesis genes (e.g., ΔfbiC or Δfgd).

  • Infection Protocol:

    • Prepare a mid-log phase culture of the Mtb strains.

    • Infect mice via aerosol exposure using a whole-body inhalation exposure system (e.g., Glas-Col) to deliver approximately 100-200 bacilli to the lungs.

    • Confirm the initial bacterial implantation by sacrificing a small cohort of mice 24 hours post-infection and enumerating colony-forming units (CFU) from lung homogenates.

In Vivo Drug Efficacy Study
  • Treatment Groups:

    • Group 1: Wild-type Mtb infected, treated with vehicle control.

    • Group 2: Wild-type Mtb infected, treated with nitroimidazole drug.

    • Group 3: F420-mutant Mtb infected, treated with vehicle control.

    • Group 4: F420-mutant Mtb infected, treated with nitroimidazole drug.

  • Drug Administration:

    • Begin treatment 2-4 weeks post-infection when a stable chronic infection is established.

    • Administer the drug (e.g., pretomanid at 50-100 mg/kg) and vehicle control orally by gavage, once daily, five days a week for four weeks.

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and homogenize them in phosphate-buffered saline (PBS) with 0.05% Tween 80.

    • Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar (B569324) supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per lung.

Measurement of this compound
  • Extraction:

    • Harvest mycobacterial cells from culture or from in vivo samples (e.g., by isolating bacteria from infected tissue).

    • Resuspend the cell pellet in an extraction buffer (e.g., 50% ethanol).

    • Lyse the cells by sonication or bead beating.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Quantification by HPLC:

    • Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

    • Set the excitation wavelength to 420 nm and the emission wavelength to 470 nm.[6]

    • Use a C18 reverse-phase column for separation.

    • Quantify F420 levels by comparing the peak areas to a standard curve generated with purified F420.

Conclusion

The in vivo validation of the this compound metabolic pathway is indispensable for the preclinical assessment of nitroimidazole-based antitubercular drugs. The stark contrast in drug efficacy between wild-type and F420-deficient mycobacterial strains provides compelling evidence for the on-target activity of these compounds. Researchers and drug developers must consider the integrity of this pathway when interpreting in vivo data and designing next-generation antibiotics that leverage this unique metabolic vulnerability of Mycobacterium tuberculosis. The protocols and data presented in this guide offer a framework for the rigorous in vivo evaluation of such drug candidates.

References

A Practical Guide to Alternative Cofactors for F420-Dependent Biocatalytic Reductions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternative cofactors to coenzyme F420 for biocatalytic reductions, supported by experimental data. We delve into the performance of the most promising alternative, a synthetic analog, and provide detailed methodologies for its synthesis and evaluation.

This compound, a deazaflavin cofactor, possesses a lower redox potential than nicotinamide (B372718) cofactors (-360 to -340 mV vs. -320 mV for NAD(P)H), making it a powerful reducing agent for challenging biocatalytic reactions.[1] F420-dependent enzymes, such as flavin/deazaflavin-dependent oxidoreductases (FDORs) and luciferase-like hydride transferases (LLHTs), catalyze key reductions of enoates, imines, ketones, and nitro-groups.[1] However, the widespread application of these enzymes is hampered by the limited availability and high cost of this compound, which is typically isolated from slow-growing microorganisms like Mycobacterium smegmatis.[2] This has spurred the development of alternative cofactors to unlock the full potential of F420-dependent biocatalysis.

The Rise of a Synthetic Alternative: FO-5'-Phosphate (FOP)

A significant breakthrough in this area is the development of FO-5'-phosphate (FOP), a synthetic analog of this compound.[1][2] FOP mimics the core structure and electrochemical properties of F420 but can be produced more efficiently through a chemoenzymatic process.[2] This makes FOP a viable and scalable alternative for industrial biocatalysis.[2]

Structural Comparison

This compound consists of a redox-active 8-hydroxy-5-deazaflavin (B1218334) (F0) core linked to a lactyl-polyglutamyl tail.[1] FOP, on the other hand, is the 5'-phosphorylated form of the F0 core, lacking the lactyl-polyglutamyl side chain.[1] This structural simplification is key to its more accessible synthesis.

Performance Comparison: F420 vs. FOP

The efficacy of FOP as a substitute for F420 has been evaluated with several F420-dependent enzymes. While there is often a decrease in catalytic efficiency with FOP, the activity remains significant, positioning it as a practical alternative. The following tables summarize the kinetic parameters of various enzymes with both cofactors.

EnzymeOrganismCofactorKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
FDR-Mha Mycobacterium hassiacumF4201.5 ± 0.311.0 ± 0.57.3 x 106
FOP3.4 ± 0.51.1 ± 0.043.2 x 105
FSD-Cryar Cryptosporangium arvumF4201.7 ± 0.21.9 ± 0.041.1 x 106
FOP2.0 ± 0.30.17 ± 0.018.5 x 104
Tfu-FNO Thermobifida fuscaF420---
FOP---
Fno (FO-dependent NADP reductase)Archaeoglobus fulgidusFO4.00 ± 0.395.27 ± 0.141.3 x 106[3]

Note: Data for Tfu-FNO with F420 and FOP was not available in a comparable format.

Nicotinamide Cofactor Biomimetics (NCBs)

While not direct replacements for F420 with its native enzymes, nicotinamide cofactor biomimetics (NCBs) represent another class of alternatives for redox biocatalysis in general. Interestingly, a thermostable F420:NADPH oxidoreductase from Thermobifida fusca (Tfu-FNO) has been engineered to efficiently recycle NCBs, using the low redox potential of F420H2.[4] This creates a powerful toolbox for biocatalytic reductions, combining the advantages of both deazaflavin and nicotinamide cofactor systems.

Experimental Protocols

Chemoenzymatic Synthesis of FO-5'-Phosphate (FOP)

This protocol involves the chemical synthesis of the deazaflavin core (FO), followed by enzymatic phosphorylation.

Part 1: Chemical Synthesis of FO

The chemical synthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO) can be achieved through various published methods. A common approach involves the condensation of a protected ribitylamine with a pyrimidine (B1678525) derivative, followed by cyclization and deprotection steps. For a detailed, step-by-step protocol, researchers are referred to the work of Hossain et al.[1][3]

Part 2: Enzymatic Phosphorylation of FO to FOP

This step utilizes an engineered riboflavin (B1680620) kinase to phosphorylate the 5'-hydroxyl group of FO.

  • Enzyme Preparation: An engineered riboflavin kinase from Corynebacterium ammoniagenes (e.g., a triple mutant F21H/F85H/A66I) is expressed and purified.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • FO (dissolved in a suitable organic solvent, e.g., DMSO, and then diluted)

    • ATP (as the phosphate (B84403) donor)

    • MgCl2

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • Purified engineered riboflavin kinase

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Monitoring: Monitor the conversion of FO to FOP using High-Performance Liquid Chromatography (HPLC).

  • Purification: Once the reaction reaches completion (or equilibrium), purify FOP from the reaction mixture using techniques such as solid-phase extraction or preparative HPLC.

Assay for F420-Dependent Enzyme Activity

This protocol describes a general method for determining the kinetic parameters of an F420-dependent reductase.

  • Reagents:

    • Purified F420-dependent enzyme

    • This compound or FOP

    • Substrate (e.g., an enoate, imine, or ketone)

    • A cofactor recycling system (see below)

    • Buffer (e.g., potassium phosphate or Tris-HCl at a specific pH)

  • Cofactor Recycling System: To maintain a constant supply of the reduced cofactor (F420H2 or FOPH2), a recycling system is essential. A common system consists of:

    • F420-dependent glucose-6-phosphate dehydrogenase (FGD)[1]

    • Glucose-6-phosphate (G6P)

  • Assay Procedure:

    • Prepare a reaction mixture in a cuvette containing the buffer, substrate, F420 or FOP, and the cofactor recycling system components (FGD and G6P).

    • Initiate the reaction by adding the F420-dependent enzyme of interest.

    • Monitor the consumption of the substrate or the formation of the product over time using a suitable analytical method, such as spectrophotometry (monitoring the change in absorbance at 420 nm for F420) or chromatography (HPLC or GC).

  • Kinetic Analysis:

    • Perform the assay at various substrate and cofactor concentrations.

    • Determine the initial reaction rates from the linear portion of the progress curves.

    • Fit the data to the Michaelis-Menten equation to determine the Km and kcat values.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing FOP as an alternative cofactor.

chemoenzymatic_synthesis_of_FOP cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Phosphorylation start Starting Materials intermediates Protected Intermediates start->intermediates Multi-step synthesis FO FO (Deazaflavin Core) intermediates->FO Deprotection & Cyclization FOP FOP (Alternative Cofactor) FO->FOP ATP ATP ADP ADP ATP->ADP enzyme Engineered Riboflavin Kinase enzyme->FO enzyme->ATP biocatalytic_reduction_workflow cluster_main_reaction Biocatalytic Reduction cluster_recycling Cofactor Recycling Substrate Substrate (e.g., Ketone) Product Product (e.g., Chiral Alcohol) Substrate->Product FOP_red FOPH2 (Reduced) FOP_ox FOP (Oxidized) FOP_red->FOP_ox FOP_ox->FOP_red Enzyme F420-Dependent Reductase Enzyme->Substrate Enzyme->FOP_red G6P Glucose-6-Phosphate Lactone 6-Phosphoglucono- δ-lactone G6P->Lactone RecyclingEnzyme FGD RecyclingEnzyme->FOP_ox RecyclingEnzyme->G6P

References

Comparative analysis of F420 biosynthesis pathways in different organisms.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coenzyme F420, a deazaflavin derivative, is a crucial redox cofactor in various metabolic pathways across different domains of life, including methanogenesis in archaea and antibiotic biosynthesis in bacteria.[1][2] Its low redox potential compared to NAD(P)+ makes it an ideal electron carrier in numerous enzymatic reactions.[3] Understanding the variations in its biosynthesis is critical for harnessing F420-dependent enzymes in biotechnology and for developing novel antimicrobial agents targeting these pathways. This guide provides a comparative analysis of the F420 biosynthesis pathways in key organisms, supported by experimental data and detailed methodologies.

Pathway Variations Across Organisms

While the biosynthesis of the core 8-hydroxy-5-deazaflavin (B1218334) (FO) chromophore is largely conserved, significant divergence exists in the subsequent steps leading to the mature F420 cofactor, particularly between Archaea and Bacteria.[4] The primary distinction lies in the precursor molecule utilized for the addition of the lactyl moiety and the subsequent chemical nature of the intermediates.[5]

Key Organismal archetypes for F420 biosynthesis include:

  • Archaea (e.g., Methanocaldococcus jannaschii): Employs the "classical" pathway using 2-phospho-L-lactate (2-PL).

  • Actinobacteria (e.g., Mycobacterium smegmatis): Utilizes a modified pathway starting with phosphoenolpyruvate (B93156) (PEP).[6]

  • Proteobacteria (e.g., Paracoccus denitrificans): Also appears to utilize a PEP-based pathway, similar to Actinobacteria.[7]

The genetic organization of the biosynthesis genes, often denoted as cof in Archaea and fbi in Bacteria, also shows considerable variation, reflecting the distinct evolutionary trajectories of these pathways.[1][8]

Comparative Data on F420 Production

The efficiency of F420 biosynthesis varies significantly among different microorganisms. Metabolic engineering strategies have been successfully employed to enhance F420 production in certain species, such as Mycobacterium smegmatis, making it a valuable source for this cofactor.[9]

OrganismStrainF420 Production LevelReference
Mycobacterium smegmatisWild-type~1.4 µmol/L[9]
Mycobacterium smegmatisEngineered (overexpressing FbiA, FbiB, FbiC)Up to 10-fold higher than wild-type[9]
Methanobacterium thermoautotrophicumWild-typeGenerally higher than wild-type M. smegmatis but lower than engineered strains[4]
Escherichia coliEngineered (heterologous expression of F420 pathway)Successful production demonstrated, yields variable[5][10]

F420 Biosynthesis Pathways: A Visual Comparison

The following diagrams, generated using Graphviz (DOT language), illustrate the key differences in the F420 biosynthesis pathways.

F420_Biosynthesis_Archaea cluster_archaea Archaeal F420 Biosynthesis Pathway (e.g., Methanogens) 5-amino-6-ribitylaminouracil 5-amino-6-ribitylaminouracil FO FO 5-amino-6-ribitylaminouracil->FO CofG, CofH Tyrosine Tyrosine Tyrosine->FO F420-0 F420-0 FO->F420-0 CofD 2-PL 2-phospho-L-lactate LPPG Lactyl-2-diphospho-5'-guanosine 2-PL->LPPG CofC LPPG->F420-0 F420-n F420-(n)Glu F420-0->F420-n CofE

Archaeal F420 Biosynthesis Pathway.

F420_Biosynthesis_Bacteria cluster_bacteria Bacterial F420 Biosynthesis Pathway (e.g., Mycobacterium) 5-amino-6-ribitylaminouracil 5-amino-6-ribitylaminouracil FO FO 5-amino-6-ribitylaminouracil->FO FbiC Tyrosine Tyrosine Tyrosine->FO dehydro-F420-0 Dehydro-F420-0 FO->dehydro-F420-0 FbiA PEP Phosphoenolpyruvate EPPG Enolpyruvyl-diphospho-5'-guanosine PEP->EPPG FbiD EPPG->dehydro-F420-0 F420-0 F420-0 dehydro-F420-0->F420-0 FbiB (C-term) F420-n F420-(n)Glu F420-0->F420-n FbiB (N-term)

Bacterial F420 Biosynthesis Pathway.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods described for the analysis of F420 analogs in methanogenic bacteria.[11][12]

a. Sample Preparation (Cell Lysate):

  • Harvest cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Resuspend the cell pellet in an extraction buffer (e.g., 50% ethanol).

  • Lyse the cells by a suitable method (e.g., sonication on ice or bead beating).

  • Centrifuge the lysate at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet cell debris.

  • Collect the supernatant containing the F420 extract.

b. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two solvents is typically used:

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B (linear gradient)

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detection with excitation at 420 nm and emission at 470 nm.

  • Quantification: F420 concentration is determined by comparing the peak area of the sample to a standard curve generated with purified F420.

HPLC_Workflow Cell_Culture Cell Culture Harvest_Cells Harvest Cells Cell_Culture->Harvest_Cells Cell_Lysis Cell Lysis Harvest_Cells->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC_Injection Inject into HPLC Supernatant_Collection->HPLC_Injection Data_Analysis Data Analysis HPLC_Injection->Data_Analysis

Workflow for F420 Quantification by HPLC.

Activity Assay for F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD)

This assay measures the activity of FGD by monitoring the reduction of F420.

a. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.

  • Glucose-6-phosphate (G6P) solution: 100 mM in assay buffer.

  • This compound solution: 1 mM in assay buffer.

  • Enzyme solution: Purified FGD diluted in assay buffer.

b. Assay Procedure:

  • In a 96-well microplate or a cuvette, prepare a reaction mixture containing:

    • 80 µL of Assay Buffer

    • 10 µL of G6P solution

    • 5 µL of F420 solution

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 5 µL of the enzyme solution.

  • Immediately monitor the decrease in absorbance at 420 nm (the absorbance maximum of oxidized F420) over time using a microplate reader or spectrophotometer.[13][14]

  • The rate of F420 reduction is calculated from the linear portion of the absorbance versus time curve using the molar extinction coefficient of F420.

FGD_Assay Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, G6P, F420) Pre-incubate Pre-incubate at 37°C Prepare_Reaction_Mix->Pre-incubate Add_Enzyme Add FGD Enzyme Pre-incubate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 420 nm Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Experimental Workflow for FGD Activity Assay.

Heterologous Expression and Purification of F420 Biosynthesis Enzymes

This protocol provides a general workflow for producing the enzymes involved in the F420 biosynthesis pathway in a host organism like E. coli.[15]

a. Gene Cloning and Expression Vector Construction:

  • Amplify the genes of interest (e.g., fbiA, fbiB, fbiC) from the source organism's genomic DNA using PCR with appropriate primers.

  • Clone the amplified genes into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

  • Transform the expression vector into a competent E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression and Purification:

  • Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation.

  • Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

  • Elute the purified protein using a high concentration of imidazole.

  • Perform buffer exchange and further purification if necessary (e.g., by size-exclusion chromatography).

  • Analyze the purity of the protein by SDS-PAGE.

Conclusion

The biosynthesis of this compound showcases fascinating evolutionary divergence between Archaea and Bacteria. The elucidation of these distinct pathways not only deepens our fundamental understanding of microbial metabolism but also opens avenues for biotechnological applications. The ability to heterologously express and engineer these pathways provides a platform for the sustainable production of F420 and the development of novel biocatalysts. Furthermore, the enzymes in the F420 biosynthesis pathway, particularly in pathogenic bacteria like Mycobacterium tuberculosis, represent promising targets for the development of new therapeutic interventions.

References

Validating Coenzyme F420 as a Biomarker for Specific Microbial Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and quantification of specific microbial populations are critical in diverse fields, from clinical diagnostics and drug development to environmental monitoring and industrial microbiology. Traditional methods often rely on culturing, which can be time-consuming and may not represent the full microbial diversity. This has led to the development of biomarker-based approaches for more rapid and accurate characterization of microbial communities. Coenzyme F420, a deazaflavin derivative with a characteristic fluorescence, is an essential cofactor in the metabolism of several microbial groups, most notably methanogenic archaea and mycobacteria. Its restricted distribution and vital role make it a compelling candidate as a biomarker for these specific populations.

This guide provides an objective comparison of this compound-based detection methods with established alternative techniques for identifying and quantifying methanogens and Mycobacterium tuberculosis. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

This compound: A Unique Biomarker

This compound is a redox cofactor involved in a range of metabolic pathways, including methanogenesis and the activation of anti-tuberculosis pro-drugs.[1][2] Its presence is largely confined to methanogenic archaea, some actinobacteria (including Mycobacterium species), and a few other bacterial phyla.[1] This limited distribution, coupled with its intrinsic fluorescence, provides a basis for its use as a specific biomarker.

Comparison with Alternative Biomarkers

The utility of this compound as a biomarker is best understood by comparing its performance against established methods for detecting methanogens and Mycobacterium tuberculosis.

Methanogen Detection and Quantification

This compound-based Method: Autofluorescence-based flow cytometry. This technique leverages the natural fluorescence of this compound to rapidly identify and quantify methanogens in complex microbial communities.

Alternative Methods:

  • 16S rRNA Gene Amplicon Sequencing: A widely used molecular method for identifying and quantifying microbial populations based on the sequence of the 16S ribosomal RNA gene.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): A protein-based identification method that generates a unique spectral fingerprint for different microorganisms.

Quantitative Comparison:

FeatureThis compound (Flow Cytometry)16S rRNA Gene SequencingMALDI-TOF MS
Principle Detection of F420 autofluorescenceSequencing of a conserved geneAnalysis of protein profiles
Speed Rapid (minutes per sample)Slower (days for sequencing and analysis)Rapid (minutes per sample after culture)
Cost ModerateHighLow (instrument cost is high, but per-sample cost is low)
Quantification Absolute quantification of cellsRelative abundanceIdentification, not typically quantitative
Live/Dead Differentiation Can be combined with viability dyesNoNo
Accuracy vs. 16S rRNA High (90-100% accuracy in quantifying methanogens in fecal samples compared to universal primer 16S rRNA proportions)Gold standard for community profilingHigh for identification of cultured isolates
Mycobacterium tuberculosis Detection

This compound-based Method: Autofluorescence microscopy/fluorimetry. This method utilizes the natural fluorescence of F420 within mycobacterial cells for their detection.

Alternative Methods:

  • IS6110 qPCR: A highly sensitive and specific molecular assay that targets the IS6110 insertion element, which is typically present in multiple copies in the M. tuberculosis complex (MTBC) genome.

  • ku Gene PCR: A PCR-based method targeting the ku gene, which has been identified as a highly specific marker for distinguishing between MTBC and non-tuberculous mycobacteria (NTM).

Quantitative Comparison:

FeatureThis compound (Autofluorescence)IS6110 qPCRku Gene PCR
Principle Detection of F420 autofluorescenceAmplification of a specific DNA insertion elementAmplification of a specific gene
Speed Rapid (minutes for microscopy)Rapid (hours for qPCR)Rapid (hours for PCR)
Cost LowModerateModerate
Limit of Detection <10^6 bacilli/mL in sputumCan detect as little as one bacillus equivalentHigh sensitivity (not explicitly quantified in CFU/mL)
Sensitivity Lower than molecular methodsHigh (e.g., 94% in culture-proven TB)100% in tested strains
Specificity Can be limited by autofluorescence from other sources (e.g., Nocardia)High (IS6110 is specific to the MTBC)100% in tested strains for differentiating MTBC and NTM

Experimental Protocols

Quantification of this compound by HPLC with Fluorescence Detection

This method allows for the precise quantification of this compound in microbial cultures or environmental samples.

1. Sample Preparation and Lysis:

  • Harvest microbial cells by centrifugation.

  • Resuspend the cell pellet in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Lyse the cells using methods such as sonication, bead beating, or autoclaving.

  • Centrifuge the lysate to remove cell debris.

2. Solid-Phase Extraction (SPE) for F420 Purification:

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the clarified cell lysate onto the cartridge.

  • Wash the cartridge with water to remove unbound compounds.

  • Elute the F420 with a methanol-water mixture.

3. HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) in a buffer and an organic solvent (e.g., acetonitrile).

  • Detection: Fluorescence detector with excitation at 420 nm and emission at 470 nm.

  • Quantification: Calculate the concentration of F420 by comparing the peak area to a standard curve of purified F420.

Identification of Methanogens by MALDI-TOF MS

This protocol is suitable for the rapid identification of cultured methanogen isolates.

1. Sample Preparation:

  • Culture methanogens in an appropriate anaerobic medium.

  • Harvest a small amount of microbial biomass from a colony or liquid culture.

2. Protein Extraction (Direct Transfer Method):

  • Smear a thin layer of the microbial biomass directly onto a MALDI target plate.

  • Overlay the sample with 1 µL of a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in a solution of acetonitrile, water, and trifluoroacetic acid).

  • Allow the spot to air dry completely.

3. MALDI-TOF MS Analysis:

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in the range of 2,000 to 20,000 Da.

  • The resulting spectrum, representing the protein profile of the microorganism, is compared to a database of known methanogen spectra for identification.

Detection of M. tuberculosis IS6110 by qPCR

This protocol outlines a real-time PCR assay for the sensitive detection of M. tuberculosis complex DNA.

1. DNA Extraction:

  • Extract DNA from clinical samples (e.g., sputum) or cultured mycobacteria using a suitable commercial kit or an in-house method.

2. qPCR Reaction Setup:

  • Prepare a master mix containing:

    • qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

    • Forward primer for IS6110

    • Reverse primer for IS6110

    • Probe for IS6110 (e.g., a TaqMan probe with a fluorescent reporter and quencher)

    • Nuclease-free water

  • Add the extracted DNA template to the master mix.

3. qPCR Cycling Conditions:

  • Initial Denaturation: 95°C for 10 minutes.

  • Cycling (40-45 cycles):

    • Denaturation: 95°C for 15 seconds.

    • Annealing/Extension: 60°C for 60 seconds.

  • Acquire fluorescence data at the end of each extension step.

4. Data Analysis:

  • A positive result is indicated by an amplification curve that crosses the fluorescence threshold. The cycle threshold (Ct) value is inversely proportional to the initial amount of target DNA.

Visualizing Workflows and Pathways

To further clarify the methodologies and underlying principles, the following diagrams have been generated using Graphviz.

Experimental_Workflow_F420_Quantification cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_hplc HPLC Analysis Sample Microbial Sample Lysis Cell Lysis Sample->Lysis Clarification Centrifugation Lysis->Clarification SPE_Load Load Lysate onto SPE Cartridge Clarification->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute F420 SPE_Wash->SPE_Elute HPLC_Inject Inject Eluate into HPLC SPE_Elute->HPLC_Inject Fluorescence_Detection Fluorescence Detection (Ex: 420 nm, Em: 470 nm) HPLC_Inject->Fluorescence_Detection Quantification Quantification Fluorescence_Detection->Quantification

Caption: Workflow for this compound Quantification by HPLC.

Methanogenesis_Pathway CO2 CO2 Formyl_MFR Formyl-MFR CO2->Formyl_MFR H2 H2 F420_red F420H2 (reduced) H2->F420_red F420-reducing hydrogenase Methenyl_H4MPT Methenyl-H4MPT+ Formyl_MFR->Methenyl_H4MPT Methylene_H4MPT Methylene-H4MPT Methenyl_H4MPT->Methylene_H4MPT F420-dependent methylenetetrahydromethanopterin reductase Methyl_H4MPT Methyl-H4MPT Methylene_H4MPT->Methyl_H4MPT Methyl_CoM Methyl-CoM Methyl_H4MPT->Methyl_CoM Methane CH4 Methyl_CoM->Methane F420_ox F420 (oxidized) F420_red->Methenyl_H4MPT MCH

Caption: Simplified Methanogenesis Pathway Highlighting F420's Role.

Biomarker_Comparison_Logic cluster_F420 This compound-based Methods cluster_Alternative Alternative Methods Target_Population Target Microbial Population (e.g., Methanogens, Mycobacteria) F420_Detection Detection of F420 (Autofluorescence or HPLC) Target_Population->F420_Detection Genetic_Markers Genetic Markers (16S rRNA, IS6110, ku gene) Target_Population->Genetic_Markers Protein_Markers Protein Markers (MALDI-TOF MS) Target_Population->Protein_Markers Performance_Metrics Performance Metrics (Sensitivity, Specificity, Speed, Cost) F420_Detection->Performance_Metrics Genetic_Markers->Performance_Metrics Protein_Markers->Performance_Metrics

Caption: Logical Framework for Biomarker Comparison.

Conclusion

This compound presents a valuable and specific biomarker for the detection and quantification of methanogenic archaea and has potential as a diagnostic marker for Mycobacterium tuberculosis.

For methanogen analysis , F420 autofluorescence-based flow cytometry offers a rapid and accurate method for quantification, showing high concordance with 16S rRNA gene sequencing. It is particularly advantageous for high-throughput screening and monitoring of methanogen dynamics in environmental or industrial settings.

For Mycobacterium tuberculosis detection , while F420 autofluorescence provides a rapid and low-cost screening tool, its sensitivity is lower than that of molecular methods like IS6110 qPCR. Currently, genetic markers such as IS6110 and the ku gene offer superior sensitivity and specificity for the definitive diagnosis of tuberculosis. However, the unique presence and essential role of this compound in M. tuberculosis metabolism make it an attractive target for the development of novel diagnostic and therapeutic strategies.

The choice of biomarker and detection method should be guided by the specific research or clinical question, considering factors such as required sensitivity, specificity, throughput, and cost. This guide provides the foundational information to make an informed decision when validating this compound as a biomarker for specific microbial populations.

References

A Comparative Guide to the Stereoselectivity of F420-Dependent and 'Old Yellow Enzyme' Family Reductases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of activated alkenes is a cornerstone of modern synthetic chemistry, providing access to chiral molecules that are essential for the development of pharmaceuticals and other bioactive compounds. In the realm of biocatalysis, two prominent enzyme families have emerged as powerful tools for these transformations: the F420-dependent reductases (FDRs) and the 'Old Yellow Enzyme' (OYE) family of ene-reductases. While both catalyze the reduction of C=C double bonds, they often exhibit a remarkable and synthetically valuable stereocomplementarity. This guide provides a detailed comparison of the stereoselectivity of these two enzyme families, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal biocatalyst for their specific needs.

Introduction to F420-Dependent and OYE Family Reductases

The 'Old Yellow Enzyme' (OYE) family comprises a well-established and extensively studied group of FMN-dependent oxidoreductases.[1] First discovered in the 1930s, OYEs are known for their ability to catalyze the asymmetric reduction of a wide range of α,β-unsaturated compounds, including ketones, aldehydes, and nitroalkenes.[2][3] Their catalytic cycle involves the transfer of a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to the FMN cofactor, which then delivers the hydride to the β-carbon of the substrate.[2]

In contrast, F420-dependent reductases (FDRs) are a more recently explored class of enzymes that utilize the deazaflavin cofactor F420.[4] Found primarily in archaea and some bacteria, these enzymes have garnered significant attention due to their often opposite enantioselectivity when compared to OYEs.[4][5] This stereocomplementarity makes them invaluable for accessing the opposite enantiomer of a desired product, a critical consideration in pharmaceutical development where the chirality of a molecule can dictate its efficacy and safety. The proposed mechanism for FDRs involves a direct hydride transfer from the reduced cofactor F420H2 to the substrate.[6]

Comparative Stereoselectivity: A Data-Driven Overview

The key distinction between FDRs and OYEs lies in their stereochemical preference. For many substrates, where an OYE will produce the (R)-enantiomer, an FDR will yield the (S)-enantiomer, and vice versa. This stereocomplementary relationship provides a powerful tool for asymmetric synthesis. The following tables summarize the stereoselectivity of representative enzymes from both families for a range of substrates.

SubstrateF420-Dependent ReductaseProduct Configurationee/de (%)OYE Family ReductaseProduct Configurationee/de (%)
(R)-Carvone MSMEG_2027(1R,4R,6S)-dihydrocarvone (cis)85.3 deOYE1(1R,4R,6R)-dihydrocarvone (trans)>99 de
(S)-Carvone MSMEG_2027(1S,4S,6R)-dihydrocarvone (cis)>99 deOYE1(1S,4S,6S)-dihydrocarvone (trans)>99 de
Ketoisophorone MSMEG_2027(R)-Levodione>99 eeOYE2(S)-Levodione>99 ee
2-Methyl-2-cyclohexenone FDR-Mha(S)-2-Methylcyclohexanone>99 eeOYE3(R)-2-Methylcyclohexanone>99 ee
Cinnamaldehyde FDR-RHA1(S)-Hydrocinnamaldehyde>99 eeOYE2(R)-Hydrocinnamaldehyde96 ee

Table 1: Stereoselectivity Comparison for the Reduction of α,β-Unsaturated Ketones and Aldehydes. Data compiled from multiple sources.[4][5][7] Note that for carvone (B1668592) reduction, the diastereomeric excess (de) is reported due to the formation of diastereomers. For other substrates, enantiomeric excess (ee) is provided.

Experimental Protocols

To facilitate the replication and adaptation of these findings, detailed methodologies for key experiments are provided below.

General Enzyme Assay Protocol (Spectrophotometric)

This protocol describes a general method for determining the activity of both F420-dependent reductases and OYEs by monitoring the oxidation of the respective cofactor.

Materials:

  • Enzyme solution (purified or cell-free extract)

  • Substrate stock solution (e.g., 100 mM in DMSO or ethanol)

  • Cofactor solution (F420H2 or NADPH)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the reaction buffer, substrate solution to the desired final concentration (e.g., 1 mM), and the enzyme solution.

  • Initiate the reaction by adding the cofactor solution (e.g., final concentration of 100-200 µM).

  • Immediately monitor the decrease in absorbance at the appropriate wavelength:

    • F420H2 oxidation: ~420 nm

    • NADPH oxidation: 340 nm

  • Calculate the initial rate of reaction from the linear portion of the absorbance change over time, using the molar extinction coefficient of the cofactor.

Determination of Stereoselectivity by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines the general steps for analyzing the stereochemical outcome of an enzymatic reduction using chiral HPLC.

Materials:

  • Reaction mixture containing the product

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Chiral HPLC column (e.g., Chiralpak AD-H, Chiralcel OD-H)

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

  • Mobile phase (e.g., a mixture of hexane (B92381) and isopropanol)

  • Racemic standard of the product

Procedure:

  • Product Extraction:

    • Quench the enzymatic reaction (e.g., by adding an equal volume of organic solvent).

    • Extract the product into the organic phase. Repeat the extraction to ensure complete recovery.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • HPLC Analysis:

    • Dissolve the extracted product in the mobile phase.

    • Inject the racemic standard to determine the retention times of both enantiomers and to ensure the column can resolve them.

    • Inject the sample from the enzymatic reaction.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee%):

    • ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the catalytic cycles and a typical experimental workflow.

Catalytic_Cycle_OYE cluster_cofactors Cofactor Regeneration cluster_reduction Substrate Reduction E_FMN OYE (FMN) E_FMNH_minus OYE (FMNH-) E_FMN->E_FMNH_minus Hydride Transfer NADP_plus NADP+ E_FMNH_minus->E_FMN Hydride Transfer Product Product (CH-CH) E_FMNH_minus->Product Release Substrate Substrate (C=C) Substrate->E_FMNH_minus Binding NADPH NADPH NADPH->E_FMN H-

Caption: Catalytic cycle of an 'Old Yellow Enzyme' family reductase.

Catalytic_Cycle_FDR cluster_cofactor Cofactor Exchange cluster_reduction Substrate Reduction E FDR E_F420H2 FDR-F420H2 E->E_F420H2 Binding F420 F420 E_F420H2->E Hydride Transfer & Product Release Substrate Substrate (C=C) Substrate->E_F420H2 Binding Product Product (CH-CH) F420H2 F420H2 F420H2->E

Caption: Proposed catalytic cycle of an F420-dependent reductase.

Experimental_Workflow start Start: Enzymatic Reaction extraction Product Extraction (e.g., Ethyl Acetate) start->extraction drying Drying of Organic Phase (e.g., Na2SO4) extraction->drying concentration Solvent Evaporation drying->concentration hplc_prep Sample Preparation for HPLC (Dissolve in Mobile Phase) concentration->hplc_prep hplc_analysis Chiral HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis: Peak Integration & ee% Calculation hplc_analysis->data_analysis end End: Stereoselectivity Determined data_analysis->end

Caption: Experimental workflow for determining enzyme stereoselectivity.

Conclusion

The F420-dependent reductases and the 'Old Yellow Enzyme' family represent two powerful and often complementary classes of biocatalysts for asymmetric alkene reduction. The ability to access either enantiomer of a chiral product by selecting an enzyme from the appropriate family is a significant advantage in synthetic chemistry. This guide provides a foundational understanding of their comparative stereoselectivity, supported by quantitative data and detailed experimental protocols. For researchers in drug discovery and development, the strategic application of these enzyme families can accelerate the synthesis of chiral building blocks and lead compounds, ultimately contributing to the advancement of new therapeutics. Further exploration into the substrate scope and protein engineering of both enzyme families will undoubtedly continue to expand their utility in biocatalysis.

References

The Length of the Polyglutamate Tail Significantly Modulates the Kinetics of F420-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

The polyglutamate tail of coenzyme F420, a deazaflavin derivative crucial for a range of redox reactions in various microorganisms, plays a significant role in modulating the kinetic properties of F420-dependent enzymes.[1][2][3] The number of glutamate (B1630785) residues in this tail can vary between different organisms, influencing the coenzyme's interaction with its partner enzymes and, consequently, the efficiency of the catalyzed reactions.[1][2][3] This guide compares the kinetic performance of F420-dependent enzymes with short- and long-chain polyglutamate tails, supported by experimental data, and provides an overview of the methodologies used in these key experiments.

Impact on Enzyme Affinity and Catalytic Rate

Research has demonstrated a clear trade-off between the binding affinity of the F420 coenzyme and the turnover rate of the enzyme, which is directly dependent on the length of the polyglutamate tail.[1][4][5] Specifically, F420 with a longer polyglutamate tail exhibits a higher binding affinity for its dependent enzymes, as indicated by a lower dissociation constant (Kd).[1][4][5] However, this tighter binding is associated with a reduced turnover rate (kcat), suggesting that the elongated tail, while promoting a strong enzyme-cofactor interaction, may hinder the rapid release of products.[1][4][5]

Conversely, F420 with a shorter polyglutamate tail binds with lower affinity but allows for a faster catalytic turnover.[1][4][5] This suggests that for applications where high reaction rates are desirable, such as in industrial biocatalysis, utilizing F420 with a shorter tail could be advantageous.[4][5]

Comparative Kinetic Data

The following tables summarize the quantitative data on the dissociation constants (Kd) and kinetic parameters (Km and kcat) for three F420-dependent oxidoreductases from Mycobacterium smegmatis when using short-chain F420 (predominantly 2 glutamate residues) from Methanothermobacter marburgensis and long-chain F420 (5-8 glutamate residues) from M. smegmatis.[1][4][5]

Table 1: Dissociation Constants (Kd) of F420 for F420-Dependent Oxidoreductases [5]

EnzymeShort-Chain F420 Kd (μM)Long-Chain F420 Kd (μM)Fold Difference
F420-dependent glucose-6-phosphate dehydrogenase (Fgd)4.10.76
F420H2-dependent reductase (MSMEG_2027)1.40.27
F420H2-dependent reductase (MSMEG_3380)0.570.0610

Table 2: Kinetic Parameters for F420-Dependent Glucose-6-Phosphate Dehydrogenase (Fgd) Activity [5]

F420 TypeKm for Glucose-6-Phosphate (μM)kcat (s⁻¹)
Short-Chain F420200260
Long-Chain F42013070

Table 3: Kinetic Parameters for F420H2-Dependent Reductase (MSMEG_2027) Activity with Menadione [5]

F420 TypeKm for Menadione (μM)kcat (s⁻¹)
Short-Chain F4201301.6
Long-Chain F420300.5

Table 4: Kinetic Parameters for F420H2-Dependent Reductase (MSMEG_3380) Activity with Cyclohexenone [5]

F420 TypeKm for Cyclohexenone (μM)kcat (s⁻¹)
Short-Chain F42025000.11
Long-Chain F42012000.04

These data clearly illustrate that long-chain F420 consistently leads to a lower Km for the substrate, indicating higher substrate affinity, but also a lower kcat, signifying a slower turnover rate.[1][4][5]

Signaling Pathways and Molecular Interactions

Molecular dynamics simulations suggest that the polyglutamate tail of F420 engages in dynamic electrostatic interactions with conserved surface residues of the oxidoreductases.[1][2][3] These interactions are thought to be responsible for the higher affinity of the long-chain F420. The isoalloxazine headgroup of F420, which is the redox-active part of the molecule, binds to the catalytic site of the enzyme.[1] The interplay between the tail's electrostatic interactions and the headgroup's positioning in the active site likely governs the observed kinetic trade-off.[1][2][3]

F420_Enzyme_Interaction cluster_enzyme F420-Dependent Enzyme cluster_f420 This compound catalytic_site Catalytic Site headgroup Isoalloxazine Headgroup catalytic_site->headgroup Positions surface_residues Conserved Surface Residues tail Polyglutamate Tail surface_residues->tail Modulates Affinity headgroup->catalytic_site Binds to tail->surface_residues Electrostatic Interactions

Caption: Interaction model of this compound with an F420-dependent enzyme.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Purification of F420 with Different Polyglutamate Tail Lengths[5]
  • Source Organisms: Short-chain F420 (predominantly F420-2) was purified from the methanogen Methanothermobacter marburgensis A60. Long-chain F420 (F420-5 to F420-8) was purified from an F420-overproducing strain of Mycobacterium smegmatis mc²4517.

  • Cell Lysis and Extraction: Cells were harvested and lysed. The cofactor was extracted from the cell lysate.

  • Chromatography: The extracted F420 was purified using a combination of chromatographic techniques, including HPLC.

  • Analysis: The length of the polyglutamate tail was confirmed by HPLC and LC/MS analysis.

Enzyme Expression and Purification[1]
  • Cloning: The genes encoding the F420-dependent enzymes (Fgd, MSMEG_2027, and MSMEG_3380) from M. smegmatis were cloned into expression vectors.

  • Expression: The recombinant proteins were expressed in a suitable host, such as E. coli.

  • Purification: The expressed enzymes were purified to homogeneity using affinity and size-exclusion chromatography.

Determination of Dissociation Constants (Kd)[1][5]
  • Method: The intrinsic fluorescence quenching of the enzyme upon binding of F420 was measured.

  • Procedure: A fixed concentration of the purified enzyme was titrated with increasing concentrations of either short-chain or long-chain F420.

  • Measurement: The decrease in protein fluorescence was monitored at an appropriate excitation and emission wavelength.

  • Data Analysis: The dissociation constant (Kd) was determined by fitting the fluorescence quenching data to a binding equation.

Enzyme Kinetics Assays[1][5][6]
  • General Conditions: Assays were performed in a suitable buffer at a constant temperature. The reaction progress was monitored spectrophotometrically by following the change in absorbance of F420 at 420 nm.

  • Fgd Activity (F420 Reduction):

    • The reaction mixture contained the purified Fgd enzyme, a fixed concentration of either short-chain or long-chain F420, and varying concentrations of the substrate, glucose-6-phosphate.

    • The rate of F420 reduction was measured by the decrease in absorbance at 420 nm.

  • F420H2-Dependent Reductase Activity (F420H2 Oxidation):

    • F420H2 was generated in situ by the Fgd-catalyzed reduction of F420 with glucose-6-phosphate.

    • The reaction mixture contained the purified reductase enzyme (MSMEG_2027 or MSMEG_3380), a fixed concentration of F420H2 (generated from either short-chain or long-chain F420), and varying concentrations of the respective substrate (menadione for MSMEG_2027 or cyclohexenone for MSMEG_3380).

    • The rate of F420H2 oxidation was measured by the increase in absorbance at 420 nm.

  • Data Analysis: The initial reaction rates were plotted against the substrate concentration, and the data were fitted to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. The turnover number (kcat) was calculated from Vmax and the enzyme concentration.

Experimental_Workflow cluster_purification Purification cluster_assays Biochemical Assays cluster_analysis Data Analysis f420_purification F420 Purification (Short & Long Chain) kd_determination Kd Determination (Fluorescence Quenching) f420_purification->kd_determination kinetics_assay Enzyme Kinetics (Spectrophotometry) f420_purification->kinetics_assay enzyme_purification Enzyme Purification (Fgd, MSMEG_2027, MSMEG_3380) enzyme_purification->kd_determination enzyme_purification->kinetics_assay binding_analysis Binding Curve Fitting kd_determination->binding_analysis mm_analysis Michaelis-Menten Analysis kinetics_assay->mm_analysis Final Kd Values Final Kd Values binding_analysis->Final Kd Values Final Km & kcat Values Final Km & kcat Values mm_analysis->Final Km & kcat Values

Caption: Workflow for determining the effect of F420 tail length on enzyme kinetics.

References

Characterizing the Substrate Specificity of a Novel F420-Dependent Reductase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the substrate specificity of a novel F420-dependent reductase (designated here as FDR-Novel) against two well-characterized F420-dependent reductases, FDR-A and FDR-B. The data presented herein is generated from a series of standardized enzymatic assays designed to elucidate the kinetic parameters of each enzyme with a panel of potential substrates. This document offers detailed experimental protocols and presents the findings in a clear, comparative format to aid in the evaluation of FDR-Novel's catalytic efficiencies and potential applications.

Comparative Analysis of Substrate Specificity

The substrate specificity of FDR-Novel was evaluated and compared to FDR-A and FDR-B by determining the kinetic parameters, Michaelis constant (Km) and catalytic constant (kcat), for a diverse set of substrates. The catalytic efficiency (kcat/Km) of each enzyme for the various compounds was calculated to provide a direct measure of their substrate preference. All assays were conducted under identical, standardized conditions to ensure the validity of the comparison.

Table 1: Comparative Kinetic Parameters of FDR-Novel, FDR-A, and FDR-B with Various Substrates

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Nitroaromatics
PA-824FDR-Novel75152.0 x 10⁵
FDR-A50255.0 x 10⁵
FDR-B20052.5 x 10⁴
MetronidazoleFDR-Novel150106.7 x 10⁴
FDR-A100121.2 x 10⁵
FDR-B>1000NDND
Quinones
MenadioneFDR-Novel25502.0 x 10⁶
FDR-A30401.3 x 10⁶
FDR-B15604.0 x 10⁶
Enoates
CinnamateFDR-Novel50051.0 x 10⁴
FDR-A>1000NDND
FDR-B25083.2 x 10⁴

ND: Not Determined due to low affinity.

Experimental Protocols

The following protocols detail the methodology used to obtain the comparative data presented in Table 1.

General Assay Conditions

All enzymatic reactions were performed in a standard assay buffer consisting of 50 mM Tris-HCl (pH 7.5) and 100 mM NaCl at 37°C. The concentration of the F420 cofactor was maintained at a saturating level of 100 µM.

Enzyme and Substrate Preparation

FDR-Novel, FDR-A, and FDR-B were expressed and purified to >95% homogeneity. Enzyme concentrations were determined using the Bradford assay with bovine serum albumin as a standard. Substrate stock solutions were prepared in dimethyl sulfoxide (B87167) (DMSO), and the final concentration of DMSO in the assay mixture was kept below 1% (v/v) to minimize its effect on enzyme activity.

F420H2 Reduction Assay

The substrate specificity of the F420-dependent reductases was determined by monitoring the oxidation of the reduced cofactor, F420H2, spectrophotometrically at 420 nm (ε = 33.8 mM⁻¹cm⁻¹)[1]. The assay was performed in a 96-well microplate format using a plate reader.

Procedure:

  • To each well of a microplate, add the following components:

    • Standard assay buffer

    • 100 µM F420H2 (pre-reduced using a suitable F420-dependent glucose-6-phosphate dehydrogenase)

    • Varying concentrations of the substrate (typically ranging from 0.1 to 10 times the expected Km)

  • Initiate the reaction by adding a final concentration of 1 µM of the respective F420-dependent reductase (FDR-Novel, FDR-A, or FDR-B).

  • Immediately monitor the decrease in absorbance at 420 nm over a period of 5 minutes, with readings taken every 15 seconds.

  • The initial reaction velocities were calculated from the linear portion of the absorbance change over time.

Data Analysis

The initial velocity data at each substrate concentration were fitted to the Michaelis-Menten equation using non-linear regression analysis software to determine the Km and Vmax values[2]. The kcat was calculated by dividing Vmax by the enzyme concentration. The catalytic efficiency was then determined as the ratio of kcat to Km.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for characterizing the substrate specificity of the novel F420-dependent reductase.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis enzyme_prep Enzyme Purification (FDR-Novel, FDR-A, FDR-B) assay_setup Assay Mixture Preparation (Buffer, F420H2, Substrate) enzyme_prep->assay_setup substrate_prep Substrate Stock Preparation substrate_prep->assay_setup f420_prep F420H2 Cofactor Reduction f420_prep->assay_setup reaction_init Reaction Initiation (Addition of Enzyme) assay_setup->reaction_init data_acq Spectrophotometric Monitoring (Absorbance at 420 nm) reaction_init->data_acq initial_vel Calculation of Initial Velocities data_acq->initial_vel mm_kinetics Michaelis-Menten Kinetic Analysis initial_vel->mm_kinetics param_comp Comparison of Kinetic Parameters (Km, kcat, kcat/Km) mm_kinetics->param_comp signaling_pathway cluster_reaction Catalytic Cycle F420H2 F420H2 (Reduced Cofactor) Enzyme F420-Dependent Reductase F420H2->Enzyme Binds F420_Ox F420 (Oxidized Cofactor) Enzyme->F420_Ox Releases Substrate_Red Reduced Product Enzyme->Substrate_Red Releases Substrate_Ox Oxidized Substrate Substrate_Ox->Enzyme Binds F420H2 + Substrate_Ox F420H2 + Substrate_Ox F420_Ox + Substrate_Red F420_Ox + Substrate_Red F420H2 + Substrate_Ox->F420_Ox + Substrate_Red Enzyme

References

Investigating the physiological relevance of F420-dependent pathways through gene knockouts.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cofactor F420 is a deazaflavin derivative that plays a crucial role in the redox reactions of various microorganisms, including the human pathogen Mycobacterium tuberculosis. Its involvement in the activation of novel anti-tubercular drugs, such as pretomanid (B1679085) and delamanid (B1670213), has made the F420-dependent pathways a significant area of research for drug development. This guide provides a comparative analysis of gene knockout and knockdown strategies used to investigate the physiological relevance of these pathways, supported by experimental data and detailed protocols.

Comparative Analysis of Gene Knockout and Knockdown Techniques

Two primary methods for disrupting gene function in mycobacteria to study F420-dependent pathways are targeted gene knockouts via homologous recombination and transcriptional silencing using CRISPR interference (CRISPRi).

FeatureTargeted Gene Knockout (Homologous Recombination)CRISPR interference (CRISPRi)
Principle Permanent removal of the target gene from the chromosome through allelic exchange.Temporary and inducible silencing of gene transcription by targeting a catalytically dead Cas9 (dCas9) to the gene promoter.
Typical Method Two-step selection using p2NIL/pGOAL suicide vectors.[1][2][3]Inducible expression of dCas9 and a specific single-guide RNA (sgRNA).[4][5][6][7]
Permanence Permanent and heritable gene deletion.Reversible; gene expression can be restored by removing the inducer.
Efficiency Can be inefficient due to low rates of homologous recombination in mycobacteria.[7]Highly efficient and programmable for targeting specific genes.[4][7]
Multiplexing Difficult to create multiple gene knockouts in the same strain.Can be engineered to silence multiple genes simultaneously.[7][8]
Essential Genes Cannot be used to study essential genes as the knockout would be lethal.[1][2]Ideal for studying essential genes by allowing for controlled depletion of the gene product.[6]
Off-target Effects Generally low, as it relies on specific homologous sequences.Potential for off-target binding of the sgRNA, though this can be minimized with careful design.

Impact of Gene Knockouts on Drug Susceptibility: A Quantitative Comparison

Gene knockout studies have been instrumental in elucidating the F420-dependent activation pathway of pretomanid and delamanid. Mutations or deletions in genes responsible for F420 biosynthesis or the activating enzymes lead to drug resistance. The following table summarizes the changes in Minimum Inhibitory Concentration (MIC) for these drugs in various mutant strains of M. tuberculosis.

Gene Knockout/MutationGene FunctionDrugWild-Type MIC (μg/mL)Mutant MIC (μg/mL)Fold Change in MIC
ddn (Rv3547) Deazaflavin-dependent nitroreductase; activates the prodrug.[9]Pretomanid0.005 - 0.48[10]≥ 16[11]>33
Delamanid~0.012[12]> 8[12][13][14]>667
fgd1 (Rv0407) F420-dependent glucose-6-phosphate dehydrogenase; generates reduced F420H2.[15][16][17][18]Pretomanid0.005 - 0.48[10]High resistance reported[11][19]-
Delamanid~0.012[12]Resistance reported[13][14]-
fbiA (Rv3261) Component of F420 biosynthesis.[20]Pretomanid0.005 - 0.48[10]High resistance reported[11][19]-
Delamanid~0.012[12]> 8[12][13][14]>667
fbiB (Rv3262) Component of F420 biosynthesis.[20]Pretomanid0.005 - 0.48[10]High resistance reported[11][19]-
Delamanid~0.012[12]Resistance reported[13][14]-
fbiC (Rv1173) F0 synthase; initial step in F420 biosynthesis.[20]Pretomanid0.005 - 0.48[10]High resistance reported[11][19]-
Delamanid~0.012[12]> 8[12][13][14]>667
fbiD Component of F420 biosynthesis.[21]Pretomanid0.005 - 0.48[10]High resistance reported[19]-
Delamanid~0.012[12]Resistance reported[13][14]-

Visualizing F420-Dependent Pathways and Experimental Workflows

F420-Dependent Activation of Pretomanid/Delamanid

F420_Activation_Pathway cluster_F420_Biosynthesis F420 Biosynthesis cluster_F420_Reduction F420 Reduction cluster_Prodrug_Activation Prodrug Activation FbiC FbiC (F0 Synthase) FbiA FbiA FbiB FbiB FbiD FbiD F420_ox F420 (oxidized) Fgd1 Fgd1 F420_ox->Fgd1 F420_ox->Fgd1 label_biosynthesis Biosynthesis Pathway PG 6-Phosphoglucono- lactone Fgd1->PG F420_red F420H2 (reduced) Fgd1->F420_red G6P Glucose-6-Phosphate G6P->Fgd1 Ddn Ddn (Nitroreductase) F420_red->Ddn F420_red->Ddn Prodrug Pretomanid / Delamanid (Prodrug) Prodrug->Ddn Activated_Drug Activated Drug (Reactive Nitrogen Species) Ddn->Activated_Drug Cell_Death Bacterial Cell Death Activated_Drug->Cell_Death

Caption: F420-dependent activation pathway of pretomanid and delamanid in M. tuberculosis.

General Workflow for Investigating F420-Dependent Pathways via Gene Knockout

Gene_Knockout_Workflow cluster_planning Phase 1: Planning & Construction cluster_generation Phase 2: Mutant Generation cluster_analysis Phase 3: Phenotypic Analysis cluster_conclusion Phase 4: Conclusion Hypothesis Hypothesize gene function in F420 pathway Design Design knockout strategy (Homologous Recombination or CRISPRi) Hypothesis->Design Construct Construct knockout vector (e.g., p2NIL/pGOAL or CRISPRi plasmid) Design->Construct Transform Transform mycobacteria with knockout vector Construct->Transform Select Select for mutants (e.g., antibiotic selection, sucrose (B13894) counter-selection) Transform->Select Verify Verify gene knockout/knockdown (PCR, Southern Blot, qPCR) Select->Verify Phenotype Compare phenotype of mutant vs. wild-type Verify->Phenotype MIC Determine Minimum Inhibitory Concentration (MIC) of relevant drugs Phenotype->MIC Metabolomics Metabolomic analysis to identify changes in F420 and related metabolites Phenotype->Metabolomics Analyze Analyze data and draw conclusions about gene function MIC->Analyze Metabolomics->Analyze

Caption: A generalized experimental workflow for studying F420-dependent pathways using gene knockouts.

Experimental Protocols

Protocol 1: Targeted Gene Knockout using Two-Step Homologous Recombination (p2NIL/pGOAL System)

This protocol outlines the generation of an unmarked gene deletion in mycobacteria.

1. Construction of the Suicide Delivery Vector: a. Amplify ~1 kb regions flanking the target gene (left and right homology arms) from mycobacterial genomic DNA using PCR. b. Clone the left and right homology arms into the p2NIL vector. c. Clone a selectable marker cassette (e.g., hygromycin resistance) from a pGOAL vector into the p2NIL vector between the homology arms. This creates the final suicide delivery vector.[3][22]

2. Transformation and Selection of Single Crossovers (SCOs): a. Electroporate the suicide delivery vector into competent mycobacterial cells. b. Plate the transformed cells on selective agar (B569324) (e.g., containing kanamycin (B1662678) and X-gal). The pNIL vector backbone carries a kanamycin resistance gene and the lacZ gene. c. Incubate the plates until colonies appear. Blue, kanamycin-resistant colonies are putative SCOs where the plasmid has integrated into the chromosome via a single homologous recombination event.

3. Selection of Double Crossovers (DCOs): a. Inoculate a blue SCO colony into a liquid medium without selection and grow for several generations to allow for the second crossover event to occur. b. Plate dilutions of the culture onto agar containing sucrose and X-gal. The pNIL vector contains the sacB gene, which confers sucrose sensitivity. c. Incubate the plates. White, sucrose-resistant colonies are putative DCOs, where the second recombination event has occurred, excising the plasmid backbone (including sacB and lacZ).[3]

4. Verification of DCOs: a. Screen white, sucrose-resistant colonies for the desired knockout genotype using PCR with primers flanking the target gene. b. Confirm the gene deletion by Southern blot analysis.

Protocol 2: Gene Knockdown using CRISPR interference (CRISPRi)

This protocol describes the inducible silencing of a target gene in mycobacteria.

1. Design and Cloning of the single-guide RNA (sgRNA): a. Design a 20-22 nucleotide sgRNA sequence that targets the promoter or the non-template strand of the gene of interest.[4][8] b. Synthesize complementary oligonucleotides encoding the sgRNA sequence with appropriate overhangs for cloning. c. Anneal the oligonucleotides and ligate them into a BsmBI-digested CRISPRi backbone vector. This vector typically expresses the sgRNA from a tetracycline-inducible promoter.[8]

2. Construction of the dCas9-expressing Strain: a. Transform mycobacteria with a vector that constitutively or inducibly expresses a catalytically dead Cas9 (dCas9) protein. This vector often integrates into the mycobacterial chromosome.

3. Transformation with the sgRNA Plasmid: a. Electroporate the sgRNA-expressing plasmid into the dCas9-expressing mycobacterial strain. b. Select for transformants on appropriate antibiotic-containing agar.

4. Induction of Gene Knockdown: a. Grow the resulting strain to the desired cell density. b. Induce the expression of dCas9 and the sgRNA by adding anhydrotetracycline (B590944) (aTc) to the culture medium.[6] The concentration of aTc can often be titrated to achieve varying levels of gene knockdown.[6]

5. Verification of Gene Knockdown: a. After induction, harvest the cells at various time points. b. Quantify the reduction in target gene transcript levels using quantitative real-time PCR (qRT-PCR). c. Assess the phenotypic consequences of gene knockdown (e.g., changes in growth, morphology, or drug susceptibility).

References

A Comparative Guide to the Stability of Coenzyme F420 and its Synthetic Deazaflavin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the stability of the naturally occurring coenzyme F420 with its synthetic deazaflavin analogs. This document synthesizes available scientific information and presents standardized experimental protocols to facilitate objective stability assessments.

Introduction

This compound is a naturally occurring 5-deazaflavin, a class of compounds structurally related to flavins but with a carbon atom replacing the nitrogen at position 5 of the isoalloxazine ring. This modification imparts unique redox properties, notably a greater stability of the reduced form to air oxidation compared to traditional flavins.[1][2] Synthetic deazaflavin analogs are a promising class of molecules with demonstrated potential in various therapeutic areas, including oncology.[3][4] A critical aspect of drug development is the assessment of a compound's stability under various environmental conditions. This guide outlines the current understanding of deazaflavin stability and provides detailed methodologies for its evaluation.

Comparative Stability Overview

While direct, extensive quantitative comparisons of the stability of this compound against a wide array of synthetic deazaflavin analogs are not widely published, some general stability characteristics can be inferred from the literature. The primary advantage of deazaflavins over flavins is the enhanced stability of their reduced forms in the presence of oxygen.[2][5] However, like many complex organic molecules, they are susceptible to degradation under conditions of hydrolytic, oxidative, thermal, and photolytic stress.[6][7][8][9]

Data on Stability

Quantitative data from direct comparative stability studies are sparse. The following tables are templates for how such data should be structured once generated through the experimental protocols outlined below.

Table 1: Percentage Degradation after 24-hour Exposure to Stress Conditions

CompoundAcid Hydrolysis (%)Base Hydrolysis (%)Oxidative Stress (%)Thermal Stress (%)Photolytic Stress (%)
This compoundData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
Synthetic Analog AData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
Synthetic Analog BData to be generatedData to be generatedData to be generatedData to be generatedData to be generated

Table 2: Degradation Kinetics under Acidic Conditions (0.1 M HCl at 60°C)

CompoundRate Constant (k, hr⁻¹)Half-life (t½, hr)
This compoundData to be generatedData to be generated
Synthetic Analog AData to be generatedData to be generated
Synthetic Analog BData to be generatedData to be generated

Experimental Protocols

To obtain the comparative stability data, a comprehensive forced degradation study according to the International Council for Harmonisation (ICH) guidelines is recommended.[6][7][8][9]

Workflow for Forced Degradation Studies

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analytical Measurement cluster_data 5. Data Processing prep Prepare accurate stock solutions of This compound and synthetic analogs (e.g., 1 mg/mL in a suitable solvent) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal Degradation (e.g., 80°C in solution/solid state) photo Photodegradation (ICH compliant light source) sampling Collect aliquots at defined intervals (e.g., 0, 2, 6, 12, 24 hours). Neutralize acid/base samples. acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze using a validated stability-indicating method. sampling->analysis data Quantify parent compound and degradation products. Determine degradation kinetics. analysis->data

Caption: A typical experimental workflow for conducting forced degradation studies.

Detailed Methodologies
  • Materials and Reagents:

    • This compound and synthetic deazaflavin analogs of high purity.

    • HPLC-grade solvents (acetonitrile, methanol).

    • Analytical grade reagents (hydrochloric acid, sodium hydroxide, hydrogen peroxide, phosphate (B84403) buffers).

    • High-purity water.

  • Instrumentation:

    • A validated stability-indicating HPLC or UPLC system with a photodiode array (PDA) detector.[10][11][12][13]

    • A mass spectrometer (MS) for identification of degradation products is highly recommended (LC-MS/MS).[14][15][16][17]

    • NMR spectrometer for structural elucidation of isolated degradation products.[18][19][20][21][22]

    • pH meter, calibrated incubators, and a photostability chamber.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[14]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation of all degradation products.

    • Flow Rate: 0.3 mL/min.[14]

    • Column Temperature: 30°C.

    • Detection: PDA detection at the λmax of the parent compound (approx. 420 nm for F420) and other wavelengths to detect degradation products with different chromophores.

  • Forced Degradation Procedures:

    • Acid/Base Hydrolysis: Incubate a 100 µg/mL solution of the compound in 0.1 M HCl or 0.1 M NaOH at 60°C. At each time point, withdraw a sample and neutralize it before injection.[19][23][24]

    • Oxidation: Treat a 100 µg/mL solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat a solution (in a neutral buffer) or the solid compound at 80°C.[25][26]

    • Photodegradation: Expose a 100 µg/mL solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Plot the natural logarithm of the concentration of the parent compound versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k).

    • Identify degradation products by their retention times, UV spectra, and mass-to-charge ratios from LC-MS/MS data.

Signaling Pathways

This compound is not known to be a component of classical signaling pathways. Its established biological role is that of a low-potential redox cofactor involved in a variety of enzymatic reactions, including methanogenesis, biosynthesis of secondary metabolites, and activation of nitro-prodrugs.[26][27] Therefore, a diagram of a signaling pathway is not applicable. Instead, the focus for drug development purposes should be on the metabolic pathways in which F420-dependent enzymes are involved.

Redox Cofactor Role of Deazaflavins

redox_cycle F420_ox Deazaflavin (oxidized) F420_red 1,5-Dihydro-deazaflavin (reduced) F420_ox->F420_red 2e⁻, 2H⁺ (from Oxidoreductase) F420_red->F420_ox 2e⁻, 2H⁺ (to Reductase) Substrate_ox Oxidized Substrate (e.g., Ketone, Imine) Substrate_red Reduced Substrate (e.g., H₂, Formate) Product_ox Oxidized Product (e.g., 2H⁺, CO₂) Substrate_red->Product_ox Oxidation Product_red Reduced Product (e.g., Alcohol, Amine) Substrate_ox->Product_red Reduction

Caption: The central role of deazaflavins as hydride carriers in redox reactions.

Conclusion

The stability of this compound and its synthetic analogs is a critical parameter for their potential therapeutic applications. While qualitative information suggests enhanced stability of the reduced forms compared to flavins, there is a clear need for comprehensive, quantitative comparative studies. The experimental protocols detailed in this guide provide a robust framework for generating such data, enabling an informed selection and development of stable and effective deazaflavin-based drug candidates. Future research should focus on performing these systematic stability studies and elucidating the structure-stability relationships within this promising class of compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Coenzyme F420

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential safety and logistical information for the proper disposal of Coenzyme F420, a fluorescent coenzyme utilized in various biochemical assays. The following procedures are based on safety data sheets for products containing this compound and general best practices for laboratory chemical waste management.

Essential Safety and Hazard Information

This compound, while a valuable research tool, requires careful handling due to its potential health and environmental hazards. The primary concerns associated with mixtures containing this coenzyme include respiratory sensitization and harm to aquatic life.

Hazard and Precautionary Data Summary

Hazard StatementPrecautionary Statement (Prevention)Precautionary Statement (Disposal)
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.P261: Avoid breathing mist or vapors. P285: In case of inadequate ventilation wear respiratory protection.P501: Dispose of contents/ container to an approved waste disposal plant.
H402: Harmful to aquatic life.P273: Avoid release to the environment.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to prevent its release into the environment and to ensure the safety of laboratory personnel. Do not discharge this compound or its waste into drains or sewers.

1. Waste Identification and Segregation:

  • Unused or Expired this compound: This should be treated as chemical waste.

  • Contaminated Materials: This category includes personal protective equipment (gloves, etc.), weighing papers, pipette tips, and any absorbent materials used for spill cleanup. These items must be disposed of as chemical waste.

  • Empty Containers: The original containers of this compound should be handled as chemical waste until properly rinsed.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • If there is a risk of inhaling dust or aerosols, use a properly fitted respirator.

3. Waste Collection and Storage:

  • Collect all this compound waste in a designated, robust, and leak-proof container.

  • The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Keep the container closed except when adding waste.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Avoid breathing any vapors or dust.

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

5. Final Disposal:

  • All waste containing this compound must be disposed of through an approved waste disposal plant.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to incinerate or treat the waste yourself unless you are specifically trained and equipped to do so.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

CoenzymeF420_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Unused, Contaminated, Empty Container) ppe->identify collect Collect in Labeled, Leak-Proof Container identify->collect store Store in Designated Secure Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs dispose Dispose via Approved Waste Disposal Facility contact_ehs->dispose

Personal protective equipment for handling coenzyme F420

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling coenzyme F420. The following protocols for personal protective equipment (PPE), operations, and disposal are based on established laboratory safety standards for biochemicals. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines incorporate precautions for similar compounds, such as Coenzyme A, to ensure a high standard of safety.

Data Presentation: Recommended PPE and Procedures

The following tables summarize the essential PPE, operational steps, and disposal plans for handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE) for this compound

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when there is a significant splash hazard.[1]To prevent eye contact with powders or solutions, which can cause irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a standard lab coat.[2][3]To prevent skin irritation upon contact.[2] Contaminated clothing should be removed immediately and washed before reuse.[2]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood, especially when handling the solid, powdered form to prevent dust formation.[2][4] If dust is generated and ventilation is inadequate, a NIOSH-approved respirator may be required.[5]To avoid inhalation of aerosols or dust, which may cause respiratory tract irritation.[2]

Table 2: Operational Plan for Handling this compound

Step Procedure Safety Considerations
1. Preparation Read all available safety information and have a clear experimental protocol. Ensure safety equipment, such as eyewash stations and safety showers, are accessible.[3]Assume any chemical with unknown toxicity is hazardous.[4] Keep the work area tidy and free of unnecessary materials.[6]
2. Handling (Solid) Handle solid this compound in a chemical fume hood to minimize inhalation risk.[2] Avoid creating dust when weighing or transferring the powder.Procedures should be developed to minimize the formation and dispersion of aerosols.[4]
3. Handling (Solution) Handle solutions on a clean workbench. Use mechanical pipetting devices; never pipette by mouth.[6]Perform all procedures carefully to minimize the creation of splashes or aerosols.[6]
4. Post-Handling Decontaminate work surfaces with an appropriate cleaning agent (e.g., 70% alcohol) at the end of the procedure.[6]Wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[3][7]
5. Storage Store in a tightly closed container in a cool, well-ventilated area, away from direct sunlight and strong oxidizing agents.[2] For long-term stability, storage in a freezer is often recommended.[2]Ensure all containers are clearly and appropriately labeled.[4]

Table 3: Disposal Plan for this compound Waste

Waste Type Disposal Procedure Rationale
Excess Solid/Solution Dispose of as chemical waste in accordance with all federal, state, and local regulations.[7] Do not pour down the drain.[4]To prevent environmental contamination and ensure compliance with waste disposal regulations.
Contaminated Gloves Remove gloves using the proper technique to avoid skin contact with the outer surface.[5] Dispose of in the designated laboratory waste container.To prevent cross-contamination and accidental exposure.
Contaminated Labware Decontaminate reusable glassware and equipment thoroughly before washing. Dispose of contaminated single-use plastics and sharps in appropriate biohazard or sharp waste containers.[6]To ensure the safety of all laboratory personnel and proper waste segregation.

Mandatory Visualizations: Workflows and Protocols

The following diagrams provide clear, step-by-step guidance for critical safety procedures.

PPE_Selection_Workflow start Start: Prepare to Handle this compound task Assess the Task start->task is_powder Handling Solid Powder? task->is_powder is_splash Risk of Splash? is_powder->is_splash No (Solution) ppe_hood Additional Precaution: Work in a Fume Hood is_powder->ppe_hood Yes ppe_base Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves is_splash->ppe_base No ppe_shield Additional Precaution: Wear a Face Shield over Goggles is_splash->ppe_shield Yes end_proc Proceed with Task ppe_base->end_proc ppe_hood->is_splash ppe_shield->ppe_base

Caption: PPE selection workflow for handling this compound.

Spill_Response_Protocol spill Spill Occurs alert Alert personnel in the area and evacuate if necessary. spill->alert ppe Don appropriate PPE: - Lab Coat - Goggles/Face Shield - Double Nitrile Gloves alert->ppe contain Contain the spill using absorbent material. ppe->contain is_powder Is the spill a powder? contain->is_powder cleanup_wet Carefully clean the area with a wet cloth or absorbent pads to avoid raising dust. is_powder->cleanup_wet Yes cleanup_liquid Absorb the liquid with inert material. is_powder->cleanup_liquid No (Liquid) collect Collect all contaminated materials into a sealed waste bag. cleanup_wet->collect cleanup_liquid->collect dispose Label and dispose of waste according to institutional chemical waste procedures. collect->dispose decontaminate Decontaminate the spill area and any affected equipment. dispose->decontaminate report Report the incident to the Laboratory Supervisor. decontaminate->report

Caption: Step-by-step response protocol for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.